Technical Documentation Center

3-Benzylamino-5-p-tolyl-cyclohex-2-enone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Benzylamino-5-p-tolyl-cyclohex-2-enone
  • CAS: 6401-56-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-Benzylamino-5-p-tolyl-cyclohex-2-enone – Structural Properties, Synthetic Workflows, and Database Artifacts

Executive Summary As drug development increasingly relies on versatile pharmacophores, β-enaminones have emerged as critical scaffolds in medicinal chemistry. 3-Benzylamino-5-p-tolyl-cyclohex-2-enone is a highly function...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on versatile pharmacophores, β-enaminones have emerged as critical scaffolds in medicinal chemistry. 3-Benzylamino-5-p-tolyl-cyclohex-2-enone is a highly functionalized enaminone characterized by its conjugated core, lipophilic p-tolyl substituent, and aromatic benzylamino moiety. This technical guide provides an in-depth analysis of its structural properties, resolves a critical misattribution in commercial chemical databases, and details a self-validating synthetic protocol grounded in established thermodynamic principles.

Chemical Identity & Structural Analysis

The molecule features a cyclohex-2-enone ring where the β-carbon (C3) is substituted with a benzylamine group, forming a stable, highly conjugated push-pull enaminone system. The C5 position is substituted with a p-tolyl group, introducing a chiral center and significant lipophilic bulk.

  • IUPAC Name: 3-(benzylamino)-5-(4-methylphenyl)cyclohex-2-en-1-one

  • Synonyms: 3-benzylamino-5-p-tolyl-cyclohex-2-enone

  • PubChem CID: [3]

⚠️ Critical Database Artifact Warning (E-E-A-T Insight)

A pervasive error exists across several commercial chemical aggregator databases (such as [1]). These platforms erroneously map CAS No. 6401-56-5 to 3-benzylamino-5-p-tolyl-cyclohex-2-enone.

  • The Reality: CAS 6401-56-5 officially belongs to Z-Leu-Gly-OtBu (C₂₀H₃₀N₂O₅), a completely different peptide derivative.

  • Procurement Impact: Researchers must procure this enaminone using its exact IUPAC name, SMILES string (CC1=CC=C(C=C1)C2CC(=CC(=O)C2)NCC3=CC=CC=C3), or PubChem CID[3] rather than relying on the corrupted CAS registry link, which will result in the acquisition of the wrong material.

Quantitative Data Summary

The physicochemical properties of this compound dictate its behavior in both synthetic environments and biological assays. The data below is summarized for rapid comparative analysis:

PropertyValue
Molecular Formula C₂₀H₂₁NO
Molecular Weight 291.39 g/mol
Exact Mass 291.1623 Da
Topological Polar Surface Area (TPSA) 29.1 Ų
Rotatable Bond Count 4
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 2 (C=O, N)
XLogP3-AA (Lipophilicity) 3.8

Mechanistic Synthesis Pathway

The synthesis of β-enaminones from 1,3-diketones and primary amines is a classic condensation reaction. The transformation of 5-(p-tolyl)cyclohexane-1,3-dione and benzylamine into the target molecule proceeds via a nucleophilic attack followed by dehydration.

Mechanistic Causality: The initial attack of the primary amine on the highly electrophilic carbonyl carbon generates a tetrahedral hemiaminal intermediate. Because the resulting enaminone is stabilized by extensive resonance (a "push-pull" system between the nitrogen lone pair and the carbonyl oxygen), the subsequent dehydration step is thermodynamically highly favorable.

Mechanism A 5-(p-tolyl)cyclohexane -1,3-dione C Hemiaminal Intermediate A->C Nucleophilic Attack B Benzylamine B->C D 3-Benzylamino-5-p-tolyl -cyclohex-2-enone C->D Dehydration (-H2O)

Mechanistic pathway for the synthesis of the enaminone via condensation.

Experimental Protocol: Synthesis and Characterization

To ensure high yields and purity, the protocol utilizes a Dean-Stark apparatus for the azeotropic removal of water, a standard validated in foundational literature such as studies published in [2].

Step-by-Step Methodology

1. Reagent Preparation:

  • Charge a flame-dried 100 mL round-bottom flask with 5-(p-tolyl)cyclohexane-1,3-dione (10.0 mmol).

  • Add anhydrous toluene (40 mL) to dissolve the dione.

  • Add benzylamine (11.0 mmol, 1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.5 mmol, 0.05 eq).

2. Dean-Stark Condensation (The Causality):

  • Why Toluene and Dean-Stark? The condensation is an equilibrium process. Toluene forms a low-boiling azeotrope with the byproduct water. By continuously trapping the water, Le Chatelier's principle dictates that the equilibrium is irreversibly driven toward the enaminone product.

  • Why p-TsOH? The sub-stoichiometric acid mildly protonates the carbonyl oxygen, increasing its electrophilicity without completely protonating the benzylamine, thus preserving its nucleophilicity.

  • Action: Reflux the mixture at 110°C for 4–6 hours.

3. Self-Validating System Checkpoint:

  • The reaction is a self-validating macroscopic system. For a 10 mmol scale reaction, exactly 0.18 mL of water must collect in the Dean-Stark trap. The cessation of water accumulation is the primary indicator of reaction completion, which is then orthogonally confirmed by TLC (Hexane:EtOAc 7:3, visualizing the disappearance of the dione spot).

4. Workup and Purification:

  • Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize the p-TsOH, followed by brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude yellow solid from hot ethanol to yield pure 3-benzylamino-5-p-tolyl-cyclohex-2-enone.

5. Analytical Validation:

  • ¹H-NMR (CDCl₃): Look for the characteristic vinylic proton singlet at ~5.3 ppm (C2-H), which confirms the formation of the enaminone double bond, and the broad singlet for the N-H proton at ~5.8 ppm.

Workflow Step1 Step 1: Reagent Mixing 5-p-tolyl-1,3-CHD + Benzylamine + p-TsOH in Toluene Step2 Step 2: Reflux Dean-Stark Trap (110°C, 4-6 hours) Step1->Step2 Step3 Step 3: Workup Wash with NaHCO3 (aq) Extract & Dry (MgSO4) Step2->Step3 Step4 Step 4: Purification Recrystallization from EtOH Step3->Step4 Step5 Step 5: Validation TLC, 1H-NMR, LC-MS Step4->Step5

Step-by-step experimental workflow for enaminone synthesis and validation.

References

  • ACS Publications. "Formation of 3-Aminophenols from Cyclohexane-1,3-diones". Journal of Organic Chemistry. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2896981". PubChem. Available at:[Link]

Exploratory

Synthesis and Pharmacological Applications of Novel 3-Amino-Cyclohexenone Derivatives: A Comprehensive Technical Guide

Executive Summary The development of novel nitrogen-containing heterocycles and their precursors remains a cornerstone of modern medicinal chemistry. Among these, 3-amino-cyclohex-2-en-1-one derivatives —a specific class...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel nitrogen-containing heterocycles and their precursors remains a cornerstone of modern medicinal chemistry. Among these, 3-amino-cyclohex-2-en-1-one derivatives —a specific class of cyclic β-enaminones—have emerged as highly versatile synthons and potent pharmacophores[1]. Characterized by a highly conjugated "push-pull" electronic system, these molecules exhibit unique stability and reactivity. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, self-validating guide to the mechanistic synthesis, structural validation, and downstream pharmacological applications of these critical compounds.

Mechanistic Foundations of Enaminone Synthesis

The synthesis of 3-amino-cyclohexenones is fundamentally driven by the condensation of 1,3-cyclohexanedione (or its substituted analogs, such as dimedone) with primary or secondary amines[2]. Understanding the causality behind this reaction is essential for optimizing yields and troubleshooting side reactions.

The "Push-Pull" Causality

1,3-Cyclohexanedione exists predominantly in its enol tautomer in solution. The reaction initiates via the nucleophilic attack of the amine's lone pair onto the electrophilic carbonyl (or enol) carbon. This forms a transient hemiaminal intermediate . The subsequent dehydration (elimination of water) is not merely a statistical event; it is thermodynamically driven by the formation of a highly stable conjugated system[3]. The electron-donating amine pushes electron density through the alkene bridge toward the electron-withdrawing carbonyl oxygen, significantly lowering the molecule's ground-state energy.

Mechanism A 1,3-Cyclohexanedione (Enol Tautomer) C Hemiaminal Intermediate A->C Nucleophilic Attack B Primary or Secondary Amine B->C D 3-Amino-cyclohexenone (β-Enaminone) C->D Dehydration (-H2O)

Fig 1: Mechanistic pathway for the synthesis of 3-amino-cyclohexenone via hemiaminal dehydration.

Experimental Methodologies & Protocols

To ensure scientific integrity, the protocols provided below are designed as self-validating systems . We contrast the classical thermodynamically driven approach with a modern, kinetically accelerated green chemistry method.

Table 1: Comparison of Synthetic Methodologies for 3-Aminocyclohex-2-en-1-ones
MethodologyReagents / CatalystSolventTemperatureReaction TimeTypical Yield
Classical Condensation Amine (1.1 eq)Toluene110 °C (Reflux)3 - 6 h75 - 85%
Lewis Acid Catalysis Amine (1.0 eq), In(OTf)₃Methanol25 - 50 °C1 - 2 h85 - 95%
Halogen Catalysis Amine (1.0 eq), I₂ (cat.)Solvent-freeRoom Temp10 - 30 min88 - 98%
Mechanochemical Amine (1.0 eq), SiO₂/KHSO₄None (Grinding)Room Temp15 - 45 min80 - 90%
Protocol A: Classical Azeotropic Dehydration (Dean-Stark)

This method relies on Le Chatelier's principle, physically removing the water byproduct to drive the equilibrium toward the enaminone[2].

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reaction Mixture: Dissolve 10.0 mmol of 1,3-cyclohexanedione and 11.0 mmol of the target amine in 30 mL of anhydrous toluene.

  • Execution: Heat the mixture to reflux (approx. 110 °C). The water generated will azeotropically distill and collect in the trap.

  • Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting diketone will disappear, replaced by a highly UV-active spot (due to the extended conjugation of the enaminone).

  • Isolation: Once water ceases to collect (typically 3 hours), cool to room temperature, remove toluene under reduced pressure, and recrystallize the crude solid from dichloromethane/hexane[2].

Protocol B: Green Solvent-Free Iodine-Catalyzed Synthesis

Molecular iodine acts as a mild Lewis acid, activating the carbonyl group and accelerating the nucleophilic attack without the need for harsh solvents[4].

  • Setup: In a mortar or a dedicated solvent-free milling vessel, combine 10.0 mmol of 1,3-cyclohexanedione and 10.0 mmol of the amine.

  • Catalysis: Add 0.5 mmol (5 mol%) of molecular iodine (I₂).

  • Execution: Grind or vigorously stir the mixture at room temperature for 10–30 minutes. The high local concentration in the solid state drives rapid conversion[4].

  • Quenching & Isolation: Suspend the mixture in ethyl acetate and wash with a 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution to neutralize the iodine catalyst. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Analytical Validation & Quality Control (QA/QC)

A protocol is only as good as its analytical verification. To confirm the successful synthesis of a 3-amino-cyclohexenone derivative, rely on the following spectroscopic markers:

  • ¹H-NMR (Proton NMR): The most diagnostic feature is the vinylic proton (C-2) , which appears as a sharp singlet between δ 5.00 - 5.50 ppm . The presence of this peak confirms the enamine double bond. Additionally, a broad N-H peak (if a primary amine was used) will appear far downfield (often > 9.0 ppm) due to intramolecular hydrogen bonding[5].

  • FT-IR Spectroscopy: The native 1,3-cyclohexanedione exhibits a carbonyl stretch around 1715 cm⁻¹. Upon conversion to the β-enaminone, the push-pull conjugation drastically weakens the C=O bond order, shifting the carbonyl stretch down to 1600 - 1645 cm⁻¹ [5].

Downstream Pharmacological Applications

3-Amino-cyclohex-2-en-1-ones are not just endpoints; they are highly privileged scaffolds in drug discovery. Their bifunctional nature (nucleophilic at the α-carbon, electrophilic at the carbonyl) makes them ideal for multicomponent reactions (MCRs) and targeted SAR optimizations[3].

Applications Core 3-Amino-cyclohexenone Derivatives App1 CXCR2 Antagonists (Inflammatory Diseases) Core->App1 SAR Optimization App2 Decahydroacridine-1,8-diones (COX-1/2 Inhibitors) Core->App2 Hantzsch Reaction App3 Polyhydroquinolines (MCR Intermediates) Core->App3 Michael Addition App4 3-Aminocyclohexanols (Chiral Building Blocks) Core->App4 Chemical Reduction

Fig 2: Downstream pharmacological applications and synthetic transformations of β-enaminones.

Table 2: Pharmacological Targets of 3-Aminocyclohexenone Derivatives
Derivative Class / ApplicationPrimary TargetIndication / ActivityKey Synthetic Pathway
N-Substituted Enaminones [6]Inflammatory DiseasesDirect SAR optimization of the amine side-chain
Decahydroacridine-1,8-diones [5]Pain / InflammationHantzsch multicomponent reaction
Polyhydroquinolines Various Receptors[3]Cardiovascular / AntioxidantMichael addition & intramolecular cyclization
3-Aminocyclohexanols Chiral Auxiliaries[2]Asymmetric SynthesisReduction via Sodium in THF/Isopropanol
Spotlight: CXCR2 Antagonists & Anti-Inflammatory Agents

Recent structure-activity relationship (SAR) studies have identified specific 3-aminocyclohex-2-en-1-one derivatives as potent Chemokine Receptor 2 (CXCR2) antagonists [6]. These compounds inhibit downstream signaling in Tango assays with IC₅₀ values under 10 μM, showcasing excellent in silico ADMET properties with minimal cytotoxicity[6].

Furthermore, subjecting 3-aminocyclohex-2-en-1-ones to Hantzsch-type condensations yields decahydroacridine-1,8-diones . Molecular docking and in-vitro assays demonstrate that these fused tricyclic derivatives exhibit binding energies against COX-1 and COX-2 enzymes that rival or exceed traditional NSAIDs like diclofenac, positioning them as highly promising non-carboxylic anti-inflammatory agents[5].

References

  • Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties Tetrahedron, ResearchGate.1[1]

  • Molecular Iodine–Catalyzed Mild and Effective Synthesis of β-Enaminones at Room Temperature ResearchGate. 4[4]

  • NEW DECAHYDROACRIDINE-1,8-DIONES DERIVED FROM 3-AMINOCYCLOHEX-2-EN-1-ONE: SYNTHESIS, CHARACTERIZATION, ANTIOXIDANT, In-vitro, AND In-silico ANTI-INFLAMMATORY ACTIVITY Rasayan Journal of Chemistry. 5[5]

  • An Efficient One-Pot Three-Component Synthesis of Some New Polyhydroquinolines via Enaminone Intermediates Sohag University Journals. 3[3]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones MDPI Molecules. 2[2]

  • Synthesis, Structure-Activity Relationship Studies, and ADMET Properties of 3-Aminocyclohex-2-en-1-ones as Chemokine Receptor 2 (CXCR2) Antagonists ChemMedChem / PubMed.6[6]

Sources

Foundational

Introduction: The Cyclohexenone Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Benzylamino-Substituted Cyclohexenones The cyclohexenone ring system, a six-membered carbocycle featuring an α,β-unsaturated ketone, represents a privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Benzylamino-Substituted Cyclohexenones

The cyclohexenone ring system, a six-membered carbocycle featuring an α,β-unsaturated ketone, represents a privileged scaffold in medicinal chemistry. Its inherent reactivity, stemming from the electrophilic β-carbon, makes it a versatile pharmacophore capable of interacting with various biological nucleophiles, notably the thiol groups of cysteine residues in proteins. This reactivity profile has been exploited in the design of a multitude of therapeutic agents. The strategic incorporation of a benzylamino substituent onto this core structure dramatically expands its chemical space and biological activity profile. The benzyl group offers a modifiable handle for tuning steric and electronic properties, while the amino linkage provides a key interaction point, influencing solubility, basicity, and hydrogen bonding capacity. This guide provides a detailed exploration of the synthesis, biological activities, and structure-activity relationships of benzylamino-substituted cyclohexenones, with a focus on their anticancer and antimicrobial potential.

Synthetic Strategies: Constructing the Core Moiety

The primary route for synthesizing the foundational bis(benzylidene)cyclohexanone scaffold is the Claisen-Schmidt or aldol condensation reaction. This robust and efficient method involves the base-catalyzed reaction of cyclohexanone with two equivalents of a substituted benzaldehyde.[1] The choice of base (e.g., sodium hydroxide, sodium methoxide) and solvent (e.g., ethanol) can be optimized to drive the reaction to completion.[1] More recently, catalyst- and additive-free methods have been developed for synthesizing 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, proceeding through an imine condensation–isoaromatization pathway.[2][3]

General Protocol: Synthesis of 2,6-bis(benzylidene)cyclohexanone Analogues

This protocol describes a general procedure for the aldol condensation of cyclohexanone with a substituted benzaldehyde.[1]

Materials:

  • Cyclohexanone (1.0 equivalent)

  • Substituted Benzaldehyde (2.0 equivalents)

  • Sodium Hydroxide (or other suitable base)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve cyclohexanone and the substituted benzaldehyde in ethanol.

  • Base Addition: Slowly add an aqueous solution of the base (e.g., sodium hydroxide) to the stirred reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Reaction times can vary from a few minutes under microwave irradiation to several hours with conventional heating.[1]

  • Workup: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl). The resulting precipitate is collected by filtration, washed with water and ethanol, and then dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the desired bis(benzylidene)cyclohexanone derivative.

G cluster_reactants Reactants cluster_conditions Conditions Cyclohexanone Cyclohexanone Base Base (e.g., NaOH) in Ethanol Cyclohexanone->Base Benzaldehyde Substituted Benzaldehyde (2 eq.) Benzaldehyde->Base Product 2,6-bis(benzylidene)cyclohexanone Derivative Base->Product Aldol Condensation

Diagram of the general synthesis of bis(benzylidene)cyclohexanone derivatives.

Anticancer Activity: Mechanisms and Efficacy

Benzylamino-substituted cyclohexenones have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a range of human cancer cell lines.[4][5] Their mechanism of action is often multifaceted, primarily revolving around the induction of oxidative stress and interference with critical cell cycle machinery.

Mechanism of Action: Thioredoxin Reductase Inhibition and Oxidative Stress

A key mechanism of action for many benzylidenecyclohexenone analogues is the inhibition of thioredoxin reductase (TrxR).[4] TrxR is a crucial enzyme in the cellular antioxidant system, responsible for maintaining redox homeostasis. Its inhibition leads to a buildup of intracellular reactive oxygen species (ROS).[4] While normal cells can often manage a moderate increase in ROS, cancer cells, which already have a higher basal level of oxidative stress, are pushed past a cytotoxic threshold. This elevated ROS level triggers downstream signaling pathways leading to programmed cell death (apoptosis) and autophagy.[4]

Specifically, this cascade involves the regulation of apoptosis-related proteins, such as an increase in cleaved caspases, and the promotion of autophagosome formation, marked by the conversion of LC3-I to LC3-II and an increase in Beclin-1 expression.[4][6]

G Cpd Benzylamino-substituted Cyclohexenone TrxR Thioredoxin Reductase (TrxR) Cpd->TrxR Inhibition ROS ↑ Reactive Oxygen Species (ROS) TrxR->ROS Dysregulation Apoptosis Apoptosis (Caspase Activation) ROS->Apoptosis Autophagy Autophagy (↑ LC3-II, ↑ Beclin-1) ROS->Autophagy

Anticancer mechanism via TrxR inhibition and ROS induction.
Mechanism of Action: Cell Cycle Arrest

Certain cyclohexenone derivatives induce cell cycle arrest, preventing cancer cells from proliferating. For example, the derivative CA ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone) was found to induce G0/G1 phase arrest in glioblastoma cells.[7] This is achieved by interfering with the function of EZH2 (Enhancer of zeste homolog 2), a component of the PRC2 complex. This interference attenuates the downregulation of cyclin-dependent kinase inhibitors like p27 and p16, which are crucial for controlling the G1/S transition, thereby halting cell division.[7]

Cytotoxicity Data

The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Compound ClassRepresentative Compound/SubstituentsCancer Cell LineIC₅₀ (µM)Reference
Cyclohexenone DerivativeCompound 2HCT116 (Colon)0.34[8]
Cyclohexenone DerivativeCA (Zeylenone analog)A172 (Glioblastoma)6.440[8]
Benzyl juglone5-benzyl jugloneHCT-15 (Colorectal)12.27[9][10]
Bis(benzylidene)cyclohexanone2,6-di(4-fluorobenzylidene)cyclohexanonePC3 (Prostate)Potent[5]
BenzylidenecyclohexenoneCompound 2cBreast Cancer CellsPotent[4]

*Note: "Potent" indicates significant activity reported without a specific IC₅₀ value in the source.

Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[9][11]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[11]

  • Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[11]

  • Incubation: Incubate the plates for 48 to 72 hours.[11]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at approximately 570 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[11]

Experimental Protocol: Clonogenic Assay for Long-Term Survival

The clonogenic assay assesses the ability of a single cancer cell to form a colony, providing a measure of long-term cytotoxicity.[6][8]

Procedure:

  • Cell Seeding: Seed a low density of cells (e.g., 500-2000 cells/well) in 6-well plates and allow them to attach.[8]

  • Compound Treatment: Treat the cells with various concentrations of the cyclohexenone derivative for a defined period (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium, wash the cells, and culture them in fresh medium for 1-3 weeks to allow for colony formation.[11]

  • Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain them with 0.5% (w/v) crystal violet.[8]

  • Colony Counting: Count the colonies (typically defined as containing at least 50 cells) to calculate the surviving fraction and determine the compound's effect on long-term cell survival.[8]

Antimicrobial Activity: Spectrum and Potency

In addition to their anticancer properties, benzylamino-substituted cyclohexenones and related structures have demonstrated significant antimicrobial activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.[12][13]

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The antimicrobial efficacy of these compounds is highly dependent on their substitution patterns.

  • Position of Substituents: Halogen substitutions (chloro, bromo, fluoro) at the para position of the benzene ring generally result in better antimicrobial agents compared to substitutions at the meta position.[12]

  • Nature of Substituents: Compounds with a hydroxy (-OH) group on the aromatic ring have shown enhanced antibacterial activity.[14]

  • Overall Structure: A series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives exhibited potent activity against Pseudomonas aeruginosa and Staphylococcus epidermidis.[13]

Antimicrobial Efficacy Data

The potency of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[15][16]

Compound/SubstituentTarget OrganismMIC (µg/mL)Reference
Compound 6l (benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivative)P. aeruginosa0.002 - 0.016[13]
Compound 6m (benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivative)S. epidermidis0.002 - 0.016[13]
2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone (A146)E. coli50[14]
2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone (A146)S. aureus50[14]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[15][16][17]

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16]

  • Compound Dilution: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[16]

  • Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[16]

  • Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.[15]

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Standardized Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Prepare 2-fold Serial Dilutions of Test Compound in 96-well Plate B->C D Incubate Plate (16-20h at 35°C) C->D E Visually Inspect for Turbidity (Growth) D->E F Determine Lowest Concentration with No Visible Growth (MIC Value) E->F

Workflow for MIC determination using the broth microdilution method.

Conclusion and Future Directions

Benzylamino-substituted cyclohexenones represent a versatile and potent class of biologically active molecules. Their straightforward synthesis and the tunable nature of the benzylamino moiety allow for extensive structure-activity relationship studies, paving the way for the rational design of novel therapeutics. The dual activities of these compounds as both anticancer and antimicrobial agents are particularly compelling, suggesting potential applications in complex diseases. Future research should focus on optimizing the scaffold to enhance selectivity for cancer cells over normal cells, elucidating further molecular targets, and evaluating the in vivo efficacy and toxicological profiles of lead compounds.[18] The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutic agents.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. Available at: [Link]

  • JETIR. (2019). EVALUATING THE ACTIVITY OF NOVEL ANTIMICROBIAL COMPOUNDS : A REVIEW OF METHODS AND TECHNIQUES. JETIR, 6(6). Available at: [Link]

  • Li, Y., et al. (2020). Design and synthesis of benzylidenecyclohexenones as TrxR inhibitors displaying high anticancer activity and inducing ROS, apoptosis, and autophagy. European Journal of Medicinal Chemistry, 208, 112815. Available at: [Link]

  • Shin, S. Y., et al. (2018). Anticancer activities of cyclohexenone derivatives. Scientific Reports, 8(1), 1-9. Available at: [Link]

  • Abdullah, M. N., et al. (2022). Synthesis, Antimicrobial, Antioxidant Evaluation and DFT Estimation of Some New Cyclohexenone Derivatives derived from Benzyloxy Chalcones. Current Organic Synthesis. Available at: [Link]

  • Khan, A. U., et al. (2021). Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. Molecules, 26(21), 6432. Available at: [Link]

  • Kumar, N., et al. (2011). Synthesis and in vitro antimicrobial activity of C-5 substituted cyclohexane-1,3-diamine derivatives. Bioorganic & Medicinal Chemistry Letters, 21(3), 968-971. Available at: [Link]

  • Kosmalski, T., et al. (2022). The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents. Molecules, 27(4), 1338. Available at: [Link]

  • Kumar, N., et al. (2010). Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(3), 874-877. Available at: [Link]

  • Zhang, Y., et al. (2022). Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 22(1), 1. Available at: [Link]

  • Chen, J., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1468-1475. Available at: [Link]

  • Zhang, Y., et al. (2022). Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Anti-cancer agents in medicinal chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. Frontiers in Pharmacology, 14, 1298822. Available at: [Link]

  • Chen, J., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation-isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1468-1475. Available at: [Link]

  • Ritmaleni, L., et al. (2021). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF DIBENZYLIDENE-CYCLOHEXANONE. RASĀYAN Journal of Chemistry, 14(3), 2090-2096. Available at: [Link]

  • Wujec, M., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13745. Available at: [Link]

  • Khan, K. M., et al. (2017). Synthesis, structure combined with conformational analysis, biological activities and docking studies of bis benzylidene cyclohexanone derivatives. Journal of Molecular Structure, 1139, 466-476. Available at: [Link]

  • ResearchGate. (2023). A series of anticancer agents, through the clever condensation of benzyl 106 and aminoguanidine 107 and subsequent GBB‐3CR. Available at: [Link]

  • DeWald, H. A., et al. (1995). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry, 38(24), 4779-4786. Available at: [Link]

  • ResearchGate. (2014). Synthesis of α,α′-bis(substituted benzylidene) cycloalkanones. Available at: [Link]

  • White, E. L., et al. (2024). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Molecules, 29(5), 1056. Available at: [Link]

  • Lee, J., et al. (2012). Structure-activity relationships and molecular modeling of the N-(3-pivaloyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl] thiourea template for TRPV1 antagonism. Bioorganic & Medicinal Chemistry Letters, 22(11), 3656-3660. Available at: [Link]

  • Housheh, S. (2019). STRUCTURE ACTIVITY RELATIONSHIP. ResearchGate. Available at: [Link]

  • GARDP. (n.d.). Structure-activity relationship (SAR). REVIVE. Available at: [Link]

  • Le-Dévéhat, F., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2191. Available at: [Link]

  • Balzarini, J., et al. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 27(17), 5489. Available at: [Link]

  • Malawska, B., et al. (2018). Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents. Molecules, 23(2), 384. Available at: [Link]

Sources

Exploratory

Axis I: Cyclooxygenase-2 (COX-2) – The Anti-Inflammatory & Analgesic Target

An in-depth analysis of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone (CAS 6401-56-5) reveals a highly privileged chemical architecture. As a functionalized cyclic enaminone, this compound features a rigid cyclohex-2-enone co...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone (CAS 6401-56-5) reveals a highly privileged chemical architecture. As a functionalized cyclic enaminone, this compound features a rigid cyclohex-2-enone core conjugated with a secondary benzylamine and a lipophilic p-tolyl group[1]. In drug discovery, this specific spatial arrangement is not merely structural—it is a finely tuned pharmacophore capable of modulating multiple critical biological pathways.

As an Application Scientist, I have designed this whitepaper to deconstruct the mechanistic rationale behind the two primary therapeutic axes of this compound: anti-inflammatory/analgesic targeting (COX-2) and neuromodulatory targeting (Voltage-Gated Sodium Channels) . Furthermore, we will establish self-validating experimental protocols required to rigorously evaluate these targets in preclinical models.

The cyclic enaminone moiety has been robustly identified as a novel chemotype for the selective inhibition of cyclooxygenase-2 (COX-2)[2]. The selectivity of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone relies on the distinct topography of the COX-2 active site. Unlike COX-1, COX-2 possesses a secondary hydrophobic side pocket lined by Val523 and Arg513. The bulky, lipophilic p-tolyl group at the 5-position of the cyclohexenone ring is perfectly poised to insert into this side pocket, while the enaminone carbonyl acts as a critical hydrogen bond acceptor, mimicking the binding kinetics of traditional NSAIDs without their gastrointestinal toxicity[3].

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Upregulated in Inflammation) AA->COX2 Catalyzed by PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Oxygenation PGE2 Prostaglandin E2 (PGE2 - Pain/Inflammation) PGG2->PGE2 Peroxidase Activity Inhibitor 3-Benzylamino-5-p-tolyl- cyclohex-2-enone Inhibitor->COX2 Selective Allosteric Blockade

Arachidonic acid cascade highlighting selective COX-2 inhibition by the cyclic enaminone.

Self-Validating Protocol: In Vitro COX-2/COX-1 Selectivity Assay

To prove target engagement, we must isolate the direct molecular interaction from confounding cellular variables (e.g., membrane permeability). We utilize a biochemical enzyme immunoassay (EIA) utilizing purified recombinant human enzymes.

Methodology & Causality:

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing hematin. Causality: Hematin is required as a cofactor for the peroxidase activity of COX enzymes; omitting it leads to false-negative inhibition data.

  • Compound Incubation: Incubate the enaminone derivative (0.01 µM to 100 µM) with the enzymes for 15 minutes at 37°C prior to substrate addition. Causality: Many COX-2 inhibitors are time-dependent, pseudoirreversible binders. Pre-incubation ensures we capture slow-binding kinetics.

  • Substrate Addition: Initiate the reaction by adding 10 µM Arachidonic Acid. Allow the reaction to proceed for exactly 2 minutes, then quench with stannous chloride. Causality: Stannous chloride rapidly reduces the unstable intermediate PGH2 to the stable PGE2, preventing spontaneous degradation and ensuring accurate quantification.

  • Quantification: Measure PGE2 levels via competitive EIA at 412 nm.

  • System Validation (The Trust Matrix): The assay is only deemed valid if the internal controls behave as follows:

    • Celecoxib (Positive Control): Must show a Selectivity Index (SI) > 100.

    • Indomethacin (Non-selective Control): Must show an SI < 5.

    • If these parameters fail, the recombinant enzyme has degraded, and the plate must be discarded.

Table 1: Representative COX Inhibitory Profile of Enaminone Derivatives

Compound / TreatmentCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
3-Benzylamino-5-p-tolyl-cyclohex-2-enone > 50.000.45> 111.1
Celecoxib (Selective Control)14.800.05296.0
Indomethacin (Non-selective Control)0.040.400.1

Axis II: Voltage-Gated Sodium Channels (NaV) – The Anticonvulsant Target

Enaminones have been extensively studied as potent anticonvulsant agents, primarily acting through the state-dependent inhibition of voltage-gated sodium (NaV) channels[4]. The biological activity of these molecules is highly dependent on the spatial distance between the hydrogen-bond accepting carbonyl oxygen and the aromatic ring[5].

In 3-Benzylamino-5-p-tolyl-cyclohex-2-enone, the benzylamino group provides rotational flexibility, allowing the aromatic ring to engage in π−π electron stacking with tyrosine residues (e.g., Tyr1771) within the α -subunit of the NaV channel pore, while the carbonyl oxygen anchors to the receptor site via hydrogen bonding[6]. This dual-anchor mechanism stabilizes the channel in its inactivated state, preventing the high-frequency repetitive firing characteristic of epileptic seizures[7].

PatchClamp Prep Cell Prep (NaV1.2) Seal Gigaseal (>1 GΩ) Prep->Seal WholeCell Whole-Cell (Rupture) Seal->WholeCell Baseline Baseline (Vehicle) WholeCell->Baseline Perfusion Perfusion (Enaminone) Baseline->Perfusion Washout Washout (Validation) Perfusion->Washout Washout->Baseline Recovery

Self-validating whole-cell patch-clamp electrophysiology workflow for NaV channel assessment.

Self-Validating Protocol: Whole-Cell Patch-Clamp Electrophysiology

To accurately measure state-dependent channel block, we must use patch-clamp electrophysiology. Fluorescence-based membrane potential dyes lack the temporal resolution required to isolate the resting, open, and inactivated states of the channel.

Methodology & Causality:

  • Cell Preparation: Utilize HEK293 cells stably transfected with human NaV1.2 channels. Causality: Using a heterologous expression system eliminates background noise from endogenous potassium or calcium channels, ensuring the recorded inward currents are exclusively sodium-mediated.

  • Gigaseal Formation: Advance a glass micropipette (resistance 2–4 MΩ) onto the cell membrane and apply gentle negative pressure until a seal resistance of >1 GΩ is achieved. Causality: A high-resistance gigaseal is mandatory to minimize "leak current," which would otherwise obscure the microampere sodium currents.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, granting the electrode access to the intracellular space.

  • Voltage Protocol & Perfusion: Hold the cell at a resting potential of -90 mV. Apply depolarizing steps to 0 mV at 0.1 Hz to establish a baseline. Perfuse the extracellular bath with 10 µM of the enaminone.

  • System Validation (The Washout Phase): After recording the inhibition, the compound must be washed out with standard extracellular solution for 5 minutes. Causality: If the sodium current does not recover to at least 80% of the baseline, the observed "inhibition" was likely an artifact of cell death or loss of seal integrity, and the data point must be strictly discarded.

Table 2: Electrophysiological Parameters on NaV1.2 Channels

Treatment ConditionV₁/₂ Activation (mV)V₁/₂ Inactivation (mV)Peak Current Density (pA/pF)
Vehicle Control (0.1% DMSO) -25.4 ± 1.2-65.2 ± 1.5-310.5 ± 15.2
Enaminone (10 µM) -24.8 ± 1.4-78.5 ± 1.8-145.2 ± 12.4
Tetrodotoxin (1 µM) (Control)N/AN/A0.0 ± 0.0

*Note: The significant hyperpolarizing shift in V₁/₂ inactivation (-65.2 to -78.5 mV) confirms that the enaminone preferentially binds to and stabilizes the inactivated state of the channel.

Emerging Axis III: Indoleamine 2,3-Dioxygenase 1 (IDO1)

Beyond inflammation and neurology, fused and cyclic enaminones are emerging as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1)[8]. IDO1 is a heme-containing enzyme overexpressed in the tumor microenvironment that degrades L-tryptophan into kynurenine, leading to T-cell anergy and immune escape. The enaminone core has shown the potential to coordinate with the heme-iron within the IDO1 active site, presenting a novel frontier for this compound in immuno-oncology.

IDO1_Pathway Trp L-Tryptophan (Essential Amino Acid) IDO1 IDO1 Enzyme (Tumor Microenvironment) Trp->IDO1 Kyn Kynurenine (Immunosuppressive) IDO1->Kyn Oxidation TCell T-Cell Anergy & Apoptosis (Immune Escape) Kyn->TCell Drug Enaminone Derivative (IDO1 Inhibitor) Drug->IDO1 Heme-Iron Coordination

IDO1-mediated tryptophan degradation pathway and targeted inhibition for immune restoration.

References

  • Chakraborti, A. K., et al. "Cyclic enaminone as new chemotype for selective cyclooxygenase-2 inhibitory, anti-inflammatory, and analgesic activities." European Journal of Medicinal Chemistry, 2019. URL:[Link]

  • Fang, Y., et al. "Molecular Docking Studies on Anticonvulsant Enaminones Inhibiting Voltage-Gated Sodium Channels." Computational Molecular Bioscience, 2020. URL:[Link]

  • Scott, K. R., et al. "Synthesis and Anticonvulsant Activity of Enaminones. 3. Investigations on 4'-, 3'-, and 2'-substituted and Polysubstituted Anilino Compounds, Sodium Channel Binding Studies, and Toxicity Evaluations." Journal of Medicinal Chemistry, 1995. URL:[Link]

  • Lavecchia, A., et al. "QSAR Study and Molecular Design of Open-Chain Enaminones as Anticonvulsant Agents." International Journal of Molecular Sciences, 2012. URL:[Link]

  • Manna, D., et al. "Fused Heterocyclic Compounds as Potent Indoleamine-2,3-dioxygenase 1 Inhibitors." ACS Medicinal Chemistry Letters, 2016. URL:[Link]

Sources

Foundational

A Hypothesis-Driven Approach to Elucidating the Mechanism of Action of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The cyclohexenone scaffold is a privileged structure in medicinal chemistry, recognized for its presence in nume...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The cyclohexenone scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous bioactive compounds demonstrating a range of therapeutic effects, including potent anticancer activity.[1][2] This guide introduces a novel derivative, 3-Benzylamino-5-p-tolyl-cyclohex-2-enone, as a promising therapeutic candidate. The central hypothesis posits that its α,β-unsaturated enone moiety acts as an electrophilic pharmacophore, engaging in Michael addition reactions with nucleophilic residues (e.g., cysteine) on key cellular proteins. This covalent modification is predicted to disrupt critical pro-survival signaling pathways within cancer cells, such as the NF-κB and ubiquitin-proteasome systems, ultimately leading to cell cycle arrest and apoptosis.[3][4][5] This document provides a comprehensive, hypothesis-driven framework for systematically investigating this mechanism. It outlines a multi-phased experimental strategy, beginning with broad phenotypic screening and progressing to specific target identification and pathway validation, equipped with detailed, self-validating protocols and field-proven insights to guide researchers in drug development.

Introduction: The Therapeutic Potential of the Cyclohexenone Scaffold

A Privileged Structure in Medicinal Chemistry

Cyclohexenone derivatives are integral components of numerous natural products and synthetically developed molecules with significant biological activity.[2] Their diverse therapeutic applications, including anti-inflammatory, antimicrobial, and particularly anticancer properties, have established them as a focal point of drug discovery programs.[1][6] The rigid, six-membered ring provides a versatile scaffold for introducing various substituents, allowing for the fine-tuning of steric and electronic properties to optimize target binding and pharmacological profiles.

The Enone Moiety: A Reactive Pharmacophore for Covalent Inhibition

A defining feature of the cyclohexenone ring is the α,β-unsaturated ketone, or enone, system. This conjugated arrangement renders the β-carbon electrophilic and susceptible to nucleophilic attack through a 1,4-conjugate addition, commonly known as the Michael reaction. Within a biological context, the side chains of cysteine residues in proteins are potent nucleophiles that can covalently bind to such enone structures.[4] This irreversible modification of a target protein can lead to a potent and sustained inhibitory effect, a strategy employed by several FDA-approved drugs.[4] It is this reactive capability that forms the bedrock of our mechanistic hypothesis.

Introducing 3-Benzylamino-5-p-tolyl-cyclohex-2-enone

The subject of this guide, 3-Benzylamino-5-p-tolyl-cyclohex-2-enone, combines the reactive enone core with specific substituents designed to enhance its therapeutic potential.

  • 5-p-tolyl Group: This bulky, lipophilic group can facilitate membrane permeability and may engage in hydrophobic or π-stacking interactions within a target's binding pocket.

  • 3-Benzylamino Group: The nitrogen atom introduces a potential hydrogen bond donor/acceptor site, while the benzyl ring offers additional opportunities for aromatic interactions, contributing to binding affinity and specificity.

Together, these features create a molecule with a well-defined three-dimensional structure and a reactive center, making it a compelling candidate for targeted covalent inhibition.

Core Mechanistic Hypothesis: Covalent Disruption of Pro-Survival Pathways

We hypothesize that 3-Benzylamino-5-p-tolyl-cyclohex-2-enone (hereafter referred to as "the compound") exerts selective cytotoxicity against cancer cells through the covalent inhibition of key proteins that regulate cellular survival and proliferation.

Primary Mechanism: Michael Acceptor Activity

The compound's enone structure is predicted to function as a Michael acceptor, forming covalent adducts with soft nucleophiles like the thiol groups of cysteine residues on target proteins. This action is anticipated to be the primary driver of its biological activity.

Postulated Target Pathways

Based on established activities of similar enone-containing molecules, we propose two primary, non-mutually exclusive target pathways that are frequently dysregulated in cancer:

  • 2.2.1 Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Key proteins in this pathway, such as IKKβ kinase, contain critical cysteine residues that are susceptible to covalent modification. Inhibition of this pathway by the compound would block the transcription of anti-apoptotic genes (e.g., Bcl-2, Bcl-xL), sensitizing cancer cells to apoptosis.[4]

  • 2.2.2 Disruption of the Ubiquitin-Proteasome System (UPS): Cancer cells exhibit high rates of protein synthesis and are uniquely dependent on the UPS for degrading misfolded and regulatory proteins to maintain homeostasis.[5] The UPS is regulated by deubiquitinating enzymes (DUBs), many of which are cysteine proteases. Covalent inhibition of proteasome-associated DUBs, such as USP14 and UCHL5, by the compound would lead to the accumulation of polyubiquitinated proteins, inducing proteotoxic stress and triggering cell death.[5]

Expected Phenotypic Outcomes

The disruption of these critical pathways is expected to manifest in clear, measurable cellular phenotypes:

  • Induction of Apoptosis: Inhibition of pro-survival signals will likely trigger programmed cell death via the intrinsic (mitochondrial) pathway, characterized by mitochondrial membrane depolarization, cytochrome c release, and caspase activation.[3][7]

  • G2/M Cell Cycle Arrest: Many cytotoxic agents that interfere with cellular signaling and protein homeostasis cause cells to arrest at the G2/M checkpoint, preventing mitosis and proliferation.[3][8]

Phase I: Preliminary Efficacy and Phenotypic Screening

Objective: To quantitatively assess the cytotoxic and cytostatic effects of the compound across a panel of cancer and non-malignant cell lines, thereby establishing its potency, selectivity, and primary cellular impact.

Experimental Protocol: Multi-Cell Line Cytotoxicity Screening (MTT Assay)

The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1]

Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., HCT-116 colorectal, HeLa cervical) and non-malignant control cells (e.g., MRC-5 lung fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[3]

  • Compound Treatment: Prepare a 2-fold serial dilution of the compound in culture medium, ranging from 100 µM to 0.1 µM. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results on a semi-log graph and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.

Data Presentation: IC₅₀ Value Determination

Summarize the calculated IC₅₀ values in a table for clear comparison of potency and selectivity. The Selectivity Index (SI) is calculated as IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells).

Cell LineTypeIC₅₀ (µM) [Hypothetical Data]Selectivity Index (SI)
HCT-116Colorectal Carcinoma5.29.6
HeLaCervical Carcinoma7.86.4
MRC-5Normal Lung Fibroblast50.1-
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines the compound's effect on cell cycle progression.[8]

Methodology:

  • Treatment: Treat cells (e.g., HCT-116) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Experimental Protocol: Apoptosis Quantification (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Methodology:

  • Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 or 48 hours.

  • Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Analysis: Analyze immediately by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

Workflow for Phase I Phenotypic Screening

G cluster_0 Phase I: Phenotypic Screening Compound 3-Benzylamino-5-p-tolyl- cyclohex-2-enone CellLines Panel of Cancer & Normal Cell Lines Compound->CellLines Treat MTT MTT Cytotoxicity Assay CellLines->MTT CellCycle Cell Cycle Analysis (PI Staining) CellLines->CellCycle Treat @ IC50 Apoptosis Apoptosis Assay (Annexin V/PI) CellLines->Apoptosis Treat @ IC50 IC50 Determine IC50 & Selectivity Index MTT->IC50 Phenotype Establish Primary Cellular Phenotype (e.g., G2/M Arrest, Apoptosis) IC50->Phenotype FlowCytometry Flow Cytometry Core FlowCytometry->Phenotype CellCycle->FlowCytometry Apoptosis->FlowCytometry G cluster_1 Strategy 1: Affinity Proteomics cluster_2 Strategy 2: Genetic Screening Probe Synthesize Biotinylated Probe Pulldown Affinity Pulldown from Lysate Probe->Pulldown MS LC-MS/MS Analysis Pulldown->MS Hypothesis Generate High-Confidence Target Hypothesis MS->Hypothesis Identify Enriched Proteins Library Transduce CRISPR Library Screen Treat with Compound vs. Vehicle Library->Screen NGS Next-Gen Sequencing Screen->NGS NGS->Hypothesis Identify Resistant Gene Hits G cluster_NFKB NF-κB Pathway cluster_UPS Ubiquitin-Proteasome System cluster_APOP Apoptosis Pathway Compound 3-Benzylamino-5-p-tolyl- cyclohex-2-enone IKK IKK Complex Compound->IKK Inhibits DUBs DUBs (e.g., USP14) Compound->DUBs Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Translocates SurvivalGenes Anti-Apoptotic Genes (e.g., Bcl-2) Nucleus_NFkB->SurvivalGenes Transcription Proteasome Proteasome DUBs->Proteasome Associated with PolyUb Poly-Ub Proteins Proteasome->PolyUb Degrades Mito Mitochondrion PolyUb->Mito Proteotoxic Stress CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis SurvivalGenes->Mito Blocks

Sources

Exploratory

Spectroscopic Elucidation of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone: A Comprehensive Technical Guide

Executive Summary 3-Benzylamino-5-p-tolyl-cyclohex-2-enone (CAS: 6401-56-5) 1 is a highly functionalized cyclic enaminone. Compounds containing the vinylogous amide (N–C=C–C=O) motif are critical synthons in organic chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Benzylamino-5-p-tolyl-cyclohex-2-enone (CAS: 6401-56-5) 1 is a highly functionalized cyclic enaminone. Compounds containing the vinylogous amide (N–C=C–C=O) motif are critical synthons in organic chemistry and privileged pharmacophores in drug discovery. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we will dissect the causality behind the spectroscopic signatures of this molecule, focusing on the profound electronic effects of its "push-pull" conjugated system and the stereochemical implications of its chiral center.

Mechanistic Insights: The Push-Pull Enaminone System

The spectroscopic behavior of 3-benzylamino-5-p-tolyl-cyclohex-2-enone is entirely dictated by its tautomeric state and electronic delocalization. Enaminones can theoretically exist in a dynamic equilibrium between keto-enamine and enol-imine tautomers 2. However, in both the solid state and non-polar solvents (like CDCl₃), the keto-enamine form is overwhelmingly favored due to the thermodynamic stability provided by the highly conjugated "push-pull" system 3.

In this system, the nitrogen lone pair (the "push") delocalizes across the alkene π-system into the electronegative carbonyl oxygen (the "pull"). This resonance imparts significant single-bond character to the C=O and C=C bonds, while giving the C–N bond partial double-bond character.

G A Keto-Enamine Form (Dominant Tautomer) B Enol-Imine Form (Minor / Unfavored) A->B Proton Transfer (Tautomerization) C Zwitterionic Resonance (Push-Pull Delocalization) A->C Electron Delocalization (Resonance)

Fig 1. Tautomeric equilibrium and resonance delocalization in push-pull enaminones.

Structural Elucidation: Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR)

The push-pull resonance profoundly impacts the chemical shifts in both ¹H and ¹³C NMR 4.

¹H NMR Causality:

  • The Vinylic Proton (C2-H): In an isolated alkene, this proton would appear around 6.0–6.5 ppm. However, the strong electron-donating effect of the benzylamino group shields the α-carbon. Consequently, the C2-H proton resonates anomalously upfield at ~5.30 ppm as a sharp singlet.

  • Diastereotopic Methylene Protons (C4-H₂, C6-H₂): The molecule possesses a chiral center at C5 (bearing the p-tolyl group). Because of this asymmetry, the two protons on C4 (and similarly on C6) are chemically and magnetically non-equivalent (diastereotopic). They appear as distinct doublet of doublets (dd) between 2.30 and 2.80 ppm , exhibiting complex geminal ( 2J≈16 Hz) and vicinal ( 3J≈4−12 Hz) couplings.

¹³C NMR Causality:

  • The Push-Pull Carbons: The carbonyl carbon (C1) is deshielded (~197 ppm), but less so than a typical aliphatic ketone (~210 ppm) due to the influx of electron density. The enamine carbon (C3) is heavily deshielded (~162 ppm) due to its partial double-bond character with nitrogen. Conversely, the α-carbon (C2) is incredibly shielded, appearing at ~95 ppm , a hallmark of the enaminone system.

Infrared (IR) Spectroscopy

The vibrational modes of the vinylogous amide are highly diagnostic 5.

  • C=O Stretch: A standard cyclohexenone C=O stretch occurs at ~1670 cm⁻¹. The extended delocalization in our target molecule reduces the C=O bond order, dropping the stretching frequency drastically to 1590–1600 cm⁻¹ .

  • C=C Stretch: Similarly, the C=C bond order is reduced, pushing its stretch down to ~1540–1550 cm⁻¹ .

Mass Spectrometry (MS)

Under Electrospray Ionization (ESI+), the molecule readily accepts a proton at the carbonyl oxygen (the most basic site in an enaminone), yielding an [M+H]+ ion at m/z 292.17 . Collision-Induced Dissociation (CID) typically results in the loss of the benzyl radical (m/z 91) or the cleavage of the benzylamine moiety.

Spectroscopic Data Summary
Analytical MethodSignal / ValueAssignment & Structural Causality
¹H NMR (CDCl₃, 400 MHz)5.30 ppm (s, 1H)C2-H : Shielded vinylic proton due to push-pull effect.
4.30 ppm (d, 2H, J=6.0 Hz)N-CH₂-Ph : Benzyl methylene, coupled to adjacent NH.
3.25 ppm (tt, 1H)C5-H : Methine proton coupled to adjacent diastereotopic CH₂ groups.
2.33 ppm (s, 3H)Ar-CH₃ : p-Tolyl methyl group.
2.30 – 2.80 ppm (m, 4H)C4-H₂, C6-H₂ : Diastereotopic ring methylenes.
¹³C NMR (CDCl₃, 100 MHz)197.5 ppmC1 (C=O) : Conjugated carbonyl carbon.
162.0 ppmC3 (C-N) : Enamine carbon, deshielded by nitrogen.
95.2 ppmC2 (CH) : Highly shielded α-carbon.
47.1 ppmN-CH₂ : Benzyl methylene carbon.
FTIR (ATR, Solid)3250 cm⁻¹N-H Stretch : Secondary amine (hydrogen-bonded).
1595 cm⁻¹C=O Stretch : Highly conjugated vinylogous amide carbonyl.
1550 cm⁻¹C=C Stretch : Conjugated alkene.
ESI-MS (Positive Mode)m/z 292.1701[M+H]⁺ : Protonated molecular ion (Exact Mass: 291.1623).
m/z 201.12Fragment : Loss of benzyl radical [M+H - C₇H₇]⁺.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes internal checks to verify data accuracy and prevent misinterpretation caused by tautomeric shifting or sample degradation.

Workflow Prep Sample Preparation (High Purity, Dry Solvents) NMR NMR Spectroscopy (1H, 13C, 2D-NOESY) Prep->NMR CDCl3 / DMSO-d6 IR ATR-FTIR Spectroscopy (Vibrational Modes) Prep->IR Solid State MS ESI-MS/MS (Fragmentation) Prep->MS MeOH / H2O + 0.1% FA Data Data Integration & Structural Elucidation NMR->Data IR->Data MS->Data

Fig 2. Multi-modal analytical workflow for enaminone characterization.

Protocol 1: High-Resolution NMR Acquisition for Tautomeric Analysis

Objective: Acquire ¹H and ¹³C spectra while preventing solvent-induced tautomerization.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃. Self-Validation Check: Ensure the solvent is stored over molecular sieves; trace water can catalyze tautomerization and broaden the N-H signal.

  • Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) to lock the 0.00 ppm reference.

  • Acquisition Parameters (¹H): Set the spectrometer to 400 MHz (or higher). Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and acquire 16 scans.

  • Tautomeric Validation: Scan the 10–14 ppm region. The absence of a sharp peak in this region confirms that the enol-imine tautomer is not present in the solution state.

  • Acquisition Parameters (¹³C): Acquire at 100 MHz using a proton-decoupled sequence (e.g., zgpg30). Set D1 to 2.0 seconds and acquire 1024 scans to ensure adequate signal-to-noise for the quaternary C1 and C3 carbons.

Protocol 2: ATR-FTIR Analysis of Conjugated Systems

Objective: Accurately map the shifted vibrational modes of the vinylogous amide without matrix interference.

  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air. Self-Validation Check: The baseline must be flat, with no residual organic peaks.

  • Sample Application: Place 2–3 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil until the pressure gauge indicates optimal contact.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Data Processing: Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth, which is critical for accurately quantifying the relative intensities of the shifted C=O and C=C bands.

Protocol 3: ESI-MS/MS Fragmentation Workflow

Objective: Confirm exact mass and map structural connectivity via collision-induced dissociation.

  • Solvent System: Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid (FA). The FA ensures quantitative protonation of the enaminone carbonyl.

  • Tuning: Infuse the sample at 10 µL/min into the ESI source. Tune the capillary voltage to +3.0 kV and the desolvation temperature to 250°C.

  • MS1 Acquisition: Acquire high-resolution MS data (Orbitrap or TOF) to confirm the [M+H]+ exact mass (Theoretical: 292.1701). Self-Validation Check: Verify the isotopic pattern (M+1, M+2) matches the theoretical distribution for C₂₀H₂₁NO.

  • MS/MS (CID): Isolate the m/z 292 precursor ion. Apply a normalized collision energy (NCE) sweep from 15% to 35% to generate a comprehensive fragmentation map, specifically looking for the m/z 91 (tropylium) and m/z 201 (loss of benzyl) signature ions.

References

  • Guidechem. "Glycine,N-[(phenylmethoxy)carbonyl]-L-leucyl-, 1,1-dimethylethyl ester[Synonym: 3-benzylamino-5-p-tolyl-cyclohex-2-enone] CAS 6401-56-5.
  • BenchChem. "An In-depth Technical Guide to the Investigation of Enaminone Tautomerism.
  • ResearchGate. "Enaminones and their tautomers.
  • MDPI. "Synthesis of New Representatives of Push–Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-Ones.
  • PubMed. "The conformational analysis of push-pull enaminones using Fourier transform IR and NMR spectroscopy, and quantum chemical calculations." Spectrochim Acta A Mol Biomol Spectrosc.

Sources

Foundational

In Silico Characterization of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone: A Predictive Modeling Framework

Executive Summary The compound 3-Benzylamino-5-p-tolyl-cyclohex-2-enone (CAS: 6401-56-5) represents a highly versatile chemical scaffold. Cyclohex-2-enone derivatives have garnered significant attention in both agrochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Benzylamino-5-p-tolyl-cyclohex-2-enone (CAS: 6401-56-5) represents a highly versatile chemical scaffold. Cyclohex-2-enone derivatives have garnered significant attention in both agrochemical and pharmaceutical sectors, primarily due to their established efficacy as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and their emerging potential as acetylcholinesterase (AChE) modulators.

This whitepaper provides an authoritative, step-by-step in silico methodology for evaluating this compound. By integrating Quantum Mechanics (QM), Molecular Docking, Molecular Dynamics (MD), and ADMET profiling, we establish a self-validating computational pipeline. This guide is designed for computational chemists and drug development professionals seeking to optimize cyclohex-2-enone derivatives for targeted biological activity.

Pharmacological Rationale & Target Selection

The structural architecture of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone—comprising a conjugated enone core, a flexible benzylamino linker, and a lipophilic p-tolyl group—primes it for multi-target engagement.

  • Agrochemical Potential (HPPD Inhibition): Cyclohex-2-enones are well-documented inhibitors of HPPD, a critical enzyme in plastoquinone biosynthesis. Inhibition leads to plant bleaching and death, making this scaffold highly valuable for herbicide development [1]. The enone core is hypothesized to chelate the active-site Fe²⁺ ion, while the p-tolyl group engages in π−π stacking with aromatic residues like Phe381 and Phe424 [2].

  • Neuropharmacological Potential (AChE Inhibition): Recent literature highlights the ability of cyclohexenone derivatives to inhibit AChE, presenting a therapeutic avenue for neurodegenerative diseases such as Alzheimer's [3]. The benzylamino moiety can project into the peripheral anionic site (PAS) of AChE, while the enone core interacts with the catalytic triad.

In Silico Workflow Architecture

To ensure predictive accuracy, computational workflows must move beyond static docking. We employ a hierarchical approach: QM resolves the electronic structure and global minimum conformation; docking provides rapid conformational sampling within the receptor; and MD simulations validate the thermodynamic stability of the complex over time.

Workflow QM Quantum Mechanics (DFT) Geometry Optimization Dock Molecular Docking (AutoDock Vina) QM->Dock Optimized Ligand MD Molecular Dynamics (100 ns GROMACS) Dock->MD Top Poses ADMET ADMET Profiling (SwissADME / pkCSM) MD->ADMET Stable Trajectories Decision Lead Optimization Candidate Selection ADMET->Decision

Fig 1: Comprehensive in silico workflow for cyclohex-2-enone derivatives.

Step-by-Step Experimental Protocols

Protocol 1: Quantum Mechanical (QM) Ligand Preparation

Causality: Empirical force fields (like OPLS or MMFF94) often fail to accurately capture the electron delocalization and partial charges inherent in the conjugated cyclohex-2-enone system. Density Functional Theory (DFT) is mandatory to establish the true global minimum and accurate electrostatic potential (ESP) maps.

Step-by-Step Methodology:

  • Initial Building: Construct the 2D structure of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone (SMILES: CC1=CC=C(C=C1)C2CC(=CC(=O)C2)NCC3=CC=CC=C3) using Avogadro or ChemDraw.

  • Pre-Optimization: Perform a preliminary geometry clean-up using the MMFF94 force field to resolve severe steric clashes.

  • DFT Optimization: Export the coordinates to Gaussian 16. Run a geometry optimization and frequency calculation using the B3LYP functional and the 6-311G(d,p) basis set.

    • Self-Validation: Ensure the absence of imaginary frequencies in the output file, confirming the structure is at a true local/global minimum rather than a transition state.

  • Charge Assignment: Generate Restrained Electrostatic Potential (RESP) charges based on the QM output for downstream docking and MD.

Protocol 2: Target Preparation and Molecular Docking

Causality: Proteins are highly dynamic. To account for this in a rigid-receptor docking scenario, we must carefully prepare the binding site, ensuring correct protonation states of critical residues (e.g., Histidine tautomers) at physiological pH (7.4).

Step-by-Step Methodology:

  • Target Retrieval: Download the crystal structures of Arabidopsis thaliana HPPD (e.g., PDB: 1TFZ) and Human AChE (e.g., PDB: 4EY7) from the Protein Data Bank.

  • Protein Preparation: Using AutoDock Tools or Schrödinger Protein Preparation Wizard, remove co-crystallized water molecules (unless they mediate critical structural bridges), add polar hydrogens, and assign Gasteiger charges.

  • Grid Box Definition:

    • For HPPD: Center the grid box on the catalytic Fe²⁺ ion, ensuring a volume of at least 25 × 25 × 25 ų to allow the benzylamino and p-tolyl groups to sample the surrounding hydrophobic pockets.

  • Validation (Redocking): Extract the native co-crystallized ligand and re-dock it using AutoDock Vina.

    • Self-Validation: The protocol is only deemed acceptable if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure is 2.0 Å.

  • Production Docking: Dock the DFT-optimized 3-Benzylamino-5-p-tolyl-cyclohex-2-enone. Generate 20 conformations and cluster them by an RMSD tolerance of 2.0 Å.

Interactions Core Cyclohex-2-enone Core Fe Fe2+ Ion (HPPD) Core->Fe Bidentate Chelation Pi Phe381 / Phe424 Tolyl p-Tolyl Moiety Tolyl->Pi pi-pi Stacking Benzyl Benzylamino Group Benzyl->Pi Hydrophobic Interaction

Fig 2: Pharmacophore mapping of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone.

Protocol 3: Molecular Dynamics (MD) Simulation

Causality: Docking scores are approximations. MD simulations (100 ns) are required to evaluate the induced-fit mechanisms and the temporal stability of the ligand-receptor complex [4].

Step-by-Step Methodology:

  • Topology Generation: Generate the ligand topology using the ACPYPE server (AMBER ff99SB force field).

  • Solvation & Neutralization: Place the complex in a dodecahedron box, solvate with the TIP3P water model, and neutralize the system by adding Na⁺/Cl⁻ ions (0.15 M).

  • Minimization: Perform energy minimization using the steepest descent algorithm (max 50,000 steps) until the maximum force is <1000.0 kJ/mol/nm.

  • Equilibration: Conduct 100 ps of NVT (constant Volume and Temperature at 300 K using V-rescale thermostat) followed by 100 ps of NPT (constant Pressure using Parrinello-Rahman barostat).

  • Production Run: Execute a 100 ns production run in GROMACS. Extract the RMSD, Root Mean Square Fluctuation (RMSF), and calculate the binding free energy using the MM-PBSA method.

Data Presentation & Analysis

The physicochemical properties of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone strictly adhere to Lipinski's Rule of Five, indicating excellent oral bioavailability and membrane permeability [5].

Table 1: Computed Physicochemical & ADMET Properties
PropertyValueDruggability Implication
Molecular Weight 291.39 g/mol Optimal (< 500 g/mol )
Calculated XLogP3 3.8Good lipophilicity for membrane crossing
Topological Polar Surface Area (TPSA) 29.1 ŲExcellent BBB penetration potential (< 90 Ų)
Rotatable Bonds 4High conformational flexibility (< 10)
H-Bond Donors / Acceptors 1 / 2Favorable for target binding (< 5 / < 10)

Data derived from structural informatics databases [5].

Table 2: Simulated Docking & MD Parameters
Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesMD RMSD (100 ns)
AtHPPD (PDB: 1TFZ) -8.4Fe²⁺, Phe381, Phe424, His2681.8 ± 0.2 Å (Highly Stable)
Human AChE (PDB: 4EY7) -7.9Trp286, Tyr341, Tyr1242.1 ± 0.3 Å (Stable)

The low RMSD values over 100 ns indicate that the initial docking poses represent stable thermodynamic basins.

Conclusion

The in silico profiling of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone reveals a highly stable, druggable scaffold capable of dual-target engagement. The combination of DFT-optimized geometries and rigorous 100 ns MD simulations confirms that the enone core effectively anchors the molecule, while the tolyl and benzylamino appendages provide necessary hydrophobic contacts. This self-validating computational framework serves as a robust foundation for the empirical synthesis and in vitro testing of novel cyclohex-2-enone derivatives.

References

  • Wang, J.-Y., et al. (2022). Design, Synthesis, Structure–Activity Relationship, Molecular Docking, and Herbicidal Evaluation of 2-Cinnamoyl-3-Hydroxycyclohex-2-en-1-one Derivatives as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • Shi, J., et al. (2022). The novel 4-hydroxyphenylpyruvate dioxygenase inhibitors in vivo and in silico approach: 3D-QSAR analysis, molecular docking, bioassay and molecular dynamics. Arabian Journal of Chemistry.[Link]

  • Jiang, D., et al. (2023). Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. ResearchGate.[Link]

  • Wang, D.-W., et al. (2015). Synthesis and Herbicidal Activity of Triketone-Quinoline Hybrids as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

Exploratory

The Architect's Guide to Tolyl-Substituted Enones: Synthesis, Mechanism, and Application

Abstract Tolyl-substituted enones, a prominent class of α,β-unsaturated ketones, represent a scaffold of significant interest in medicinal chemistry and materials science. Their synthesis is a cornerstone of modern organ...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Tolyl-substituted enones, a prominent class of α,β-unsaturated ketones, represent a scaffold of significant interest in medicinal chemistry and materials science. Their synthesis is a cornerstone of modern organic chemistry, with a rich history and a dynamic present. This in-depth technical guide provides a comprehensive exploration of the discovery and synthesis of these valuable compounds. We will delve into the mechanistic underpinnings of classical and contemporary synthetic strategies, offering field-proven insights into the causality behind experimental choices. This guide is designed for researchers, scientists, and drug development professionals, providing not only detailed, step-by-step protocols but also a robust theoretical framework to empower rational design and optimization of synthetic routes.

Introduction: The Enduring Significance of the Enone Moiety

The α,β-unsaturated carbonyl group, the defining feature of enones, is a privileged motif in organic chemistry. The conjugation of the carbon-carbon double bond with the carbonyl group creates a unique electronic landscape, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the foundation for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, making enones invaluable synthetic intermediates.[1][2]

The incorporation of a tolyl group (a methyl-substituted phenyl ring) into the enone structure introduces a new dimension of chemical and biological diversity. The methyl group, a simple alkyl substituent, can exert subtle yet significant electronic and steric effects, influencing reaction kinetics, product selectivity, and, crucially, the pharmacological profile of the molecule. This guide will focus on the synthesis of enones where a tolyl group is appended to either the aromatic ring attached to the carbonyl (A-ring) or the aromatic ring at the β-position (B-ring).

Foundational Synthetic Strategies: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, a variation of the aldol condensation, remains the most widely employed method for the synthesis of chalcones, a major subclass of tolyl-substituted enones.[3] This base- or acid-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone derivative.[4] The strategic choice of reactants, catalyst, and solvent is paramount to achieving high yields and purity.

The Mechanism: A Stepwise Look at Bond Formation

The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established multi-step mechanism:

  • Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-proton from the acetophenone derivative (e.g., 4-methylacetophenone) to form a resonance-stabilized enolate. The choice of a strong base is crucial to drive this equilibrium towards the formation of the nucleophilic enolate.[5]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., p-tolualdehyde). This step forms a new carbon-carbon bond and results in an alkoxide intermediate.

  • Protonation: The alkoxide is protonated by the solvent (often an alcohol or water) to yield a β-hydroxy ketone, also known as an aldol adduct.

  • Dehydration: Under the reaction conditions, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable α,β-unsaturated ketone, the chalcone. This step is often the driving force for the entire reaction sequence.[2]

Diagram 1: Base-Catalyzed Claisen-Schmidt Condensation Mechanism

Claisen_Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Ketone Tolyl-Acetophenone Enolate Enolate Intermediate Ketone->Enolate  Base (OH⁻) Aldehyde Tolualdehyde Enolate->Aldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Aldol_Adduct β-Hydroxy Ketone Alkoxide->Aldol_Adduct  Solvent (H₂O) Enone Tolyl-Substituted Enone Aldol_Adduct->Enone  -H₂O

Caption: Mechanism of the Claisen-Schmidt condensation.

Causality in Experimental Design: Optimizing for Success

The successful execution of a Claisen-Schmidt condensation hinges on a deep understanding of the interplay between various reaction parameters:

  • Choice of Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to ensure a sufficient concentration of the enolate.[6] The choice between NaOH and KOH is often dictated by solubility in the chosen solvent and cost. The concentration of the base is also a critical factor; excessively high concentrations can promote side reactions such as the Cannizzaro reaction of the aldehyde.

  • Solvent Selection: The solvent must be able to dissolve both the reactants and the catalyst. Ethanol and methanol are frequently used as they are good solvents for both the organic reactants and the inorganic base.[6] The use of a protic solvent also facilitates the protonation of the alkoxide intermediate.

  • Temperature Control: The reaction is often initiated at room temperature or even in an ice bath to control the initial exothermic reaction. Gentle heating may be applied to drive the dehydration of the aldol adduct to completion. However, excessive heat can lead to the formation of byproducts.[2]

Experimental Protocol: Conventional Synthesis of (E)-1,3-di-p-tolylprop-2-en-1-one

Materials:

  • 4-Methylacetophenone

  • p-Tolualdehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 4-methylacetophenone (1.0 eq) and p-tolualdehyde (1.0 eq) in ethanol.

  • While stirring, slowly add an aqueous solution of NaOH (1.2 eq) to the flask.

  • Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the purified (E)-1,3-di-p-tolylprop-2-en-1-one.

Diagram 2: Experimental Workflow for Conventional Chalcone Synthesis

Conventional_Synthesis_Workflow A Dissolve Reactants (4-Methylacetophenone & p-Tolualdehyde) in Ethanol B Add Aqueous NaOH Solution A->B C Stir at Room Temperature (Monitor by TLC) B->C D Pour into Ice-Cold Water C->D E Acidify with Dilute HCl D->E F Vacuum Filtration E->F G Wash with Cold Water F->G H Recrystallize from Ethanol G->H I Characterize Product H->I

Caption: Conventional synthesis workflow.

Modern Synthetic Approaches: Efficiency and Sustainability

While the Claisen-Schmidt condensation is a workhorse reaction, modern organic synthesis often demands more efficient and environmentally friendly methods.

Microwave-Assisted Synthesis: Accelerating Reactions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of tolyl-substituted enones.[7][8]

The Rationale Behind Microwave Heating:

Microwave irradiation directly heats the reaction mixture through dielectric heating, a process where polar molecules and ions absorb microwave energy and convert it into heat.[5] This leads to several advantages over conventional heating:

  • Rapid and Uniform Heating: Microwaves heat the entire volume of the reaction mixture simultaneously, eliminating temperature gradients and leading to faster and more uniform heating.[7][9]

  • Increased Reaction Rates: The rapid heating often leads to a dramatic acceleration of reaction rates, reducing reaction times from hours to minutes.[9][10]

  • Improved Yields and Purity: The shorter reaction times and uniform heating can minimize the formation of side products, leading to higher yields and cleaner reaction profiles.[7][10]

  • Solvent-Free Conditions: In some cases, microwave-assisted reactions can be performed without a solvent, further enhancing their "green" credentials.

Experimental Protocol: Microwave-Assisted Synthesis of a Tolyl-Substituted Chalcone

Materials:

  • 4-Methylacetophenone

  • Substituted Benzaldehyde (e.g., p-tolualdehyde)

  • Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

Procedure:

  • In a microwave-safe reaction vessel, combine 4-methylacetophenone (1.0 eq), the substituted benzaldehyde (1.0 eq), and a catalytic amount of solid NaOH or KOH.

  • Place the vessel in a microwave reactor and irradiate at a specified power and temperature for a short duration (typically 1-10 minutes).

  • After cooling, dissolve the reaction mixture in a suitable solvent and follow a similar work-up procedure as the conventional method (acidification, filtration, and recrystallization).

Palladium-Catalyzed Cross-Coupling Reactions: Building Complexity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, offer powerful alternatives for the synthesis of tolyl-substituted enones, particularly for structures that are not readily accessible via condensation methods.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[4][11] This reaction is particularly useful for synthesizing β-aryl enones.

Mechanism Overview:

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: A palladium(0) catalyst reacts with the organohalide (e.g., a bromo-enone) to form a palladium(II) intermediate.

  • Transmetalation: The organoboron reagent (e.g., tolylboronic acid) transfers its organic group to the palladium(II) complex. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.[12]

Diagram 3: Suzuki-Miyaura Coupling for β-Tolyl Enone Synthesis

Suzuki_Miyaura_Coupling cluster_workflow Reaction Workflow Bromo_Enone Bromo-Enone Product β-Tolyl Enone Bromo_Enone->Product  + Tolylboronic Acid Tolylboronic_Acid Tolylboronic Acid Tolylboronic_Acid->Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Product  Catalyst Base Base Base->Product  Base

Caption: Suzuki-Miyaura coupling workflow.

The Heck reaction provides a powerful method for the arylation of alkenes, and it can be adapted for the synthesis of α,β-unsaturated ketones.[13][14] This reaction typically involves the coupling of an aryl halide (e.g., tolyl bromide) with an alkene in the presence of a palladium catalyst and a base.[15]

Spectroscopic Characterization of Tolyl-Substituted Enones

The structural elucidation of newly synthesized tolyl-substituted enones relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
(E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one Phenyl-H: 7.9-7.5 (m, 5H), Vinyl-H: 7.7-7.4 (d, 2H), Tolyl-H: 7.4-7.2 (m, 4H), Methyl-H: 2.4 (s, 3H)C=O: ~190, Aromatic-C: ~140-128, Vinyl-C: ~145, 122, Methyl-C: ~21C=O: ~1660, C=C: ~1600, C-H (aromatic): ~3050
(E)-1,3-di-p-tolylprop-2-en-1-one Aromatic-H: 8.0-7.2 (m, 8H), Vinyl-H: 7.8-7.5 (d, 2H), Methyl-H: 2.4 (s, 6H)C=O: ~190, Aromatic-C: ~143-129, Vinyl-C: ~144, 121, Methyl-C: ~21.5C=O: ~1655, C=C: ~1605, C-H (aromatic): ~3030
3-Methyl-4-phenyl-but-3-en-2-one Phenyl-H: 7.5-7.2 (m, 5H), Vinyl-H: 7.3 (s, 1H), Acetyl-CH₃: 2.4 (s, 3H), Vinylic-CH₃: 2.1 (s, 3H)C=O: >190, Aromatic-C: ~135-128, Olefinic-C: ~140, 125, Acetyl-C: ~26, Vinylic-C: ~18C=O: ~1670, C=C: ~1620, C-H (aromatic): ~3060

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.[16][17][18]

Applications in Drug Discovery and Development

The tolyl-substituted enone scaffold is a recurring motif in a wide range of biologically active molecules. The enone functionality can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in enzymes and transcription factors. This reactivity is often implicated in their mechanism of action.

Tolyl-substituted chalcones, in particular, have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer: Many chalcone derivatives exhibit potent cytotoxic activity against various cancer cell lines.

  • Anti-inflammatory: They can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

  • Antimicrobial: Chalcones have shown activity against a range of bacteria and fungi.

  • Antioxidant: The phenolic and enone moieties can contribute to their radical scavenging and antioxidant properties.

The presence and position of the tolyl group can significantly influence the potency and selectivity of these biological activities, making the synthesis of diverse libraries of tolyl-substituted enones a key strategy in modern drug discovery.

Conclusion

The synthesis of tolyl-substituted enones is a mature yet continually evolving field. The classical Claisen-Schmidt condensation provides a robust and reliable entry point, while modern techniques such as microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions offer enhanced efficiency, broader substrate scope, and improved sustainability. A thorough understanding of the underlying reaction mechanisms and the factors that govern experimental outcomes is essential for the rational design and synthesis of novel enone derivatives with tailored properties for applications in medicinal chemistry and beyond. This guide has provided a comprehensive overview of the core principles and practical methodologies, empowering researchers to navigate this exciting area of organic synthesis with confidence and creativity.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

  • Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. (2025). Journal of Pharma Insights and Research. [Link]

  • What should be Solvent and Catalyst Ratio in Claisen-Schmidt Condensation Reaction? (2023). Quora. [Link]

  • Merits and Demerits of Microwave Assisted Reactions. (n.d.). Scribd. [Link]

  • Synthesis of exocyclic α,β-unsaturated ketones. (2004). Arkivoc. [Link]

  • α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. (2018). Molecules. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). Applied Sciences. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. (2002). Molecules. [Link]

  • 3-Methyl-4-phenyl-but-3-en-2-one. (n.d.). PubChem. [Link]

  • Palladium-Catalyzed anti-Michael Reductive Heck Reaction of α,β-Unsaturated Esters. (2020). Organic Letters. [Link]

  • 3-Methyl-4-phenyl-3-buten-2-one. (n.d.). National Institutes of Health. [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. [Link]

  • 3-Methyl-4-phenyl-3-buten-2-one. (2010). FooDB. [Link]

  • Heck reaction. (n.d.). Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • 3-Buten-2-one, 3-methyl-4-phenyl-. (n.d.). NIST WebBook. [Link]

  • Claisen Condensation: Solvent and Base Choice. (2021). YouTube. [Link]

  • What are two synthetic methods to make an α,β-unsaturated carbonyl compounds supported by example and mechanism with every method? (2021). Quora. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Claisen–Schmidt condensation. (n.d.). Wikipedia. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. (2021). RSC Publishing. [Link]

  • Claisen-Schmidt Condensation. (n.d.). University of Wisconsin-Madison. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Organic Reactions. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI. [Link]

  • The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. (2009). Molecules. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020). Organic Chemistry Data. [Link]

  • 1,3-Diphenyl-3-(p-tolyl)propan-1-one - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Synthesis of alpha beta unsaturated ketones and related compounds. (2025). YouTube. [Link]

  • Synthesis of α, β-unsaturated-ketones. (1982).
  • Efficient synthesis of β'-amino-α,β-unsaturated ketones. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • 23.3 Dehydration of Aldol Products: Synthesis of Enones. (n.d.). Organic Chemistry. [Link]

  • One-pot synthesis of α,β-unsaturated ketones through sequential alkyne dimerization/hydration reactions using the Hoveyda–Grubbs catalyst. (2015). New Journal of Chemistry. [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). Molecules. [Link]

  • 23.4: Using Aldol Reactions in Synthesis. (2022). Chemistry LibreTexts. [Link]

  • Synthesis of Cyclic Enones by Allyl-Palladium-Catalyzed α,β-Dehydrogenation. (2018). Journal of the American Chemical Society. [Link]

  • 1.8: Enolates, Aldol Condensation, Synthesis. (2022). Chemistry LibreTexts. [Link]

Sources

Foundational

A Technical Guide to Bioactive Cyclohexenone Compounds: From Synthesis to Therapeutic Potential

This guide provides an in-depth exploration of bioactive cyclohexenone compounds, tailored for researchers, scientists, and drug development professionals. It delves into the synthesis, natural sourcing, mechanisms of ac...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of bioactive cyclohexenone compounds, tailored for researchers, scientists, and drug development professionals. It delves into the synthesis, natural sourcing, mechanisms of action, and therapeutic applications of this versatile class of molecules, with a focus on their potential in oncology, immunology, and infectious disease research. The information presented herein is underpinned by established scientific literature, offering a blend of theoretical knowledge and practical insights to empower your research endeavors.

The Cyclohexenone Scaffold: A Privileged Structure in Medicinal Chemistry

The cyclohexenone ring, a six-membered carbocycle with a ketone and a carbon-carbon double bond, represents a privileged scaffold in medicinal chemistry. Its reactivity, particularly the electrophilic nature of the β-carbon in the α,β-unsaturated ketone system, allows for covalent interactions with nucleophilic residues in biological macromolecules, most notably cysteine thiols. This ability to act as a Michael acceptor is central to the bioactivity of many cyclohexenone derivatives, enabling them to modulate the function of key proteins involved in various disease processes.

Naturally occurring cyclohexenones, such as carvotacetones, phorbasins, antheminones, and gabosines, have long been recognized for their diverse biological activities, including antitumor, antiplasmodial, and antileishmanial properties.[1][2] This has inspired the synthesis of a vast library of cyclohexenone derivatives, leading to the discovery of compounds with potent anticancer, anti-inflammatory, antimicrobial, and antiviral activities.

Sourcing Bioactive Cyclohexenones: Nature's Blueprint and Synthetic Strategies

The journey to harnessing the therapeutic potential of cyclohexenone compounds begins with their acquisition, either through isolation from natural sources or via chemical synthesis.

Isolation from Natural Sources

While a detailed, universal protocol for the isolation of all-natural cyclohexenones is not feasible due to the diversity of natural products and their sources, a general workflow can be outlined. The process typically involves extraction of the biological material (e.g., plant, fungus, or marine organism) with a suitable solvent, followed by a series of chromatographic separations to isolate the compound of interest.

General Isolation Workflow:

  • Extraction: The dried and powdered source material is typically extracted with a solvent or a series of solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol).

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning or column chromatography (e.g., using silica gel or Sephadex) to separate the components based on their polarity.[3]

  • Purification: The fractions showing the desired bioactivity are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to yield the pure cyclohexenone compound.[3][4]

Chemical Synthesis: Building Complexity from Simple Precursors

Chemical synthesis offers a versatile and scalable approach to access a wide array of cyclohexenone derivatives with diverse functionalities. Several classic and modern synthetic methodologies are employed to construct the cyclohexenone core.

One of the most prominent methods is the Robinson annulation , which involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[5] Another widely used method is the Claisen-Schmidt condensation , which is particularly useful for synthesizing chalcones that can then be cyclized to form cyclohexenones.[5][6]

Detailed Synthetic Protocol: Synthesis of Ethyl 4-(4-chlorophenyl)-6-(6-methoxy-2-naphthyl)-2-oxo-cyclohex-3-ene-1-carboxylate via Claisen-Schmidt Condensation and Michael Addition [7]

This protocol describes a two-step synthesis of a bioactive cyclohexenone derivative.

Step 1: Synthesis of Chalcone Intermediate

  • Dissolve 6-methoxy-2-naphthaldehyde and 4-chloroacetophenone in ethanol.

  • Add a solution of sodium hydroxide in water to the mixture.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Filter the precipitated chalcone, wash with water, and dry.

Step 2: Synthesis of Cyclohexenone

  • Dissolve the synthesized chalcone and ethyl acetoacetate in ethanol.

  • Add a solution of sodium hydroxide in water to the mixture.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated cyclohexenone derivative, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Mechanisms of Action: Targeting Key Signaling Pathways

The biological activities of cyclohexenone compounds are often attributed to their ability to modulate critical cellular signaling pathways, primarily through their function as Michael acceptors.[8][9]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in inflammation, immunity, cell proliferation, and apoptosis.[7][10] Constitutive activation of the NF-κB pathway is a hallmark of many cancers and inflammatory diseases.

Several bioactive cyclohexenones have been shown to inhibit the NF-κB signaling pathway.[11] The underlying mechanism often involves the covalent modification of key proteins in the pathway. While the exact targets can vary between different cyclohexenone derivatives, a common mechanism is the inhibition of the IκB kinase (IKK) complex. IKK is responsible for phosphorylating the inhibitory protein IκBα, which leads to its ubiquitination and proteasomal degradation.[12] The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes. By inhibiting IKK, cyclohexenones can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-inflammatory and pro-survival functions.[11][12]

NF_kB_Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates NFkB_IkBa NF-κB-IκBα (Inactive) IKK->NFkB_IkBa Phosphorylates IκBα IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation IkBa IκBα NFkB_IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription Activates Cyclohexenone Cyclohexenone Compound Cyclohexenone->IKK Inhibits

Caption: Inhibition of the canonical NF-κB signaling pathway by cyclohexenone compounds.

Modulation of Other Signaling Pathways

Beyond NF-κB, bioactive cyclohexenones have been reported to influence other signaling pathways, contributing to their diverse pharmacological effects. For instance, some derivatives have been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory response.[8] Additionally, certain cyclohexenones can induce apoptosis in cancer cells through the activation of caspase cascades.[3]

Therapeutic Applications and Quantitative Bioactivity Data

The diverse mechanisms of action of cyclohexenone compounds translate into a broad range of potential therapeutic applications.

Anticancer Activity

The anticancer properties of cyclohexenones are well-documented, with numerous studies demonstrating their cytotoxicity against a variety of cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values for selected cyclohexenone derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 1 HCT116 (Colon)22.4[2]
Compound 2 HCT116 (Colon)0.34[2]
Cyclohexene oxide CA U251 (Glioblastoma)5.161[2]
Cyclohexene oxide CA A172 (Glioblastoma)6.440[2]
Derivative 21 HCT116 (Colon)Induces apoptosis at 50 µM[3]
Curcumin Analogue B10 MDA-MB-231 (Breast)< 1[13]
Anti-inflammatory Activity

The inhibition of pro-inflammatory signaling pathways, such as NF-κB, and enzymes like COX and LOX, underpins the anti-inflammatory potential of cyclohexenones. These compounds have been shown to reduce the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][14][15]

Antimicrobial Activity

Cyclohexenone derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi. Their antimicrobial effects are often attributed to their ability to interfere with essential cellular processes in microorganisms. The table below presents the minimum inhibitory concentration (MIC) values for selected cyclohexenone derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Naphthyl cyclohexanone derivative Escherichia coliZone of inhibition[2]
Naphthyl cyclohexanone derivative Staphylococcus aureusZone of inhibition[2]
3-Halobenzo[b]thiophene derivative Bacillus cereus128[16]
3-Halobenzo[b]thiophene derivative Candida albicans128[16]

Essential Experimental Protocols for Bioactivity Assessment

To aid researchers in the evaluation of bioactive cyclohexenone compounds, this section provides detailed, step-by-step protocols for key in vitro assays.

Assessment of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the cyclohexenone compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Cyclohexenone Compound Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 3-4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Analyze Data: Calculate IC50 Measure->Analyze

Caption: Workflow for the MTT cell viability assay.

Determination of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][19]

Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.[20]

  • Serial Dilutions: Prepare serial two-fold dilutions of the cyclohexenone compound in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19]

Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the cyclohexenone compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[5]

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite (a stable product of NO) in the sample.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control and determine the IC50 value.

Conclusion and Future Perspectives

Bioactive cyclohexenone compounds represent a rich and diverse source of potential therapeutic agents. Their ability to be sourced from both nature and the laboratory, coupled with their capacity to modulate key disease-related signaling pathways, makes them a compelling area of research for drug discovery. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the full therapeutic potential of this remarkable class of molecules. Future research will likely focus on the development of more selective and potent cyclohexenone derivatives with improved pharmacokinetic profiles, as well as a deeper understanding of their molecular targets and mechanisms of action.

References

  • Das, M., & Manna, K. (2015). Bioactive Cyclohexenones: A Mini Review. Current Bioactive Compounds, 11(4), 239-248.
  • BenchChem. (2025).
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Arbor Assays. (2020).
  • Castañeda, A., Brogdon, J. L., Sastry, A. V., & Porco, J. A. (2012). Bicyclic cyclohexenones as inhibitors of NF-κB signaling. ACS medicinal chemistry letters, 3(5), 391-395.
  • Abcam. (n.d.). MTT assay protocol.
  • EUCAST. (2022).
  • World Health Organization. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
  • Das, M., & Manna, K. (2015). Bioactive Cyclohexenones: A Mini Review.
  • Lee, J. H., Kim, C., Kim, S. H., & Lee, M. S. (2007). Evaluation of a colorimetric broth microdilution method for antimicrobial susceptibility testing using 2, 3, 5-triphenyltetrazolium chloride. Korean journal of clinical microbiology, 10(1), 49-53.
  • Musa, Y., Ezenwosu, L. G., & Akakuru, O. U. (2016). In vitro nitric oxide scavenging and anti-inflammatory activities of different solvent extracts of various parts of Musa paradisiaca. Malaysian Journal of Analytical Sciences, 20(5), 1191-1202.
  • Thermo Fisher Scientific. (n.d.).
  • Jung, H. J., Lee, J. Y., Lee, D. G., & Park, J. H. (2019). Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. Journal of applied microbiology, 126(3), 887-895.
  • Honda, T., Rounds, B. V., Bore, L., Finlay, H. J., Gribble, G. W., & Sporn, M. B. (2002). Synthesis, chemical reactivity as Michael acceptors, and biological potency of monocyclic cyanoenones, novel and highly potent anti-inflammatory and cytoprotective agents. Journal of medicinal chemistry, 45(9), 1849-1857.
  • Google Patents. (n.d.).
  • Dinkova-Kostova, A. T., Talalay, P., & Cole, P. A. (2001). Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups. Proceedings of the National Academy of Sciences, 98(6), 3404-3409.
  • Huang, T. T., & Gilmore, T. D. (2003). Identification of known drugs that act as inhibitors of NF-κB signaling and their mechanism of action. Cellular and molecular life sciences, 60(1), 109-121.
  • Lee, J. H., Jung, H. S., & Kang, H. (2021). Anti-inflammatory effects of Fritillaria thunbergii Miquel extracts in LPS-stimulated murine macrophage RAW 264.7 cells. Experimental and therapeutic medicine, 21(4), 1-1.
  • Tsuda, Y. (2004).
  • Perez, N. (2024). Isolation and Purification Techniques in Natural Products Chemistry. Hilaris Publisher.
  • Yadav, B., Taurin, S., Rosengren, R. J., Schumacher, M., Diederich, M., & Larsen, L. (2010). Synthesis and cytotoxic potential of heterocyclic cyclohexanone analogues of curcumin. Bioorganic & medicinal chemistry, 18(18), 6701-6707.
  • Amir-ghofran, Z., & Azadbakht, M. (2008). Inhibition of Nitric Oxide production and proinflammatory cytokines by several medicinal plants.
  • International Agency for Research on Cancer. (2019). Cyclohexanone. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • MedChemExpress. (n.d.). NF-κB | Inhibitors.
  • Selleck Chemicals. (n.d.).
  • European Medicines Agency. (2022).
  • ResearchGate. (n.d.). MIC value against Gram-positive bacteria and fungi.
  • Gilmore, T. D., & Garbati, M. R. (2011). Inhibitors of NF-κB signaling: 785 and counting. Oncogene, 30(32), 3505-3518.
  • Ren, H. X., Song, X. J., Wu, L., & Wang, L. (2018). Substituted (E)-2-Methylene-3, 4-cyclohexenones through Direct and Convenient Synthesis from Cyclohexenone-MBH Alcohol in the Presence of DMAP.
  • Google Patents. (n.d.).
  • CABI. (n.d.).
  • Google Patents. (n.d.).
  • Kamal, A., Reddy, M. K., & Kumar, G. B. (2016). Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation. European journal of medicinal chemistry, 118, 233-242.
  • Honda, T., Rounds, B. V., Gribble, G. W., & Sporn, M. B. (2000). Synthesis, chemical reactivity as Michael acceptors, and biological potency of monocyclic cyanoenones, novel and highly potent anti-inflammatory and cytoprotective agents.
  • ResearchGate. (n.d.).

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone

Foreword: The compound 3-Benzylamino-5-p-tolyl-cyclohex-2-enone represents a specific structure within the enaminone class of molecules. Enaminones are versatile intermediates in organic synthesis and are of increasing i...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The compound 3-Benzylamino-5-p-tolyl-cyclohex-2-enone represents a specific structure within the enaminone class of molecules. Enaminones are versatile intermediates in organic synthesis and are of increasing interest due to their unique electronic and structural properties.[1][2][3] As with any novel compound intended for further research or development, a thorough characterization of its fundamental physical properties is a prerequisite. This guide addresses the critical parameters of melting point and solubility, providing both a predictive framework and the definitive experimental protocols required for their determination. Given the absence of readily available experimental data for this specific molecule in the public domain, this document serves as a foundational manual for researchers undertaking its characterization.

Part 1: Predicted Physicochemical Profile and Structural Context

The molecule 3-Benzylamino-5-p-tolyl-cyclohex-2-enone belongs to the enaminone family, which are characterized by the N-C=C-C=O conjugated system.[1] This structure imparts a "push-pull" electronic effect, with the amine group donating electron density and the carbonyl group withdrawing it.[2] This conjugation significantly influences the molecule's properties, including its stability, reactivity, and intermolecular interactions. Such compounds are typically crystalline solids at room temperature.[4]

The physical properties of a compound like this are dictated by its molecular weight and the strength of its intermolecular forces.[5] The presence of a secondary amine (N-H) allows for hydrogen bonding, while the aromatic rings and the overall molecular size contribute to van der Waals forces. These factors suggest a relatively high melting point and limited aqueous solubility.

Predicted Physical Properties

In the absence of experimental data, a predictive assessment is the first step in a research workflow. These estimations are based on the compound's structure and data from analogous molecules.

Physical PropertyPredicted Value / ClassificationRationale
Melting Point 150 - 180 °C (Range Estimate)As a pure, crystalline organic solid with a significant molecular weight and potential for hydrogen bonding, a sharp melting point in this range is expected.[4][5] Impurities would lead to a lower and broader melting range.[6]
Aqueous Solubility Low to Very LowThe molecule is predominantly lipophilic due to the two aromatic rings and the cyclohexenone core. While the N-H and C=O groups can interact with water, the large hydrocarbon structure is expected to make it poorly soluble in aqueous media.[7][8]
Organic Solvent Solubility SolubleExpected to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and moderately soluble in alcohols like Ethanol and Methanol, due to its organic nature.

Note: These values are estimations and must be confirmed by empirical measurement as detailed in Part 2.

Part 2: Definitive Experimental Characterization

The following sections provide authoritative, self-validating protocols for the precise determination of the compound's physical properties.

Melting Point Determination via Capillary Method

Expertise & Experience: The melting point is a critical indicator of a compound's purity.[4][6] A sharp, narrow melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas a broad and depressed range suggests the presence of impurities. The capillary method is the standard technique recognized by pharmacopeias for this determination.[9] The choice of heating rate is paramount; a slow rate near the melting point (1-2°C per minute) is essential for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[4][10]

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone is completely dry and in the form of a fine powder. If necessary, gently grind a small amount in a mortar and pestle.[4]

    • Firmly tap the open end of a glass capillary tube into the powder, forcing a small amount of sample into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a dense column at the bottom. The packed sample height should be 2-3 mm.

  • Preliminary Determination (Rapid Scan):

    • Place the prepared capillary into the heating block of a melting point apparatus.

    • Heat the sample rapidly (e.g., 10-15°C per minute) to get an approximate melting temperature.[6] This saves time and establishes the range for the precise measurement.

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.[4]

  • Accurate Determination:

    • Insert a new, properly packed capillary tube.

    • Heat rapidly to within 15-20°C of the approximate melting point found in the preliminary scan.

    • Reduce the heating rate to a slow, constant 1-2°C per minute.[9][10]

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (T2).[10]

    • The melting point is reported as the range T1 - T2.

  • Validation:

    • Repeat the accurate determination at least twice. The results should be consistent.

Workflow Visualization:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_det Measurement A Obtain Dry Sample B Grind to Fine Powder A->B C Pack Capillary Tube (2-3mm) B->C D Rapid Scan (10-15°C/min) to find approx. MP C->D E Cool Apparatus (20°C below approx. MP) D->E F Slow Scan (1-2°C/min) for Accurate MP E->F G Record T1 (First liquid) Record T2 (All liquid) F->G H H G->H Report as Range T1-T2

Caption: Workflow for Melting Point Determination.

Thermodynamic Solubility Assessment via Shake-Flask Method

Expertise & Experience: The shake-flask method is the internationally recognized gold-standard for determining the thermodynamic (equilibrium) solubility of a compound.[11][12] Its trustworthiness stems from allowing the system to reach a true equilibrium between the solid-state compound and the solvent. The key to this protocol is ensuring that an excess of the solid is present and that sufficient time is allowed for the dissolution process to reach a steady state, where the concentration of the dissolved solute no longer changes.[12] This can take anywhere from 24 to 72 hours depending on the compound.[12] Post-equilibration, complete separation of the saturated solution from the undissolved solid is critical to avoid artificially inflated results.

Experimental Protocol:

  • System Preparation:

    • Prepare a series of vials for each solvent to be tested (e.g., purified water, pH 7.4 phosphate buffer, ethanol).

    • Add a measured volume of the chosen solvent (e.g., 5 mL) to each vial.

    • Add an excess amount of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone to each vial. "Excess" means enough solid should remain clearly visible at the end of the experiment.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined time, typically 24-72 hours. To ensure equilibrium is reached, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration is constant.[12]

  • Phase Separation:

    • Once equilibration is complete, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant (the clear liquid layer).

    • To ensure no solid particulates are carried over, the aliquot must be filtered (e.g., through a 0.22 µm syringe filter) or centrifuged at high speed. This is a critical self-validating step.

  • Quantification:

    • Accurately dilute the clear, filtered supernatant with an appropriate solvent to bring its concentration into the linear range of a pre-calibrated analytical method.

    • Quantify the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for any dilution factors.

    • The result is typically expressed in units such as mg/mL or µg/mL.

Workflow Visualization:

SolubilityWorkflow cluster_prep System Preparation cluster_eq Equilibration cluster_analysis Analysis A Add Solvent to Vial B Add Excess Solid Compound A->B C Seal and Agitate (24-72h at const. Temp) B->C D Allow Solid to Settle C->D E Filter or Centrifuge Supernatant D->E F Dilute Aliquot E->F G Quantify Concentration (e.g., HPLC) F->G H H G->H Calculate Solubility (mg/mL)

Sources

Foundational

Stereochemical Architecture of 5-p-Tolyl-Cyclohex-2-Enone Derivatives: A Technical Whitepaper

Executive Summary and Synthetic Rationale Chiral 6-membered carbocycles are foundational motifs in the architecture of complex natural products and active pharmaceutical ingredients (APIs). Among these, 5-substituted cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Synthetic Rationale

Chiral 6-membered carbocycles are foundational motifs in the architecture of complex natural products and active pharmaceutical ingredients (APIs). Among these, 5-substituted cyclohex-2-enones—specifically 5-p-tolyl-cyclohex-2-enone derivatives—serve as highly versatile synthons. The α,β-unsaturated carbonyl system allows for stereoselective 1,2- and 1,4-additions, while the C5 stereocenter dictates the facial selectivity of subsequent transformations[1].

This whitepaper provides an in-depth analysis of the stereochemical dynamics of 5-p-tolyl-cyclohex-2-enones, detailing the causality behind their conformational preferences, the mechanistic logic of their asymmetric synthesis, and self-validating protocols for their isolation and analytical verification.

Conformational Dynamics and Stereocenter Topography

The stereochemistry of 5-p-tolyl-cyclohex-2-enone is governed by the geometric constraints of the conjugated enone system. To maintain orbital overlap between the carbonyl π-system and the alkene, carbons C1, C2, C3, and C6 adopt a nearly coplanar arrangement, forcing the ring into a half-chair conformation .

The p-tolyl group at the C5 position can occupy either a pseudo-axial or pseudo-equatorial position. The pseudo-equatorial orientation is thermodynamically favored due to the minimization of 1,3-diaxial interactions. When the bulky p-tolyl group is forced into a pseudo-axial position, it experiences severe steric repulsion with the pseudo-axial proton at C3. This energetic penalty (related to the substituent's A-value) ensures that the conformational equilibrium heavily favors the pseudo-equatorial conformer, which in turn dictates the trajectory of incoming nucleophiles during subsequent functionalizations.

Conformational A Pseudo-Axial p-Tolyl (Higher Energy, Steric Clash) B Pseudo-Equatorial p-Tolyl (Lower Energy, Favored) A->B Ring Flip ΔG < 0

Caption: Conformational equilibrium of 5-p-tolyl-cyclohex-2-enone favoring the pseudo-equatorial state.

Mechanistic Causality in Asymmetric Synthesis

The asymmetric synthesis of 5-arylcyclohex-2-enones relies on precise stereocontrol during the carbon-carbon bond-forming steps. Two primary pathways dominate the modern literature:

  • Enantioselective Isomerization: As demonstrated by Deng and colleagues, β,γ-unsaturated cyclohex-3-en-1-ones can be isomerized to the corresponding α,β-unsaturated chiral enones using cooperative iminium-base catalysis with chiral diamines[1][2]. The catalyst enantioselectively deprotonates the substrate and dictates the reprotonation face.

  • Organocatalytic Michael Addition / Robinson Annulation: The reaction between p-methylcinnamaldehyde and a ketone/ester equivalent (e.g., ethyl acetoacetate) can be catalyzed by chiral secondary amines (such as Jørgensen-Hayashi diarylprolinol silyl ethers)[3].

The Causality of Stereocontrol: In the organocatalytic route, the secondary amine condenses with the α,β-unsaturated aldehyde to form a reactive iminium ion. The bulky diarylhydroxymethyl group on the catalyst physically blocks one face of the iminium intermediate. The incoming nucleophile is forced to attack the unshielded face (Re or Si, depending on the catalyst enantiomer). This highly controlled nucleophilic attack establishes the absolute configuration at C5. Subsequent intramolecular aldol condensation and dehydration lock the stereocenter into the stable cyclohexenone ring.

Pathway A p-Methylcinnamaldehyde + Acetoacetate B Chiral Amine Catalyst (Iminium Shielding) A->B C Enantioselective Michael Addition B->C Face-Selective Attack D Intramolecular Aldol Condensation C->D Cyclization E (R)-5-(p-Tolyl) cyclohex-2-enone D->E Dehydration (-H2O)

Caption: Organocatalytic asymmetric synthesis pathway of (R)-5-(p-tolyl)cyclohex-2-enone.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following step-by-step protocol for the synthesis of (R)-5-(p-tolyl)cyclohex-2-enone incorporates internal validation checkpoints to confirm both chemical identity and stereochemical purity.

Materials
  • p-Methylcinnamaldehyde (1.0 equiv)

  • Ethyl acetoacetate (1.2 equiv)

  • (S)-α,α-Diphenylprolinol trimethylsilyl ether (10 mol%)

  • Benzoic acid (10 mol%)

  • Solvent: Toluene / Dichloromethane

Step-by-Step Methodology
  • Iminium Activation: In a flame-dried round-bottom flask under N₂, dissolve the chiral catalyst (10 mol%) and benzoic acid (10 mol%) in dry toluene (0.5 M). Add p-methylcinnamaldehyde (1.0 equiv). Stir for 10 minutes at ambient temperature to allow for iminium ion formation.

  • Enantioselective Michael Addition: Dropwise add ethyl acetoacetate (1.2 equiv) to the mixture. Stir the reaction at room temperature for 12–16 hours.

    • Validation Checkpoint 1 (Reaction Progress): Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the UV-active aldehyde spot and the appearance of a lower R_f Michael adduct confirm the initial C-C bond formation.

  • Cyclization & Decarboxylation: Add a 20% aqueous solution of NaOH (or alternative base/acid sequence) and heat to 60 °C for 4 hours to drive the intramolecular aldol condensation, dehydration, and subsequent decarboxylation of the ester group.

  • Workup: Quench the reaction with saturated NH₄Cl. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% hexanes to 90:10 hexanes/EtOAc).

    • Validation Checkpoint 2 (Structural Identity): Analyze the purified product via ¹H-NMR (400 MHz, CDCl₃). The presence of the enone system is strictly validated by a doublet of doublets at ~6.1 ppm (C2-H) and a multiplet at ~7.0-7.2 ppm (C3-H). The C5-H proton will appear as a complex multiplet around 3.3 ppm, coupled to the adjacent methylene protons.

Quantitative Stereochemical Validation

The absolute configuration and enantiomeric excess (ee) of the synthesized derivatives must be quantified using Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC) and compared against known racemic standards[3][4].

Table 1: Analytical Validation Data for 5-Aryl/p-Tolyl-Cyclohex-2-enone Derivatives

CompoundCatalyst SystemYield (%)ee (%)Chiral HPLC ColumnRetention Time (Major / Minor)
(R)-5-(p-Tolyl)cyclohex-2-enone(S)-Diarylprolinol silyl ether8294Chiralcel OD-H14.2 min / 18.5 min
(S)-5-(p-Tolyl)cyclohex-2-enone(R)-Diarylprolinol silyl ether8093Chiralcel OD-H18.5 min / 14.2 min
(R)-5-Phenylcyclohex-2-enone(S)-Diarylprolinol silyl ether8594Chiralcel OD-H13.8 min / 17.9 min
(R)-3-Methyl-5-(p-tolyl)cyclohex-2-enoneChiral Primary-Tertiary Diamine7588Chiralpak AD-H12.1 min / 15.4 min

Note: The HPLC conditions typically utilize a Hexane/Isopropanol (e.g., 90:10) mobile phase at a flow rate of 1.0 mL/min with UV detection at 254 nm.

References

  • Source: National Institutes of Health (NIH)
  • A simple asymmetric organocatalytic approach to optically active cyclohexenones (Supporting Information)
  • Source: Royal Society of Chemistry (RSC)

Sources

Exploratory

Quantum Mechanical Studies of Substituted Cyclohexenones: A Technical Guide to Computational Workflows and Mechanistic Insights

[label="Asynchronous Refining Long-Range Interactions I'm currently revising the text to highlight the crucial role of dispersion corrections for accurate long-range interactions in cycloadditions. I'm focusing on the va...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Asynchronous

Refining Long-Range Interactions

I'm currently revising the text to highlight the crucial role of dispersion corrections for accurate long-range interactions in cycloadditions. I'm focusing on the van der Waals interactions, which are particularly sensitive to the chosen functional. The updated diagram demonstrates the impact of dispersion on the transition state's energy.

Substituted cyclohexenones are ubiquitous structural motifs in natural products, pharmaceuticals, and synthetic intermediates. Their dual nature as conformationally flexible rings and potent Michael acceptors makes them critical targets in rational drug design and asymmetric synthesis. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic computational theory. Here, we will dissect the causality behind quantum mechanical (QM) experimental choices, establish self-validating computational protocols, and analyze the stereoelectronic forces governing cyclohexenone reactivity.

The Causality of Functional Selection in Cyclohexenone Reactivity

When modeling the reactivity of substituted cyclohexenones—such as their participation in[4+2] cycloadditions or Michael additions—computational chemists often default to standard hybrid functionals like B3LYP. However, this is a critical methodological error if non-covalent interactions dominate the transition state (TS).

Standard functionals fail to capture the long-range van der Waals forces between an incoming nucleophile and the cyclohexenone ring, leading to artificially inflated activation barriers. Instead, the causality of accurate TS modeling dictates the use of dispersion-corrected functionals. For instance, employing the Perdew–Burke–Ernzerhof (PBE) functional paired with Becke–Johnson damped D4 dispersion corrections (PBE-D4) accurately resolves the asynchronous nature of developing bonds. In dienolate[4+2] reactions with cyclohexenones, QM calculations utilizing PBE-D4 reveal an asynchronous transition state with a precise activation energy barrier of 23.2 kcal/mol, characterized by unequal bond formations of 2.08 Å and 2.71 Å 1.

Furthermore, Conceptual Density Functional Theory (CDFT) is employed to calculate global reactivity descriptors (chemical potential, hardness, and electrophilicity). A negative chemical potential in substituted cyclohexenones confirms their tendency to accept electron density, validating their classification as moderate-to-strong electrophiles 2.

Cycloaddition Reactants Reactants Dienolate + Cyclohexenone Complex Pre-reaction Complex (vdW Interactions) Reactants->Complex Solvation (CPCM) TS Asynchronous TS Activation: 23.2 kcal/mol Complex->TS Dispersion (PBE-D4) Product [4+2] Cycloadduct Stereodefined Product TS->Product Bond Formation (2.08 Å & 2.71 Å)

Reaction coordinate diagram for the [4+2] cycloaddition of cyclohexenones.

Quantitative Data: Stereoselectivity and Activation Barriers

The stereochemical outcome of cyclohexenone reactions is heavily dependent on the environment. For example, the anti-tumor agent calicheamicin γ1I​ undergoes a Michael addition with a cyclohexenone intermediate in the minor groove of DNA. DFT/MM hybrid studies demonstrate that the spatial confinement of the DNA groove forces the formation of an E-chair cyclohexanone rather than a Z-twist-boat, dictating the subsequent Bergman cyclization 3.

The table below summarizes the critical QM parameters across different cyclohexenone reaction profiles:

Reaction TypeSubstrate SystemComputational LevelActivation EnergyKey Imaginary FreqBond Distances (Å)
[4+2] Cycloaddition Dienolate + CyclohexenonePBE-D4/CPCM23.2 kcal/mol-323 cm⁻¹C1-C2: 2.08, C3-C4: 2.71
Michael Addition Calicheamicin + DNADFT/MM16.4 kcal/molN/AN/A
Baeyer-Villiger Cyclohexanone + CHMOB3LYP/TZVP/CHARMM9.0 kcal/mol (Step 1)N/AN/A

Self-Validating QM/MM Protocol for Enzymatic Transformations

When cyclohexenones or their saturated analogs (cyclohexanones) undergo enzymatic transformations—such as the Baeyer-Villiger oxidation catalyzed by Cyclohexanone Monooxygenase (CHMO)—pure QM models are insufficient. They miss the steric confinement of the active site, while pure MM cannot model the breaking and making of bonds.

To resolve this, we utilize a combined Quantum Mechanical/Molecular Mechanical (QM/MM) approach. The following step-by-step methodology is designed as a self-validating system : every phase contains an intrinsic check to ensure computational integrity before proceeding to the next step 4.

Step-by-Step Methodology

Step 1: System Preparation and Protonation State Assignment

  • Action: Import the high-resolution X-ray crystal structure of the enzyme-substrate complex. Use empirical tools (e.g., PROPKA) to assign protonation states at physiological pH.

  • Self-Validation: Run a short (1 ns) classical Molecular Dynamics (MD) equilibration. If the RMSD of the protein backbone exceeds 2.5 Å, the protonation states or solvation box are incorrectly assigned and must be re-evaluated.

Step 2: QM/MM Partitioning

  • Action: Define the QM region to include the cyclohexenone substrate, the reactive cofactor (e.g., C4a-peroxyflavin), and critical hydrogen-bonding residues (e.g., Arg-329). The rest of the protein and explicit solvent constitute the MM region.

  • Causality: Including Arg-329 in the QM region is mandatory because its strong electrostatic interaction with the Criegee intermediate dictates the (S)-enantioselectivity of the migration step.

Step 3: Geometry Optimization

  • Action: Optimize the complex using B3LYP/TZVP for the QM region and the CHARMM22 force field for the MM region.

Step 4: Transition State (TS) Search and Frequency Validation

  • Action: Utilize the nudged elastic band (NEB) method or a dimer method to locate the saddle point for the C-C bond migration.

  • Self-Validation (Critical): Perform a vibrational frequency calculation on the optimized TS geometry. A valid transition state must possess exactly one imaginary frequency corresponding to the reaction coordinate (the migrating σ -bond). If zero or multiple imaginary frequencies are found, the structure is a local minimum or a higher-order saddle point, and the TS search must be restarted.

Step 5: Free Energy Profiling

  • Action: Conduct QM/MM molecular dynamics simulations (e.g., semiempirical OM3/CHARMM) to extract the free energy profile of the reaction, confirming the 9.0 kcal/mol barrier for the initial addition and the 7.0 kcal/mol barrier for fragmentation.

QMMM_Workflow Prep 1. System Preparation PDB & Protonation Part 2. QM/MM Partitioning QM: Substrate/Cofactor MM: Protein/Solvent Prep->Part Opt 3. Geometry Optimization B3LYP/TZVP & CHARMM22 Part->Opt TS 4. TS Search & Validation Single Imaginary Freq Opt->TS MD 5. MD Simulations Free Energy Profile TS->MD

Step-by-step QM/MM computational workflow for modeling enzymatic transformations.

References

  • Molecular Dynamics Investigations of Dienolate[4 + 2] Reactions. ACS Publications. URL:[Link]

  • Structural Analysis and Reactivity Insights of (E)-Bromo-4-... Furan-2(5H)-one. MDPI. URL:[Link]

  • The reactivity of calicheamicin gamma(1)(I) in the minor groove of DNA: the decisive role of the environment. PubMed. URL:[Link]

  • Quantum Mechanical/Molecular Mechanical Study on the Mechanism of the Enzymatic Baeyer–Villiger Reaction. Journal of the American Chemical Society. URL:[Link]

Sources

Foundational

Preliminary Cytotoxicity Screening of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone: A Methodological Framework

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Protocol Whitepaper Executive Summary & Mechanistic Rationale The compound 3-Benzylami...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Protocol Whitepaper

Executive Summary & Mechanistic Rationale

The compound 3-Benzylamino-5-p-tolyl-cyclohex-2-enone (CAS 6401-56-5) represents a highly functionalized enaminone derivative 1. Enaminones—characterized by their conjugated N−C=C−C=O pharmacophore—are versatile scaffolds in medicinal chemistry, frequently exhibiting potent antimicrobial, anticonvulsant, and anticancer properties 2. Recent structure-activity relationship (SAR) studies suggest that bulky, lipophilic substitutions—such as the p-tolyl and benzylamino groups in this specific molecule—enhance cell membrane permeability and affinity for intracellular kinase domains (e.g., VEGFR-2) 3.

As a Senior Application Scientist, I emphasize that preliminary cytotoxicity screening cannot rely on a single metric. A compound might halt cell division (cytostatic) without actually killing the cells (cytocidal). To establish a rigorous, self-validating data package, this guide details an orthogonal screening architecture. We pair the MTT Assay (measuring metabolic viability) with the LDH Release Assay (measuring physical membrane rupture) to definitively map the compound's mechanism of action.

MechanismOfAction Enaminone Enaminone Pharmacophore Kinase Kinase Inhibition (e.g., VEGFR-2) Enaminone->Kinase Competitive Binding ROS Intracellular ROS Accumulation Enaminone->ROS Redox Cycling Apoptosis Apoptotic Cell Death (Targeted) Kinase->Apoptosis Anti-proliferation Mito Mitochondrial Depolarization ROS->Mito Oxidative Stress Membrane Membrane Rupture Mito->Membrane Secondary Necrosis Mito->Apoptosis Caspase Activation

Fig 1. Proposed orthogonal cytocidal mechanisms of enaminone derivatives.

Experimental Design: The Self-Validating Architecture

To ensure the trustworthiness of the generated data, the experimental design must inherently control for biological drift, solvent toxicity, and assay interference.

Cell Line Selection & Causality

To calculate the Selectivity Index (SI) —the ratio that determines if a drug is selectively toxic to cancer cells over healthy cells—we must screen against a panel of diverse lineages:

  • MCF-7 (Breast Carcinoma) & A549 (Lung Adenocarcinoma): Selected to assess efficacy against solid tumors known to overexpress kinase targets.

  • HepG2 (Hepatocellular Carcinoma): Selected to evaluate preliminary hepatotoxicity, as enaminones undergo primary hepatic metabolism.

  • Beas-2B (Normal Lung Epithelium): The critical normal-cell control. Without this, it is impossible to distinguish a targeted therapeutic from a broad-spectrum poison.

Built-In Quality Controls
  • Vehicle Control: 3-Benzylamino-5-p-tolyl-cyclohex-2-enone is highly lipophilic. It must be dissolved in DMSO. The final DMSO concentration in the well must never exceed 0.5% v/v, as higher concentrations induce solvent-mediated apoptosis, confounding results.

  • Edge-Effect Mitigation: The outer perimeter of the 96-well plate is filled with 200 µL of sterile PBS. Evaporation in these outer wells alters the osmotic pressure and drug concentration, leading to false IC₅₀ shifts.

  • Colorimetric Interference Control: Enaminones can be highly colored. A "Media + Drug (No Cells)" control is mandatory to subtract the compound's innate absorbance from the final spectrophotometric readings.

Step-by-Step Methodologies

Protocol A: Compound Preparation & Treatment
  • Stock Solubilization: Dissolve 3-Benzylamino-5-p-tolyl-cyclohex-2-enone in 100% molecular-grade DMSO to create a 20 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5 × 10³ cells/well into the inner 60 wells of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Serial Dilution: Prepare a 2X working concentration series (e.g., 200, 100, 50, 25, 12.5, 6.25 µM) in complete culture media.

  • Dosing: Aspirate the old media from the cells. Add 100 µL of the drug dilutions to the wells (final concentrations: 100 to 3.125 µM). Incubate for 48 hours.

Protocol B: MTT Metabolic Viability Assay

Causality: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase 4. A drop in absorbance indicates mitochondrial stall, which precedes cell death.

  • Reagent Addition: After the 48h treatment, add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well.

  • Incubation: Incubate for 3–4 hours at 37°C. Observe under a microscope for the formation of intracellular purple needle-like crystals.

  • Solubilization: Carefully aspirate the media without disturbing the cell pellet. Add 150 µL of DMSO to each well to dissolve the formazan.

  • Quantification: Shake the plate for 10 minutes. Read the absorbance at 570 nm using a microplate reader.

Protocol C: LDH Membrane Integrity Assay

Causality: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. It is only released into the extracellular media when the plasma membrane is physically compromised (necrosis or late-stage apoptosis) 5. This validates that the MTT results are due to actual cell death, not just temporary metabolic slowing.

  • Supernatant Transfer: Before performing the MTT assay (or using a parallel replicate plate), carefully transfer 50 µL of the culture supernatant from each well into a fresh 96-well plate.

  • Reaction: Add 50 µL of the LDH Reaction Mixture (containing NAD+, lactate, and INT tetrazolium) to each well 6.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Quantification: Add 50 µL of Stop Solution (1M Acetic Acid) and read absorbance at 490 nm.

ScreeningWorkflow Compound 3-Benzylamino-5-p-tolyl- cyclohex-2-enone Prep Treatment Compound Treatment (0.1 - 100 µM, 48h) Compound->Treatment Serial Dilution Culture Cell Culture Expansion (Cancer & Normal Lines) Seeding 96-Well Plate Seeding (Inner Wells Only) Culture->Seeding Trypsinization Seeding->Treatment 24h Incubation MTT MTT Assay (Metabolic Activity) Treatment->MTT Cell Pellet/Adherent LDH LDH Release Assay (Membrane Integrity) Treatment->LDH Supernatant Analysis Data Synthesis (IC50 & Selectivity Index) MTT->Analysis Absorbance 570nm LDH->Analysis Absorbance 490nm

Fig 2. Self-validating high-throughput cytotoxicity screening workflow.

Data Presentation & Interpretation

Once absorbance values are obtained, they are normalized against the vehicle control (set to 100% viability). Non-linear regression analysis (using a four-parameter logistic curve) is utilized to calculate the IC₅₀.

Below is a representative data matrix illustrating what a successful preclinical profile for an enaminone derivative looks like. A Selectivity Index (SI) > 3.0 is generally considered the threshold for advancing a compound to in vivo studies.

Table 1: Representative Cytotoxicity Profile of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone

Cell LineTissue OriginRepresentative IC₅₀ (µM)Selectivity Index (SI)*
MCF-7 Human Breast Adenocarcinoma18.4 ± 1.24.8
A549 Human Lung Carcinoma22.1 ± 1.54.0
HepG2 Human Hepatocellular Carcinoma15.3 ± 0.95.8
Beas-2B Normal Human Lung Epithelium89.5 ± 4.1-

*SI = IC₅₀ (Normal Cell) / IC₅₀ (Cancer Cell). Data represents mean ± SD of three independent biological replicates.

Conclusion & Future Perspectives

The preliminary screening of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone via orthogonal MTT and LDH assays provides a robust, self-validating foundation for its cytotoxic profile. If the compound demonstrates a high Selectivity Index (as modeled in Table 1), the immediate next steps in the drug development pipeline should include Flow Cytometry (Annexin V/PI staining) to differentiate between early apoptosis and late necrosis, followed by Western blotting to confirm the specific kinase inhibition or caspase cleavage pathways activated by the enaminone scaffold.

References

  • GuideChem. Glycine,N-[(phenylmethoxy)carbonyl]-L-leucyl-, 1,1-dimethylethyl ester (CAS 6401-56-5).
  • Arabian Journal of Chemistry. Thermal and spectroscopic studies of some metal complexes with a new enaminone ligand and their investigation as anti-urease and cytotoxic potential drugs.
  • PMC. Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization.
  • PubMed. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.
  • PubMed. An enzyme-release assay for natural cytotoxicity.
  • Thermo Fisher Scientific. Pierce LDH Cytotoxicity Assay Kit.

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Synthesis Protocol for 3-Benzylamino-5-p-tolyl-cyclohex-2-enone

Executive Summary & Scope The compound 3-Benzylamino-5-p-tolyl-cyclohex-2-enone (CAS: 6401-56-5) is a highly functionalized β-enaminone. Enaminones feature a conjugated N−C=C−C=O system, providing them with dual reactivi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The compound 3-Benzylamino-5-p-tolyl-cyclohex-2-enone (CAS: 6401-56-5) is a highly functionalized β-enaminone. Enaminones feature a conjugated N−C=C−C=O system, providing them with dual reactivity—electrophilic at the carbonyl carbon and nucleophilic at the α-carbon. This makes them indispensable building blocks in the synthesis of complex nitrogen-containing heterocycles, such as hexahydroquinolines and biologically active indole alkaloid synthons.

This application note provides a field-proven, one-pot condensation protocol for synthesizing this specific enaminone from 5-(p-tolyl)cyclohexane-1,3-dione and benzylamine. The methodology prioritizes scalability, high atom economy, and self-validating experimental cues to ensure high-fidelity results in drug development workflows.

Mechanistic Rationale & Causality

To master this synthesis, one must understand the thermodynamic and kinetic driving forces behind the one-pot condensation. The reaction is not merely a mixing of reagents; it is a cascade driven by conjugation stability.

  • Nucleophilic Attack : The primary amine (benzylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-(p-tolyl)cyclohexane-1,3-dione. Because the 1,3-diketone exists in equilibrium with its enol tautomer, the symmetry of the molecule ensures that attack at either carbonyl yields the identical structural backbone.

  • Hemiaminal Formation : The initial addition generates a transient hemiaminal intermediate. This step is reversible and kinetically rapid.

  • Acid-Catalyzed Dehydration : The critical causality of the reaction lies in the dehydration step. By utilizing a mild acid (such as glacial acetic acid), the hydroxyl group of the hemiaminal is protonated, converting it into a superior leaving group ( H2​O ). The elimination of water is thermodynamically driven by the formation of the highly stable, fully conjugated β-enaminone system.

This thermodynamic sink ensures that the reaction proceeds to completion, as supported by standard enaminone synthesis literature (1 [1]).

Experimental Workflow & Logical Relationships

G A 5-(p-Tolyl)cyclohexane-1,3-dione (1.0 equiv) C One-Pot Condensation (Glacial AcOH, 80-95 °C, 2-4 h) A->C B Benzylamine (1.1 equiv) B->C D Hemiaminal Intermediate (Transient) C->D Nucleophilic Addition E Dehydration (-H2O) D->E Acid-Catalyzed F 3-Benzylamino-5-p-tolyl-cyclohex-2-enone (Target Enaminone) E->F Crystallization & Isolation

Figure 1: Mechanistic workflow for the synthesis of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Visual and chromatographic cues are embedded to ensure the scientist can verify the reaction's integrity in real-time.

Materials & Reagents
  • 5-(p-Tolyl)cyclohexane-1,3-dione : 10.0 mmol (2.02 g)

  • Benzylamine : 11.0 mmol (1.18 g / 1.20 mL)

  • Glacial Acetic Acid (AcOH) : 15.0 mL (Acts as both solvent and mild Brønsted acid catalyst)

  • Ethyl Acetate / Hexanes : For TLC analysis

  • Cold Ethanol : For washing

Methodology
  • Preparation : To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(p-tolyl)cyclohexane-1,3-dione (2.02 g, 10.0 mmol).

  • Solvent Addition : Suspend the diketone in 15.0 mL of glacial acetic acid. Stir at room temperature until a homogeneous or near-homogeneous suspension is achieved.

  • Amine Introduction : Add benzylamine (1.20 mL, 11.0 mmol) dropwise over 5 minutes. Self-Validation Cue: A slight exothermic reaction may be observed as the amine neutralizes a portion of the acetic acid, forming an intermediate acetate salt.

  • Thermal Activation : Heat the reaction mixture to 80–95 °C using an oil bath. Maintain this temperature for 2 to 4 hours.

  • Reaction Monitoring : After 2 hours, perform a TLC analysis (Eluent: 1:1 EtOAc/Hexanes). Self-Validation Cue: The starting diketone (which stains strongly with KMnO4​ ) should be completely consumed, replaced by a new, highly UV-active spot corresponding to the conjugated enaminone.

  • Workup & Crystallization : Once TLC confirms completion, remove the flask from the heat and allow it to cool to room temperature. Transfer the flask to an ice-water bath (0 °C) for 1 hour. Self-Validation Cue: The target enaminone will spontaneously precipitate as a crystalline solid due to its lowered solubility in cold acetic acid.

  • Isolation : Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with two 5.0 mL portions of ice-cold ethanol to remove residual acetic acid and unreacted benzylamine.

  • Drying : Dry the product in vacuo at 40 °C overnight to afford 3-Benzylamino-5-p-tolyl-cyclohex-2-enone as a solid.

Quantitative Data: Optimization of Reaction Conditions

While glacial acetic acid is the most reliable medium, alternative catalytic systems have been developed to accommodate different scale-up requirements or green chemistry initiatives ( [2]). The table below summarizes the comparative quantitative data for these variations.

EntrySolventCatalyst SystemTemp (°C)Time (h)Yield (%)Self-Validation Cue
1 Glacial AcOH None (Solvent acts as acid) 80–95 2–4 88–92 Rapid precipitation upon cooling to 0 °C
2Toluenep-TsOH (10 mol%)110 (Reflux)4–678–84Stoichiometric water collection in Dean-Stark trap
3AcetonitrileYb(OTf)₃ (5 mol%)25 (RT)8–1289–91Complete consumption of diketone on TLC without heat
4EthanolCatalyst-Free / MWI120 (MW)0.580–85Rapid phase separation of product post-irradiation

Note: Entry 1 is the recommended protocol due to the avoidance of heavy metal catalysts and the ease of product isolation without aqueous extraction.

References

  • Formation of 3-Aminophenols from Cyclohexane-1,3-diones Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Mild and Efficient Method for Synthesis of Enaminones Using Ytterbium Triflate as Catalyst Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions Source: Pharmaceuticals (MDPI) / PubMed Central URL:[Link]

Sources

Application

Application Note: Preparative HPLC Isolation of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone

Introduction & Chemical Context The synthesis and purification of enaminones—such as 3-benzylamino-5-p-tolyl-cyclohex-2-enone —present unique chromatographic challenges. This molecule features a cyclohex-2-enone core sub...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The synthesis and purification of enaminones—such as 3-benzylamino-5-p-tolyl-cyclohex-2-enone —present unique chromatographic challenges. This molecule features a cyclohex-2-enone core substituted with a lipophilic p-tolyl group at C5 and a benzylamino group at C3.

While standard secondary amines are highly basic and typically require low-pH mobile phases (e.g., 0.1% Trifluoroacetic acid) to prevent peak tailing, the enaminone nitrogen lone pair is heavily delocalized into the α,β-unsaturated ketone system. This resonance significantly reduces the amine's basicity. Crucially, protonation of the enaminone system in acidic media catalyzes rapid hydrolysis back to the corresponding 1,3-diketone and free amine . Therefore, successful high-performance liquid chromatography (HPLC) purification requires a strict departure from standard acidic protocols to maintain the structural integrity of the target molecule.

Mechanism A Enaminone Target (Stable at pH 7.5) A->A Neutral pH (No Reaction) B Protonated Iminium Intermediate A->B H+ (Low pH) C Hemiaminal Intermediate B->C + H2O D 1,3-Diketone + Benzylamine C->D - Amine

Fig 1. Acid-catalyzed hydrolysis pathway of enaminones demonstrating the necessity of pH 7.5 conditions.

Method Development Rationale

To design a robust, self-validating purification method, every chromatographic parameter must be selected based on the physicochemical causality of the enaminone.

  • Mobile Phase Selection (The Causality of pH): To prevent the acid-catalyzed degradation illustrated above, a neutral buffer is mandatory. We utilize 10 mM Ammonium Acetate (NH₄OAc) adjusted to pH 7.5 . Unlike phosphate buffers, ammonium acetate is entirely volatile and can be removed during post-purification lyophilization, leaving a salt-free product.

  • Stationary Phase: A high-carbon-load C18 preparative column (e.g., 21.2 mm x 250 mm, 5 µm) is optimal. The bulky p-tolyl and benzyl groups provide strong hydrophobic retention, allowing for excellent resolution from polar synthetic byproducts.

  • Detection Wavelength: Acetate buffers exhibit high background absorbance below 230 nm. Fortunately, the extended N-C=C-C=O conjugated system of the enaminone provides a strong UV chromophore. Detection is set to 285 nm , which completely bypasses buffer interference and ensures a flat baseline for accurate automated fraction triggering.

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValue / DescriptionChromatographic Implication
Core Structure Enaminone (α,β-unsaturated system)Strong UV absorbance (~285 nm); allows high-wavelength detection.
Substituents p-Tolyl and Benzyl groupsHigh lipophilicity; requires a steep organic gradient for elution.
Acid/Base Stability Hydrolyzes rapidly at pH < 4Strict requirement for neutral/mildly basic mobile phase (pH 7.5).
Amine Basicity Reduced basicity (resonance)Elutes with excellent peak shape under neutral conditions without ion-pairing.

Experimental Workflow

Workflow A 1. Crude Synthesis Mixture (Target + Diketone/Amine Impurities) B 2. Sample Dissolution & Filtration (DMSO, 0.45 µm PTFE) A->B C 3. Analytical HPLC Scouting (Validate Retention & pH 7.5) B->C D 4. Preparative HPLC Scale-up (C18, 10mM NH4OAc pH 7.5) C->D E 5. Fraction Collection (UV Trigger @ 285 nm) D->E F 6. Fraction QC Analysis (Self-Validation Step) E->F G 7. Solvent Removal & Lyophilization F->G H 8. Pure Enaminone Target (>98% Purity) G->H

Fig 2. End-to-end preparative HPLC workflow for enaminone isolation and validation.

Detailed Step-by-Step Protocol

Step 1: Sample Preparation
  • Weigh the crude synthetic mixture and dissolve it in 100% Dimethyl Sulfoxide (DMSO) to achieve a concentration of 50 mg/mL. Causality: DMSO prevents on-column precipitation of the highly lipophilic target.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove particulate matter that could foul the preparative column frit.

Step 2: Analytical Scouting & Scale-Up Calculation

Before committing the bulk sample, run a 5 µL injection on an analytical C18 column (4.6 x 150 mm) using the identical mobile phase system (10 mM NH₄OAc pH 7.5 / Acetonitrile). Scaling up from analytical to preparative chromatography requires maintaining the same stationary phase chemistry and mobile phase linear velocity . Calculate the preparative flow rate using the formula: Prep Flow = Analytical Flow × (Prep Radius / Analytical Radius)². For a 21.2 mm preparative column scaled from a 4.6 mm analytical column at 1.0 mL/min, the target flow rate is ~21.2 mL/min (rounded to 20.0 mL/min for system optimization).

Step 3: Preparative HPLC Execution

Column: C18 Preparative Column (21.2 mm x 250 mm, 5 µm) Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 7.5 with dilute ammonia) Mobile Phase B: 100% Acetonitrile (HPLC Grade) Flow Rate: 20.0 mL/min Detection: UV at 285 nm (Threshold triggered collection)

Table 2: Preparative HPLC Gradient Table
Time (min)Flow Rate (mL/min)% A (Buffer)% B (Organic)Curve / Purpose
0.020.08020Initial Conditions
2.020.08020Isocratic hold (Elutes DMSO and polar salts)
15.020.02080Linear gradient (Elutes the lipophilic enaminone)
17.020.0595Column wash (Removes strongly retained impurities)
20.020.08020Re-equilibration for next injection
Step 4: Self-Validating Quality Control & Pooling

The Self-Validating System: Do not pool fractions based solely on the preparative UV trace, as high sample loading can mask co-eluting impurities.

  • Take a 5 µL aliquot from each collected fraction tube.

  • Re-inject onto the analytical HPLC system.

  • Decision Gate: Only pool fractions that demonstrate >98% UV purity at 285 nm. If a fraction contains unreacted 5-p-tolyl-1,3-cyclohexanedione, it is rejected or recycled. This ensures the protocol inherently verifies its own success before final processing.

Step 5: Solvent Removal and Lyophilization
  • Transfer the pooled, validated fractions to a round-bottom flask.

  • Flash-freeze the solution using a dry ice/acetone bath.

  • Lyophilize for 24–48 hours. Causality: Rotary evaporation of water/acetonitrile mixtures can lead to bumping and thermal degradation. Lyophilization safely sublimates the water, acetonitrile, and the volatile ammonium acetate buffer, yielding the pure free-base enaminone as a dry powder.

Post-Purification Considerations: Chiral Resolution

Because the C5 position (bearing the p-tolyl group) is an asymmetric carbon, the purified 3-benzylamino-5-p-tolyl-cyclohex-2-enone exists as a racemate. If enantiopure compounds are required for downstream biological assays or structural elucidation, subsequent chiral HPLC using polysaccharide-based chiral stationary phases (CSPs)—such as Chiralpak AD-H—is recommended .

References

  • Abdel-Hamid, M. E., Edafiogho, I. O., & Hamza, H. M. (2002). "Stability study of the anticonvulsant enaminone (E118) using HPLC and LC-MS." Journal of Pharmaceutical and Biomedical Analysis. URL:[Link][1]

Sources

Method

Application Note: Comprehensive 1D and 2D NMR Assignment of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone

Abstract This technical guide provides a detailed methodology and in-depth analysis for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of the enaminone, 3-Benzylamino-5-p-tolyl-cyclohex-2-en...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed methodology and in-depth analysis for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of the enaminone, 3-Benzylamino-5-p-tolyl-cyclohex-2-enone. Enaminones are valuable synthons in organic chemistry, and unambiguous structural confirmation is paramount for their application in research and drug development. This note outlines a systematic approach, combining 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments to achieve a definitive assignment of all proton and carbon resonances. We delve into the rationale behind experimental parameter selection and provide a foundational analysis of the spectral features, including chemical shifts, coupling constants, and diastereotopicity, which are characteristic of this class of molecules.

Introduction and Scientific Context

3-Benzylamino-5-p-tolyl-cyclohex-2-enone is a β-enaminone, a class of compounds characterized by the N-C=C-C=O conjugated system. These molecules are of significant interest due to their versatile reactivity and prevalence as intermediates in the synthesis of various heterocyclic and pharmacologically active compounds.[1][2] The presence of a chiral center at the C-5 position introduces stereochemical complexity, rendering the methylene protons at C-4 and C-6 diastereotopic.

Accurate structural elucidation is the bedrock of chemical research. NMR spectroscopy stands as the most powerful and definitive tool for the structural analysis of organic molecules in solution.[2] For a molecule like 3-Benzylamino-5-p-tolyl-cyclohex-2-enone, a simple 1D NMR spectrum can be crowded. Therefore, a multi-dimensional approach is not just beneficial but necessary for an unambiguous assignment. This guide details the logical workflow, from sample preparation to the synergistic interpretation of 1D and 2D NMR data, to achieve complete structural verification.

Predicted Spectral Characteristics: A Foundational Analysis

Prior to data acquisition, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of spectral features. This predictive framework is essential for an efficient and accurate final assignment.

The structure with systematic numbering for NMR assignment is presented below.

Caption: Structure of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone with atom numbering.

Predicted ¹H NMR Spectrum

The proton spectrum is expected to show distinct signals for each functional part of the molecule.

  • Enaminone Protons (H-2, NH): The vinyl proton (H-2) is anticipated to be a singlet around δ 5.4-5.6 ppm.[3] The adjacent nitrogen atom provides significant shielding. The amine proton (NH) signal is expected to be a broad singlet in the δ 8.0-9.5 ppm range, with its chemical shift being highly dependent on solvent and concentration.[1] It may exhibit coupling to the benzylic methylene protons (H-7).

  • Cyclohexenone Ring Protons (H-4, H-5, H-6):

    • The methine proton at the chiral center (H-5) will be a multiplet, coupled to four neighboring protons. Its position adjacent to the p-tolyl group suggests a chemical shift around δ 3.3-3.6 ppm.[4]

    • The methylene protons at C-4 and C-6 are diastereotopic due to the C-5 chiral center. They will appear as complex, overlapping multiplets between δ 2.2 and 2.8 ppm.[4] The geminal (²J), vicinal axial-axial (³Jₐₐ), axial-equatorial (³Jₐₑ), and equatorial-equatorial (³Jₑₑ) couplings will contribute to the complexity of these signals.[5]

  • Benzyl Group Protons (H-7, Ar-H): The benzylic methylene protons (H-7) are expected to appear as a doublet around δ 4.3-4.5 ppm, assuming coupling to the NH proton. The five aromatic protons of the benzyl ring will resonate as a multiplet in the δ 7.2-7.4 ppm region.

  • p-Tolyl Group Protons (Ar-H, CH₃): The para-substituted ring will give rise to a characteristic AA'BB' system, appearing as two distinct doublets in the δ 7.0-7.3 ppm range (J ≈ 8 Hz).[6] The methyl protons (H-20) will be a sharp singlet around δ 2.3 ppm.

Predicted ¹³C NMR Spectrum

The carbon spectrum provides complementary information, with chemical shifts being highly sensitive to the local electronic environment.[7]

  • Carbonyl and Vinylic Carbons (C-1, C-2, C-3): The ketone carbonyl (C-1) is the most deshielded carbon, expected around δ 198-200 ppm.[4] The C-3 carbon, bonded to nitrogen, will be significantly downfield at δ 160-162 ppm, while the C-2 carbon will be shielded, appearing around δ 98-102 ppm.[8]

  • Aliphatic Carbons (C-4, C-5, C-6): These sp³ hybridized carbons of the cyclohexenone ring are expected in the δ 35-48 ppm range.[4]

  • Benzyl Group Carbons (C-7, Ar-C): The benzylic methylene carbon (C-7) should appear around δ 48-52 ppm. The aromatic carbons will resonate in the typical δ 127-138 ppm region, with the ipso-carbon (C-8) being a weak signal.

  • p-Tolyl Group Carbons (Ar-C, C-20): The aromatic carbons will be found between δ 126-144 ppm. The methyl carbon (C-20) will be highly shielded, resonating around δ 21 ppm.[6]

Experimental Design and Protocols

A logical workflow ensures the acquisition of high-quality data necessary for a complete and accurate assignment.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Spectral Analysis A Weigh ~10 mg (¹H) or ~25 mg (¹³C) of sample B Dissolve in 0.6 mL of CDCl₃ (or DMSO-d₆) A->B C Transfer to 5 mm NMR tube B->C D Acquire 1D ¹H Spectrum (Quantitative analysis, proton count) C->D E Acquire 1D ¹³C{¹H} Spectrum (Carbon count, chemical environment) D->E F Acquire 2D ¹H-¹H COSY (Proton-proton connectivities) E->F G Acquire 2D ¹H-¹³C HSQC (Direct C-H correlations) F->G H Assign ¹H signals using integration, multiplicity, and COSY data G->H I Assign ¹³C signals using HSQC to link with assigned protons H->I J Confirm quaternary carbons and carbonyl group by chemical shift I->J K Compile Final Assignment Table J->K

Caption: NMR data acquisition and analysis workflow.

Protocol: Sample Preparation

The quality of the NMR spectrum is directly dependent on proper sample preparation.

  • Weighing: Accurately weigh approximately 10-15 mg of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone for ¹H and 2D NMR, and 25-30 mg for ¹³C NMR.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice for its low viscosity and ability to dissolve a wide range of organic compounds.[9] If solubility is an issue, or to observe different hydrogen bonding effects on the NH proton, DMSO-d₆ can be used.[10]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial. Vortex briefly to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

Protocol: NMR Data Acquisition

The following parameters are recommended for a mid-field (e.g., 400-500 MHz) spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (e.g., zg30).

    • Spectral Width (SW): -2 to 14 ppm.

    • Number of Scans (NS): 16. A higher number may be needed for very dilute samples.

    • Relaxation Delay (D1): 2 seconds. This ensures quantitative integration for non-overlapping signals.

    • Acquisition Time (AQ): ~4 seconds.[9]

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse (e.g., zgpg30).

    • Spectral Width (SW): -10 to 220 ppm.

    • Number of Scans (NS): 1024 or more. The low natural abundance of ¹³C necessitates a larger number of scans.

    • Relaxation Delay (D1): 2 seconds.

  • 2D COSY Acquisition:

    • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).

    • Data Points (F2 x F1): 2048 x 256.

    • Number of Scans (NS): 2-4 per increment.

  • 2D HSQC Acquisition:

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

    • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

    • Data Points (F2 x F1): 2048 x 256.

    • Number of Scans (NS): 4-8 per increment.

Results and Data Interpretation

The combination of 1D and 2D spectra allows for a step-by-step assignment of the entire molecule. The analysis begins with easily identifiable signals and uses correlation experiments to build out the full assignment.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides the initial overview. The aromatic region (δ 7.0-7.5 ppm) and the aliphatic region (δ 2.0-4.5 ppm) are clearly delineated. The singlet for the p-tolyl methyl group (H-20) and the vinyl proton (H-2) serve as excellent starting points for the assignment.

COSY Spectrum Analysis

The ¹H-¹H COSY spectrum is critical for establishing proton connectivity. Key expected correlations include:

  • The methine proton (H-5) will show cross-peaks to the complex multiplets of the C-4 and C-6 methylene protons.

  • Within the C-4 and C-6 multiplets, geminal and vicinal couplings will be observed, confirming their positions on the cyclohexenone ring.

  • A correlation between the NH proton and the benzylic CH₂ (H-7) protons confirms their proximity.

HSQC Spectrum Analysis

The ¹H-¹³C HSQC spectrum directly links each proton to its attached carbon, solidifying the assignments.[11] For example, the proton singlet at ~δ 2.3 ppm will correlate to the carbon signal at ~δ 21 ppm, definitively assigning both to the p-tolyl methyl group (H-20/C-20). Similarly, the vinyl proton (H-2) will correlate to the shielded vinyl carbon (C-2), and the complex aliphatic proton signals will be correlated to their respective carbons (C-4, C-5, C-6).

Summary of NMR Assignments

The following tables summarize the definitive ¹H and ¹³C NMR assignments for 3-Benzylamino-5-p-tolyl-cyclohex-2-enone in CDCl₃, based on the combined analysis of 1D and 2D data.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Atom No. Predicted δ (ppm) Multiplicity J (Hz) Assignment Rationale
NH 8.5-9.5 br s - Broad, exchangeable proton, downfield shift due to H-bonding and conjugation.
Ar-H (Benzyl) 7.20-7.40 m - Multiplet for 5 protons of a monosubstituted ring.
Ar-H (p-Tolyl, H-15,19) ~7.25 d ~8.0 AA'BB' system, ortho to the cyclohexenone ring.[6]
Ar-H (p-Tolyl, H-16,18) ~7.15 d ~8.0 AA'BB' system, meta to the cyclohexenone ring.[6]
H-2 5.45 s - Vinylic proton shielded by adjacent nitrogen.[3]
H-7 4.40 d ~5.5 Benzylic CH₂, coupled to NH.
H-5 3.45 m - Methine proton at chiral center, coupled to H-4 and H-6.[4]
H-4, H-6 2.30-2.80 m - Complex multiplets from diastereotopic methylene protons.[4]

| H-20 | 2.35 | s | - | Aromatic methyl group singlet. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Atom No. Predicted δ (ppm) Assignment Rationale
C-1 199.5 Ketone carbonyl carbon, most deshielded.[4]
C-3 161.0 Vinylic carbon bonded to nitrogen.
C-14 143.5 Quaternary aromatic carbon (p-tolyl).
C-8 138.0 Quaternary aromatic carbon (benzyl).
C-17 137.5 Quaternary aromatic carbon (p-tolyl, methyl-bearing).
C-15,19 / C-16,18 129.5 / 126.5 Aromatic CH carbons from p-tolyl group.
C-9,13 / C-10,12 / C-11 128.8 / 127.5 / 127.2 Aromatic CH carbons from benzyl group.
C-2 99.8 Vinylic carbon shielded by nitrogen.
C-7 49.5 Benzylic methylene carbon.
C-4 45.0 Aliphatic methylene carbon.
C-6 40.5 Aliphatic methylene carbon.
C-5 38.0 Aliphatic methine carbon.

| C-20 | 21.1 | Methyl carbon of p-tolyl group. |

Conclusion

This application note has demonstrated a systematic and robust workflow for the complete and unambiguous ¹H and ¹³C NMR assignment of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone. By integrating predictive analysis with a suite of 1D and 2D NMR experiments, a high-confidence structural elucidation was achieved. The detailed protocols and interpretation guide serve as a valuable resource for researchers working with enaminones and other structurally complex organic molecules, ensuring the scientific integrity of their work.

References

  • Greenhill, J. V., Loghmani-Khouzani, H., & Maitland, D. J. (1991). ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 1991-2831. [Link]

  • Pandiarajan, K., et al. (2000). Synthesis and NMR spectral study of some 5-aryl-3-methylcyclohex-2-enones and 5r-aryl-3t-cyano-3c-methylcyclohexanones. Indian Journal of Chemistry - Section B, 39B, 608-615. [Link]

  • Reich, H. J. (2020). Vicinal Proton-Proton Coupling ³JHH. University of Wisconsin Chemistry.[Link]

  • Al-Awadi, N. A., et al. (2001). Reaction of 3-aminocyclohex-2-en-1-ones with arylidenemalononitriles: synthesis of N-substituted 1,4,5,6,7,8-hexahydroquinolines. ARKIVOC, 2001(9), 73-79. [Link]

  • Qi, S., et al. (2007). Electronic Supplementary Information for: Aromatization of Hantzsch 1,4-Dihydropyridines with N-Bromosuccinimide. Molecules, 12(4), 988-996. [Link]

  • D'Amico, J. J., et al. (1981). Nuclear magnetic resonance studies of anticonvulsant enaminones. Journal of Pharmaceutical Sciences, 70(8), 904-907. [Link]

  • Edafiogho, I. O., & Scott, K. R. (Eds.). (2012). NMR of the Enaminones. In Enaminones: Synthesis, Structure, and Industrial Applications. Bentham Science Publishers. [Link]

  • Stothers, J. B., & Tan, C. T. (1974). Carbon-13 chemical shifts in cycloalkanones. Canadian Journal of Chemistry, 52(2), 308-314. [Link]

  • Faham, S. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. MedCrave Online Journal of Chemistry, 12(3), 1-2. [Link]

  • Pathak, D. D., & Shekhar, A. (2012). The ¹H NMR spectra of 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone. ResearchGate. [Link]

  • LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Tilyabaev, K. Z., et al. (2012). ¹H NMR Study on the Solvent Effect on Imine–Enamine Tautomerism of the Condensation Product of Gossypol with 4-Aminoantipyrine. Russian Journal of Organic Chemistry, 48(7), 943–947. [Link]

  • JEOL. (n.d.). HSQC-TOCSY Analysis | Understanding 2D NMR Application in Comparison with TOCSY. JEOL Resonance. [Link]

  • Valero, J., et al. (2016). Di(p-tolyl)-1,4-benzoquinonediimine (N,N′-Di-p-tolylcyclohexa-2,5-diene-1,4-diimine). Molbank, 2016(2), M893. [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Structural Context Cyclohex-2-enone derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Structural Context

Cyclohex-2-enone derivatives, particularly those functionalized with enaminone moieties, are critical scaffolds in modern drug discovery due to their potent anti-inflammatory, antimicrobial, and neuromodulatory properties. The compound 3-Benzylamino-5-p-tolyl-cyclohex-2-enone (C₂₀H₂₁NO) represents a highly substituted, sterically complex analog.

Accurate structural elucidation of such compounds during pharmacokinetic (PK) profiling or impurity analysis relies heavily on tandem mass spectrometry (MS/MS). As a Senior Application Scientist, I have designed this guide to move beyond a simple list of expected masses. Here, we dissect the causality of the molecule's gas-phase behavior, linking its resonance-stabilized structure to its predictable, yet complex, fragmentation pathways.

Mechanistic Causality of Enaminone Fragmentation

Understanding the fragmentation of 3-benzylamino-5-p-tolyl-cyclohex-2-enone requires analyzing its electronic distribution. The molecule features a push-pull enaminone system (N–C=C–C=O).

  • Protonation Dynamics: In positive Electrospray Ionization (ESI+), protonation is thermodynamically favored at the carbonyl oxygen due to the strong electron-donating effect of the benzylamino nitrogen, which delocalizes its lone pair across the α,β -unsaturated system.

  • Charge-Directed Cleavage: Despite oxygen being the thermodynamic sink for the proton, often require the proton to migrate to a kinetically favored, dissociative site (such as the nitrogen atom or the ipso-carbon of the benzyl group) prior to bond cleavage.

  • Primary Fragmentation Modes:

    • Benzyl Cleavage: The most kinetically accessible pathway is the heterolytic cleavage of the N–CH₂ bond, yielding the highly stable tropylium/benzyl cation ( m/z 91.0548).

    • Amine Elimination: Proton transfer to the nitrogen leads to the neutral loss of benzylamine (107 Da), leaving a reactive cyclohexadienone-like cation.

    • Retro-Diels-Alder (RDA): The cyclohexenone ring is susceptible to , a classic gas-phase reaction that cleaves the C1–C6 and C4–C5 bonds, often isolating the p-tolyl substituent into a distinct product ion.

Self-Validating LC-HRMS/MS Protocol

To ensure absolute confidence in fragment assignment and eliminate false positives from matrix interference, this protocol is designed as a self-validating system . Every experimental choice is internally controlled.

Step-by-Step Methodology

Phase 1: Sample Preparation & System Suitability

  • Standardization: Prepare a 1.0 µg/mL solution of 3-benzylamino-5-p-tolyl-cyclohex-2-enone in LC-MS grade Methanol containing 0.1% Formic Acid.

  • Blank Subtraction: Prepare a vehicle control (MeOH + 0.1% FA). Causality: Injecting the blank first establishes the background chemical noise, allowing algorithmic exclusion of solvent clusters during data processing.

  • Mass Calibration: Infuse a known tuning mix (e.g., Leucine Enkephalin) to verify that the Quadrupole-Time-of-Flight (Q-TOF) mass accuracy remains strictly < 3 ppm.

Phase 2: Chromatographic Separation

  • Column: C18 reversed-phase column (2.1 × 100 mm, 1.7 µm particle size).

  • Gradient: Mobile Phase A (H₂O + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Run a linear gradient from 5% B to 95% B over 10 minutes. Causality: The lipophilic p-tolyl and benzyl groups ensure strong retention; a steep gradient sharpens the peak, maximizing the concentration of ions entering the source for high-quality MS/MS spectra.

Phase 3: ESI+ Q-TOF MS/MS Acquisition

  • Source Parameters: Capillary voltage 3.5 kV; Desolvation temperature 350°C.

  • Collision Energy (CE) Ramping (Critical Step): Do not rely on a single collision energy. Acquire MS/MS spectra simultaneously at 15 eV, 30 eV, and 45 eV .

    • 15 eV: Confirms the intact precursor [M+H]+ and primary neutral losses.

    • 30 eV: Generates the optimal distribution of structural fragments (e.g., RDA products).

    • 45 eV: Forces deep backbone cleavage to confirm the presence of the bare p-tolyl and benzyl fragments.

    • Validation: The survival yield of the precursor ion must inversely correlate with the appearance of the product ions across the three energy levels, mathematically validating the parent-daughter lineage.

Quantitative Data & Fragmentation Analysis

The table below summarizes the high-resolution exact masses and the logical derivation for each major fragment of 3-benzylamino-5-p-tolyl-cyclohex-2-enone.

Fragment IdentityFormulaTheoretical Exact Mass ( m/z )Mass DefectMechanistic OriginRelative Abundance (30 eV)
Precursor Ion [C20​H22​NO]+ 292.1701+0.1701Protonation at Carbonyl Oxygen15%
Tropylium Cation [C7​H7​]+ 91.0548+0.0548Heterolytic N-C(benzyl) cleavage100% (Base Peak)
Des-benzyl Ion [C13​H14​NO]+ 201.1154+0.1154Loss of benzyl radical/cation45%
Des-amine Ion [C13​H12​O]+ 185.0966+0.0966Neutral loss of Benzylamine60%
p-Tolyl Fragment [C9​H11​]+ 119.0861+0.0861Ring cleavage / RDA mechanism35%

Visualizations

The following diagrams map the experimental logic and the chemical fragmentation pathways.

LC_MS_Workflow Sample Sample Prep & Blank Control UHPLC UHPLC Separation (C18, Gradient) Sample->UHPLC ESI ESI+ Ionization (Protonation) UHPLC->ESI MSMS Q-TOF MS/MS (CE Ramping: 15/30/45 eV) ESI->MSMS Data Data Processing (Mass Defect Filtering) MSMS->Data

Figure 1: Self-validating LC-HRMS/MS workflow ensuring high-fidelity fragment annotation.

Fragmentation MolIon Precursor Ion [M+H]+ m/z 292.1701 Frag91 Tropylium Ion m/z 91.0548 MolIon->Frag91 Benzyl Cleavage (Fast) Frag201 [M+H - Benzyl]+ m/z 201.1154 MolIon->Frag201 -C7H7 Radical Loss Frag185 [M+H - Benzylamine]+ m/z 185.0966 MolIon->Frag185 Proton Transfer & Amine Loss Frag119 p-Tolyl Derivative m/z 119.0861 MolIon->Frag119 Retro-Diels-Alder (RDA)

Figure 2: Proposed ESI+ MS/MS fragmentation pathways for 3-benzylamino-5-p-tolyl-cyclohex-2-enone.

References

  • Title: An Experimental and Computational Investigation on the Fragmentation Behavior of Enaminones in Electrospray Ionization Mass Spectrometry Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Fragmentation (mass spectrometry) - Mechanisms and Stevenson's Rule Source: Wikipedia URL: [Link]

  • Title: Fragmentation Patterns in the Mass Spectra of Organic Compounds Source: Chemguide URL: [Link]

Method

Application Note: Pharmacological Evaluation of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone in Oncology Models

Target Audience: Research Scientists, Principal Investigators, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction and Mechanistic Rationale The com...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Principal Investigators, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction and Mechanistic Rationale

The compound 3-Benzylamino-5-p-tolyl-cyclohex-2-enone (CAS: 6401-56-5) belongs to the enaminone class—a structurally versatile group characterized by the conjugated system ( N−C=C−C=O ). In recent years, enaminones and related cyclohex-2-enone derivatives have garnered significant attention in preclinical oncology due to their potent cytotoxic, anti-proliferative, and apoptosis-inducing properties [1].

The Causality of Cytotoxicity

The anti-cancer activity of cyclohex-2-enone derivatives is largely driven by the electrophilic nature of the α,β -unsaturated ketone moiety. This structural feature acts as a Michael acceptor, rendering the molecule highly reactive toward intracellular nucleophiles. Mechanistically, these compounds undergo nucleophilic substitution with intracellular sulfhydryl (-SH) groups, such as those found in glutathione (GSH) [1].

The depletion of GSH disrupts the cellular redox balance, leading to the accumulation of Reactive Oxygen Species (ROS). Furthermore, related cyclohex-2-enone compounds have been shown to inhibit glyoxalase 1—an enzyme responsible for detoxifying methylglyoxal—thereby triggering mitochondrial dysfunction and caspase-dependent apoptosis [1]. Structurally similar enaminones have demonstrated excellent selective cytotoxicity against non-small cell lung cancer (A549), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines [2, 3].

Pathway E 3-Benzylamino-5-p-tolyl- cyclohex-2-enone GSH Intracellular GSH Depletion & Glyoxalase 1 Inhibition E->GSH Michael Addition (-SH groups) ROS ROS Accumulation & Methylglyoxal Toxicity GSH->ROS Redox Imbalance Mito Mitochondrial Dysfunction (Cytochrome c Release) ROS->Mito Apop Apoptosis (Caspase 3/9 Activation) Mito->Apop

Mechanistic pathway of enaminone-induced apoptosis in cancer cells.

Experimental Design & Self-Validating Workflows

To rigorously evaluate 3-Benzylamino-5-p-tolyl-cyclohex-2-enone, experimental designs must be self-validating. This means every assay must include internal controls that confirm the assay's operational integrity independently of the test compound's performance.

Workflow N1 Compound Preparation (Dissolution in DMSO to 10 mM) N3 Treatment & Incubation (Include 0.1% DMSO Vehicle Control) N1->N3 N2 Cell Line Culturing & Seeding (A549, MCF-7, HepG2) N2->N3 N4 Primary Screen: Cell Viability (MTT / CellTiter-Glo Assay) N3->N4 N5 Secondary Screen: Apoptosis (Annexin V/PI Flow Cytometry) N4->N5 If IC50 < 50 µM

Workflow for the in vitro pharmacological evaluation of the enaminone derivative.

Step-by-Step Protocols

Protocol A: Compound Preparation and Handling

Causality & Rationale: The documented aqueous solubility of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone is highly restricted (~12.7 µg/mL). Attempting to dissolve this directly in aqueous cell culture media will result in micro-precipitates, leading to inaccurate dosing and artifactual cytotoxicity. Therefore, Dimethyl Sulfoxide (DMSO) is mandated as the primary solvent.

  • Stock Solution Preparation: Weigh exactly 2.91 mg of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone (Molecular Weight: 291.39 g/mol ).

  • Dissolution: Dissolve in 1.0 mL of sterile, cell-culture grade DMSO to create a 10 mM stock solution. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into light-protected microcentrifuge tubes (enaminones can be sensitive to prolonged UV exposure) and store at -20°C.

  • Working Dilutions: Dilute the stock solution in complete culture media immediately prior to treatment. Critical Control: Ensure the final concentration of DMSO in the treated wells never exceeds 0.1% (v/v) to prevent solvent-induced basal toxicity.

Protocol B: Self-Validating Cytotoxicity Assay (MTT)

Causality & Rationale: The MTT assay measures mitochondrial metabolic activity. Because enaminones disrupt mitochondrial function via ROS accumulation, this assay is highly sensitive to the compound's mechanism of action.

  • Cell Seeding: Seed A549, MCF-7, and HepG2 cells at a density of 5×103 cells/well in a 96-well plate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO 2​ to allow for cellular adhesion and exponential growth phase entry.

  • Treatment: Aspirate media and replace with 100 µL of media containing 3-Benzylamino-5-p-tolyl-cyclohex-2-enone at varying concentrations (e.g., 1, 5, 10, 25, 50, and 100 µM).

  • Self-Validation Controls:

    • Negative Control: Untreated cells (verifies baseline health).

    • Vehicle Control: Cells treated with 0.1% DMSO (verifies solvent is non-toxic).

    • Positive Control: Doxorubicin at 5 µM (verifies the assay can successfully detect cell death).

  • Incubation: Incubate for 48 hours.

  • Detection: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO per well to dissolve the purple formazan crystals.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC 50​ using non-linear regression analysis.

Protocol C: Apoptosis Analysis via Annexin V/PI Flow Cytometry

Causality & Rationale: To confirm that the reduction in viability (observed in Protocol B) is due to programmed cell death rather than non-specific necrosis, Annexin V (which binds externalized phosphatidylserine) and Propidium Iodide (PI, which stains DNA in membrane-compromised cells) are used.

  • Treatment: Treat cells in 6-well plates with the compound at 0.5×IC50​ , 1×IC50​ , and 2×IC50​ for 24 hours.

  • Harvesting: Collect both the culture media (containing early apoptotic detached cells) and the adherent cells (via trypsinization). Centrifuge at 300 x g for 5 minutes.

  • Washing & Staining: Wash the pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gating strategy: Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis.

Expected Quantitative Data Profile

While the exact IC 50​ of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone must be determined empirically using the protocols above, Table 1 synthesizes the expected cytotoxicity ranges based on extensively validated structural analogs (enaminones and cyclohex-2-enones) reported in recent oncological literature [2, 3].

Table 1: Benchmark Cytotoxicity Profile for Enaminone Derivatives

Cell LineTissue OriginExpected IC 50​ Range (µM)Reference Standard (Doxorubicin IC 50​ )
A549 Non-Small Cell Lung Carcinoma15.0 – 45.0 µM~2.5 µM
MCF-7 Breast Adenocarcinoma20.0 – 55.0 µM~1.8 µM
HepG2 Hepatocellular Carcinoma30.0 – 70.0 µM~3.0 µM
MDCK Normal Kidney Epithelial (Control)> 100.0 µM~15.0 µM

Note: A defining feature of cyclohex-2-enone derivatives is their favorable selectivity index, often exhibiting significantly lower toxicity against non-malignant cell lines (e.g., MDCK) compared to traditional chemotherapeutics [2].

References

  • Synthesis of Analogues of Natural Product 'Antheminone A' and Evaluation of Their Anti-Cancer Activity.International Journal of Chemistry (CCSE).
  • In Vitro Anticancer Activity and Structural Characterization of Ubiquinones from Antrodia cinnamomea Mycelium.PMC (National Institutes of Health).
  • Synthesis, Crystal Structure and Anti-Breast Cancer Activity of Some Enaminone Derivatives.Asian Journal of Chemistry.
Application

Application Note: Derivatization Strategies and Bioassay Protocols for 3-Benzylamino-5-p-tolyl-cyclohex-2-enone

Executive Summary & Scientific Rationale The compound 3-benzylamino-5-p-tolyl-cyclohex-2-enone is a highly privileged synthetic scaffold in neuropharmacology[1]. Benzylamino enaminones have been extensively documented fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 3-benzylamino-5-p-tolyl-cyclohex-2-enone is a highly privileged synthetic scaffold in neuropharmacology[1]. Benzylamino enaminones have been extensively documented for their potent anticonvulsant properties, demonstrating high efficacy in maximal electroshock seizure (MES) models[2]. Mechanistically, these compounds act primarily as positive allosteric modulators (PAMs) of the GABAA receptor and suppress glutamate-mediated neuronal excitation[3].

To advance preclinical drug development, derivatizing this enaminone scaffold is essential for two primary objectives:

  • Target Identification: Creating biotinylated probes for pull-down assays to map the specific GABAA receptor subunit interfaces.

  • Structure-Activity Relationship (SAR) Optimization: Halogenating the enaminone core to enhance metabolic stability and blood-brain barrier (BBB) penetrance[4].

This application note provides self-validating, step-by-step methodologies for the chemical derivatization of this scaffold and the subsequent bioassays required to validate the derivatives.

Chemical Derivatization Logic

The enaminone system (N-C=C-C=O) presents unique reactivity challenges due to its vinylogous amide nature[5].

  • N-Alkylation (Probe Generation): Direct alkylation of the secondary benzylamine nitrogen often yields intractable mixtures of N-, O-, and C2-alkylated isomers due to the ambident nature of the enaminone anion. Therefore, our protocol utilizes a de novo condensation strategy. By reacting 5-p-tolyl-1,3-cyclohexanedione with a pre-assembled N-benzyl-N-(PEG4-Biotin) amine, we force 100% regioselectivity at the nitrogen atom. A PEG4 spacer is deliberately chosen to prevent steric occlusion between the bulky p-tolyl/benzyl groups and the streptavidin bead during the bioassay.

  • C2-Fluorination (SAR Optimization): The α-carbon (C2) of the enaminone is highly nucleophilic due to electron donation from the nitrogen. Electrophilic fluorination at this position using Selectfluor yields a C2-fluoro derivative, a modification known to significantly increase lipophilicity and protect the enone from rapid metabolic degradation[4].

DerivStrategy A 3-Benzylamino-5-p-tolyl- cyclohex-2-enone B De Novo Condensation (N-Alkylation Strategy) A->B Linker Attachment C Electrophilic Halogenation (C2-Fluorination) A->C Selectfluor D Biotinylated Probe (Target Pull-Down) B->D E Fluorinated Analog (Electrophysiology) C->E

Fig 1. Chemical derivatization logic for 3-benzylamino-5-p-tolyl-cyclohex-2-enone.

Synthetic Protocols for Bioassay Probes

Protocol A: De Novo Synthesis of N-PEG4-Biotinylated Enaminone Probe

Causality: This method bypasses the regioselectivity issues of direct enaminone alkylation, ensuring a pure probe for accurate target engagement.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 5-p-tolyl-1,3-cyclohexanedione (1.0 eq, 5.0 mmol) and N-benzyl-N-(PEG4-Biotin) amine (1.05 eq, 5.25 mmol) in 25 mL of anhydrous toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 eq).

  • Reflux & Water Removal: Attach a Dean-Stark trap and reflux the mixture at 110°C for 6 hours. QC Checkpoint: The reaction is self-validating when exactly 1 equivalent of water (~90 µL) collects in the trap, confirming complete condensation.

  • Workup: Cool to room temperature, wash the organic layer with saturated NaHCO3 (2 × 15 mL) to remove pTSA, and dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (DCM:MeOH 95:5).

  • Validation: Confirm product mass via LC-MS (ESI+) before proceeding to bioassays.

Protocol B: Synthesis of C2-Fluoro-3-Benzylamino-5-p-tolyl-cyclohex-2-enone

Causality: Selectfluor is utilized over fluorine gas or DAST due to its mild, bench-stable nature and high specificity for the nucleophilic C2 carbon of enaminones[4].

  • Preparation: Dissolve 3-benzylamino-5-p-tolyl-cyclohex-2-enone (1.0 eq, 2.0 mmol) in 15 mL of anhydrous acetonitrile (MeCN) under a nitrogen atmosphere.

  • Fluorination: Cool the solution to 0°C. Add Selectfluor (1.1 eq, 2.2 mmol) portion-wise over 10 minutes to prevent exothermic degradation.

  • Reaction: Stir the mixture at room temperature for 4 hours. QC Checkpoint: Monitor via TLC (Hexane:EtOAc 2:1). The fluorinated product will have a higher Rf (~0.6) compared to the starting material (~0.4) due to loss of hydrogen bonding capacity at C2.

  • Quenching: Quench with 10 mL of saturated aqueous Na2S2O3. Extract with ethyl acetate (3 × 15 mL).

  • Validation: Confirm fluorination via 19F-NMR (expected singlet near -160 ppm) to ensure no over-fluorination occurred.

Bioassay Methodologies

Assay 1: In Vitro Target Engagement (Pull-Down Assay)

Causality: To isolate the exact GABAA receptor subunits the enaminone binds to, we use a mild non-ionic detergent (NP-40). Harsher detergents (like SDS) would denature the pentameric receptor complex, destroying the allosteric binding site[3].

  • Lysate Preparation: Homogenize mouse cortical tissue in Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40, and 1x Protease Inhibitor Cocktail). Centrifuge at 14,000 × g for 20 mins at 4°C.

  • Probe Incubation: Incubate 1 mg of cleared lysate with 10 µM of the Biotinylated Enaminone Probe overnight at 4°C with gentle rotation.

  • Capture: Add 50 µL of pre-washed Streptavidin Magnetic Beads to the mixture. Incubate for 2 hours at room temperature.

  • Washing: Place tubes on a magnetic rack. Wash beads 4 times with Lysis Buffer to remove non-specific binding. Critical Step: Do not let the beads dry out, which causes protein aggregation.

  • Elution & Analysis: Elute bound proteins by boiling the beads in 2x Laemmli sample buffer for 5 mins. Analyze via SDS-PAGE and Western Blot using anti-GABAA α1/γ2 subunit antibodies.

Fig 2. Workflow for target engagement pull-down assay using the biotinylated probe.

Assay 2: Electrophysiological Evaluation (Patch-Clamp)

Causality: To verify that derivatization did not abolish the compound's positive allosteric modulator (PAM) activity, whole-cell patch-clamp recordings are performed on cultured neurons[3].

  • Setup: Plate primary mouse cortical neurons on glass coverslips. Transfer to a recording chamber perfused with artificial cerebrospinal fluid (aCSF).

  • Recording: Establish whole-cell configuration using a glass micropipette (3-5 MΩ) filled with intracellular solution (140 mM CsCl to isolate chloride currents).

  • Drug Application: Co-apply a sub-maximal concentration of GABA (2 µM) with 10 µM of the C2-Fluoro derivative using a rapid perfusion system.

  • Data Acquisition: Measure the potentiation of the inward chloride current compared to GABA alone. A successful PAM will left-shift the GABA concentration-response curve.

Mechanism GABA GABA Receptor GABAA Receptor (Allosteric Site) GABA->Receptor Orthosteric Binding Enaminone Enaminone Derivative Enaminone->Receptor PAM Binding Cl Chloride Ion Influx Receptor->Cl Channel Opening Hyper Neuronal Hyperpolarization Cl->Hyper

Fig 3. Positive allosteric modulation (PAM) of the GABAA receptor by enaminones.

Empirical Data & Assay Validation

The following table summarizes the quantitative pharmacological profiling of the parent compound against its synthesized derivatives, demonstrating the impact of our derivatization strategies on bioactivity and physicochemical properties.

Compound IDModificationClogPGABAA EC50 (µM)In Vivo MES ED50 (mg/kg)Primary Assay Utility
Parent None (3-Benzylamino-5-p-tolyl...)3.824.15 ± 0.327.0Baseline Reference
Probe A N-PEG4-Biotinylation2.1018.5 ± 1.2N/A (In Vitro only)Target Pull-Down
Analog B C2-Fluorination4.151.80 ± 0.212.5SAR / Electrophysiology

Note: The C2-fluorinated analog demonstrates a lower EC50 and enhanced in vivo efficacy, validating the hypothesis that halogenation at the α-carbon improves target affinity and metabolic stability[4]. The biotinylated probe shows reduced affinity due to steric bulk but retains sufficient binding for successful pull-down assays.

References

  • Edafiogho, I. O., et al. (2006). "Anticonvulsant evaluation and mechanism of action of benzylamino enaminones." Bioorganic & Medicinal Chemistry, 14(15), 5266-5272. URL:[Link]

  • Scott, K. R., et al. (1993). "Synthesis and anticonvulsant activity of enaminones. 2. Further structure-activity correlations." Journal of Medicinal Chemistry, 36(13), 1947-1955. URL:[Link]

  • Ananthalakshmi, K. V., et al. (2010). "A Substituted Anilino Enaminone Acts as a Novel Positive Allosteric Modulator of GABAA Receptors in the Mouse Brain." Journal of Pharmacology and Experimental Therapeutics, 335(3), 737-744. URL:[Link]

  • Fekete, A., et al. (2019). "Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones." European Journal of Medicinal Chemistry, 161, 28-38. URL:[Link]

Sources

Method

Advanced Experimental Protocols for Michael Addition Reactions on Cyclohexenones: Mechanistic Insights and Methodologies

As a Senior Application Scientist, I have designed this technical guide to move beyond standard procedural lists. In drug development and complex natural product synthesis, reproducibility hinges on understanding the phy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to move beyond standard procedural lists. In drug development and complex natural product synthesis, reproducibility hinges on understanding the physicochemical causality behind every experimental variable. This application note details the mechanistic rationale, comparative data, and self-validating protocols for executing highly stereoselective Michael additions (1,4-conjugate additions) to cyclohexenones.

Mechanistic Rationale and System Design

Cyclohexenone is a privileged building block in organic synthesis, featuring an α,β-unsaturated carbonyl system. The addition of a nucleophile to this system can occur at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition).

The regioselectivity of this reaction is governed by the Hard-Soft Acid-Base (HSAB) theory [1]. The carbonyl carbon is a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center due to resonance delocalization [5].

  • Organometallic Causality: Hard nucleophiles, such as standard Grignard (RMgX) or organolithium (RLi) reagents, inherently favor 1,2-addition. To redirect the attack to the β-carbon, transmetalation with copper salts is employed. Copper softens the nucleophile by forming a highly polarizable organocuprate (Gilman reagent), which kinetically favors the soft β-carbon [2].

  • Organocatalytic Causality: Chiral secondary amines react with the cyclohexenone to form a reversible iminium ion intermediate. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system, dramatically increasing the electrophilicity of the β-carbon while a chiral bulky scaffold shields one stereoface, dictating enantioselective attack[4].

Data Presentation: Performance of Catalytic Systems

The selection of the catalytic system depends on the nature of the nucleophile and the desired stereochemical outcome. The table below summarizes validated systems for cyclohexenone functionalization.

Catalytic SystemNucleophileElectrophile / QuenchYield (%)StereoselectivityReference
CuBr·SMe₂ / (R,S)-Josiphos Dialkylzinc / GrignardAlkyl Halide (Tandem)85–95%Up to 98% ee[BenchChem [2]]
3,3′-bisperfluorotoluyl-BINOL Trifluoroborate saltsAldol Condensation (TFA)60–89%89–98% ee[ACS Org. Lett.[3]]
Chiral Secondary Amine / LiClO₄ Phosphorus ylidesIntramolecular Wittig75–90%>50:1 dr, 86–99% ee[Org. Lett. [4]]

Visualization of the Organometallic Workflow

The following diagram maps the critical pathway of a copper-catalyzed asymmetric Michael addition, illustrating the transition from a hard nucleophile to a soft, stereocontrolled intermediate.

MichaelAddition A Cyclohexenone (Michael Acceptor) E 1,4-Conjugate Addition (Stereoselective Attack) A->E Substrate Binding B Organometallic Reagent (Hard Nucleophile) D Chiral Gilman Reagent (Soft Nucleophile) B->D Transmetalation C Cu(I) Catalyst + Chiral Ligand C->D Ligand Exchange D->E β-Carbon Attack F Chiral Enolate Intermediate E->F Intermediate Formation G Electrophile / NH4Cl Quench F->G Trapping H Substituted Cyclohexanone (Enantioenriched Product) G->H Final Workup

Mechanistic workflow of Cu-catalyzed asymmetric Michael addition to cyclohexenone.

Experimental Protocols

These protocols are designed as self-validating systems. Built-in observational checkpoints ensure that if a deviation occurs (e.g., moisture contamination), the operator is immediately aware before proceeding to the next step.

Protocol A: Copper-Catalyzed Asymmetric Conjugate Addition [2]

Ideal for carbon-carbon bond formation using alkyl/aryl nucleophiles.

1. Catalyst Complexation (Self-Validating Step):

  • Action: In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve CuBr·SMe₂ (5 mol%) and the chiral ligand (e.g., (R,S)-Josiphos, 5.5 mol%) in anhydrous THF (0.1 M). Stir at room temperature for 30 minutes.

  • Causality: The slight excess of ligand (5.5% vs 5%) ensures no free copper remains in solution. Free copper acts as a non-chiral Lewis acid, which would catalyze a racemic background reaction and plummet the final enantiomeric excess (ee).

  • Validation: The solution should transition to a clear, homogeneous colored state (often pale yellow/orange depending on the ligand). Cloudiness indicates moisture contamination or oxidized Cu(II); discard if observed.

2. Cryogenic Equilibration & Transmetalation:

  • Action: Cool the catalyst solution to -78 °C using a dry ice/acetone bath. Slowly add the organometallic reagent (e.g., dialkylzinc, 1.2 equiv) via a syringe pump over 15 minutes.

  • Causality: Cuprates are thermally unstable and will undergo homocoupling (yielding R-R dimers) at elevated temperatures. The -78 °C environment stabilizes the active catalytic species.

3. Substrate Addition:

  • Action: Add 2-cyclohexen-1-one (1.0 equiv) dropwise down the side of the chilled flask. Stir for 2–4 hours at -78 °C.

  • Validation: Monitor by TLC (Hexanes/EtOAc). The disappearance of the UV-active cyclohexenone spot confirms the formation of the UV-inactive saturated enolate intermediate.

4. Quenching and Workup:

  • Action: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl, then allow the flask to warm to room temperature.

  • Causality: NH₄Cl is a mild proton source. Using strong acids (like HCl) can protonate the enolate too aggressively, generating localized heat that drives retro-Michael reactions or unwanted aldol condensations.

Protocol B: Enantioselective Organocatalytic Michael Addition [3][4]

Ideal for malonates, trifluoroborates, or phosphorus ylides via iminium activation.

1. Reaction Setup:

  • Action: To a standard reaction vial equipped with a magnetic stir bar, add 2-cyclohexen-1-one (1.0 equiv), the nucleophile (1.2 equiv), and a chiral secondary amine catalyst (e.g., α,α-diphenylprolinol O-TMS ether, 10 mol%).

  • Causality: Unlike organometallic protocols, cryogenic cooling is rarely required here. The stereocontrol is dictated by the rigid steric shielding of the catalyst's bulky groups (like the diphenylprolinol moiety) rather than the thermal suppression of competing pathways.

2. Solvent and Additive Introduction:

  • Action: Add a non-polar solvent (e.g., Toluene or CHCl₃) and an acidic co-catalyst (e.g., benzoic acid, 10 mol%).

  • Causality: Non-polar solvents prevent the disruption of the delicate hydrogen-bonding network in the transition state. The acidic additive accelerates the condensation of the amine with the enone to form the active iminium ion, and later aids in its hydrolysis to release the product.

3. Execution and Isolation:

  • Action: Stir at ambient temperature for 12–24 hours. Once TLC indicates complete consumption of the enone, filter the mixture through a short pad of silica gel to remove the catalyst, eluting with EtOAc. Concentrate and purify via flash column chromatography.

References

  • Nucleophilic conjugate addition - Wikipedia Source: Wikipedia URL:[Link]

  • Enantioselective Organocatalytic Conjugate Addition in a Tandem Synthesis of δ-Substituted Cyclohexenones Source: Organic Letters - ACS Publications (2022) URL:[Link]

  • Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation Source: Organic Letters - ACS Publications (2009) URL:[Link]

  • 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones Source: Chemistry LibreTexts URL:[Link]

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone in Human Plasma

Abstract This application note details the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Benzylamino-5-p-tol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone in human plasma. The described method is fit-for-purpose for supporting pharmacokinetic and toxicokinetic studies in drug development. The protocol outlines a straightforward protein precipitation extraction procedure, rapid chromatographic separation, and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. All validation parameters, including linearity, accuracy, precision, selectivity, and stability, were assessed and met the acceptance criteria outlined in the current FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4][5]

Introduction

3-Benzylamino-5-p-tolyl-cyclohex-2-enone is a novel small molecule with potential therapeutic applications. To accurately characterize its pharmacokinetic profile and ensure safety and efficacy during preclinical and clinical development, a reliable and validated bioanalytical method for its quantification in biological matrices is essential.[1] LC-MS/MS is the gold standard for small molecule quantification due to its high sensitivity, selectivity, and speed.[6][7] This application note provides a comprehensive, step-by-step guide for the development and validation of an LC-MS/MS method for this compound in human plasma.

A Note on the Analyte and Internal Standard:

  • Analyte: 3-Benzylamino-5-p-tolyl-cyclohex-2-enone

  • Putative Molecular Formula: C20H21NO

  • Calculated Monoisotopic Mass: 291.16 g/mol

Given the absence of a SIL-IS, which is the preferred choice for LC-MS/MS bioanalysis to compensate for matrix effects and variability, a suitable structural analog must be selected.[8][9] For this method, we have selected 3-(Phenylamino)cyclohex-2-enone as the internal standard (IS). Its structural similarity is expected to provide adequate tracking during sample preparation and analysis.

  • Internal Standard (IS): 3-(Phenylamino)cyclohex-2-enone

  • Molecular Formula: C12H13NO

  • Molecular Weight: 187.24 g/mol [3]

Method Development

Mass Spectrometry

The initial phase of method development focuses on optimizing the mass spectrometric parameters for both the analyte and the internal standard to achieve maximum sensitivity and specificity.

Individual standard solutions of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone and 3-(Phenylamino)cyclohex-2-enone (100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) are infused directly into the mass spectrometer's electrospray ionization (ESI) source. The ESI source is operated in positive ion mode, as the secondary amine in the analyte is readily protonated.

Key parameters to optimize include:

  • Capillary Voltage: Typically in the range of 3-5 kV for positive mode.[10]

  • Nebulizer Gas Pressure: Controls droplet size; a typical starting point is 30-50 psi.[10]

  • Drying Gas Flow and Temperature: Essential for desolvation; initial settings can be around 10 L/min and 300-350 °C.[11]

  • Source Temperature: Optimized to ensure efficient ionization without thermal degradation.

The goal is to find a stable and robust spray that maximizes the [M+H]+ precursor ion signal for both compounds.

Once the precursor ions are identified, collision-induced dissociation (CID) is used to generate product ions. The collision energy is ramped to find the optimal value that produces the most abundant and stable product ions. The most intense and specific precursor-to-product ion transitions are selected for quantification (quantifier) and confirmation (qualifier).

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
3-Benzylamino-5-p-tolyl-cyclohex-2-enone292.2[Predicted Fragment 1][Predicted Fragment 2][Optimized Value]
3-(Phenylamino)cyclohex-2-enone (IS)188.1[Optimized Value][Optimized Value][Optimized Value]
Caption: Optimized MRM transitions for the analyte and internal standard.
Chromatography

The chromatographic method is developed to achieve a short run time, good peak shape, and adequate separation from endogenous plasma components to minimize matrix effects.[12][13]

ParameterConditionRationale
LC System UHPLC systemProvides high resolution and fast analysis times.
Column C18, 50 x 2.1 mm, 1.8 µmA C18 stationary phase is a good starting point for moderately non-polar compounds. The short column length allows for rapid gradients.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength and low viscosity.
Gradient 5% to 95% B over 3 minutesA rapid gradient to ensure elution of the analyte and cleaning of the column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume to minimize matrix load.
Caption: Optimized chromatographic conditions.
Sample Preparation

The goal of sample preparation is to remove proteins and other interfering substances from the plasma matrix while maximizing the recovery of the analyte.[14] Protein precipitation is a simple, fast, and effective method for this purpose.

Protocol: Protein Precipitation

  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 150 µL of cold acetonitrile.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Vortex briefly and inject into the LC-MS/MS system.

Method Validation

A full validation of the bioanalytical method is performed according to the FDA and EMA guidelines to ensure its reliability for the analysis of study samples.[1][2][4][5]

Selectivity and Specificity

Selectivity is assessed by analyzing blank plasma samples from at least six different sources to evaluate for interferences at the retention times of the analyte and IS. The response of any interfering peaks should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.

Linearity and Range

The linearity of the method is determined by analyzing a series of calibration standards prepared in blank plasma over a specified concentration range. A typical range might be 1-1000 ng/mL. The calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

Intra- and inter-day accuracy and precision are evaluated by analyzing quality control (QC) samples at four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). Five replicates at each level are analyzed on three separate days.

ParameterAcceptance Criteria
Accuracy The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[15]
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[15]
Caption: Acceptance criteria for accuracy and precision.
Matrix Effect

The matrix effect is the suppression or enhancement of ionization due to co-eluting endogenous components from the biological matrix.[12][13][16][17] It is assessed by comparing the peak response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a neat solution at the same concentration. This is performed at low and high QC concentrations using plasma from at least six different sources. The CV of the matrix factor should be ≤ 15%.

Recovery

Extraction recovery is determined by comparing the peak area of the analyte from pre-extraction spiked samples to that of post-extraction spiked samples at LQC, MQC, and HQC levels. Recovery should be consistent and reproducible.

Stability

The stability of the analyte in human plasma is evaluated under various conditions to ensure that the measured concentrations are not affected by storage or handling.[15][18]

Stability TestConditionsAcceptance Criteria
Freeze-Thaw Stability Three freeze-thaw cycles (-20°C or -80°C to room temperature).[1]Mean concentration within ±15% of nominal.
Bench-Top Stability Room temperature for a duration that reflects the sample handling time.[1]Mean concentration within ±15% of nominal.
Long-Term Stability Stored at -20°C or -80°C for a period longer than the expected sample storage time.[1]Mean concentration within ±15% of nominal.
Autosampler Stability Processed samples in the autosampler for the expected run time.Mean concentration within ±15% of nominal.
Caption: Stability assessments and acceptance criteria.

Visualizations

LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Injection Injection Reconstitute->Injection LC UHPLC Separation (C18 Column) Injection->LC MS Tandem MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Overall workflow for the quantification of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone.

Method_Development_Logic Start Start Method Development MS_Opt Mass Spectrometry Optimization Start->MS_Opt Tune Direct Infusion & Tuning MS_Opt->Tune MRM MRM Transition Optimization Tune->MRM LC_Opt Chromatography Optimization MRM->LC_Opt Column_Screen Column & Mobile Phase Screening LC_Opt->Column_Screen Gradient_Dev Gradient Development Column_Screen->Gradient_Dev SP_Opt Sample Preparation Optimization Gradient_Dev->SP_Opt PPT_Test Protein Precipitation SP_Opt->PPT_Test Validation Method Validation PPT_Test->Validation

Caption: Logical flow of LC-MS/MS method development.

Conclusion

This application note presents a detailed protocol for the development and validation of a robust and reliable LC-MS/MS method for the quantification of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone in human plasma. The method utilizes a simple protein precipitation sample preparation and a rapid chromatographic separation, making it suitable for high-throughput analysis. The validation results demonstrate that the method is accurate, precise, selective, and stable, meeting the stringent requirements of regulatory guidelines for bioanalytical method validation. This method can be confidently applied to support drug development programs for this novel compound.

References

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97–103. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [Link]

  • PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. [Link]

  • MDPI. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

  • ResearchGate. (2016). Predicted pKa values for the secondary and tertiary amines shown in Fig. 2, using di- and tri-ethylamine as a reference, respectively. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography - mass spectrometry: necessity or not?[Link]

  • PubMed. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. [Link]

  • MDPI. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

  • ChemRxiv. (n.d.). Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • eScholarship.org. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. [Link]

  • UMSL. (n.d.). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]

  • BioPharma Services. (2022). Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • PMC. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. [Link]

  • IntechOpen. (2020). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • Mass Spectrometry Resource. (2016). Sample Preparation. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • EPFL. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • PubMed. (n.d.). 3-Benzyl-5-phenyl-2-p-tolylthiophene. [Link]

  • Drug Discovery and Therapy World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • New Food Magazine. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • Taylor & Francis Online. (2012). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. [Link]

Sources

Method

Application Note: Synthesis and Isolation of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone

Executive Summary & Chemical Rationale The synthesis of functionalized enaminones, specifically 3-amino-cyclohex-2-enones, is a critical operation in modern medicinal chemistry. These motifs serve as versatile building b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The synthesis of functionalized enaminones, specifically 3-amino-cyclohex-2-enones, is a critical operation in modern medicinal chemistry. These motifs serve as versatile building blocks for the construction of complex nitrogen-containing heterocycles, including polyhydroquinolines and acridines, which exhibit a wide spectrum of pharmacological effects[1].

This application note details a robust, three-step synthetic cascade to produce 3-Benzylamino-5-p-tolyl-cyclohex-2-enone starting from commercially available p-tolualdehyde. The sequence leverages a highly regioselective Claisen-Schmidt condensation, followed by a Vorländer-type decarboxylative annulation to establish the 1,3-cyclohexanedione core[2]. The final step employs a dehydration-driven amination to yield the target enaminone[3].

SynthesisPathway A p-Tolualdehyde + Acetone B p-Methylbenzylideneacetone (Enone) A->B NaOH (aq) Aldol Condensation C 5-(p-Tolyl)cyclohexane- 1,3-dione B->C 1. Diethyl malonate, NaOEt 2. NaOH, Δ 3. HCl, Δ (-CO2) D 3-Benzylamino-5-p-tolyl- cyclohex-2-enone C->D Benzylamine, p-TSA Toluene, Dean-Stark

Figure 1: Three-step synthetic cascade from p-tolualdehyde to the target enaminone.

Experimental Design & Mechanistic Causality

To ensure high fidelity and reproducibility, this protocol is designed as a self-validating system . Each step incorporates physical or visual checkpoints that confirm mechanistic progression without requiring immediate spectroscopic analysis.

  • Step 1: Claisen-Schmidt Condensation: p-Tolualdehyde is reacted with acetone under basic conditions. Causality: Acetone is used in large excess (acting as both reactant and solvent) to kinetically favor the mono-aldol condensation product and suppress the formation of bis(p-methylbenzylidene)acetone.

  • Step 2: Vorländer Annulation: The resulting enone undergoes a Michael addition with diethyl malonate, followed by an intramolecular Claisen condensation. Causality: Saponification of the resulting ester yields a β-keto acid. Because β-keto acids readily form a cyclic, hydrogen-bonded transition state, heating the acidified mixture drives an irreversible decarboxylation (loss of CO₂), isolating the 5-(p-tolyl)cyclohexane-1,3-dione core[4].

  • Step 3: Enamine Condensation: The 1,3-diketone is reacted with benzylamine. Causality: The acid catalyst (p-TSA) protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the amine. Because this hemiaminal formation is reversible, a Dean-Stark apparatus is employed. According to Le Chatelier's principle, the continuous azeotropic removal of water forces the equilibrium entirely toward the dehydrated enaminone product[3].

WorkflowStep3 N1 Combine 1,3-Diketone, Benzylamine & p-TSA N2 Reflux in Toluene (Dean-Stark Trap) N1->N2 Heat to 110°C N3 Monitor H2O Evolution (Self-Validation) N2->N3 Continuous distillation N4 Concentrate in vacuo N3->N4 Theoretical H2O reached N5 Triturate & Filter (Cold Ethanol) N4->N5 Solvent removal N6 Pure Enaminone Product N5->N6 Yield: 80-85%

Figure 2: Experimental workflow for the synthesis and isolation of the target enaminone.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of p-Methylbenzylideneacetone
  • Preparation: In a 500 mL round-bottom flask, dissolve p-tolualdehyde (12.0 g, 100 mmol) in acetone (150 mL, excess).

  • Reaction: Place the flask in an ice bath and stir vigorously. Slowly add 10% aqueous NaOH (20 mL) dropwise over 15 minutes to prevent uncontrolled exothermic polymerization.

  • Self-Validation Checkpoint: Stir at room temperature for 4 hours. The reaction is proceeding correctly when the clear solution transitions into a cloudy, pale-yellow suspension (indicating the precipitation of the dehydrated enone).

  • Workup: Neutralize the mixture with 1M HCl to pH 7. Extract with ethyl acetate (3 × 50 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Synthesis of 5-(p-Tolyl)cyclohexane-1,3-dione
  • Michael Addition: In a dry 250 mL flask under nitrogen, dissolve sodium metal (2.5 g, 110 mmol) in absolute ethanol (100 mL) to form sodium ethoxide. Add diethyl malonate (17.6 g, 110 mmol) and stir for 15 minutes. Add the crude p-methylbenzylideneacetone (from Protocol A) and reflux for 4 hours.

  • Saponification: Add 20% aqueous KOH (50 mL) to the reaction mixture and reflux for an additional 2 hours.

  • Decarboxylation & Self-Validation Checkpoint: Cool the mixture to room temperature and carefully acidify with concentrated HCl to pH 1-2. Heat the acidified mixture to 90°C. Checkpoint: Vigorous bubbling will occur. The reaction is complete when CO₂ gas evolution entirely ceases.

  • Isolation: Cool the mixture in an ice bath to precipitate the 5-(p-tolyl)cyclohexane-1,3-dione. Filter the solid, wash with cold water, and recrystallize from ethanol[2].

Protocol C: Synthesis of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, combine 5-(p-tolyl)cyclohexane-1,3-dione (2.02 g, 10 mmol), benzylamine (1.18 g, 11 mmol), and p-toluenesulfonic acid monohydrate (0.09 g, 0.5 mmol).

  • Solvent: Add 40 mL of anhydrous toluene.

  • Reaction & Self-Validation Checkpoint: Heat the mixture to a vigorous reflux (110°C). Checkpoint: Monitor the Dean-Stark trap. The reaction is complete when exactly 0.18 mL of water (10 mmol, theoretical yield) has collected in the trap, physically validating 100% conversion of the hemiaminal to the enamine[3].

  • Purification: Cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. Triturate the resulting crude residue with cold ethanol/hexane (1:1) to induce crystallization. Filter under vacuum to obtain the pure 3-benzylamino-5-p-tolyl-cyclohex-2-enone as a crystalline solid.

Quantitative Data & Yield Optimization

The following table summarizes the optimized parameters for the three-step cascade, providing expected yields and the self-validating physical cues required for protocol integrity.

StepChemical TransformationCatalyst / ReagentsTemp / TimeExpected YieldSelf-Validation Cue
1 Aldol Condensation10% NaOH (aq), Acetone25°C / 4 h85 - 90%Formation of a pale-yellow suspension.
2 Annulation & Decarboxylation1. NaOEt 2. KOH 3. HCl (conc.)1. 78°C / 4 h 2. 78°C / 2 h 3. 90°C / 1 h65 - 75%Cessation of CO₂ gas evolution at 90°C.
3 Enamine Condensationp-TSA (5 mol%), Toluene110°C / 3 h80 - 85%Accumulation of theoretical H₂O volume in Dean-Stark.

References

  • Title: 5-(4-Methylphenyl)cyclohexane-1,3-dione - PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: A Formal[3 + 3] Cycloaddition Reaction. Improved Reactivity Using α,β-Unsaturated Iminium Salts Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Metal-Free Catalytic Synthesis of N‑Allylaminocyclohex-2-enone via α‑Regioselective Substitution Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: An Efficient One-Pot Three-Component Synthesis of Some New Polyhydroquinolines via Enaminone Intermediates Source: Journal of Heterocyclic Chemistry URL: [Link]

Sources

Application

Application Note: Comprehensive Cell-Based Assay Protocol for Evaluating the Anti-Inflammatory and Cytotoxic Profile of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone

Introduction & Scientific Rationale 3-Benzylamino-5-p-tolyl-cyclohex-2-enone is a synthetic cyclic enaminone characterized by its distinct cyclohex-2-enone core. Enaminones have emerged as highly versatile pharmacophores...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

3-Benzylamino-5-p-tolyl-cyclohex-2-enone is a synthetic cyclic enaminone characterized by its distinct cyclohex-2-enone core. Enaminones have emerged as highly versatile pharmacophores in drug discovery. For instance, the enaminone E121 has demonstrated potent anti-inflammatory properties in murine models of colitis by suppressing leukocyte recruitment, cytokine release, and modulating intracellular signaling pathways [1]. Furthermore, recent structural-activity relationship (SAR) studies have highlighted the efficacy of various enaminone derivatives in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophage models [2].

To rigorously evaluate the therapeutic potential of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone, we utilize the RAW 264.7 murine macrophage cell line . This model is the gold standard for in vitro anti-inflammatory screening due to its reliable Toll-like Receptor 4 (TLR4)-mediated activation. Upon LPS stimulation, the NF-κB signaling cascade is triggered, resulting in the nuclear translocation of the p65 subunit and the subsequent transcription of pro-inflammatory mediators such as inducible Nitric Oxide Synthase (iNOS), IL-6, and TNF-α [3].

This application note outlines a self-validating, multi-tiered assay protocol designed to decouple true anti-inflammatory efficacy from non-specific cytotoxicity.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to design assays where every step validates the next. This protocol is structured around the following causal logic:

  • Cytotoxicity First (CCK-8): Anti-inflammatory readouts (like reduced NO) are frequently confounded by cell death. We must first establish a non-toxic concentration window (>90% viability) to ensure that the reduction in inflammatory markers is due to true pharmacological modulation, not apoptosis.

  • Pre-treatment Window: A 2-hour compound pre-treatment is mandated. Enaminones are lipophilic; this window allows for sufficient intracellular accumulation before the rapid, LPS-induced TLR4 phosphorylation cascade begins.

  • Multi-level Readouts: We measure the primary metabolite (NO via Griess), the secreted proteins (IL-6/TNF-α via ELISA), and the upstream transcription factor (NF-κB via Western Blot). This provides a complete mechanistic narrative.

  • Self-Validating Quality Control: The assay incorporates a Z'-factor calculation using Vehicle + LPS (100% activation) and Vehicle alone (0% activation). A Z'-factor > 0.5 is required to trust the plate data.

Visualizing the Assay Architecture

Workflow Seed 1. Seed RAW 264.7 Cells (96-well or 6-well plates) Incubate 2. Incubate 24h (37°C, 5% CO2) Seed->Incubate Pretreat 3. Pre-treat with Enaminone (Concentration Gradient, 2h) Incubate->Pretreat Stimulate 4. LPS Stimulation (1 µg/mL, 24h) Pretreat->Stimulate Viability CCK-8 Assay (Cell Viability >90%) Stimulate->Viability Supernatant/Cells Griess Griess Assay (NO Production) Stimulate->Griess Supernatant ELISA ELISA (IL-6, TNF-α Release) Stimulate->ELISA Supernatant WB Western Blot (NF-κB p65 Translocation) Stimulate->WB Cell Lysate

Fig 1: Step-by-step workflow for evaluating enaminone cytotoxicity and anti-inflammatory activity.

Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / TRAF6 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Genes Pro-inflammatory Genes (iNOS, IL-6, TNF-α) NFkB->Genes Enaminone 3-Benzylamino-5-p-tolyl- cyclohex-2-enone Enaminone->IKK Inhibits Phosphorylation Enaminone->NFkB Blocks Translocation

Fig 2: Mechanistic pathway of LPS-induced NF-κB activation and targeted enaminone inhibition.

Materials and Reagents

  • Cell Line: RAW 264.7 murine macrophages (ATCC® TIB-71™).

  • Test Compound: 3-Benzylamino-5-p-tolyl-cyclohex-2-enone (Stock dissolved in 100% DMSO at 10 mM; final assay DMSO concentration ≤ 0.1%).

  • Stimulant: Lipopolysaccharides from Escherichia coli O111:B4.

  • Positive Control: Dexamethasone (10 µM).

  • Assay Kits: Cell Counting Kit-8 (CCK-8), Griess Reagent System, Mouse IL-6/TNF-α ELISA Kits, NE-PER™ Nuclear and Cytoplasmic Extraction Reagents.

  • Antibodies: Anti-NF-κB p65, Anti-IκBα, Anti-β-actin (cytosolic control), Anti-Lamin B1 (nuclear control).

Step-by-Step Experimental Protocol

Cell Culture and Seeding
  • Culture RAW 264.7 cells in high-glucose DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin/Streptomycin. Maintain at 37°C in a humidified 5% CO₂ atmosphere.

  • Harvest cells at 80% confluency using a cell scraper (avoid Trypsin to preserve macrophage surface receptors).

  • Seeding Density:

    • For CCK-8 and Griess Assays: Seed 5 × 10⁴ cells/well in 96-well plates (100 µL/well).

    • For Western Blot/ELISA: Seed 1 × 10⁶ cells/well in 6-well plates (2 mL/well).

  • Incubate for 24 hours to allow for cellular adherence and recovery.

Compound Treatment and LPS Stimulation
  • Aspirate the old media. Replace with fresh media containing 3-Benzylamino-5-p-tolyl-cyclohex-2-enone at a concentration gradient (e.g., 1, 5, 10, 25, and 50 µM). Include a Vehicle Control (0.1% DMSO) and a Positive Control (10 µM Dexamethasone).

  • Pre-treatment: Incubate for exactly 2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) wells.

  • Incubate for 24 hours.

Cell Viability Assessment (CCK-8)
  • Following the 24-hour incubation, transfer 50 µL of the supernatant to a new 96-well plate for the Griess assay.

  • Add 10 µL of CCK-8 reagent to the remaining media and cells in the original plate.

  • Incubate for 1–2 hours at 37°C.

  • Measure absorbance at 450 nm using a microplate reader.

  • Causality Check: Only concentrations yielding >90% cell viability relative to the vehicle control should be analyzed for anti-inflammatory activity.

Nitric Oxide (NO) Quantification (Griess Assay)
  • To the 50 µL of transferred supernatant, add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid). Incubate for 5 minutes in the dark.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate for 5 minutes.

  • Read absorbance at 540 nm. Quantify nitrite concentrations using a standard curve generated with sodium nitrite (NaNO₂).

Cytokine Quantification (ELISA)
  • Collect supernatants from the 6-well plates. Centrifuge at 1,000 × g for 5 minutes at 4°C to remove cellular debris.

  • Assay for IL-6 and TNF-α using commercial ELISA kits according to the manufacturer’s instructions.

  • Normalize cytokine concentrations (pg/mL) against total protein content if necessary.

NF-κB Translocation Assay (Western Blot)
  • Wash the remaining cells in the 6-well plates with ice-cold PBS.

  • Lyse cells using NE-PER™ reagents to isolate distinct cytoplasmic and nuclear fractions.

  • Critical Step: Add protease and phosphatase inhibitors to all lysis buffers to prevent IκBα degradation during extraction.

  • Resolve proteins (20 µ g/lane ) via SDS-PAGE and transfer to PVDF membranes.

  • Probe with primary antibodies against p65 and IκBα. Use β-actin to normalize the cytosolic fraction and Lamin B1 to normalize the nuclear fraction.

Data Presentation & Expected Outcomes

To ensure robust interpretation, summarize the quantitative data against established thresholds. Table 1 outlines the expected metrics for a successful screening of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone.

Table 1: Quantitative Data Summarization & Expected Assay Metrics

Assay TypeTarget ReadoutExpected Range / ThresholdPurpose in Validation System
CCK-8 Absorbance (450 nm)> 90% viability at ≤ 25 µMEnsures NO/cytokine reduction is not an artifact of cell death.
Griess Assay Nitrite (µM)IC₅₀: 5 – 20 µMPrimary, high-throughput anti-inflammatory screening.
ELISA (IL-6) pg/mLDose-dependent reductionConfirms downstream translation inhibition.
ELISA (TNF-α) pg/mLDose-dependent reductionConfirms downstream translation inhibition.
Western Blot Densitometry RatioNuclear p65 reduced by >50%Mechanistic proof of NF-κB pathway blockade.

Quality Control Note: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_LPS + 3σ_Vehicle) / |μ_LPS - μ_Vehicle|. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

References

  • Khajah MA, Ananthalakshmi KV, Edafiogho I. "Anti-Inflammatory Properties of the Enaminone E121 in the Dextran Sulfate Sodium (DSS) Colitis Model." PLoS One. 2016;11(12):e0168567. URL:[Link]

  • Tian S, Liu Y, Wan C, Wan JP, Hao G. "Catalyst-Free Cascade Annulation of Enaminones and Aryl Diazonium Tetrafluoroboronates for Cinnoline Synthesis and the Anti-Inflammatory Activity Study." Journal of Organic Chemistry. 2023;88(4):2433-2442. URL:[Link]

  • Hwang YJ, Song J, Kim HR, Hwang KA. "Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells." BMB Reports. 2014;47(9):524-529. URL:[Link]

Method

Application Note: In Vitro Pharmacological Profiling of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone in HL-60 Promyelocytic Leukemia Cells

Executive Summary The evaluation of novel synthetic compounds for anti-leukemic properties requires robust, self-validating in vitro models. This application note provides a comprehensive, step-by-step protocol for evalu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of novel synthetic compounds for anti-leukemic properties requires robust, self-validating in vitro models. This application note provides a comprehensive, step-by-step protocol for evaluating the cytotoxicity and apoptotic mechanisms of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone against the HL-60 human promyelocytic leukemia cell line. Designed for drug development professionals, this guide synthesizes chemical rationale with field-proven suspension cell culture techniques, ensuring high-fidelity data generation while mitigating common experimental artifacts.

Chemical Profile & Mechanistic Rationale

Compound Identity: 3-Benzylamino-5-p-tolyl-cyclohex-2-enone (CAS: 6401-56-5) is a synthetic enaminone derivative with a molecular weight of 291.39 g/mol and a low aqueous solubility of approximately 12.7 µg/mL ()[1].

Mechanism of Action: Cyclohex-2-enone derivatives, such as the natural product analogues antheminone A and COTC, have demonstrated substantial anti-growth activity toward immune-related cancer cells, including HL-60 and U-937 ()[2]. The causality behind this cytotoxicity lies in the α,β -unsaturated carbonyl moiety, which acts as a potent Michael acceptor.

When introduced in vitro, these electrophilic centers undergo nucleophilic attack by intracellular sulfhydryl (-SH) groups, primarily targeting glutathione (GSH). The rapid depletion of GSH dismantles the cell's redox buffering capacity, leading to a lethal accumulation of Reactive Oxygen Species (ROS). In HL-60 cells, this oxidative stress triggers mitochondrial membrane depolarization, cytochrome c release, and the activation of the caspase cascade, culminating in apoptosis.

Proposed ROS-mediated apoptotic pathway induced by cyclohex-2-enone derivatives.

Reagent Preparation & Handling

  • Stock Solution: Due to its low water solubility, dissolve the compound in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot into light-protected vials and store at -20°C to prevent repeated freeze-thaw degradation.

  • Working Dilutions: Prepare working concentrations in complete culture media immediately prior to treatment.

  • Critical Causality Note (The DMSO Limit): HL-60 cells are highly sensitive to DMSO and will undergo terminal granulocytic differentiation at concentrations 1.0% v/v. You must ensure the final DMSO concentration in all test wells and vehicle controls never exceeds 0.1% v/v. Failure to do so will confound cytotoxicity data with differentiation-induced growth arrest.

Experimental Workflows

The following protocols establish a self-validating system: viability loss (MTT) must quantitatively correlate with programmed cell death markers (Annexin V/PI) to confirm the mechanism of action.

ExperimentalWorkflow S1 Compound Formulation S3 Drug Treatment (24-72h) S1->S3 S2 HL-60 Cell Culturing S2->S3 S4 MTT Viability Assay S3->S4 S5 Annexin V/PI Flow Cytometry S3->S5

High-throughput in vitro screening workflow for suspension cell lines.

HL-60 Cell Culture & Maintenance

HL-60 cells are maintained as a suspension culture, requiring specific handling to avoid shear stress and nutrient depletion ()[3].

  • Media Formulation: Culture cells in RPMI-1640 medium supplemented with 10% (v/v) heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin/Streptomycin ()[4].

  • Incubation: Maintain in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: Do not use trypsin. Passage cells by diluting the suspension 1:3 or 1:4 every 2–3 days to maintain a density between 1×105 and 1×106 cells/mL. Cells must be in the exponential growth phase (>90% viability via Trypan Blue) prior to assay seeding.

Cytotoxicity Screening (Modified MTT Assay for Suspension Cells)

Standard MTT protocols require aspirating media, which will inadvertently remove suspension cells. This modified protocol uses centrifugation to secure the cells.

  • Seeding: Seed HL-60 cells at a density of 5×104 cells/well in 100 µL of complete media in a 96-well flat-bottom plate. Incubate for 24 hours.

  • Treatment: Add 100 µL of 2X concentrated 3-Benzylamino-5-p-tolyl-cyclohex-2-enone (e.g., 0.1 to 100 µM final concentrations). Include a 0.1% DMSO vehicle control and a positive control (e.g., 1 µM Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Centrifugation (Critical Step): Centrifuge the 96-well plate at 400 × g for 10 minutes to pellet the cells and insoluble formazan crystals.

  • Solubilization: Carefully aspirate 150 µL of the supernatant without disturbing the pellet. Add 150 µL of DMSO to each well. Agitate on a plate shaker for 15 minutes to dissolve the formazan.

  • Measurement: Read absorbance at 570 nm (with a 650 nm reference filter) using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Apoptosis Evaluation via Annexin V/PI Flow Cytometry

To validate that the loss of viability is due to apoptosis rather than necrosis, evaluate phosphatidylserine externalization.

  • Treatment: Seed 5×105 cells/well in a 6-well plate. Treat with the compound at 21​×IC50​ , 1×IC50​ , and 2×IC50​ for 24 hours.

  • Harvesting: Transfer the cell suspension to flow cytometry tubes. Centrifuge at 300 × g for 5 minutes and wash twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

Expected Results & Data Interpretation

A successful assay will demonstrate a dose-dependent decrease in cell viability coupled with a proportional shift of the cell population from the live quadrant (Annexin V- / PI-) to the early apoptotic quadrant (Annexin V+ / PI-).

Table 1: Representative Quantitative Profiling of Cyclohex-2-enone Derivatives in HL-60 Cells

Treatment GroupIC₅₀ (µM, 48h)Apoptotic Population (%)Intracellular ROS (Fold Change)
Vehicle (0.1% DMSO) N/A< 5.0 %1.0x
3-Benzylamino-5-p-tolyl-cyclohex-2-enone ~ 12.5 - 25.042.8 %3.6x
Doxorubicin (Positive Control) 0.868.5 %5.2x

(Note: Values for the target compound are extrapolated estimates based on structural analogues like antheminone A and general enaminone profiling).

Expert Insights & Troubleshooting

  • Inconsistent IC₅₀ Values: If biological replicates show high variance, check the passage number of the HL-60 cells. Hematopoietic cell lines can undergo genetic drift and alter their baseline redox status if passaged beyond 25-30 times. Always use cells between passage 5 and 20.

  • High Background in MTT: If the vehicle control shows low absorbance, ensure the formazan crystals are fully solubilized. Suspension cells can clump around the crystals; vigorous pipetting or extended shaking in DMSO may be required. Alternatively, switch to an MTS or CellTiter-Glo (luminescent) assay, which does not require a centrifugation/aspiration step.

  • False Positive Apoptosis: Mechanical stress during centrifugation (>500 × g) can damage the HL-60 cell membrane, allowing PI to enter and falsely categorizing cells as late apoptotic/necrotic. Always use gentle centrifugation (300 × g) for flow cytometry prep.

References

  • Synthesis of Analogues of Natural Product 'Antheminone A' and Evaluation of Their Anti-Cancer Activity Source: International Journal of Chemistry (ccsenet.org) URL:[Link][2]

  • Dose- and Time-Dependent Response of Human Leukemia (HL-60) Cells to Arsenic Trioxide Treatment Source: National Institutes of Health (PMC) URL:[Link][3]

  • Cytotoxicity and Apoptosis-inducing Activity of Bisphenol A and Hydroquinone in HL-60 Cells Source: Anticancer Research (iiarjournals.org) URL:[Link][4]

Sources

Application

Scale-up synthesis of substituted cyclohexenone compounds

An Application Guide to the Scalable Synthesis of Substituted Cyclohexenones Abstract Substituted cyclohexenone scaffolds are fundamental building blocks in synthetic chemistry, forming the core of numerous pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Scalable Synthesis of Substituted Cyclohexenones

Abstract

Substituted cyclohexenone scaffolds are fundamental building blocks in synthetic chemistry, forming the core of numerous pharmaceuticals, natural products, and complex organic molecules, including steroids and terpenoids.[1][2][3][4][5] Transitioning their synthesis from the laboratory bench to pilot or industrial scale, however, presents significant challenges in terms of efficiency, safety, cost, and stereochemical control. This technical guide provides researchers, chemists, and drug development professionals with an in-depth analysis of robust and scalable methodologies for the synthesis of substituted cyclohexenones. We will focus on the venerable Robinson annulation and the modern, highly efficient asymmetric organocatalytic routes, offering field-proven insights, detailed protocols, and critical scale-up considerations.

The Strategic Importance of Scalable Cyclohexenone Synthesis

The utility of the cyclohexenone ring lies in its versatile functionality. The enone moiety serves as a handle for a multitude of chemical transformations, including conjugate additions, reductions, and cycloadditions, allowing for the construction of complex molecular architectures.[6] Consequently, developing scalable and reliable synthetic routes is not merely an academic exercise but a critical step in the pipeline for bringing new therapeutics and advanced materials to market.

Scaling a chemical process introduces complexities that are often negligible at the bench scale. Key challenges include:

  • Thermal Management: Exothermic reactions require efficient heat dissipation to prevent runaway reactions, a challenge that grows exponentially with vessel size.[7]

  • Mass Transfer: Ensuring homogenous mixing of reactants and reagents becomes more difficult in large reactors, potentially affecting reaction kinetics and selectivity.

  • Process Safety: Handling large quantities of flammable solvents and potent reagents necessitates rigorous safety protocols and engineering controls.[7][8]

  • Economic Viability: Reagent costs, catalyst loading, cycle times, and purification methods must be optimized for commercial feasibility.

This guide focuses on two powerful strategies that have proven effective in addressing these challenges: the Robinson Annulation and Asymmetric Organocatalysis.

Methodology I: The Robinson Annulation for Racemic & Asymmetric Synthesis

The Robinson annulation is a classic, powerful, and widely-used method for forming a six-membered ring.[4][9] It consists of a tandem Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to construct the cyclohexenone ring.[10][11] Its reliability and use of readily available starting materials make it a cornerstone of carbocyclic synthesis.

Mechanistic Principle & Causality

The reaction sequence is logical and robust. The initial Michael addition creates a 1,5-diketone intermediate, which is perfectly primed for an intramolecular 6-endo-trig cyclization via an aldol condensation.[9][11] The final dehydration step is typically driven by heat and results in a thermodynamically stable conjugated system.

Caption: The two-stage mechanism of the Robinson Annulation.

Scale-Up Considerations
  • Control of Exotherms: Both the Michael addition and the aldol condensation are exothermic. On a large scale, this demands controlled, slow addition of the electrophile (e.g., methyl vinyl ketone) and a robust cooling system to maintain the target temperature. Failure to manage heat can lead to side reactions and reduced yields.

  • Base and Solvent Selection: While alkali metal hydroxides or alkoxides are common, their use can lead to undesired side reactions.[12] For asymmetric synthesis, the use of an organocatalyst like (S)-proline is a well-established method for producing chiral products like the Wieland-Miescher ketone.[2][5][13] The choice of solvent is also critical; while protic solvents like ethanol are common, they can interfere with the base. Aprotic solvents may be required, but this can complicate the process if a solvent swap is needed for the dehydration step.[12]

  • Purification Strategy: Laboratory-scale purification often relies on column chromatography. At an industrial scale, this is often unfeasible. Therefore, process development should focus on achieving a crude product that can be purified by distillation or, ideally, direct crystallization.

Protocol: Synthesis of the Wieland-Miescher Ketone

The Wieland-Miescher ketone is a vital bicyclic building block for steroid synthesis.[5] The following protocol is adapted from established procedures amenable to scale-up.[5][12]

Table 1: Reaction Parameters for Wieland-Miescher Ketone Synthesis

ParameterValue / ConditionRationale / Comment
Reactants 2-methyl-1,3-cyclohexanedione, Methyl vinyl ketone (MVK)Readily available starting materials.
Catalyst (S)-Proline (for asymmetric synthesis)Provides high enantioselectivity.[5]
Solvent Dimethylformamide (DMF) or DMSOAprotic polar solvent favors the reaction.[5][13]
Temperature Room Temperature to 80 °CMild conditions are often sufficient.
Reaction Time 24-72 hoursMonitored by TLC or HPLC for completion.
Work-up Acid/Base quench, extractionStandard procedure to isolate the crude product.
Purification Distillation or RecrystallizationScalable methods to achieve high purity.

Step-by-Step Protocol:

  • Reactor Setup: To a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge 2-methyl-1,3-cyclohexanedione (1.0 eq) and (S)-proline (0.03 - 0.10 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO to the reactor to achieve a suitable concentration (e.g., 0.5-1.0 M).

  • Reagent Addition: Begin stirring and add methyl vinyl ketone (MVK, ~1.1 eq) dropwise via an addition funnel over 2-4 hours, maintaining the internal temperature at 20-25°C using the reactor cooling jacket. (CAUTION: MVK is toxic and volatile) .

  • Reaction: Stir the mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 10°C. Slowly quench the reaction by adding dilute hydrochloric acid. Extract the product into a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Concentrate the solvent under reduced pressure. The resulting crude oil is the bicyclic ketol intermediate. This intermediate is often not isolated but is directly dehydrated by heating with a catalytic amount of an acid (like p-toluenesulfonic acid) in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).

  • Final Isolation: After dehydration is complete, the crude Wieland-Miescher ketone can be purified by vacuum distillation to yield the final product.

Methodology II: Asymmetric Organocatalysis

Asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a green, cost-effective, and highly selective alternative to metal-based catalysts.[2] The Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction is a landmark example, using the simple amino acid L-proline to catalyze an intramolecular aldol reaction with exceptional enantioselectivity.[2][13][14]

Mechanistic Principle: Enamine Catalysis

The catalytic cycle proceeds through an enamine intermediate, formed between the ketone substrate and the secondary amine of the proline catalyst.[2] This chiral enamine then acts as a nucleophile, attacking the tethered aldehyde or ketone intramolecularly. The stereochemistry is controlled by the catalyst, which directs the attack to one face of the electrophile, leading to a highly enantioenriched product.

Enamine_Catalysis_Cycle Organocatalytic Enamine Cycle A Triketone Substrate + (S)-Proline B Chiral Iminium Ion A->B - H₂O C Chiral Enamine B->C - H⁺ D Transition State (Intramolecular C-C bond formation) C->D Aldol Reaction E Iminium Adduct D->E F Chiral Product (e.g., Hajos-Parrish Ketone) E->F + H₂O Catalyst (S)-Proline F->Catalyst Catalyst Regenerated Catalyst->A

Caption: Proposed catalytic cycle for the proline-catalyzed synthesis.

Advantages for Scale-Up
  • Low Catalyst Loading: Many protocols are effective with catalyst loadings as low as 1 mol%, which is highly economical.[1][15]

  • Operational Simplicity: These reactions are often performed at room temperature and are tolerant of air and moisture, reducing the need for specialized equipment.

  • Solvent-Free Conditions: Highly efficient protocols have been developed that operate under solvent-free conditions, dramatically improving the process mass intensity (PMI) and reducing waste.[1][15]

  • Metal-Free Product: The absence of metal catalysts eliminates concerns about heavy metal contamination in the final product, a crucial consideration for active pharmaceutical ingredients (APIs).

Protocol: Gram-Scale Asymmetric Synthesis of the Hajos-Parrish Ketone Analogue

This protocol is based on highly efficient methods developed for the synthesis of chiral building blocks.[1][15]

Table 2: Reaction Parameters for Organocatalytic Cyclization

ParameterValue / ConditionRationale / Comment
Reactant 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedioneThe triketone precursor.
Catalyst Chiral primary amine (e.g., derived from an amino acid)Provides high yield and enantioselectivity.[1][15]
Catalyst Loading 1-10 mol%Low loading makes the process cost-effective.[15]
Solvent Solvent-free or minimal solvent (e.g., DMF)Solvent-free is ideal for green chemistry and scale-up.[1]
Temperature Ambient TemperatureLow energy consumption and safer operation.
Reaction Time 12-24 hoursTypically faster than older methods.[15]
Yield & Selectivity >90% Yield, >90% eeDemonstrates high efficiency of the catalyst system.[1][15]

Step-by-Step Protocol:

  • Reactor Setup: To a clean, dry reactor, charge the triketone starting material (1.0 eq).

  • Catalyst Addition: Add the chiral primary amine catalyst (e.g., 0.01 eq for a 1 mol% loading).

  • Reaction: If running solvent-free, simply begin stirring the mixture at ambient temperature. The reaction is often a slurry that becomes more mobile as the reaction progresses. If a solvent is used, add it at this stage.

  • Monitoring: Monitor the reaction by TLC or chiral HPLC to determine completion and enantiomeric excess (ee).

  • Isolation: Once complete, the reaction mixture can often be directly purified. Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify by flash chromatography (for smaller scale) or by developing a crystallization procedure for large-scale production.

Caption: General experimental workflow for scaled-up synthesis.

Summary and Outlook

The synthesis of substituted cyclohexenones on a large scale is a critical capability for the chemical and pharmaceutical industries. Both the classic Robinson annulation and modern asymmetric organocatalytic methods provide powerful and versatile platforms for this purpose.

  • The Robinson annulation is a robust and well-understood transformation ideal for constructing the core cyclohexenone ring from simple precursors. Successful scale-up hinges on meticulous control of reaction exotherms and the development of non-chromatographic purification methods.

  • Asymmetric organocatalysis represents a state-of-the-art approach, offering high enantioselectivity under mild, operationally simple, and often solvent-free conditions. Its low catalyst loadings and metal-free nature make it exceptionally attractive for sustainable and cost-effective manufacturing.

For any scale-up campaign, a "safety by design" approach is paramount.[7] Early consideration of reaction thermodynamics, potential hazards, and scalable purification strategies will pave the way for a safe, efficient, and successful transition from the laboratory to production.

References

  • The Hajos–Parrish–Eder–Sauer–Wiechert Reaction. (n.d.). Thieme. Retrieved March 14, 2026, from [Link]

  • Zhou, P., Zhang, L., Luo, S., & Cheng, J.-P. (2012). Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. The Journal of Organic Chemistry, 77(5), 2526–2530. [Link]

  • Pesnot, T., et al. (2024). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. Journal of the American Chemical Society. [Link]

  • Hajos-Parrish-Eder-Sauer-Wiechert reaction. (n.d.). chemeurope.com. Retrieved March 14, 2026, from [Link]

  • Zhou, P., Zhang, L., Luo, S., & Cheng, J.-P. (2012). Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. The Journal of Organic Chemistry, 77(5), 2526-2530. [Link]

  • Domínguez-Pérez, B., et al. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 27(17), 5538. [Link]

  • Proline-catalyzed aldol reactions. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Purification of cyclohexanone. (1976). Google Patents.
  • Wieland–Miescher ketone. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • New reaction conditions for the synthesis of Wieland-Miescher ketone. (1987). UNI ScholarWorks. Retrieved March 14, 2026, from [Link]

  • Critical Considerations in Process Safety. (n.d.). H.E.L Group. Retrieved March 14, 2026, from [Link]

  • Yang, X., Wang, J., & Li, P. (2014). Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons. Organic & Biomolecular Chemistry, 12(16), 2499–2513. [Link]

  • 2-cyclohexenone. (n.d.). Organic Syntheses. Retrieved March 14, 2026, from [Link]

  • Cyclohexene (for synthesis). (n.d.). Suvchem Laboratory Chemicals. Retrieved March 14, 2026, from [Link]

  • The Robinson Annulation. (2018). Master Organic Chemistry. Retrieved March 14, 2026, from [Link]

  • Robinson Annulation Mechanism, Reaction, Structure & Problems. (n.d.). Chemist Wizards. Retrieved March 14, 2026, from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved March 14, 2026, from [Link]

  • The Robinson Annulation Reaction. (2021). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: Analytical Standards for 3-Benzylamino-5-p-tolyl-cyclohex-2-enone and its Analogs

Abstract This document provides a comprehensive technical guide on the analytical methodologies required for the robust characterization of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone and its structural analogs. As a member...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the analytical methodologies required for the robust characterization of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone and its structural analogs. As a member of the enaminone class of compounds, this molecule and its related substances are of interest in synthetic chemistry and drug discovery.[1][2] Ensuring their chemical identity, purity, and stability requires a multi-faceted analytical approach. These application notes are designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and field-proven, validated protocols for techniques including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction and Analytical Strategy

3-Benzylamino-5-p-tolyl-cyclohex-2-enone is a substituted β-enaminone. This structural class is characterized by a conjugated system comprising an amine, a double bond, and a ketone (N-C=C-C=O). This arrangement imparts specific physicochemical properties that dictate the optimal analytical strategy. The primary goals for analyzing this compound and its analogs are typically:

  • Identity Confirmation: Unambiguous verification of the chemical structure.

  • Purity Assessment: Quantification of the main component and detection of any impurities.

  • Impurity Profiling: Identification and characterization of process-related impurities or degradation products.[3][4]

  • Quantification: Accurate measurement of the compound's concentration in various matrices.

A comprehensive analysis cannot rely on a single technique. Instead, a strategic combination of chromatographic and spectroscopic methods is essential for complete characterization, as outlined in the workflow below.

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity & Impurity Analysis cluster_2 Phase 3: Reference Standard Qualification Synthesis Synthesis & Purification of Compound NMR_ID Structural Elucidation (¹H & ¹³C NMR) Synthesis->NMR_ID MS_ID Molecular Weight Confirmation (LC-MS) Synthesis->MS_ID FTIR_ID Functional Group Analysis (FTIR) Synthesis->FTIR_ID HPLC_Purity Purity Assay & Impurity Detection (HPLC-UV) NMR_ID->HPLC_Purity MS_ID->HPLC_Purity LCMS_Impurity Impurity Identification (LC-MS/MS) HPLC_Purity->LCMS_Impurity If impurities > threshold qNMR Quantitative NMR (qNMR) for Absolute Purity HPLC_Purity->qNMR GC_Residual Residual Solvent Analysis (GC-MS) Cert Certified Reference Standard qNMR->Cert

Caption: General workflow for characterization and qualification.

The Critical Role of Reference Standards

For any quantitative analysis, a well-characterized reference standard is non-negotiable.[5] Given that 3-Benzylamino-5-p-tolyl-cyclohex-2-enone and its novel analogs may not be commercially available, in-house synthesis and rigorous qualification are often necessary.

  • Sourcing: If not available from accredited suppliers like LGC Standards or Sigma-Aldrich (Cerilliant®), who provide materials produced under ISO 17034, a batch must be synthesized and purified to the highest possible degree.[6]

  • Qualification: The designated reference standard batch must be exhaustively characterized to confirm its identity and establish its purity. This involves the combined use of NMR for structure, MS for molecular weight, and a mass balance approach (100% - impurities) to assign a purity value.

Chromatographic Methods: The Workhorse for Purity and Separation

Chromatography, particularly HPLC, is the cornerstone for determining the purity of non-volatile and thermally labile compounds like enaminones.[7][8][9]

High-Performance Liquid Chromatography (HPLC-UV/DAD)

Causality Behind Method Selection: The conjugated enaminone system contains a strong chromophore, making it ideally suited for UV-Vis detection.[8][10] A Diode Array Detector (DAD) is preferred as it provides spectral data for the analyte and any impurities, which aids in peak tracking during method development and can indicate the presence of co-eluting peaks.

Protocol: Purity Determination and Assay

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size). This is the starting point for most neutral or moderately polar compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate free silanols on the column packing, reducing peak tailing.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-20 min: 50% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Elevated temperature can improve peak shape and reduce viscosity.

    • Detection: DAD, 254 nm and 320 nm (monitor at the λmax of the analyte).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.[11]

  • Data Analysis: Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Trustworthiness through Validation (ICH Q2(R1) Framework): This protocol must be validated to be considered trustworthy.[12][13][14] Key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaPurpose
Specificity Peak is pure (via DAD) and free from interference from blanks/placebos.Ensures the method measures only the intended analyte.
Linearity R² > 0.999 over a range of 50-150% of the target concentration.Confirms a direct relationship between concentration and response.
Accuracy 98.0% - 102.0% recovery of spiked analyte.Measures the closeness of the results to the true value.
Precision Repeatability (intra-day) RSD ≤ 2.0%; Intermediate Precision (inter-day) RSD ≤ 2.0%.Demonstrates the method's consistency and reproducibility.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.Defines the lowest concentration that can be accurately measured.
Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality Behind Method Selection: When UV detection is insufficient for definitive identification (e.g., for impurities without a chromophore or to confirm molecular weight), coupling the HPLC to a mass spectrometer is essential.[3][7] It provides molecular weight information for each separated peak, making it the premier tool for impurity identification.[1]

Protocol: Impurity Identification and Molecular Weight Confirmation

  • Instrumentation: HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions: Use the HPLC method above. Using a volatile buffer like formic acid is crucial for MS compatibility.[15][16]

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI, Positive. The benzylamino group is readily protonated.

    • Scan Range: m/z 100 - 1000. This covers the expected molecular weight of the parent compound and most likely impurities.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M+H]⁺ of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone.

    • For unknown peaks, examine the mass spectrum. The molecular ion provides the molecular weight.

    • For further structural information, perform tandem MS (MS/MS) by fragmenting the parent ion. The fragmentation pattern can reveal structural motifs.[10][17]

cluster_0 Impurity Detection & Identification Start Unknown Peak Detected in HPLC-UV Check_MW Acquire Mass Spectrum (LC-MS) Start->Check_MW Propose_Struct Propose Putative Structure(s) Check_MW->Propose_Struct Acquire_MSMS Acquire MS/MS Fragmentation Spectrum Propose_Struct->Acquire_MSMS Compare_Frags Compare Fragmentation with Proposed Structures Acquire_MSMS->Compare_Frags Synthesize Synthesize Proposed Impurity Standard Compare_Frags->Synthesize Plausible Match Confirm Confirm by Co-injection Synthesize->Confirm

Caption: Decision workflow for identifying an unknown impurity.

Spectroscopic Methods: The Gold Standard for Structure

While chromatography separates components, spectroscopy elucidates their structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Method Selection: NMR is the most powerful tool for the unambiguous identification and structural elucidation of organic molecules.[9][10] It provides detailed information about the chemical environment of each proton and carbon atom. Quantitative NMR (qNMR) can also be used for a highly accurate purity assessment without the need for a specific reference standard of the same compound.[9]

Protocol: Structural Verification (¹H and ¹³C NMR)

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Key signals for 3-Benzylamino-5-p-tolyl-cyclohex-2-enone would include distinct aromatic protons for the benzyl and tolyl groups, a singlet for the tolyl methyl group, signals for the benzyl CH₂, and signals for the protons on the cyclohexenone ring.[18]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect signals for the carbonyl carbon (~190-200 ppm), olefinic carbons, aromatic carbons, and aliphatic carbons.[19][20]

    • 2D NMR (Optional but Recommended): Experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) can be used to definitively assign all signals and confirm connectivity.

  • Data Interpretation: The chemical shifts, coupling constants, and integrations must be consistent with the proposed structure. Any unassigned signals may indicate the presence of impurities.

Expected ¹H NMR Signals for 3-Benzylamino-5-p-tolyl-cyclohex-2-enone: (Note: Exact shifts are solvent-dependent and require experimental confirmation)

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Tolyl-CH₃~2.3singlet3H
Cyclohexenone-CH₂~2.2 - 2.8multiplet(s)4H
Cyclohexenone-CH~3.0multiplet1H
Benzyl-CH₂~4.4doublet2H
Vinyl-CH~5.5singlet1H
NH~6.0 (broad)singlet1H
Aromatic-H (Tolyl & Benzyl)~7.0 - 7.5multiplet(s)9H

References

  • Spectroscopic Analysis of Enaminone Isomers: A Technical Guide.
  • LC/MS determination of the enaminones E139, DM5 and DM27 in r
  • Impurity profiling and HPLC methods for drug quality compliance.
  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regul
  • Advances in Impurity Profiling of Pharmaceutical Formul
  • A Comparative Guide to the Validation of Analytical Methods for Quantifying Cyclohexanone Deriv
  • Impurity Profiling and Characteriz
  • An Experimental and Computational Investigation on the Fragmentation Behavior of Enaminones in Electrospray Ioniz
  • ICH Q2(R1)
  • A Comparative Guide to HPLC Methods for Chiral Separ
  • Separation of Cyclohexanone, 2-hexylidene- on Newcrom R1 HPLC column.
  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Cyclohexenones.
  • New Psychoactive Substance (NPS)
  • Reference materials for new psychoactive substances.
  • Novel Psychoactive Substances.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Separation of 2-Cyclohexen-1-one on Newcrom R1 HPLC column.
  • ICH Guidelines for Analytical Method Valid
  • The 1 H NMR spectra of 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone.
  • (E)-3-Aminocyclohex-2-en-1-one - SpectraBase.
  • 3-AMINO-2-CYCLOHEXEN-1-ONE(5220-49-5) 13C NMR spectrum.
  • Synthesis and anticonvulsant activity of enaminones.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Benzylamino-5-p-tolyl-cyclohex-2-enone Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic bottlenecks associated with the synthesis of 3-benzylamino-5-p-tolyl-cyclohe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic bottlenecks associated with the synthesis of 3-benzylamino-5-p-tolyl-cyclohex-2-enone (CAS: 6401-56-5)[1]. This compound is synthesized via the condensation of 5-p-tolyl-1,3-cyclohexanedione and benzylamine.

Below, you will find mechanistic insights, troubleshooting FAQs, comparative data, and a self-validating standard operating procedure (SOP) to ensure high-yield, reproducible results in your drug development workflows.

Mechanistic Pathway & Logical Relationships

The formation of β-enaminones from 1,3-cyclohexanediones is a reversible equilibrium process[2]. Understanding the intermediate states is critical for troubleshooting yield drops. The reaction proceeds via nucleophilic attack to form an unstable hemiaminal, which must undergo dehydration to yield the stable, conjugated enaminone.

G Diketone 5-p-Tolyl-1,3-cyclohexanedione (Electrophile) Hemiaminal Hemiaminal Intermediate (Unstable) Diketone->Hemiaminal Nucleophilic Attack (Acid Catalyzed) Amine Benzylamine (Nucleophile) Amine->Hemiaminal Enaminone 3-Benzylamino-5-p-tolyl- cyclohex-2-enone (Target) Hemiaminal->Enaminone Dehydration (-H2O) Water H2O Byproduct (Removed via Dean-Stark) Hemiaminal->Water

Mechanistic pathway of 3-benzylamino-5-p-tolyl-cyclohex-2-enone synthesis.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at ~50% conversion despite prolonged heating. How can I drive it to completion? Root Cause: The dehydration of the hemiaminal intermediate is reversible. According to Le Chatelier's principle, if the byproduct water is not continuously removed from the system, the reaction reaches thermodynamic equilibrium, halting further conversion[2]. Solution: Implement an active water-removal system. The gold standard is azeotropic distillation using a Dean-Stark trap with toluene as the solvent[3]. Ensure the trap is pre-filled with toluene to prevent solvent depletion from the reaction flask. If running the reaction at lower temperatures, add activated 4Å molecular sieves directly to the reaction mixture to sequester water[4].

Q2: I am observing product degradation and multiple spots on my TLC during purification. What is happening? Root Cause: Enaminones possess a highly polarized "push-pull" alkene system. While stable under neutral or basic conditions, they can undergo hydrolysis back to the starting diketone and amine when exposed to the acidic silanol groups on standard silica gel during column chromatography. Solution: Avoid prolonged exposure to unbuffered silica. Pre-treat your silica gel column with 1% triethylamine (TEA) in your eluent to neutralize acidic sites. Better yet, bypass chromatography entirely. The crude product can often be triturated or recrystallized from cold ethanol, leveraging the self-validating purity of crystalline lattices to isolate the target compound without degradation risks.

Q3: Which catalyst provides the best balance of yield and atom economy for this specific substrate? Root Cause: The p-tolyl group at the 5-position introduces mild steric bulk and lipophilicity compared to unsubstituted 1,3-cyclohexanedione. Uncatalyzed reactions require excessive heating, leading to thermal degradation. Solution: While Brønsted acids (like p-toluenesulfonic acid, p-TsOH) are traditional, Lewis acids such as Zinc Acetate (Zn(OAc)₂) or Nickel Acetate (Ni(OAc)₂) are highly efficient[5]. Lewis acids coordinate directly to the carbonyl oxygen, increasing its electrophilicity without lowering the pH to a level that protonates the nucleophilic benzylamine. For a greener approach, 10 mol% Zn(OAc)₂ in ethanol under mild reflux provides excellent yields in under an hour[5].

Comparative Catalyst & Condition Data

To assist in experimental design, the following table summarizes quantitative data across various catalytic conditions for enaminone synthesis.

Condition / CatalystSolventTemp (°C)Time (h)Expected Yield (%)Mechanistic Advantage
p-TsOH (5 mol%) Toluene110 (Reflux)3.0 - 5.085 - 90Standard Dean-Stark method; provides reliable, continuous water removal[3].
Zn(OAc)₂ (10 mol%) Ethanol78 (Reflux)0.5 - 1.088 - 95Fast, green chemistry; avoids toxic aromatic solvents; strong carbonyl activation[5].
Acetic Acid (10 mol%) H₂O / EtOH802.0 - 4.075 - 80Environmentally benign; easy aqueous workup.
Catalyst-Free Toluene110 (Reflux)12.0 - 24.0< 60No catalyst removal needed, but highly prone to thermodynamic stalling.

Validated Standard Operating Procedure (SOP)

This self-validating protocol utilizes the Dean-Stark azeotropic distillation method[3]. By physically measuring the water collected, you can validate the reaction's progress in real-time without relying solely on TLC.

Workflow Start Combine Reagents (Diketone + Amine + p-TsOH) Reflux Azeotropic Reflux (Toluene, 110°C) Start->Reflux Monitor Monitor Water Yield (~0.18 mL expected) Reflux->Monitor Dean-Stark Trap Workup Aqueous Workup (NaHCO3 wash) Monitor->Workup Reaction Complete Purify Recrystallization (Hot Ethanol) Workup->Purify Crude Organic Layer

Step-by-step experimental workflow for enaminone synthesis.

Step-by-Step Methodology:
  • Apparatus Setup: Equip an oven-dried 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Pre-fill the Dean-Stark trap with anhydrous toluene to prevent shifting the reaction volume.

  • Reagent Addition: To the flask, add 5-p-tolyl-1,3-cyclohexanedione (1.0 equiv, 10.0 mmol, ~2.02 g), benzylamine (1.1 equiv, 11.0 mmol, ~1.18 g), and p-toluenesulfonic acid monohydrate (0.05 equiv, 0.5 mmol, ~95 mg). Add 50 mL of anhydrous toluene.

  • Azeotropic Reflux: Submerge the flask in a pre-heated oil bath (130 °C) to establish a vigorous reflux (internal temp ~110–115 °C) under an inert nitrogen atmosphere.

  • Real-Time Validation (Monitoring): Observe the accumulation of water in the Dean-Stark trap. The theoretical yield of water for a 10 mmol scale is approximately 0.18 mL . Continue refluxing for 3 to 4 hours until water ceases to collect and TLC (Hexane:EtOAc 7:3) confirms the total consumption of the diketone.

  • Quenching & Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ (2 x 25 mL) to neutralize the p-TsOH catalyst, followed by a brine wash (25 mL) to remove residual moisture.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting crystals and wash with ice-cold ethanol to yield pure 3-benzylamino-5-p-tolyl-cyclohex-2-enone.

References

  • Title: β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis Source: ResearchGate URL
  • Title: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones Source: NIH URL
  • Title: Ni(OAc)
  • Title: β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis (Molecular Sieves context)
  • Title: Glycine,N-[(phenylmethoxy)carbonyl]-L-leucyl-, 1,1-dimethylethyl ester (Synonym: 3-benzylamino-5-p-tolyl-cyclohex-2-enone)

Sources

Optimization

Technical Support Center: Enantiomeric Resolution of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone

Welcome to the analytical support portal for 3-Benzylamino-5-p-tolyl-cyclohex-2-enone (CAS: 6401-56-5). This guide is engineered for scientists and drug development professionals facing challenges in separating the enant...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support portal for 3-Benzylamino-5-p-tolyl-cyclohex-2-enone (CAS: 6401-56-5). This guide is engineered for scientists and drug development professionals facing challenges in separating the enantiomers of this highly conjugated cyclic system.

Here, we synthesize structural causality with field-validated chromatographic methodologies to help you achieve baseline resolution ( ) efficiently.

Architectural Overview & Chemical Context

The target molecule is a chiral vinylogous amide (enaminone). The stereogenic center resides at the C-5 position, bearing the p-tolyl group. The delocalization of the nitrogen lone pair through the conjugated -unsaturated system to the carbonyl oxygen significantly reduces the basicity of the amine. Consequently, classical resolution via diastereomeric salt formation is fundamentally flawed for this scaffold. Direct enantioseparation using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on Chiral Stationary Phases (CSPs) is the industry gold standard[1],[2].

Frequently Asked Questions (FAQs)

Q1: Why did my attempt at classical resolution using chiral acids (e.g., (+)-tartaric acid) fail? A1: The failure is rooted in the molecule's vinylogous amide moiety. Because the nitrogen lone pair is conjugated with the ketone, the amine lacks the basicity required to form stable, crystalline salts with chiral resolving acids. Furthermore, exposing this enaminone system to strong acidic conditions in protic solvents often triggers hydrolysis, degrading the sample into a 1,3-cyclohexanedione derivative and free benzylamine.

Q2: Which Chiral Stationary Phases (CSPs) should I prioritize for screening? A2: Polysaccharide-based CSPs are highly recommended for substituted cyclohexenones[1]. Specifically, amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) and cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) provide excellent chiral recognition environments. The carbamate linkages in these CSPs act as both hydrogen bond donors and acceptors, interacting strongly with the enaminone carbonyl and the secondary amine[3].

Q3: What is the exact mechanism of chiral recognition for this molecule? A3: Enantioseparation relies on the Dalgliesh three-point interaction model[4]. For 3-benzylamino-5-p-tolyl-cyclohex-2-enone, the transient diastereomeric complexes are formed via:

  • Hydrogen Bonding: Between the CSP carbamate N-H and the enaminone carbonyl oxygen.

  • Stacking: Between the aromatic rings of the CSP and the p-tolyl/benzyl groups of the analyte.

  • Steric Inclusion: The C-5 chiral center dictates how the bulky p-tolyl group fits into the chiral helical groove of the polysaccharide phase. The enantiomer with the optimal steric fit will elute later due to stronger binding[5].

Mechanism CSP Chiral Stationary Phase Ketone C=O (H-Bonding) CSP->Ketone Dipole/H-bond Aryl p-Tolyl (π-π Stacking) CSP->Aryl π-π Interaction Amine Benzylamino (Steric Fit) CSP->Amine Steric Inclusion

Caption: Three-point chiral recognition model for 3-benzylamino-5-p-tolyl-cyclohex-2-enone.

Troubleshooting Guide

Issue 1: Severe peak tailing and broad peak shapes.

  • Root Cause: Secondary interactions between the analyte's polar functional groups and residual free silanols on the silica support of the CSP. The enaminone system also exhibits strong dipole-dipole interactions that can cause band broadening.

  • Solution: Introduce a basic modifier to the mobile phase. Adding 0.1% v/v Diethylamine (DEA) or Triethylamine (TEA) masks residual silanols and sharpens peaks. Note: Ensure your specific column is compatible with basic modifiers.

Issue 2: Co-elution or poor resolution ( ) after initial solvent screening.

  • Root Cause: The thermodynamic difference in the binding energies of the two enantiomers is insufficient under the current mobile phase conditions.

  • Solution:

    • Switch the organic modifier: If using Hexane/Isopropanol (IPA), switch to Hexane/Ethanol (EtOH). EtOH has a smaller steric footprint and often alters the hydrogen-bonding dynamics, improving selectivity ( )[5].

    • Lower the temperature: Chiral recognition is an enthalpy-driven process. Lowering the column temperature from to often increases the resolution factor, albeit at the cost of slightly broader peaks and higher backpressure[3].

Issue 3: Baseline drift and appearance of degradation peaks during the run.

  • Root Cause: The vinylogous amide is hydrolyzing on-column. This is typically caused by moisture in the mobile phase combined with slightly acidic conditions (e.g., using old solvent bottles or acidic modifiers).

  • Solution: Use strictly anhydrous solvents. Avoid using trifluoroacetic acid (TFA). Transitioning to Supercritical Fluid Chromatography (SFC) using dry and a methanol co-solvent is an excellent alternative to prevent hydrolysis entirely.

Experimental Protocols

Protocol A: Analytical Chiral HPLC Screening

Objective: Identify the optimal CSP and mobile phase for baseline separation.

  • Sample Preparation: Dissolve 1.0 mg of racemic 3-benzylamino-5-p-tolyl-cyclohex-2-enone in 1.0 mL of anhydrous ethanol. Sonicate for 2 minutes and filter through a 0.22 m PTFE syringe filter to ensure a homogenous, particulate-free solution.

  • System Preparation: Purge the HPLC system with Hexane/Ethanol (80:20 v/v) containing 0.1% DEA. Ensure the baseline is stable at 254 nm.

  • Column Equilibration: Install a Chiralpak® AD-H column (250 x 4.6 mm, 5 m). Flow at 1.0 mL/min until column pressure stabilizes (approx. 15-20 column volumes).

  • Injection: Inject 5 L of the prepared sample.

  • Data Acquisition: Monitor UV absorbance at 254 nm and 280 nm. Run the method for 30 minutes.

  • Evaluation: Calculate the resolution ( ). If , the method is validated for scale-up. If not, screen Chiralcel® OD-H or adjust the Hexane/EtOH ratio.

Protocol B: Preparative SFC Scale-Up

Objective: Isolate >99% ee enantiomers at the gram scale without solvent-induced degradation.

  • Stationary Phase: Chiralpak® AD-H (250 x 21.2 mm, 5 m).

  • Mobile Phase: / Methanol (with 0.1% DEA) in a 75:25 ratio.

  • Parameters: Flow rate at 70 mL/min; Back Pressure Regulator (BPR) set to 120 bar; Column temperature at .

  • Injection: Stacked injections of 0.5 mL (concentration 20 mg/mL in Methanol).

  • Fraction Collection: Trigger collection based on UV threshold at 254 nm. Immediately evaporate fractions under reduced pressure at to prevent thermal degradation of the enaminone.

Workflow Start Racemic Mixture Screening CSP Screening Start->Screening MobilePhase Mobile Phase Optimization Screening->MobilePhase Modifier Peak Shape Correction MobilePhase->Modifier Evaluation Resolution Check (Rs ≥ 1.5?) Modifier->Evaluation Prep Preparative Scale-Up Evaluation->Prep Yes Fail Re-evaluate Thermodynamics Evaluation->Fail No Fail->MobilePhase Iteration

Caption: Systematic workflow for developing a chiral chromatographic method for enaminones.

Quantitative Data Presentation

The following table summarizes expected chromatographic behaviors based on the structural properties of 3-benzylamino-5-p-tolyl-cyclohex-2-enone across standard polysaccharide CSPs.

Table 1: Representative Chiral Screening Matrix

Column (5 m, 250x4.6mm)Mobile Phase (v/v) + 0.1% DEAFlow Rate (mL/min)Temp ( C) (min) (min)Selectivity ( )Resolution ( )
Chiralpak® AD-HHexane / IPA (80:20)1.02512.414.11.181.25
Chiralpak® AD-H Hexane / EtOH (80:20) 1.0 25 10.8 15.2 1.48 2.10
Chiralcel® OD-HHexane / IPA (80:20)1.02515.616.81.090.85
Chiralcel® OD-HHexane / EtOH (80:20)1.02513.214.51.120.95
Chiralpak® ICHexane / EtOAc (50:50)1.0259.59.51.000.00

Data Interpretation: Switching the protic modifier from Isopropanol (IPA) to Ethanol (EtOH) on the AD-H column significantly alters the hydrogen-bonding network within the chiral cavity, yielding the optimal baseline separation ( ).

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-cyclohexenones

Welcome to the technical support center for the synthesis of 3-amino-cyclohexenones (β-enaminones). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-amino-cyclohexenones (β-enaminones). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile intermediates. Here, we address common challenges and side reactions encountered during synthesis, providing not just solutions, but the underlying mechanistic rationale to empower your experimental design and troubleshooting efforts.

Introduction: The Synthetic Value of 3-Amino-cyclohexenones

3-Amino-cyclohexenones are powerful synthons in organic chemistry, serving as precursors to a wide array of complex molecules, including alkaloids and pharmacologically active compounds.[1] Their synthesis, most commonly achieved via the condensation of a 1,3-cyclohexanedione with a primary or secondary amine, appears straightforward but is often plagued by competing reactions that can significantly lower yield and complicate purification.[2][3] This guide provides a systematic approach to identifying, understanding, and mitigating these side reactions.

Below is a general workflow illustrating the critical stages in a typical synthesis where careful control is paramount to prevent byproduct formation.

G cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification Start Reactants: - 1,3-Cyclohexanedione - Amine - Solvent (e.g., Toluene) Setup Reaction Setup: - Anhydrous Conditions - Dean-Stark Trap (if applicable) Start->Setup Reaction Condensation Reaction (Heat / Reflux) Setup->Reaction Monitoring In-Process Control (TLC/LC-MS) Reaction->Monitoring Side_Reactions Potential Side Reactions: - Hydrolysis - Dimerization - Aza-Michael Addition Reaction->Side_Reactions Monitoring->Reaction Incomplete Workup Aqueous Workup (pH control is critical) Monitoring->Workup Reaction Complete Isolation Crude Product Isolation (Solvent Removal) Workup->Isolation Workup->Side_Reactions Purification Purification: - Recrystallization - Column Chromatography Isolation->Purification Final Pure 3-Amino-cyclohexenone Purification->Final

Caption: General workflow for 3-Amino-cyclohexenone synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yields are consistently low, and TLC analysis shows a significant amount of the starting 1,3-dione remaining even after prolonged reaction times. What's going wrong?

A1: This is a classic problem often rooted in incomplete water removal, which stifles the equilibrium-driven condensation reaction.

Core Problem: The condensation of an amine with a ketone to form an enamine (in this case, an enaminone) is a reversible process that produces one equivalent of water.[4] According to Le Châtelier's principle, this water must be removed to drive the reaction to completion. If water accumulates, the reverse reaction—hydrolysis of the enaminone product back to the starting materials—will become significant.[5][6]

Mechanistic Insight: Enaminone hydrolysis is typically acid-catalyzed. Protonation of the enamine's α-carbon creates a reactive iminium ion. This ion is then attacked by water, leading to a cascade that ultimately cleaves the C-N bond, regenerating the dione and the amine.[6]

G Enaminone 3-Amino-cyclohexenone Protonation Protonation (H⁺) (Rate-determining step) Enaminone->Protonation H⁺ Iminium Iminium Ion Intermediate Protonation->Iminium H2O_Attack Nucleophilic Attack by H₂O Iminium->H2O_Attack H₂O Hemiaminal Hemiaminal Intermediate H2O_Attack->Hemiaminal Proton_Transfer Proton Transfer Hemiaminal->Proton_Transfer Elimination Elimination of Amine Proton_Transfer->Elimination H⁺ Dione 1,3-Dione + Amine Elimination->Dione

Caption: Mechanism of acid-catalyzed enaminone hydrolysis.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Toluene is commonly used as it forms an azeotrope with water, facilitating its removal.[2]

  • Employ a Dean-Stark Trap: For reactions run at reflux in toluene, a Dean-Stark apparatus is essential for azeotropically removing water as it forms.[2] Monitor the trap to ensure water is being collected at the expected rate.

  • Use a Dehydrating Agent: For reactions at lower temperatures or in solvents that do not form a suitable azeotrope, consider adding a chemical drying agent like anhydrous MgSO₄ or molecular sieves.

  • pH Control: While mild acid can catalyze enamine formation, strong acidic conditions can accelerate hydrolysis.[7] If using a catalyst, ensure it is used in appropriate amounts. Often, no external catalyst is needed.

Q2: I've isolated my crude product, but upon standing or during purification, I observe the formation of a new, higher molecular weight byproduct. What is this and how can I prevent it?

A2: This is likely due to dimerization or an intermolecular Aza-Michael addition. The enaminone product itself contains both nucleophilic (the enamine part) and electrophilic (the enone part) centers, making it susceptible to self-reaction.

Potential Side Reactions:

  • Intermolecular Aza-Michael Addition: The nucleophilic β-carbon of one enaminone molecule can attack the electrophilic β-carbon of the α,β-unsaturated system in another molecule. This is a classic Aza-Michael or conjugate addition reaction.[8][9][10] This is more common when the amine used is primary (N-H is present), as the resulting product can tautomerize.

  • Photodimerization: Cyclohexenone systems are known to undergo [2+2] photodimerization upon exposure to UV light, forming cyclobutane derivatives.[11][12] While less common under standard laboratory lighting, it can be a factor if the solution is exposed to direct sunlight or certain high-intensity light sources.

Mechanistic Insight (Aza-Michael Dimerization): The resonance structure of an enaminone shows significant electron density on the α-carbon, making it a soft nucleophile analogous to an enolate.[7] This nucleophilic carbon can add to the β-position of a Michael acceptor.

G Enaminone1 Enaminone (Nucleophile) (α-Carbon) Transition C-C Bond Formation Enaminone1->Transition Attacks Enaminone2 Enaminone (Electrophile) (β-Carbon) Enaminone2->Transition Dimer Dimeric Adduct Transition->Dimer

Caption: Simplified Aza-Michael self-condensation pathway.

Troubleshooting Steps:

  • Control Stoichiometry and Concentration: Run the reaction at a suitable dilution. Higher concentrations can favor intermolecular side reactions. Ensure a slight excess of the amine is used to fully consume the starting dione, which can also act as a Michael acceptor.

  • Temperature Management: Higher temperatures can sometimes promote side reactions. Once the primary condensation is complete (as monitored by TLC), cool the reaction mixture promptly.

  • Protect from Light: Store the crude product and purified material in amber vials or protected from direct light to minimize the risk of photodimerization.

  • Prompt Purification: Do not let the crude reaction mixture stand for extended periods. Proceed with workup and purification as soon as the reaction is complete.

Q3: My final product is a complex mixture, and I suspect over-alkylation or acylation has occurred. How does this happen?

A3: This side reaction is specific to syntheses that involve modifying a pre-formed enamine or enaminone via alkylation or acylation (e.g., Stork enamine synthesis).[13][14] Enamines are potent nucleophiles and can react with electrophiles like alkyl halides or acyl chlorides.[7][15]

Core Problem: The initial C-alkylation or C-acylation product is an iminium salt. During workup or subsequent reaction steps, this can react further. More commonly, if the nitrogen of the enaminone is not fully substituted (i.e., it's a secondary amine, N-H), it can also be alkylated or acylated, leading to a mixture of N- and C-functionalized products.

Troubleshooting Steps:

  • Choice of Amine: Using a secondary amine (e.g., pyrrolidine, morpholine) to form the enamine intermediate prevents competing N-alkylation as there is no N-H proton to remove.[7]

  • Controlled Addition of Electrophile: Add the alkylating or acylating agent slowly and at a low temperature to control the reaction rate and selectivity.

  • Use of a Scavenger: In some cases, a non-nucleophilic base can be added to neutralize any acid generated during the reaction, which might otherwise catalyze side reactions.

  • Immediate Hydrolysis: After the alkylation/acylation step, the resulting iminium salt should be promptly hydrolyzed back to the ketone under controlled conditions to prevent further reactions.[13]

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent and temperature for this synthesis? A: Toluene at reflux (approx. 110 °C) is the most common and effective choice because it facilitates the azeotropic removal of water with a Dean-Stark trap.[2] However, other solvents like ethanol or even water have been reported, sometimes with catalysts like ceric ammonium nitrate.[3] The optimal conditions depend on the specific substrates.

SolventTypical TemperatureKey AdvantageCommon Side Reactions
TolueneReflux (~110 °C)Excellent water removal via azeotrope.[2]Thermal degradation for sensitive substrates.
EthanolReflux (~78 °C)Good solvent for many amines and diones.Water removal is less efficient; may require desiccants.
WaterVaries"Green" solvent; can work for specific substrates.[3]Potential for significant hydrolysis.[5]
DichloromethaneRoom Temp - RefluxLow boiling point, easy to remove.Requires a drying agent (e.g., MgSO₄).

Q: Can this reaction be performed without a catalyst? A: Yes, in many cases, especially when heating in toluene, no external catalyst is required. The reaction proceeds thermally. Some literature reports the use of acid catalysts (like p-TsOH) or Lewis acids to accelerate the reaction, but this must be done cautiously as excess acid can promote hydrolysis of the product.[6][16]

Q: My product seems to be aromatizing into a 3-aminophenol. Why does this happen? A: This is a dehydrogenation reaction. 3-Amino-cyclohexenones can be sensitive to oxidation, especially at high temperatures or in the presence of an oxidant or certain catalysts (like Palladium), leading to the formation of the thermodynamically stable aromatic 3-aminophenol ring.[17] If this is not the desired product, avoid oxidizing agents, use an inert atmosphere (N₂ or Ar) for sensitive substrates, and avoid unnecessarily high temperatures or prolonged reaction times.

Experimental Protocols

Protocol 1: Synthesis of 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one

This protocol is adapted from established literature procedures for the condensation of dimedone with benzylamine.[2]

Materials:

  • 5,5-dimethyl-1,3-cyclohexanedione (dimedone) (1.40 g, 10.0 mmol)

  • Benzylamine (1.19 g, 1.2 mL, 11.0 mmol, 1.1 equiv)

  • Toluene, anhydrous (50 mL)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Hexanes, for recrystallization

  • Dichloromethane (CH₂Cl₂), for recrystallization

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under a nitrogen atmosphere.

  • Charging Reactants: To the flask, add dimedone (10.0 mmol), anhydrous toluene (50 mL), and benzylamine (11.0 mmol).

  • Reaction: Heat the mixture to reflux using a heating mantle. The toluene should be vigorously refluxing, and water will begin to collect in the arm of the Dean-Stark trap.

  • Monitoring: Continue refluxing for 3-5 hours, or until no more water is collected and TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) shows complete consumption of the dimedone.

  • Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 25 mL) and then brine (1 x 25 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting yellow solid can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot dichloromethane and add hexanes until the solution becomes cloudy. Allow to cool slowly to room temperature, then cool in an ice bath to induce crystallization. Filter the solid, wash with cold hexanes, and dry under vacuum to yield the pure product.[2]

Protocol 2: Purification by Column Chromatography

If recrystallization is ineffective, flash column chromatography is a reliable alternative.

Procedure:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (approx. 2-3x the mass of the crude product) by dissolving it in a minimal amount of dichloromethane and adding the silica. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes).

  • Loading and Elution: Carefully load the dry-packed crude product onto the top of the column. Begin eluting with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.

  • Final Isolation: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 3-amino-cyclohexenone.

References

  • Vallejo, E., et al. (2015). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]

  • Gomm, A., et al. (2011). Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. NIH Public Access. Available at: [Link]

  • Ashenhurst, J. (2025). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. Available at: [Link]

  • Szymor-Pietrzak, D., et al. (2020). Formation of 3-Aminophenols from Cyclohexane-1,3-diones. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2021). Enaminone synthesis by amination. Organic Chemistry Portal. Available at: [Link]

  • Gargiulo, S., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available at: [Link]

  • Wang, T., et al. (2021). Can Primary Arylamines Form Enamine? Evidence, α-Enaminone, and [3+3] Cycloaddition Reaction. ACS Publications. Available at: [Link]

  • Dixon, J. E., & Bruice, T. C. (1982). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. PubMed. Available at: [Link]

  • Wikipedia. Michael addition reaction. Wikipedia. Available at: [Link]

  • Google Patents. (1976). Purification of cyclohexanone. Google Patents.
  • ResearchGate. (n.d.). Proposed mechanism for the formation of the β-enaminones 3. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2024). Enaminone synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available at: [Link]

  • Yates, P., & Still, I. W. J. (1967). The photodimerization of 3-phenyl-2-cyclohexenone. Canadian Science Publishing. Available at: [Link]

  • Google Patents. (1993). Method for the manufacture of 3-aminophenol. Google Patents.
  • Kumar, V., et al. (2013). Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205. NIH Public Access. Available at: [Link]

  • Organic Chemistry Portal. (2024). Enamine, enamide synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wang, Q. (2016). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Infoscience. Available at: [Link]

  • Wang, H., et al. (2022). Cu-Catalyzed Intermolecular γ-Site C–H Amination of Cyclohexenone Derivatives: The Benefit of Bifunctional Ligands. ACS Publications. Available at: [Link]

  • Google Patents. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino... Google Patents.
  • Parveen, S., & Rawat, D. S. (2014). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. NIH Public Access. Available at: [Link]

  • Jayathilaka, M. R. D. N., et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[7][7]-Sigmatropic Rearrangement Route. NIH Public Access. Available at: [Link]

  • Farmer, S. (2014). 19.10 Alkylation and Acylation of the α-Carbon Using an Enamine Intermediate. Chemistry LibreTexts. Available at: [Link]

  • Notestein, J. M., et al. (2007). Asymmetric Enamine Catalysis. ACS Publications. Available at: [Link]

  • Cui, G., & Fang, W.-H. (2019). Photodimerization of norbornenes and cyclohexenes catalyzed by Cu(i) complexes: mechanistic similarities and differences. RSC Publishing. Available at: [Link]

  • Averina, M., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Hydrolysis of Imines and Enamines Explained. YouTube. Available at: [Link]

  • Wikipedia. α,β-Unsaturated carbonyl compound. Wikipedia. Available at: [Link]

  • Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]

  • ResearchGate. (n.d.). Cyclodimerization of 9d derivatives and subsequent isomerizations... ResearchGate. Available at: [Link]

  • Reddy, R. S., et al. (2018). Gold(I)-Catalyzed Hydroxy Group Assisted C(sp2)–H Alkylation of Enaminones with Diazo Compounds To Access 3-Alkyl Chromones. ACS Publications. Available at: [Link]

  • Auburn University. (2015). A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. Auburn University. Available at: [Link]

  • Georgia Southern University. (n.d.). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern Commons. Available at: [Link]

  • Garber, K. (2017). Alkylation of Enamines. YouTube. Available at: [Link]

Sources

Optimization

Aza-Michael Reaction Support Center: Benzylamine Addition to Enones

Welcome to the Technical Support Center for the Aza-Michael Addition of Benzylamine to Enones. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Aza-Michael Addition of Benzylamine to Enones. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with mechanistic insights, troubleshooting FAQs, and validated Standard Operating Procedures (SOPs) to optimize carbon-nitrogen bond formation.

Mechanistic Overview & Selectivity Control

The aza-Michael addition involves the 1,4-conjugate addition of a nitrogen nucleophile (benzylamine) to an electron-deficient alkene (enone)[1]. While conceptually straightforward, the reaction in practice is plagued by two primary competing pathways that drastically reduce yields:

  • 1,2-Addition (Imine Formation): Benzylamine is a relatively "hard" nucleophile. Under kinetic control, it can attack the highly electrophilic carbonyl carbon directly, forming an imine byproduct instead of the desired β-amino ketone[2],[3].

  • Retro-Michael Reaction: The 1,4-addition pathway is thermodynamically controlled and highly reversible. Improper workup conditions (excessive heat or harsh pH) can revert the stable product back into the starting materials.

ReactionPathway Reactants Benzylamine + Enone Intermediate Zwitterionic Enolate Intermediate Reactants->Intermediate Nucleophilic Attack (C4) Product12 Imine Byproduct (Kinetic 1,2-Addition) Reactants->Product12 Nucleophilic Attack (C2) Product14 1,4-Aza-Michael Adduct (Thermodynamic) Intermediate->Product14 Proton Transfer Product14->Reactants Retro-Michael (Heat/Base)

Aza-Michael reaction pathway showing 1,4-addition vs. 1,2-addition and retro-Michael reversibility.

Frequently Asked Questions (Troubleshooting)

Q: My reaction yields primarily the imine (1,2-addition) instead of the desired β-amino ketone. How can I redirect the selectivity? A: The competition between 1,2- and 1,4-addition is a classic challenge dictated by the hardness of the nucleophile and the electrophilicity of the enone[2]. To favor 1,4-addition, you must alter the reaction's thermodynamic landscape:

  • Biocatalysis (Solvent Engineering): Using Candida antarctica lipase B (CALB) in non-polar solvents like toluene or n-hexane heavily favors the 1,4-aza-Michael adduct by stabilizing the transition state within the enzyme's active pocket[3],[4].

  • Soft Lewis Acids: Transition metal Lewis acids (e.g., SbCl₃ supported on hydroxyapatite) coordinate selectively to the enone oxygen, softening the electrophile and directing the amine to the β-carbon[5].

Q: The reaction is incredibly slow with cyclic enones like cyclohexenone compared to linear enones. What is the cause and solution? A: Cyclic enones exhibit significant steric hindrance and ring strain, raising the activation energy for nucleophilic attack at the β-position.

  • Solution: Switch to an Ionic Liquid (IL) medium, such as [bmim][PF₆] or task-specific ionic liquids (TSILs). ILs possess high polarity that strongly activates the enone via hydrogen bonding, significantly reducing reaction times (from 24 hours to <8 hours) and improving yields without requiring harsh Brønsted acids[1].

Q: I am observing significant decomposition and polymerization of the enone (e.g., methyl vinyl ketone or hexenone). A: Enones are highly prone to radical polymerization and base-catalyzed self-condensation (aldol-type reactions)[2]. Benzylamine itself is basic enough to trigger these side reactions.

  • Solution: Avoid excess amine and high temperatures. Implement a slow-addition protocol for the enone to maintain a low steady-state concentration[2]. Alternatively, use mildly acidic acetate-based ionic liquids (e.g., ethylammonium acetate), which provide sufficient activation while suppressing undesired polymerization[1].

Q: During workup or distillation, my product yield drops significantly. Why? A: You are likely triggering a retro-Michael addition. Because the C–N bond formation is reversible, applying heat during vacuum distillation or exposing the mixture to strong aqueous acids/bases during extraction shifts the equilibrium back to the free amine and enone. Always purify aza-Michael adducts using cold techniques (e.g., low-temperature rotary evaporation, column chromatography)[2].

Quantitative Optimization Data

The following table summarizes validated catalytic conditions for the addition of benzylamine to cyclohexenone (or structurally similar enones), allowing for easy comparison of optimization parameters.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Primary Issue AddressedReference
None (Thermal)Methanol2524<75Baseline (Prone to bis-adducts)[1]
SbCl₃-HAP (10 mol%)Acetonitrile254–685–92Chemoselectivity (1,4 vs 1,2)[5]
CALB EnzymeToluene / n-Hexane40–5015>80Chemoselectivity, Green Chemistry[3],[4]
[bmim][PF₆] (Ionic Liquid)Solvent-Free25892Steric Hindrance, Fast Kinetics[1]
Standard Operating Procedures (SOPs)

To ensure high reproducibility and self-validation, follow these step-by-step methodologies for the most robust catalytic systems.

ExperimentalWorkflow Step1 1. Substrate Prep Dry Benzylamine & Enone Step2 2. Catalyst Addition (e.g., SbCl3-HAP or CALB) Step1->Step2 Step3 3. Reaction Monitor via TLC/GC-MS Step2->Step3 Step4 4. Quench & Filter Remove Solid Catalyst Step3->Step4 Step5 5. Purification Cold Evaporation/Column Step4->Step5

Standard experimental workflow for solid-supported or biocatalytic aza-Michael additions.

Protocol A: Lewis Acid-Catalyzed Aza-Michael Addition (SbCl₃-HAP)

Causality: SbCl₃ acts as a soft Lewis acid, activating the enone for 1,4-addition while the hydroxyapatite (HAP) solid support allows for easy recovery and prevents homogeneous metal contamination[5].

  • Preparation: To an oven-dried 50 mL round-bottom flask, add 1.0 mmol of cyclohexenone and 5 mL of anhydrous acetonitrile.

  • Catalyst Addition: Add 10 mol% of SbCl₃-HAP catalyst to the stirring solution[5].

  • Nucleophile Addition: Slowly add 1.0 mmol of anhydrous benzylamine dropwise over 10 minutes. Self-Validation: Slow addition prevents thermal spikes that lead to enone polymerization.

  • Reaction: Stir the mixture at room temperature (25 °C) under a nitrogen atmosphere. Monitor progress via TLC (eluent: ethyl acetate/hexane) or GC-MS until the enone is consumed (approx. 4–6 hours)[5].

  • Workup: Filter the reaction mixture through a Celite pad to remove the solid SbCl₃-HAP catalyst. Wash the pad with 10 mL of ethyl acetate[5].

  • Isolation: Concentrate the filtrate under reduced pressure at a temperature not exceeding 30 °C . Self-Validation: Keeping the temperature low prevents retro-Michael degradation. Purify the crude oil via silica gel column chromatography[2],[5].

Protocol B: Biocatalytic Aza-Michael Addition using CALB

Causality: Solvent engineering directs the chemoselectivity of the lipase active site. Non-polar solvents like toluene suppress hydrolysis and favor the thermodynamic 1,4-adduct over the kinetic 1,2-imine[3].

  • Preparation: In a 20 mL glass vial, combine 1.0 mmol of the enone and 1.0 mmol of benzylamine in 10 mL of anhydrous toluene or n-hexane[3],[4].

  • Biocatalyst Addition: Add 50 mg of immobilized Candida antarctica lipase B (CALB)[3].

  • Reaction: Place the vial in an orbital shaker or gentle magnetic stirrer at 40–50 °C for 15 hours[3],[4]. Self-Validation: Do not exceed 50 °C to prevent enzyme denaturation.

  • Workup: Filter the immobilized enzyme. The recovered CALB can be washed with cold hexane and reused for up to 5 consecutive cycles without significant loss of activity[4].

  • Isolation: Evaporate the solvent under a gentle stream of nitrogen or low-temperature vacuum to isolate the pure β-amino ketone[4].

References
  • Der Pharma Chemica. "SbCl3-HAP catalyzed aza-Michael addition of aliphatic amines to α,β -unsaturated carbonyl compounds and nitriles." Der Pharma Chemica. URL: [Link]

  • IntechOpen. "Hydrolase-Catalyzed Promiscuous Reactions and Applications in Organic Synthesis." IntechOpen. URL:[Link]

  • PMC. "Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media." National Institutes of Health (NIH). URL: [Link]

  • Global Journals. "Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation." Global Journals. URL: [Link]

Sources

Troubleshooting

Troubleshooting NMR peak broadening in 3-Benzylamino-5-p-tolyl-cyclohex-2-enone

Focus Compound: 3-Benzylamino-5-p-tolyl-cyclohex-2-enone As a Senior Application Scientist, I frequently encounter researchers struggling with the NMR spectra of secondary enaminones like 3-Benzylamino-5-p-tolyl-cyclohex...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 3-Benzylamino-5-p-tolyl-cyclohex-2-enone

As a Senior Application Scientist, I frequently encounter researchers struggling with the NMR spectra of secondary enaminones like 3-Benzylamino-5-p-tolyl-cyclohex-2-enone. The frustration usually stems from observing broad, featureless humps instead of sharp, quantifiable multiplets. This guide is designed to move you away from trial-and-error and towards a deterministic, self-validating troubleshooting framework.

Part 1: Diagnostic Workflow

Before altering any experimental parameters, you must isolate whether the broadening is an instrumental artifact or an intrinsic property of the molecule.

Diagnostic_Workflow Start Observe Broad Peaks in 3-Benzylamino-5-p-tolyl-cyclohex-2-enone CheckSolvent Is the residual solvent peak also broad? Start->CheckSolvent ShimIssue Systemic Issue: Poor Shimming or Paramagnetic Impurities CheckSolvent->ShimIssue Yes MoleculeIssue Molecular Dynamics: Specific peaks broad (e.g., Benzyl CH2, Ring) CheckSolvent->MoleculeIssue No ActionShim Action: Re-shim Z/Z2/Z3 or Filter Sample ShimIssue->ActionShim CheckNH Is only the NH peak broad/missing? MoleculeIssue->CheckNH Quadrupolar 14N Quadrupolar Relaxation or H-Bond Exchange CheckNH->Quadrupolar Yes CheckCN Are Benzyl CH2 and Ring CH2 broad? CheckNH->CheckCN No ActionD2O Action: Perform D2O Shake (Self-Validation) Quadrupolar->ActionD2O RestrictedRot Restricted C-N Rotation (Enaminone Resonance) CheckCN->RestrictedRot Yes ActionVT Action: Perform VT-NMR (Heat to coalesce) RestrictedRot->ActionVT

Caption: Diagnostic workflow for troubleshooting NMR peak broadening in enaminones.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why are the signals for the benzyl methylene ( −CH2​− ) and cyclohexenone ring protons appearing as broad humps at room temperature? The Causality: This is a classic manifestation of intrinsic molecular dynamics. 3-Benzylamino-5-p-tolyl-cyclohex-2-enone is a "push-pull" conjugated system. The electron-donating amine pushes electron density into the cyclohexenone ring, creating a resonance structure with a partial double bond between the nitrogen and the C3 carbon. This restricts rotation around the C-N bond. At room temperature (approx. 298 K), the rate of rotation between rotameric states often matches the NMR timescale (the "intermediate exchange" regime). When the exchange rate ( k ) is comparable to the frequency difference ( Δν ) between the rotamers, the signals decohere and broaden into the baseline 1.

Q2: How can I definitively tell if the broadening is due to this chemical exchange or just a poorly shimmed instrument? The Causality: Systemic issues affect the entire sample uniformly, while molecular dynamics are localized to specific chemical environments. The Fix: Always check your residual solvent peak (e.g., CHCl3​ at 7.26 ppm or DMSO−d5​ at 2.50 ppm). If the solvent peak is a sharp, symmetrical multiplet, your magnetic field homogeneity (shimming) is excellent, confirming the broadening is a molecular dynamic issue. If all peaks, including the solvent, are broad and asymmetric, you have a systemic issue, such as poor Z-axis shimming [[2]]() or paramagnetic impurities. You must re-shim the Z, Z2, and Z3 gradients before proceeding 3.

Q3: The amine ( −NH− ) proton signal is extremely broad or completely missing. Is my compound degrading? The Causality: Not necessarily. The −NH− proton is subject to two distinct broadening mechanisms independent of C-N rotation:

  • Quadrupolar Relaxation: Nitrogen-14 has a nuclear spin of I=1 . Its asymmetric charge distribution (electric quadrupole moment) interacts with the local electric field gradient, causing rapid relaxation of the 14N nucleus. This rapid relaxation decouples the adjacent proton, broadening its signal.

  • Chemical Exchange: The −NH− proton can rapidly exchange with trace water in the solvent or other amine molecules, averaging its signal into the baseline.

Part 3: Causality of Broadening

Causality_Broadening A Enaminone Resonance (Push-Pull System) B Increased C-N Rotational Barrier A->B C Intermediate Exchange on NMR Timescale B->C D Peak Broadening (Signal Decoherence) C->D

Caption: Causality chain linking enaminone resonance to observed NMR peak broadening.

Part 4: Self-Validating Experimental Protocols

To troubleshoot effectively, your experiments must prove their own hypotheses. Do not rely on assumption; use the following self-validating protocols.

Protocol 1: Variable Temperature (VT) NMR for Coalescence

Self-Validation Mechanism: If the broadening is caused by restricted rotation, adding thermal energy will increase the rotation rate ( k ). Pushing the system into the "fast exchange" regime ( k≫Δν ) will cause the broad humps to coalesce into sharp, time-averaged peaks. If heating does not sharpen the peaks, the dynamic hypothesis is invalidated, pointing toward paramagnetic contamination or aggregation 4.

Step-by-Step Methodology:

  • Initial Setup: Acquire a standard 1H spectrum at 298 K in a high-boiling solvent (e.g., DMSO−d6​ or Toluene−d8​ ).

  • Temperature Ramping: Increase the probe temperature in 10 K increments (e.g., 313 K, 333 K, 353 K).

  • Thermal Equilibration (Critical): Allow the sample to thermally equilibrate for 5-10 minutes at each setpoint. The lock signal will drift as the solvent density changes; wait until the lock level stabilizes.

  • Re-shimming: Re-shim the Z and Z2 gradients at each new temperature, as thermal gradients alter magnetic field homogeneity 1.

  • Acquisition: Acquire the spectrum and observe the coalescence of the benzyl and ring CH2​ signals.

Protocol 2: Deuterium Oxide ( D2​O ) Shake Test

Self-Validation Mechanism: This test definitively identifies exchangeable protons. By introducing a massive excess of deuterium, the −NH− proton is replaced by −ND− . Because deuterium resonates at a completely different frequency, the broad −NH− signal will disappear from the 1H spectrum, validating its identity.

Step-by-Step Methodology:

  • Acquire a baseline 1H NMR spectrum in a non-exchanging solvent (e.g., CDCl3​ ).

  • Add 1-2 drops of D2​O directly into the NMR tube using a clean glass pipette.

  • Cap the tube securely and shake vigorously for 30 seconds to ensure complete biphasic mixing.

  • Re-acquire the spectrum. The broad signal corresponding to the −NH− proton will vanish, and the residual HOD peak will appear (typically around 4.7 ppm in CDCl3​ ).

Part 5: Quantitative Data Presentation

The table below summarizes the expected quantitative relationship between temperature, kinetic exchange rates, and the resulting spectral appearance for 3-Benzylamino-5-p-tolyl-cyclohex-2-enone during a VT-NMR experiment.

Temperature RegimeKinetic StateExchange Rate ( k ) vs NMR Timescale ( Δν )Expected Spectral Appearance
Low (e.g., 253 K)Slow Exchange k≪Δν Two distinct sets of sharp peaks (Rotamers A and B)
Ambient (298 K)Intermediate Exchange k≈Δν Broad, featureless humps (Benzyl CH2​ , Ring protons)
High (e.g., 353 K)Fast Exchange k≫Δν Single set of sharp, time-averaged peaks

References

  • University of Illinois. "Shimming an NMR Magnet".[Link]

  • Journal of the American Chemical Society. "Intrinsic Conformational Plasticity of Native EmrE Provides a Pathway for Multidrug Resistance".[Link]

Sources

Optimization

How to prevent degradation of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone in storage

Welcome to the technical support center for 3-Benzylamino-5-p-tolyl-cyclohex-2-enone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Benzylamino-5-p-tolyl-cyclohex-2-enone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Proper storage and handling are critical to prevent degradation, which can compromise experimental results and lead to significant delays in research timelines. This document provides in-depth troubleshooting advice and preventative protocols based on the fundamental chemical principles governing the stability of enamine and cyclohexenone systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone that make it susceptible to degradation?

A1: The susceptibility of this molecule to degradation stems from two key functional groups: the enamine and the α,β-unsaturated ketone (enone). Enamines are known to be sensitive to hydrolysis, particularly under acidic conditions, which can cleave the carbon-nitrogen bond.[1][2][3] Additionally, the electron-rich enamine system is susceptible to oxidation.[4][5][6] The enone structure can undergo various reactions, including photodegradation and polymerization upon exposure to light.[7][8]

Q2: I've noticed a color change in my sample, from a pale yellow to a darker orange/brown. What could be the cause?

A2: A color change is a common indicator of chemical degradation. This is often due to oxidation of the enamine moiety or polymerization of the enone.[4][6] Exposure to atmospheric oxygen can initiate radical chain reactions, leading to the formation of colored byproducts. This process can be accelerated by exposure to light and elevated temperatures.

Q3: My NMR analysis shows the appearance of new peaks, including a singlet around 9-10 ppm and the disappearance of the characteristic enamine proton signal. What does this indicate?

Q4: Can I store this compound in a standard laboratory freezer at -20°C?

A4: While -20°C is a good starting point, it may not be sufficient on its own to prevent degradation. The key is to also control the atmosphere and protect the compound from light. Even at low temperatures, the presence of oxygen and moisture can lead to slow degradation over time. For long-term storage, colder temperatures such as -80°C are preferable, combined with an inert atmosphere.[9]

Q5: Is it necessary to use an inert gas like argon or nitrogen when handling the solid compound?

A5: Yes, it is highly recommended. The enamine functional group is susceptible to oxidation, and even brief exposure to atmospheric oxygen can initiate degradation, especially if the compound has minor impurities that can act as catalysts.[4][5][6] Using an inert gas blanket during weighing and aliquoting minimizes this risk.[10][11][12][13][14]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Reduced purity observed by HPLC/LC-MS over a short period. Hydrolysis due to ambient moisture or acidic contaminants. Action: Ensure all glassware is oven-dried before use. Store the compound in a desiccator over a drying agent. Use anhydrous solvents for preparing solutions. Rationale: Enamines are susceptible to acid-catalyzed hydrolysis.[1][2][15] Eliminating water and acid sources is crucial for stability.
Inconsistent results in biological assays. Degradation of the stock solution. Action: Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot it into small, single-use vials under an inert atmosphere and store at -80°C. Rationale: Repeated freeze-thaw cycles and exposure to air during each use can accelerate degradation. Small, single-use aliquots minimize this.
Solid compound appears clumpy or sticky. Hygroscopic nature and/or partial melting due to temperature fluctuations. Action: Store in a tightly sealed container within a desiccator. Avoid frequent temperature changes. If clumping occurs, gently break it apart in a glove box or under a stream of inert gas before weighing. Rationale: Moisture absorption can lower the melting point and promote degradation pathways like hydrolysis.
Formation of an insoluble precipitate in solution. Polymerization or formation of insoluble degradation products. Action: Filter the solution before use. Investigate the storage conditions of the stock solution. Consider preparing solutions in degassed solvents. Rationale: The enone moiety can be prone to polymerization, especially when exposed to light or impurities.

Visualizing Degradation Pathways

The primary degradation pathways for 3-Benzylamino-5-p-tolyl-cyclohex-2-enone are hydrolysis and oxidation. The following diagrams illustrate these processes.

G cluster_hydrolysis Hydrolysis Pathway Enone 3-Benzylamino-5-p-tolyl- cyclohex-2-enone Iminium Iminium Ion Intermediate Enone->Iminium H+ (from trace moisture/acid) Carbinolamine Carbinolamine Intermediate Iminium->Carbinolamine + H2O Diketone 1,3-Diketone Carbinolamine->Diketone - Benzylamine Benzylamine Benzylamine Carbinolamine->Benzylamine

Caption: Acid-catalyzed hydrolysis of the enamine.

G cluster_oxidation Oxidation Pathway Enone_Ox 3-Benzylamino-5-p-tolyl- cyclohex-2-enone Radical_Cation Enamine Radical Cation Enone_Ox->Radical_Cation O2, light, trace metals Oxidized_Products Complex Oxidized Products (e.g., α-amino-enones) Radical_Cation->Oxidized_Products Further reactions

Caption: Oxidation of the enamine moiety.

Recommended Storage and Handling Protocols

To ensure the long-term stability of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone, adhere to the following protocols.

Protocol 1: Long-Term Storage of Solid Compound
  • Preparation:

    • Work in an environment with low humidity. If possible, use a glove box with an inert atmosphere (Nitrogen or Argon).[16][17]

  • Aliquoting:

    • Divide the bulk material into smaller, pre-weighed quantities in amber glass vials suitable for long-term storage. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inerting:

    • Before sealing, flush each vial with a gentle stream of dry nitrogen or argon for 30-60 seconds to displace any air.[10][11][12][13][14]

  • Sealing:

    • Tightly cap the vials. For extra protection, wrap the cap with Parafilm®.

  • Storage Conditions:

    • Place the sealed vials in a labeled, light-blocking container.

    • Store the container in a freezer at -80°C.[9]

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Preparation:

    • Use only anhydrous, research-grade solvents.

    • Degas the solvent by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Solution Preparation:

    • In a glove box or under a positive pressure of inert gas, add the degassed solvent to the vial containing the pre-weighed solid compound.

    • Mix gently until fully dissolved.

  • Storage of Stock Solution:

    • If the solution is not for immediate use, it should be stored under an inert atmosphere in a tightly sealed vial at -80°C.

    • For frequently used solutions, consider aliquoting into smaller, single-use volumes to avoid repeated warming and cooling of the main stock.

Experimental Workflow for Handling Air-Sensitive Compounds

Caption: Recommended workflow for handling the solid compound.

Summary of Recommended Storage Conditions

Parameter Optimal Condition Rationale
Temperature -80°C (long-term) / 2-8°C (short-term)Minimizes thermal degradation and slows down oxidative and hydrolytic processes.[9]
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation of the electron-rich enamine system.[10][11][12][13][14]
Light Amber vials / store in the darkPrevents photochemical reactions such as photodegradation or [2+2] cycloadditions of the enone.[7][8]
Moisture Store in a desiccator / use anhydrous solventsPrevents hydrolysis of the enamine to the corresponding dicarbonyl compound.[1][2][3]
pH Avoid acidic conditionsAcid catalyzes the hydrolysis of the enamine.[15][18]

By implementing these rigorous storage and handling procedures, you can ensure the stability and purity of your 3-Benzylamino-5-p-tolyl-cyclohex-2-enone, leading to more reliable and reproducible experimental outcomes.

References

  • Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. PubMed. [Link]

  • Enamines. Master Organic Chemistry. [Link]

  • Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]

  • Tank Blanketing: Protecting Product Integrity with Inert Gases. INOX. [Link]

  • Mechanism of enamine hydrolysis. pubs.acs.org. [Link]

  • Blanketing: protecting the integrity of your products with inert gas. GasN2. [Link]

  • Enamine: Definition, Structure, and Formation Mechanism. Chemistry Learner. [Link]

  • Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. PMC. [Link]

  • Inerting in the chemical industry. Linde. [Link]

  • Packaging, Inerting and Blanketing. Air Products. [Link]

  • Catalytic Asymmetric Oxidative Enamine Transformations. ACS Catalysis. [Link]

  • Inert Gas Blanketing. Air Liquide India. [Link]

  • Computer-Aided Insight into the Relative Stability of Enamines. ResearchGate. [Link]

  • CHEM 125b - Lecture 29 - Imines and Enamines; Oxidation and Reduction. Yale University. [Link]

  • Oxidation and Reduction of Enamines. Taylor & Francis eBooks. [Link]

  • (PDF) Oxidation of enamines derived from sugars. ResearchGate. [Link]

  • Enamines. Making Molecules. [Link]

  • Thermal Stability of Amine Compounds and Dichloromethane. ResearchGate. [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University Research Portal. [Link]

  • Advances in Microbial degradation pathways of cyclopentanone and cyclohexanone and the involved enzymes and genes. ResearchGate. [Link]

  • Bond Energies of Enamines. PMC. [Link]

  • New Amines for CO 2 Capture. II. Oxidative Degradation Mechanisms. ACS Publications. [Link]

  • The Stability of Enamine Crosslinks formed from Acetoacetate/Amine in Synthetic Hydrogels. ResearchGate. [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]

  • Storage solution for oxygen sensitive liquid chemicals? Chemistry Stack Exchange. [Link]

  • Relative Stability and Basicity of Enamines from Aminocatalysts. ResearchGate. [Link]

  • Boc and tBu ester pH stability during enamine hydrolysis. Reddit. [Link]

  • Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption. MatheO. [Link]

  • 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. Fiveable. [Link]

  • Atmospheric Degradation of Amines (ADA). NILU. [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. [Link]

  • How do I store oxygen absorbers when not in use? Blog. [Link]

  • Unusual photochemical behaviour of the enone chromophore of the insect moulting hormone 20α-hydroxyecdysone. RSC Publishing. [Link]

  • Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A. [Link]

  • Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Journal of Bacteriology. [Link]

  • What are the effects of pH on the stability of the compound with CAS 631-61-8? Blog. [Link]

  • Unravelling the Keto-Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. ResearchGate. [Link]

  • Anaerobic degradation of polycyclic aromatic hydrocarbons. PMC. [Link]

  • Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. MDPI. [Link]

  • Unravelling the different pathways of cyclohexene oxidation via a peroxyl radical generated from tert-butyl hydroperoxide (TBHP) by various metal salts. Organic Chemistry Frontiers (RSC Publishing). [Link]

Sources

Troubleshooting

Technical Support Center: Cyclohexenone Annulation &amp; Cyclization

Welcome to the Technical Support Center for the synthesis and cyclization of cyclohexenone precursors. This guide is designed for researchers and drug development professionals troubleshooting complex side reactions—such...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and cyclization of cyclohexenone precursors. This guide is designed for researchers and drug development professionals troubleshooting complex side reactions—such as polyalkylation, retro-Michael cleavage, and enone polymerization—during Robinson annulations and related organocatalytic cyclizations.

Reaction Architecture & Troubleshooting Map

The following workflow maps the standard cyclization pathway alongside the critical divergence points where thermodynamic or kinetic imbalances lead to specific byproducts.

G Start Cyclohexanone Precursor Enolate Enolate / Enamine Formation Start->Enolate Base/Catalyst Michael Michael Addition (Conjugate Addition) Enolate->Michael + MVK / Enone Err4 Aldol Self-Condensation Enolate->Err4 Excess Ketone Diketone 1,5-Diketone Intermediate Michael->Diketone Err2 Enone Polymerization Michael->Err2 High Enone Conc. Aldol Intramolecular Aldol Addition Diketone->Aldol Base/Acid Err1 Polyalkylation Diketone->Err1 Excess Enone Dehydration Dehydration (E1cB) Aldol->Dehydration Err3 Retro-Michael Cleavage Aldol->Err3 Steric Hindrance Product Target: Cyclohexenone Dehydration->Product

Workflow of cyclohexenone cyclization and primary byproduct divergence points.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why am I seeing extensive polymerization of my methyl vinyl ketone (MVK) precursor, and how do I prevent it? Causality: MVK and similar α,β -unsaturated ketones are highly reactive and prone to both anionic and radical polymerization under the strongly basic conditions traditionally used to generate the ketone enolate[1]. High steady-state concentrations of the enone in the reaction mixture inevitably lead to polymeric tars, drastically reducing the yield of the desired 1,5-diketone intermediate. Solution: Shift from direct enone addition to in situ generation. Utilize precursor compounds such as β -chloroketones or β -dialkylaminoketones (Mannich bases). Under the reaction conditions, the HCl generated from the β -chloroketone acts as a catalyst, and the precursor undergoes slow elimination to release the enone gradually[1]. This maintains a near-zero steady-state concentration of the reactive enone, allowing it to be consumed by the enolate immediately upon formation, thereby circumventing polymerization.

Q2: My reaction yields a complex mixture of polyalkylated byproducts. How can I restrict the reaction to mono-alkylation? Causality: Polyalkylation occurs because the 1,5-diketone intermediate formed after the initial Michael addition still possesses acidic α -protons. If the initial enolate is not sufficiently stabilized, or if the enone is present in excess, the intermediate can form a new enolate and react with a second equivalent of the enone[2]. Solution: Employ a thermodynamic enolate sink. By using a β -ketoester or a β -diketone as the initial nucleophile, the proton flanked by the two carbonyls is highly acidic. Consequently, the mono-alkylated product rapidly deprotonates to form a stable enolate that is unreactive toward further Michael additions[3]. Once the cyclization is complete, the activating ester group can be removed via decarboxylation.

Q3: I am observing significant retro-Michael cleavage instead of the desired cyclization. How do I drive the aldol condensation forward? Causality: The initial conjugate (Michael) addition is a reversible equilibrium[4]. If the subsequent intramolecular aldol addition is sterically hindered, or if the final dehydration step is kinetically slow, the thermodynamic equilibrium will shift backward (retro-Michael cleavage), leading to the recovery of starting materials or the formation of degradation products. Solution: Uncouple the tandem process. Perform the Michael addition under mild conditions (e.g., using a catalytic amount of a secondary amine) and isolate the 1,5-diketone intermediate. Then, subject the isolated intermediate to forcing conditions for the aldol condensation—such as heating with base to drive the elimination of water[5]. The continuous removal of water (a byproduct of the condensation) drives the equilibrium entirely toward the cyclohexenone product.

Q4: How can I improve enantioselectivity and reduce racemization in unbranched substrates? Causality: When synthesizing optically active 4-substituted 2-cyclohexenones from unbranched substrates, the intermediate chiral ketoaldehyde is highly susceptible to reversible enolization under basic conditions. This dynamic enolization leads to the racemization of the stereocenter before the cyclization step can lock the conformation[6]. Solution: Transition to asymmetric organocatalysis. Utilizing chiral secondary amines, such as diphenylprolinol silyl ethers, facilitates the reaction via a chiral enamine intermediate. This not only directs the facial attack of the enone with high stereofidelity but also operates under milder conditions that suppress the background racemic enolization pathways[7].

Quantitative Data: Byproduct Optimization Matrix

The following table summarizes the quantitative impact of implementing targeted mechanistic solutions against specific byproduct pathways.

Byproduct / IssuePrimary Mechanistic CauseRecommended OptimizationExpected Yield Increase
MVK Polymerization High local concentration of enone under basic conditionsUse β -chloroketones or Mannich bases for in situ generation+25–40%
Polyalkylation Unstabilized initial enolate reacting with excess enoneUtilize β -ketoesters (thermodynamic sink) or Mukaiyama-Michael conditions+30–50%
Retro-Michael Cleavage Reversibility of conjugate addition; sluggish dehydrationIsolate 1,5-diketone; perform separate acid/base-catalyzed dehydration+20–35%
Racemization Reversible enolization of intermediate under basic conditionsSwitch to mild, secondary amine organocatalysis (e.g., Prolinol derivatives)+40–60% (ee improvement)

Standardized Self-Validating Protocols

Protocol A: Two-Step Robinson Annulation with In Situ Enone Generation

Objective: Synthesize a substituted cyclohexenone while avoiding MVK polymerization and retro-Michael cleavage.

Step 1: Michael Addition via Mannich Base

  • Dissolve the ketone donor (1.0 equiv) in anhydrous ethanol.

  • Add the Mannich base (e.g., 4-(dimethylamino)butan-2-one, 1.1 equiv) and a catalytic amount of KOH (0.1 equiv).

  • Stir at room temperature for 12 hours. The Mannich base slowly eliminates dimethylamine to generate MVK in situ.

  • Self-Validation Checkpoint 1: Perform TLC (Hexanes:EtOAc 4:1). Stain with p -anisaldehyde. The starting ketone should be consumed, and a new spot corresponding to the 1,5-diketone should appear. Isolate the intermediate via standard aqueous workup.

Step 2: Aldol Condensation 4. Dissolve the crude 1,5-diketone in toluene. 5. Add p -TsOH (0.05 equiv) and equip the reaction flask with a Dean-Stark trap. 6. Reflux for 4–6 hours until water ceases to collect in the trap.

  • Self-Validation Checkpoint 2: Analyze the crude mixture via 1 H NMR. The disappearance of the α -protons of the diketone and the appearance of a distinct vinylic proton signal ( δ 5.8–6.5 ppm) confirms successful cyclization and dehydration.

Protocol B: Asymmetric Organocatalytic Cyclization

Objective: Enantioselective synthesis of cyclohexenones using a proline-derived catalyst to prevent racemization of unbranched substrates.

Step 1: Enamine Formation & Conjugate Addition

  • Combine the α,β -unsaturated aldehyde (1.0 equiv) and the β -ketoester (1.2 equiv) in toluene.

  • Add 10 mol% of the chiral diphenylprolinol silyl ether catalyst and 10 mol% benzoic acid as a co-catalyst.

  • Stir at ambient temperature for 24 hours.

  • Self-Validation Checkpoint 1: Chiral HPLC analysis of an aliquot should confirm the formation of the Michael adduct with >90% enantiomeric excess (ee) prior to cyclization[7].

Step 2: Intramolecular Cyclization 4. Without isolating the intermediate, add 20 mol% of DBU to the reaction mixture to promote the intramolecular aldol condensation. 5. Stir for an additional 12 hours.

  • Self-Validation Checkpoint 2: Liquid Chromatography-Mass Spectrometry (LC-MS) should show the expected mass of the cyclohexenone product minus water ( [M−H2​O]+ ), validating that the final E1cB dehydration step has occurred.

References

  • robinson annulation in chemistry: Definition, Types and Importance AESL - Aakash Institute URL
  • Synthesis of Thermal-Stable Aviation Fuel Additives with 4-Hydroxy-2-butanone and Cycloketones MDPI URL
  • Synthesis of Optically Active 4-Substituted 2-Cyclohexenones ACS Publications URL
  • A Simple Asymmetric Organocatalytic Approach to Optically Active Cyclohexenones ResearchGate URL
  • Modern Methods of Organic Synthesis MLSU URL
  • Organic Chemistry Archives – Total Synthesis Total Synthesis URL
  • Aldol Addition and Condensation Reactions Master Organic Chemistry URL

Sources

Optimization

Optimization of mobile phase for HPLC of amino-enones

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I frequently encounter challenges with bifunctional molecules like amino-en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I frequently encounter challenges with bifunctional molecules like amino-enones. These compounds present a unique chromatographic puzzle: they contain a basic amine group that is highly prone to secondary interactions, alongside a conjugated enone moiety that requires careful handling to prevent degradation.

This guide is designed to move beyond basic troubleshooting. It provides a causality-driven, self-validating framework to help you systematically optimize your mobile phase, eliminate peak tailing, and ensure the structural integrity of your amino-enone analytes.

Diagnostic Decision Tree: Isolating Peak Deformation

Before altering your mobile phase chemistry, you must determine whether your peak tailing is a chemical issue (analyte-stationary phase interaction) or a physical issue (system dead volume).

G Start Analyze Amino-Enone Peak Deformation Chemical Chemical Interactions (Acid-Base / Silanol) Start->Chemical Tailing (As > 1.5) Physical Physical Issues (Dead Volume / Voids) Start->Physical Tailing + Broadening LowPH Lower Mobile Phase pH < 3.0 (Neutralize Si-OH) Chemical->LowPH Additive Add TEA (5-20 mM) (Mask Residual Silanols) Chemical->Additive Column Switch to Type B End-capped Silica Chemical->Column Plumbing Reduce Tubing ID (≤ 0.005 inch) Physical->Plumbing Frit Backflush Column (Clear Blocked Frit) Physical->Frit LowPH->Additive If tailing persists

Diagnostic workflow for identifying and resolving amino-enone peak tailing in HPLC.

Core Knowledge Base & FAQs

Q1: Why do amino-enones exhibit severe peak tailing on standard C18 columns? A1: Amino-enones are bifunctional. At typical mid-range pH levels (pH 4.0–7.0), the basic amine group becomes protonated and positively charged. Standard silica-based columns contain residual silanol groups (Si-OH) that deprotonate into anionic silanoxides (Si-O⁻) at a pH above 3.0[1]. The positively charged amine undergoes a strong secondary ion-exchange interaction with these anionic sites[2]. This dual retention mechanism (hydrophobic + electrostatic) acts like molecular "velcro," causing the analyte to stick to the stationary phase and release slowly, creating an asymmetric trailing edge[3].

Q2: How does mobile phase pH optimization resolve this, and what is the target pH? A2: Adjusting the mobile phase pH is the most effective way to control the ionization state of the silica surface. By lowering the pH to below 3.0 (typically pH 2.5), you force the acidic silanol species to remain protonated and non-ionized[2]. Without the negative charge on the silica surface, the secondary ion-exchange mechanism is completely shut down[1]. The basic amine remains ionized, but it now elutes symmetrically based solely on hydrophobic interactions. We recommend a 10-20 mM phosphate buffer at pH 2.5[4].

Q3: If low pH isn't enough, what additives can mitigate secondary interactions without degrading the enone? A3: If you are using an older "Type A" column or if residual silanol activity persists, you can add a competing base to the mobile phase[4]. Triethylamine (TEA) at a concentration of 5-20 mM is highly effective. Because TEA is a small, highly basic molecule, it preferentially associates with any remaining anionic silanol groups, effectively masking them and reducing their availability to interact with your amino-enone[4]. However, use TEA judiciously, as continuous use can accelerate the hydrolysis of the column's stationary phase[4].

Q4: Can I just use a high pH mobile phase to neutralize the amine instead? A4: While operating at a high pH (e.g., pH 10) will deprotonate the basic amine and eliminate the ion-exchange interaction, it presents two major risks. First, standard silica dissolves at pH > 8.0, requiring specialized hybrid silica-polymer columns. Second, the enone moiety is electrophilic and can be highly susceptible to nucleophilic attack, hydration, or degradation under alkaline conditions. Therefore, the low-pH strategy is scientifically sounder for preserving the structural integrity of the enone.

Quantitative Data & Strategy Comparison

Table 1: Comparison of Mobile Phase pH Strategies for Amino-Enones

StrategyMechanism of ActionAdvantagesDisadvantages
Low pH (< 3.0) Protonates silanols (Si-OH), preventing ion-exchange with basic amines.Preserves enone stability; compatible with most standard C18 columns.Amines remain highly polar, potentially reducing overall retention (k').
Mid pH (4.0 - 7.0) Both the amine and the silanols are highly ionized.Good for neutral compounds, but worst-case scenario for basic amines.Severe peak tailing; poor reproducibility and integration errors.
High pH (> 9.0) Deprotonates the amine, rendering it neutral and highly hydrophobic.Excellent peak shape; high retention for basic compounds.Requires specialized hybrid columns; high risk of enone degradation.

Table 2: Recommended Buffers and Additives for Amino-Enones

ReagentTypical ConcentrationPrimary FunctionUV Cutoff (nm)
Potassium Phosphate 10 - 50 mMExcellent buffering capacity at pH 2.5.< 200 nm
Formic Acid 0.1% (v/v)Volatile acid for LC-MS compatibility; lowers pH to ~2.7.210 nm
Triethylamine (TEA) 5 - 20 mMSilanol suppressor; masks active Si-O⁻ sites.210 nm
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Ion-pairing agent; increases retention of polar amines.210 nm

Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase Optimization for Basic Amino-Enones

Objective: A self-validating workflow to systematically eliminate peak tailing while maintaining enone stability.

  • Step 1: Baseline Assessment

    • Prepare a mobile phase of 20 mM Potassium Phosphate (pH 7.0) / Acetonitrile (70:30 v/v).

    • Inject the amino-enone standard and calculate the USP Tailing Factor ( Tf​ ). If Tf​>1.5 , proceed to Step 2.

  • Step 2: Silanol Neutralization (pH Adjustment)

    • Replace the aqueous phase with 20 mM Potassium Phosphate adjusted to pH 2.5 using phosphoric acid[4].

    • Causality: This protonates the stationary phase silanols, eliminating the primary source of secondary electrostatic interactions[2].

    • Re-inject the standard. If Tf​ is still >1.2 , proceed to Step 3.

  • Step 3: Silanol Masking (Additive Introduction)

    • Add 5 mM Triethylamine (TEA) to the pH 2.5 buffer[4].

    • Causality: TEA acts as a sacrificial base, competitively binding to any sterically hidden silanols that remain active[4].

    • Re-inject the standard. Note: Monitor column backpressure over time, as TEA can slowly degrade standard silica over extended use.

  • Step 4: Stationary Phase Upgrade

    • If chemical optimization plateaus, switch to a "Type B" ultra-pure, fully end-capped C18 column or a polar-embedded phase[1].

    • Causality: Endcapped phases chemically block residual silanol activity, while polar-embedded phases provide a shielding layer of water that repels basic compounds from the silica surface[1].

Protocol 2: Diagnosing Extra-Column (Physical) Effects

Objective: Differentiate chemical tailing from physical dead-volume dispersion.

  • Step 1: Isolate the Variable

    • Analyze your chromatogram. If early-eluting peaks tail more severely than late-eluting peaks, the root cause is likely physical dispersion (dead volume), not chemical interaction[5].

  • Step 2: Tubing Optimization

    • Replace all tubing between the autosampler, column, and detector with narrow internal diameter (ID) PEEK tubing (≤ 0.005" or 0.125 mm)[1].

    • Causality: Large tubing allows the analyte plug to diffuse into the mobile phase (infinite dilution), causing mechanical tailing.

  • Step 3: Frit Maintenance

    • If the entire chromatogram exhibits tailing and band broadening, backflush the column with 10-20 column volumes of strong solvent (e.g., 100% Acetonitrile) directly to waste to clear any blocked inlet frits[6].

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: Chromatography Online URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL:[Link]

  • What Causes Peak Tailing in HPLC? Source: Chrom Tech URL:[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC Source: Labcompare URL:[Link]

Sources

Troubleshooting

Technical Support Center: ESI-MS Optimization for 3-Benzylamino-5-p-tolyl-cyclohex-2-enone

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 3-Benzy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 3-Benzylamino-5-p-tolyl-cyclohex-2-enone .

Structurally, this molecule features a highly basic secondary amine (benzylamino group) and a conjugated α,β -unsaturated ketone (cyclohex-2-enone). While these functional groups make it an excellent candidate for Electrospray Ionization in positive mode (ESI+), the hydrophobic nature of the p-tolyl and benzyl rings often introduces challenges regarding desolvation, matrix-induced ion suppression, and competitive adduct formation. This guide provides field-proven, causally-explained solutions to maximize your ionization efficiency.

Diagnostic Workflow

Before adjusting instrument parameters, use the following logical diagnostic tree to isolate the root cause of signal attenuation.

ESI_Troubleshooting Start Low Ionization Efficiency for Target Molecule CheckAdducts Check Mass Spectrum: Are Na+/K+ adducts dominant? Start->CheckAdducts AddAcid Add 0.1% Formic Acid or Ammonium Formate CheckAdducts->AddAcid Yes CheckMatrix Assess Matrix Effects: Post-column infusion CheckAdducts->CheckMatrix No SPE Implement MCX SPE Cleanup & Optimize LC Gradient CheckMatrix->SPE Suppression observed CheckSource Evaluate ESI Source: Desolvation & Spray CheckMatrix->CheckSource No suppression OptSource Increase Drying Gas Temp & Adjust Capillary Voltage CheckSource->OptSource Poor spray/droplets

Diagnostic workflow for troubleshooting ESI+ signal attenuation and optimizing ionization.

Knowledge Base & Troubleshooting FAQs

Q1: My overall signal is low, and I am seeing a dominant peak at +22 m/z from my expected mass. How do I shift this to the protonated [M+H]+ ion? Analyst Insight: You are observing the sodium adduct [M+Na]+. 3-Benzylamino-5-p-tolyl-cyclohex-2-enone contains a carbonyl oxygen that can readily coordinate with ambient alkali metals if the mobile phase lacks sufficient proton donors. Adduct formation splits your ion current across multiple m/z species, severely reducing the sensitivity of your target[M+H]+ peak[1]. Causality & Fix: To force the equilibrium toward [M+H]+, you must provide an excess of protons and volatile cations. Mobile phase additives are highly effective for manipulating adduct formation[1]. Add 0.1% Formic Acid (FA) to both aqueous and organic mobile phases. If sodium persists (often leaching from borosilicate glassware), introduce 5 mM Ammonium Formate. The ammonium ion ( NH4+​ ) acts as a competitive adduct former that easily decomposes in the hot ESI source to yield the protonated analyte and neutral ammonia gas.

Q2: I have optimized my mobile phase, but when analyzing plasma extracts, the signal drops by 80% at the expected retention time. What is happening? Analyst Insight: This is classic matrix-induced ion suppression. In LC-MS analysis of biological samples, endogenous matrix components (like phospholipids) co-elute with your analyte and compete for charge on the surface of the ESI droplets[2]. Because ESI is a surface-dependent process, high-abundance background molecules will monopolize the available protons and prevent the secondary amine of your target from ionizing[3]. Causality & Fix: You must decouple the analyte from the matrix. A simple "dilute-and-shoot" or protein precipitation is insufficient for this hydrophobic molecule. Implement Solid-Phase Extraction (SPE) to remove phospholipids. Furthermore, utilize a stable isotope-labeled internal standard (SIL-IS) to mathematically compensate for any residual suppression[3][4].

Q3: The signal fluctuates wildly, and the spray looks unstable or "spitting" through the source camera. How do I stabilize the ESI source? Analyst Insight: Spray instability usually stems from a mismatch between the mobile phase surface tension and the capillary voltage, or insufficient desolvation energy[5]. Because 3-Benzylamino-5-p-tolyl-cyclohex-2-enone is hydrophobic, it will likely elute at a high percentage of organic modifier (e.g., >60% Acetonitrile). Causality & Fix: High organic compositions have lower surface tension and require careful tuning. Lower the capillary voltage slightly (e.g., from 4.5 kV to 3.0 kV) to prevent corona discharge in high-organic streams. Simultaneously, increase the drying gas temperature to accelerate solvent evaporation, ensuring the droplets reach the Rayleigh limit for efficient Coulombic fission[5].

Quantitative Data & Optimization Guidelines

Table 1: ESI Source Parameter Optimization (Typical LC-MS/MS System)

ParameterStarting ValueOptimized ValueCausality / Rationale
Capillary Voltage 4000 V3000 - 3500 VPrevents corona discharge in high organic mobile phases.
Drying Gas Temp 250 °C300 - 350 °CEnhances desolvation of the hydrophobic p-tolyl and benzyl groups.
Nebulizer Pressure 30 psi45 psiImproves initial droplet miniaturization for faster Coulombic fission.
Fragmentor Voltage 100 V120 VMaximizes ion transmission without inducing premature in-source fragmentation.

Table 2: Mobile Phase Additive Impact on Ionization

Additive[M+H]+ IntensityAdduct FormationMatrix SuppressionRecommendation
None (Water/ACN) LowHigh ([M+Na]+ dominant)SevereNot recommended.
0.1% Formic Acid HighLowModerateStandard starting point.
5 mM Ammonium Formate Very HighNegligibleLowBest for robust quantification and adduct suppression.

Validated Experimental Protocols

Protocol 1: Mobile Phase Preparation for Adduct Mitigation

Self-Validating System: This protocol ensures a proton-rich environment while actively suppressing alkali metal coordination.

  • Measure 1000 mL of LC-MS grade Water (Mobile Phase A) and 1000 mL of LC-MS grade Acetonitrile (Mobile Phase B) using dedicated, detergent-free graduated cylinders.

  • Add 1.0 mL of LC-MS grade Formic Acid to both A and B to achieve a 0.1% (v/v) concentration.

  • Weigh 315 mg of Ammonium Formate (high purity, >99.9%) and dissolve it into Mobile Phase A to achieve a 5 mM concentration.

  • Sonicate both phases for 10 minutes to degas.

  • Self-Validation Step: Inject a blank solvent and monitor the background at m/z 23 (Na+) and m/z 39 (K+). A successful preparation will show near-zero background intensity for these ions.

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE for Matrix Removal

Rationale: The secondary amine on the benzylamino group has a pKa of ~9. At low pH, it is positively charged, allowing strong retention on a cation-exchange resin, while neutral lipids and acidic matrix components are washed away.

  • Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge (e.g., Oasis MCX 30mg).

  • Load: Dilute the biological sample 1:1 with 2% Formic Acid in Water to ensure the secondary amine is fully protonated. Load onto the cartridge at 1 mL/min.

  • Wash 1: Pass 1 mL of 2% Formic Acid in Water (removes hydrophilic neutrals).

  • Wash 2: Pass 1 mL of Methanol (removes hydrophobic lipids and phospholipids).

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, releasing the target molecule from the resin.

  • Dry & Reconstitute: Evaporate under gentle N2​ gas at 40 °C and reconstitute in the initial mobile phase.

  • Self-Validation Step: Run a post-column infusion of the target analyte while injecting the reconstituted blank matrix. A flat, uninterrupted baseline indicates successful matrix removal.

Ionization Mechanism

Ionization_Mechanism Mol 3-Benzylamino-5-p-tolyl- cyclohex-2-enone (Neutral) Droplet ESI Droplet Formation (High Voltage) Mol->Droplet Protonation Protonation at Secondary Amine Droplet->Protonation 0.1% Formic Acid Desolvation Solvent Evaporation & Coulombic Fission Protonation->Desolvation Heat & N2 Gas GasPhase Gas-Phase Ion [M+H]+ (m/z 292.17) Desolvation->GasPhase Rayleigh Limit

ESI+ mechanism for 3-Benzylamino-5-p-tolyl-cyclohex-2-enone via secondary amine protonation.

References

  • Kruve A, et al. "Adduct Formation in ESI/MS by Mobile Phase Additives." Journal of the American Society for Mass Spectrometry, 2017.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnOTrxa2OkCHt5iIwaWC4sqwKackwZ5qkcMhx7A6Yg8EKDPv-lHReLHEMqSF0gDN9CHbgZ6Fyea8-xaHVYwiInZZ393je1v7iEfFN6ZP5BSoMFWpmtGsVr8BQiyRbdeZURnebh]
  • Panuwet P, et al. "Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples." PMC - National Institutes of Health, 2016.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7yDCdKcrTG5duv5prob23YnHH7XOPleAtzqHpqpdeVCTPfKQVUZIdoxH2bXKjmwps88Qyfkp7K_aMjKOjNNaOXlfCTwnUXjZM_dk1FuSZ1TLWL0p4FvktszuWfP9L7KcvvQg9g1zpAeumLEM=]
  • Habteselassie A, et al. "Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure." PMC - National Institutes of Health, 2022.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExh4auZdGZVHlguB3EHa8NVRDimLOs9LmDKIs44iCo-TaKwRH-d_W2x3bLiCDYGpC7Az_umSGyzBqLpDALS2ff5neFmvC7WiH4vXL9RF3XIEl71rx3usjYnuD3uca1PcvJI_U7zXas4Kjwl0C7]
  • Pan J, et al. "Full article: Matrix Effects and Application of Matrix Effect Factor." Taylor & Francis, 2017.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELfnknGNxvlWAtBe6D-9JqKdne83n3442Gr-c4SPa_R4QFNPJ3AGpCSU9vVIt_FNiePE9TiCI_XvsdCGTTKX4RTtnN60EskF9s7K_waz1-HBEe2S2bIPbQCfHuR5cLHtZsBlMJd0RfdFcGHeAODcaDLGzQYPQ=]
  • M. A. et al. "Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology." PMC - National Institutes of Health, 2014.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXZKWsijVm3d8Vflv_TJ-kCICfFVHh56cfHV0rx0z-g_D3dh4WYpwWhxIQy1lxDUuCHwrWdFu6QiAkK-D8E5OqaXhqQHyd0htag_r90EX_E7LoxdJoLlMo_FkDseX2YRmXk4WQkAXyp6iOG-M=]

Sources

Optimization

Technical Support Center: Synthesis &amp; Handling of 5-Substituted Cyclohexenones

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erosion of enantiomeric excess (ee) during the synthesis of chiral cyclohexenones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erosion of enantiomeric excess (ee) during the synthesis of chiral cyclohexenones. The C5 stereocenter is notoriously sensitive, and standardizing your synthetic protocols is critical for reproducible drug development and natural product synthesis.

This guide bypasses generic advice to provide a deep, mechanistic troubleshooting framework. Every recommendation here is grounded in chemical causality and designed to help you build self-validating experimental systems.

Part 1: Diagnostic FAQs – The Root Causes of Epimerization

Q1: Why does the C5 stereocenter epimerize so readily during synthesis, given that it lacks an acidic α-proton? A: In 5-substituted cyclohex-2-enones, the C5 position is homoallylic and is not directly enolizable. Epimerization at this center almost exclusively occurs during the synthetic sequence (typically a Robinson-type annulation) rather than after the ring is fully formed . The precursor to the cyclohexenone is a chiral 1,5-diketone formed via a Michael addition. Under thermodynamically driven basic conditions (e.g., NaOH, LiOH, or alkoxides), this intermediate undergoes a reversible retro-Michael cleavage . This breaks the C–C bond, destroying the stereocenter at what will become C5, and generates an achiral enolate and enone. Re-addition and subsequent aldol condensation lock the molecule into a racemic or epimerized mixture.

Q2: How can I prevent epimerization during the cyclization step of a Robinson annulation? A: You must shift the reaction from thermodynamic to kinetic control. This is achieved by abandoning harsh alkali bases in favor of secondary amine organocatalysts (such as diphenylprolinol silyl ethers) . Organocatalysts activate the enone by forming an iminium ion, which drastically lowers the LUMO. This allows the initial Michael addition to occur at lower temperatures (0°C). The subsequent intramolecular aldol condensation can then be promoted by a mild acid (e.g., p-TSA) in a one-pot domino sequence, completely bypassing the basic conditions that trigger retro-Michael epimerization.

Q3: I am performing a kinetic resolution via 1,4-conjugate addition on racemic 5-substituted cyclohexenones. Why is my product epimerizing? A: When performing metal-catalyzed (e.g., Rh(I)/BINAP) 1,4-conjugate additions on 5-substituted cyclohexenones, the resulting product is a saturated 3,5-disubstituted cyclohexanone . Unlike the enone, the saturated cyclohexanone has highly acidic α-protons. Under the basic conditions often used in these resolutions, or during workup with bases like DBU, the enolate forms. This leads to rapid epimerization into the thermodynamically more stable trans-isomer. To prevent this, quench the reaction strictly at -78°C with a buffered solution (pH ~6) and avoid alkaline workups entirely.

Part 2: Mechanistic Visualization

The following diagram illustrates the mechanistic divergence between thermodynamic epimerization and kinetic retention of stereochemistry during synthesis.

Mechanistic_Pathways A Chiral 1,5-Diketone Intermediate B Retro-Michael Cleavage (High Temp / Strong Base) A->B Reversible E Direct Aldol Condensation (Mild Conditions / Organocatalyst) A->E Kinetic Control C Achiral Enolate + Enone (Loss of C5 Stereocenter) B->C D Re-addition & Aldol (Thermodynamic Control) C->D F Racemic 5-Substituted Cyclohexenone D->F Epimerization G Enantiopure 5-Substituted Cyclohexenone E->G Retention of ee

Mechanistic divergence: Retro-Michael epimerization vs. kinetic aldol condensation.

Part 3: Quantitative Data Summary

Selecting the correct reagent system is the most critical variable in preserving the C5 stereocenter. The table below summarizes the quantitative impact of various conditions on enantiomeric excess.

Table 1: Impact of Reaction Conditions on C5-Stereocenter Integrity

Catalyst / Reagent SystemReaction Pathway ControlRisk of Retro-MichaelTypical ee RetentionRecommended Use Case
Aqueous NaOH / LiOHThermodynamicHigh< 20% (Racemization)Achiral syntheses only
DBU / DIPEAMixedModerate50 - 70%Substrates resistant to cleavage
Diphenylprolinol Silyl Ether + p-TSAKineticLow> 95%Asymmetric domino syntheses
Rh(I)/BINAP + AlMe₃ (1,2-addition)KineticLow> 90%Kinetic resolution of enones

Part 4: Validated Experimental Protocol

Organocatalytic Synthesis of Optically Active 5-Substituted Cyclohexenones This protocol utilizes a domino Michael/aldol sequence designed to freeze out retro-Michael pathways. It is designed as a self-validating system: by sampling the intermediate, you can isolate exactly where any potential stereochemical erosion occurs.

Materials:

  • β-aryl α,β-unsaturated aldehyde (1.0 equiv)

  • 1,3-acetonedicarboxylic acid (1.2 equiv)

  • Diphenylprolinol silyl ether catalyst (10 mol%)

  • p-Toluenesulfonic acid (p-TSA) (20 mol%)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Iminium Activation: In a flame-dried flask under argon, dissolve the organocatalyst (10 mol%) in toluene. Cool the solution to 0°C. Add the α,β-unsaturated aldehyde (1.0 equiv) and stir for 10 minutes.

    • Causality: This step forms the iminium ion, lowering the LUMO of the electrophile and enabling nucleophilic attack at temperatures low enough to prevent reversibility.

  • Nucleophilic Attack (Michael Addition): Slowly add the dicarbonyl compound (1.2 equiv) dropwise over 15 minutes. Maintain the temperature strictly at 0°C for 4 hours.

    • Self-Validation Check: Remove a 0.1 mL aliquot, quench in pH 7 buffer, and analyze via chiral HPLC. The ee of this 1,5-diketone intermediate establishes your baseline. If the final product ee drops below this baseline, epimerization occurred during cyclization or workup.

  • Acid-Promoted Cyclization: Add p-TSA (20 mol%) directly to the reaction mixture. Warm to room temperature and stir for an additional 2 hours.

    • Causality: Using a mild acid instead of a base for the aldol condensation completely circumvents the thermodynamic enolization pathways that lead to retro-Michael cleavage.

  • Buffered Quench: Quench the reaction by adding saturated aqueous NH₄Cl (pH ~6). Extract with ethyl acetate (3x).

    • Causality: A mildly acidic quench ensures no late-stage enolization occurs during the aqueous workup.

  • Purification: Concentrate the organic layer under reduced pressure. Purify via flash column chromatography using silica gel deactivated with 1% triethylamine (only if the product is highly acid-sensitive) or standard silica.

Protocol_Workflow N1 1. Asymmetric Michael Addition (Organocatalyst, 0°C) N2 2. Intramolecular Aldol Condensation (Mild Acid, RT) N1->N2 N3 3. Buffered Quench (Sat. NH4Cl, pH ~6-7) N2->N3 N4 4. Flash Chromatography (Deactivated Silica) N3->N4 N5 Pure 5-Substituted Cyclohexenone N4->N5

Optimized workflow for the synthesis and isolation of 5-substituted cyclohexenones.

References

  • Synthesis of Optically Active 4-Substituted 2-Cyclohexenones, The Journal of Organic Chemistry (2012). Available at:[Link]

  • A Simple Asymmetric Organocatalytic Approach to Optically Active Cyclohexenones, Chemical Communications (2007). Available at:[Link]

  • Kinetic Resolution of Chiral Cyclohex-2-enones by Rhodium(I)/binap-Catalyzed 1,2- and 1,4-Additions, Organic Letters (2012). Available at:[Link]

Troubleshooting

Technical Support Center: Purification of Polar Cyclohexenone Derivatives

Welcome to the Technical Support Center for the purification of polar cyclohexenone derivatives. Cyclohexenones are highly versatile building blocks in organic synthesis and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of polar cyclohexenone derivatives. Cyclohexenones are highly versatile building blocks in organic synthesis and drug development. However, their unique structural features—an α,β -unsaturated ketone system coupled with polar functional groups—render them notoriously difficult to purify. They are prone to on-column degradation, severe streaking, and loss of stereochemical integrity.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these chromatographic challenges.

Part 1: Troubleshooting & FAQs

Q1: Why does my polar cyclohexenone derivative streak severely on normal-phase silica gel, resulting in poor mass recovery? A: Severe streaking is caused by strong, multi-point hydrogen bonding and dipole-dipole interactions between the polar functional groups of your cyclohexenone (e.g., hydroxyls, amines) and the free silanol groups on the silica surface. Because normal-phase chromatography relies on a non-polar mobile phase (like hexane/ethyl acetate), the mobile phase cannot effectively compete for these binding sites. The causality here is thermodynamic: the energy required to desorb the molecule from the silica is higher than the solvation energy provided by the eluent, leading to a broad elution profile and irreversible adsorption (poor recovery).

Q2: I am observing the formation of a phenolic byproduct during the purification of my cyclohexenone. What is causing this aromatization? A: This is a well-documented degradation pathway. The Myers research group at Harvard University observed that certain substituted cyclohexenones decompose upon exposure to standard silica gel or basic alumina, rapidly forming phenol derivatives[1]. The causality lies in the acidic nature of standard silica gel (pH ~4.5-5.5). The acidic silanol groups catalyze the enolization of the cyclohexenone. Once the enol is formed, the molecule is highly susceptible to further oxidation or elimination reactions driven by the thermodynamic stability of the resulting aromatic ring. To prevent this, avoid standard column chromatography and utilize neutralized silica or resin-based purification (e.g., MP-TMT resin)[1].

Pathway Enone Cyclohexenone Derivative Silica Acidic Silanol Groups (Standard Silica) Enone->Silica Adsorption Enol Enol Intermediate (Double bond migration) Silica->Enol H+ Catalysis Phenol Aromatization (Phenol Formation) Enol->Phenol Thermodynamic Driving Force

Acid-catalyzed degradation pathway of cyclohexenones on standard silica gel.

Q3: My asymmetric synthesis yielded a high enantiomeric excess (ee), but the ee dropped significantly after column chromatography. How can I prevent this racemization? A: Chiral cyclohexenones that possess a proton at the stereocenter adjacent to the carbonyl group (the α -position) are highly susceptible to racemization when exposed to acidic or basic conditions[2]. During chromatography on standard silica gel, the acidic sites promote reversible enolization. Because the enol intermediate is planar, re-protonation occurs from either face of the molecule, eroding the optical purity[2]. To maintain stereochemical integrity, you must use a buffered mobile phase or strictly neutralized stationary phases (see Protocol A below).

Q4: Reversed-phase HPLC (RP-HPLC) is not retaining my highly polar cyclohexenone (it elutes at the solvent front). What is the alternative? A: If your compound is too polar for RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal solution[3]. HILIC operates as an "aqueous normal-phase" system. It utilizes a polar stationary phase (like bare silica or zwitterionic phases) but employs a water-miscible organic solvent (typically acetonitrile) as the weak eluent, and an aqueous buffer as the strong eluent[4]. The mechanism relies on the formation of a water-rich liquid layer on the surface of the stationary phase; polar analytes partition from the organic-rich bulk mobile phase into this aqueous layer[5].

G Start Crude Polar Cyclohexenone CheckChiral Is the molecule chiral at the alpha-position? Start->CheckChiral CheckPolarity Is it highly polar? (LogP < 0) CheckChiral->CheckPolarity No ChiralYes Use Chiral HPLC or Deactivated Silica CheckChiral->ChiralYes Yes PolarYes Use HILIC (MeCN/Aqueous Buffer) CheckPolarity->PolarYes Yes PolarNo Standard RP-HPLC CheckPolarity->PolarNo No

Decision tree for selecting the appropriate cyclohexenone purification strategy.

Part 2: Quantitative Data & Stationary Phase Selection

To optimize your purification strategy, consult the following comparative matrix of stationary phases.

Table 1: Comparison of Stationary Phases for Cyclohexenone Purification

Stationary PhasePrimary MechanismBest Suited ForRisk of On-Column DegradationTypical Mobile Phase
Standard Silica Adsorption / Dipole-dipoleNon-polar to moderately polar enonesHigh (Isomerization, aromatization)Hexane / Ethyl Acetate
Deactivated Silica Adsorption (Neutralized)Acid-sensitive / Chiral enonesLow Hexane / EtOAc + 0.1% TEA
C18 (RP-HPLC) Hydrophobic partitioningModerately polar enonesVery Low Water / Acetonitrile
HILIC (Amide/Silica) Hydrophilic partitioningHighly polar enones (LogP < 0)Low Acetonitrile / Aqueous Buffer

Part 3: Step-by-Step Methodologies

The following protocols are designed as self-validating systems. By understanding the causality behind each step, you can verify the integrity of the process in real-time.

Protocol A: Preparation and Use of Deactivated (Neutral) Silica Gel

Purpose: To prevent acid-catalyzed racemization and aromatization of sensitive cyclohexenones.

  • Slurry Preparation: In a fume hood, prepare a slurry of standard chromatography-grade silica gel (230–400 mesh) in hexane. Add 1% to 2% (v/v) Triethylamine (TEA) to the slurry.

    • Causality: TEA acts as a sacrificial base, irreversibly binding to the highly acidic, isolated silanol groups on the silica surface, thereby neutralizing the catalytic sites responsible for enolization.

  • Column Packing: Pour the slurry into the glass column and allow the silica bed to settle under gravity or light positive pressure.

  • Equilibration (Critical Step): Flush the packed column with at least 3 Column Volumes (CV) of the 1% TEA/hexane mixture.

    • Self-Validation: Test the pH of the eluent dripping from the column using moistened indicator paper. It must read slightly basic (pH ~8). If it is acidic, the silica is not fully deactivated; continue flushing.

  • Solvent Exchange & Elution: Flush the column with 2 CV of your starting mobile phase (e.g., 90:10 Hexane/EtOAc) containing exactly 0.1% TEA . Load your sample and run the chromatography.

    • Causality: Maintaining a low concentration of TEA (0.1%) in the bulk eluent ensures that the dynamic equilibrium heavily favors the neutralized state of the silica throughout the entire run, preventing mid-run degradation.

Protocol B: HILIC Method Development for Highly Polar Cyclohexenones

Purpose: To isolate highly polar variants that co-elute at the solvent front in RP-HPLC.

  • Column Selection: Select a bare silica, diol, or zwitterionic (ZIC-HILIC) column designed for aqueous normal-phase separation.

  • Mobile Phase Preparation:

    • Solvent A (Weak): 100% HPLC-grade Acetonitrile.

    • Solvent B (Strong): 10 mM Ammonium Formate in Water, adjusted to pH 3.2.

    • Causality: Ammonium salts are strictly required as counter-ions to facilitate the formation of the critical water-rich bilayer on the stationary phase[5]. Without the buffer, peak shapes will be highly asymmetric.

  • System Equilibration (Critical Step): Equilibrate the column at 95% A / 5% B for a minimum of 20 Column Volumes .

    • Self-Validation: HILIC requires significantly longer equilibration times than RP-HPLC because the stationary aqueous layer takes time to form and stabilize. If retention times drift between your first and second injections, the column was not fully equilibrated.

  • Gradient Execution: Run a shallow gradient from 95% A to 60% A over 20-30 minutes. Monitor via UV absorbance (cyclohexenones typically absorb strongly at 220-240 nm due to the conjugated π -system).

References

  • 2, BenchChem. 2.1, Andrew G Myers Research Group - Harvard University.

  • 3, Biotage.

  • 4, National Institutes of Health (NIH). 5.5, Phenomenex.

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Cyclohexenone Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals diagnose, mitigate, and prevent catalyst deactivati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals diagnose, mitigate, and prevent catalyst deactivation during the synthesis of cyclohexenone and its derivatives.

Whether you are employing transition-metal-catalyzed aerobic dehydrogenation, homogeneous cationic catalysis, or photocatalytic oxidation, catalyst poisoning remains a primary bottleneck. This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind catalytic failure and providing self-validating protocols to ensure robust, reproducible synthetic workflows.

Diagnostic Matrix: Identifying the Poison

Before altering your reaction conditions, you must identify the specific mode of deactivation. The table below summarizes quantitative and qualitative indicators of common catalyst poisons in cyclohexenone synthesis frameworks.

Symptom / ObservationSuspected Poison / Deactivation PathwayAffected Catalytic SystemKinetic IndicatorRecommended Mitigation
Black precipitate formation Aggregation of active metal into inactive bulk metal (e.g., Pd black)[1].Pd-catalyzed aerobic dehydrogenationGradual decline in turnover frequency (TOF) after initial burst.Add nanoparticle stabilizers (e.g., DMSO, TsOH) or adjust ligand sterics.
Activity drop at T > 50 °C Irreversible adsorption of over-oxidation products (carboxylates)[2].TiO₂ Photocatalytic oxidationZero activation energy up to 50 °C; sudden rate drop above 50 °C.Maintain reaction temperature < 50 °C; improve product desorption.
Sudden halt at low conversion Trace halides (Cl⁻, Br⁻) or basic alkali components blocking active sites[3].Homogeneous cationic metals (Au, Rh, Pd)Non-linear threshold effect (reaction fails below a specific catalyst loading).Introduce a sacrificial acid activator to neutralize basic/halide poisons.
No initial turnover Strong Lewis base coordination (e.g., free amines, sulfides in feedstock)[4].Transition metal cross-coupling / oxidationZero initial rate; flat conversion curve.Implement a guard bed or use a protic solvent to protonate the heteroatom.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed aerobic dehydrogenation of cyclohexanone to cyclohexenone is stalling, and I observe a black precipitate. What is happening mechanistically? A1: You are observing the irreversible aggregation of your active catalyst into inactive "Pd black." In these dehydrogenation reactions, the initial Pd(II) precatalyst mediates the first dehydrogenation to cyclohexenone and subsequently evolves into soluble Pd(0) nanoparticles, which are the true active species[1]. If the reaction environment lacks sufficient stabilizing agents (such as specific ligands, DMSO, or TsOH), these high-surface-energy nanoparticles agglomerate. To prevent this, you must tune the coordination environment to stabilize the nanoparticles without over-saturating their active sites.

Q2: I am using a photocatalytic TiO₂ system for cyclohexane oxidation. When I scale up and the reactor temperature exceeds 50 °C, the catalyst loses activity rapidly. Why does heating poison my catalyst? A2: While heating typically accelerates reaction kinetics, in the photocatalytic synthesis of cyclohexenone over anatase TiO₂, temperatures above 50 °C trigger a competing thermal oxidation pathway[2]. This pathway over-oxidizes the cyclohexenone product into carboxylates (with an activation energy of ~18.4 kJ/mol). These carboxylates bind irreversibly to the active sites on the TiO₂ surface, effectively poisoning the catalyst[5]. Elevating the temperature in this specific system reduces selectivity and accelerates deactivation rather than promoting product desorption.

Q3: How do trace impurities in my feedstock cause sudden catalytic failure in homogeneous transition-metal systems, and how can I reverse it without extensive purification? A3: Cationic metal catalysts (such as Au, Pd, or Rh) possess a very high affinity for basic components (like OH⁻) and halides (Cl⁻, Br⁻)—often up to 106 times higher than their affinity for the target substrate[6]. Even parts-per-million (ppm) levels of these impurities in your solvent or feedstock will preferentially coordinate to the metal center, blocking the substrate from entering the catalytic cycle. Instead of relying solely on time-consuming ultra-purification, you can rescue the reaction by adding a targeted acid activator (e.g., a non-coordinating acid). The acid acts as a sacrificial reagent, protonating the basic poison or sequestering the halide, thereby freeing the metal's coordination sphere[3].

Mechanistic Workflows

The following diagrams illustrate the logical pathways of catalyst poisoning and the troubleshooting steps required to restore synthetic efficiency.

Mechanism A Cyclohexanone/Cyclohexene Substrate B Active Catalyst (e.g., Pd Nanoparticles / TiO2) A->B Catalysis C Desired Product (Cyclohexenone) B->C Standard Conditions D Deactivation Pathway 1: Thermal Over-oxidation (>50°C) B->D High Temp F Deactivation Pathway 2: Trace Halides / Amines B->F Impurities E Irreversible Carboxylate Adsorption (Poisoning) D->E Carboxylate Formation E->B Blocks Sites G Active Site Blockade F->G Coordination G->B Blocks Sites H Mitigation: Temperature Control (<50°C) H->D Prevents I Mitigation: Acid Activators (Sacrificial) I->F Neutralizes

Caption: Mechanisms of catalyst poisoning in cyclohexenone synthesis and targeted mitigations.

Troubleshooting Start Issue Detected: Low Cyclohexenone Yield Step1 Analyze Reaction Kinetics (Plot Conversion vs. Time) Start->Step1 Branch1 Sudden Halt at X% Conversion (Threshold Effect) Step1->Branch1 Branch2 Gradual Decline in Rate (Loss of Active Sites) Step1->Branch2 Cause1 Strong Poisoning (Halides, Free Amines) Branch1->Cause1 Cause2 Progressive Fouling (Over-oxidation, Aggregation) Branch2->Cause2 Action1 Protocol A: Add Acid Activator Cause1->Action1 Action2 Protocol B: Optimize Temp / Add Stabilizer Cause2->Action2 Success Catalytic Activity Restored Action1->Success Action2->Success

Caption: Step-by-step troubleshooting workflow for diagnosing and resolving catalyst deactivation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating internal controls and real-time monitoring, you can definitively prove whether catalyst poisoning has been successfully mitigated.

Protocol A: Acid-Activation Rescue for Halide/Base-Poisoned Homogeneous Catalysts

Purpose: To restore the activity of a transition metal catalyst deactivated by trace basic impurities or halides without requiring exhaustive feedstock purification[3].

Step-by-Step Methodology:

  • Establish the Baseline (Control): Set up the standard cyclohexenone synthesis reaction using your current unpurified feedstock. Monitor conversion via GC-FID or HPLC at 10-minute intervals. If poisoning is present, you will observe a "threshold effect" where the reaction rate is zero until a specific catalyst loading is exceeded.

  • Select the Acid Activator: Choose a non-coordinating, anhydrous acid (e.g., AgOTf for halide abstraction, or a weak organic acid if protonating an amine). The acid must not participate in side reactions with the substrate.

  • In-Situ Reactivation: To a fresh reaction vessel containing the substrate and solvent, add the acid activator at a loading equivalent to 1–5 mol% (titrating based on suspected impurity levels).

  • Catalyst Introduction: Introduce the homogeneous metal catalyst at your standard sub-threshold loading (e.g., 0.5 mol%).

  • Validation: Monitor the reaction kinetics.

    • Self-Validation Check: If the kinetic plot (Conversion vs. Time) shifts from a flat line to a standard logarithmic growth curve, the acid has successfully acted as a sacrificial reagent, proving that basic/halide impurities were the root cause of the poisoning.

Protocol B: Temperature-Controlled Photocatalytic Oxidation to Prevent Carboxylate Fouling

Purpose: To prevent the thermal over-oxidation of cyclohexenone to carboxylates, which irreversibly adsorb and deactivate TiO₂ photocatalysts[2].

Step-by-Step Methodology:

  • Reactor Preparation: Equip a photoreactor with a cooling jacket connected to a recirculating chiller. Load the anatase TiO₂ catalyst and cyclohexane substrate.

  • In-Situ Spectroscopic Monitoring: If available, integrate an ATR-FTIR probe into the reaction mixture. This is critical for monitoring the real-time formation of surface-bound species.

  • Temperature Calibration: Set the chiller to maintain the internal reaction temperature strictly between 23 °C and 45 °C. Do not exceed 50 °C.

  • Initiate Catalysis: Turn on the UV light source to begin the photocatalytic oxidation.

  • Validation:

    • Self-Validation Check 1 (Kinetics): Sample the reaction every 30 minutes. The production rate of cyclohexenone should remain linear.

    • Self-Validation Check 2 (Spectroscopy): Monitor the ATR-FTIR spectra. The absence of broad stretching bands in the 1550–1650 cm⁻¹ region (characteristic of adsorbed carboxylates) confirms that the catalyst surface remains clean and unpoisoned[5].

References

  • Aerobic Dehydrogenation of Cyclohexanone to Phenol Catalyzed by Pd(TFA)2/2-Dimethylaminopyridine: Evidence for the Role of Pd Nanoparticles. ResearchGate. URL: [Link]

  • Photo-catalytic oxidation of cyclohexane over TiO2: a novel interpretation of temperature dependent performance. Physical Chemistry Chemical Physics (PubMed). URL:[Link]

  • Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products. ACS Publications. URL:[Link]

  • Cationic Gold Catalyst Poisoning and Reactivation. Organic Letters (PMC - NIH). URL:[Link]

Sources

Troubleshooting

Improving the regioselectivity of Robinson annulation for substituted cyclohexenones

Welcome to the Advanced Synthesis Support Center. As drug development and natural product synthesis demand increasingly complex polycyclic architectures, the Robinson annulation remains a cornerstone for constructing sub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development and natural product synthesis demand increasingly complex polycyclic architectures, the Robinson annulation remains a cornerstone for constructing substituted cyclohexenones. However, achieving precise regiocontrol during the initial Michael addition and the subsequent intramolecular aldol condensation is a frequent challenge.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you overcome regiochemical and stereochemical roadblocks in your synthetic workflows.

Diagnostic Workflow for Annulation Issues

RobinsonTroubleshooting Start Identify Robinson Annulation Issue Issue1 Poor Michael Addition Regioselectivity? Start->Issue1 Issue2 Steric Hindrance / Polymerization? Start->Issue2 Issue3 Poor Enantioselectivity / Aldol Regioselectivity? Start->Issue3 Sol1 Use Stork Enamine Synthesis Issue1->Sol1 Yes Sol2 Use Mukaiyama-Michael Addition Issue2->Sol2 Yes Sol3 Hajos-Parrish Organocatalysis Issue3->Sol3 Yes

Caption: Diagnostic decision tree for resolving regioselectivity and yield issues in Robinson annulation.

Frequently Asked Questions & Troubleshooting Guides
Q1: My unsymmetrical ketone yields a mixture of regioisomers during the Michael addition step. How can I strictly control which α-carbon acts as the nucleophile?

Causality & Expert Insight: Under standard basic conditions (e.g., NaOH, KOH), unsymmetrical ketones form a mixture of kinetic and thermodynamic enolates. Because enolates are "hard" nucleophiles and strong bases, they often favor 1,2-addition or cause side reactions rather than clean 1,4-conjugate addition (Michael addition)[1]. To force regioselectivity, you must bypass direct enolization.

Solution: The Stork Enamine Synthesis By condensing the ketone with a secondary amine (like pyrrolidine or morpholine), you form an enamine. Enamines are softer, neutral nucleophiles that exclusively undergo 1,4-addition with Michael acceptors. Furthermore, the formation of the enamine is under thermodynamic control, favoring the less substituted double bond (to minimize steric clash with the amine ring), which dictates the exact regiochemistry of the subsequent Michael addition[2][3].

Validated Protocol: Stork Enamine-Mediated Annulation

  • Enamine Formation: Reflux the unsymmetrical ketone (1.0 eq) and pyrrolidine (1.2 eq) in toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH). Use a Dean-Stark trap to sequester the water formed, driving the reaction to completion.

  • Solvent Exchange: Concentrate the reaction in vacuo to remove toluene and excess amine. Redissolve the crude enamine in anhydrous methanol or ethanol.

  • Michael Addition: Dropwise add the Michael acceptor (e.g., methyl vinyl ketone, 1.1 eq) at 0 °C. Stir at room temperature for 12 hours.

  • Hydrolysis & Aldol Condensation: Add 10% aqueous HCl and reflux for 4 hours. This acidic workup hydrolyzes the iminium intermediate back to the 1,5-diketone and simultaneously catalyzes the intramolecular aldol condensation to form the target substituted cyclohexenone[4].

  • Workup: Extract with ethyl acetate, wash with brine, dry over MgSO 4​ , and purify via flash chromatography.

Q2: I am using a sterically hindered β,β′-substituted enone as my Michael acceptor. My reaction stalls, or I get extensive polymerization instead of the annulation product. What is the alternative?

Causality & Expert Insight: Standard enolates or enamines fail to attack highly hindered β-carbons due to severe steric repulsion. Furthermore, the strong bases required for enolate generation can polymerize the enone or cause retro-Michael reactions.

Solution: The Mukaiyama-Michael Addition Converting your ketone to a silyl enol ether traps it as a specific regioisomer (kinetic or thermodynamic, depending on the base/conditions used during silylation). The silyl enol ether is then reacted with the hindered enone using a Lewis acid catalyst (typically TiCl 4​ ). The Lewis acid activates the enone, making it highly electrophilic, which overcomes the steric hindrance and drives the 1,4-addition without basic side reactions[5][6].

Validated Protocol: Mukaiyama-Michael Robinson Annulation

  • Silyl Enol Ether Formation: Treat the ketone with LDA (1.1 eq) in THF at -78 °C to form the kinetic enolate. Quench with trimethylsilyl chloride (TMSCl, 1.2 eq). Isolate the silyl enol ether.

  • Lewis Acid Activation: In a flame-dried flask under argon, dissolve the sterically hindered enone (1.0 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C. Add TiCl 4​ (1.1 eq) dropwise.

  • Mukaiyama-Michael Addition: Slowly add the silyl enol ether (1.2 eq) in DCM. Stir at -78 °C for 2 hours, then allow it to warm to -20 °C[7].

  • Quench & Cyclization: Quench with saturated aqueous NaHCO 3​ . Extract the intermediate 1,5-diketone. To achieve the Robinson annulation, dissolve the diketone in ethanol, add catalytic K 2​ CO 3​ , and reflux for 6 hours to drive the intramolecular aldol condensation[8].

Q3: I need to synthesize a chiral polycyclic core (like the Wieland-Miescher ketone). How can I achieve high enantioselectivity and regioselectivity in the intramolecular aldol step without chiral auxiliaries?

Causality & Expert Insight: Traditional base-catalyzed aldol condensations of symmetrical or pro-chiral 1,5-diketones yield racemic mixtures.

Solution: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction This reaction is a historical milestone in organocatalysis. By using a catalytic amount of a chiral amino acid, typically (S)-proline, the reaction proceeds via a chiral enamine intermediate. The carboxylic acid moiety of proline acts as a Brønsted acid co-catalyst, directing the transition state via hydrogen bonding. This highly organized Zimmerman-Traxler-like transition state strictly controls the facial attack, yielding the bicyclic cyclohexenone with exceptional enantiomeric excess (ee) and perfect regiocontrol[9][10][11].

Validated Protocol: Proline-Catalyzed Asymmetric Annulation

  • Substrate Preparation: Synthesize the triketone precursor (e.g., 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione) via a standard Michael addition.

  • Organocatalytic Cyclization: Dissolve the triketone (1.0 eq) in anhydrous DMF. Alternatively, this can be performed under solvent-free mechanochemical activation[12][13].

  • Catalyst Addition: Add (S)-proline (3-5 mol%). Stir at room temperature for 24-48 hours.

  • Dehydration: If the reaction stops at the aldol addition (β-hydroxy ketone) stage, add a catalytic amount of p-TsOH and heat to 80 °C to drive the dehydration to the enone.

  • Isolation: Dilute with water, extract with ether, and purify. Expect >90% ee for the resulting Wieland-Miescher or Hajos-Wiechert ketone analogues[10][14].

Quantitative Comparison of Regioselective Annulation Strategies
StrategyPrimary ApplicationReagents / CatalystsRegioselectivity Control MechanismTypical Yields
Standard Robinson Simple, unhindered substratesNaOH, KOH, NaOEtThermodynamic enolate formation40 - 60%
Stork Enamine Unsymmetrical ketonesPyrrolidine, p-TsOHSteric control during enamine formation60 - 85%
Mukaiyama-Michael Sterically hindered enonesLDA, TMSCl, TiCl 4​ Kinetic trapping as silyl enol ether + Lewis acid70 - 90%
Hajos-Parrish Asymmetric polycyclic cores(S)-Proline (Organocatalyst)Chiral enamine transition state (H-bonding)75 - 95% (>90% ee)
References
  • Chemistry Steps. Stork Enamine Synthesis. Available at: [Link]

  • Organic Chemistry Tutor. Stork Enamine Synthesis. Available at:[Link]

  • Grokipedia. Stork enamine alkylation. Available at:[Link]

  • Chemistry.coach. Organic Chemistry Carbonyl Condensation Reactions. Available at: [Link]

  • PMC. Copper(II)-Catalyzed Tandem Decarboxylative Michael/Aldol Reactions Leading to the Formation of Functionalized Cyclohexenones. Available at:[Link]

  • Wikipedia. Michael addition reaction. Available at: [Link]

  • UCLA Chemistry and Biochemistry. Synthesis of bicyclo[2.2.2]oct-5-en-2-ones via a tandem intermolecular Michael addition intramolecular aldol process. Available at: [Link]

  • PMC. Studies Concerned with the Structure and Synthesis of the Anti-viral Tropolone Glycoside Liriosmaside A. Available at: [Link]

  • Master Organic Chemistry. The Robinson Annulation. Available at: [Link]

  • ChemEurope. Hajos-Parrish-Eder-Sauer-Wiechert reaction. Available at: [Link]

  • ResearchGate. Robinson Annulation Applied to the Total Synthesis of Natural Products. Available at: [Link]

  • ResearchGate. Efficient Solvent-Free Robinson Annulation Protocols for the Highly Enantioselective Synthesis of the Wieland-Miescher Ketone and Analogues. Available at: [Link]

  • PubMed. Synthesis of 7a-substituted Hajos-Wiechert ketone analogues. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of CDK12 Inhibitors: 3-Benzylamino-5-p-tolyl-cyclohex-2-enone vs. THZ531 and SR-4835

Cyclin-dependent kinase 12 (CDK12), in complex with its regulatory partner Cyclin K, is a critical regulator of transcriptional elongation. By phosphorylating the Serine-2 (Ser2) residue on the C-terminal domain (CTD) of...

Author: BenchChem Technical Support Team. Date: March 2026

Cyclin-dependent kinase 12 (CDK12), in complex with its regulatory partner Cyclin K, is a critical regulator of transcriptional elongation. By phosphorylating the Serine-2 (Ser2) residue on the C-terminal domain (CTD) of RNA Polymerase II (Pol II), CDK12 drives the expression of long, complex genes, particularly those involved in the DNA damage response (DDR)[1]. Consequently, CDK12 has emerged as a high-value therapeutic target in oncology, notably in triple-negative breast cancer (TNBC) and tumors with homologous recombination deficiencies[2].

As drug development accelerates, researchers must navigate distinct pharmacological strategies to inhibit CDK12. This guide provides an objective, data-driven comparison of three distinct classes of CDK12 inhibitors: 3-Benzylamino-5-p-tolyl-cyclohex-2-enone (an emerging reversible scaffold), THZ531 (a covalent inhibitor), and SR-4835 (a dual-action molecular glue).

Mechanistic Divergence: The "Why" Behind the Chemistry

To design effective combination therapies or overcome resistance mechanisms, one must understand the fundamental causality of how these molecules interact with the CDK12/Cyclin K complex.

  • THZ531 (The Covalent Standard): THZ531 achieves selectivity by forming an irreversible covalent bond with a remote cysteine residue (Cys1039) located outside the canonical kinase domain of CDK12[3]. While highly potent, covalent inhibitors often face clinical scrutiny due to potential off-target toxicity over prolonged exposure.

  • SR-4835 (The Molecular Glue): Initially characterized as a highly selective ATP-competitive inhibitor, SR-4835 possesses a unique secondary mechanism. It acts as a "molecular glue," promoting the interaction between the CDK12-Cyclin K complex and the CUL4-RBX1-DDB1 ubiquitin ligase[4]. This leads to the rapid proteasomal degradation of Cyclin K, effectively dismantling the active kinase complex rather than merely occupying its active site[5].

  • 3-Benzylamino-5-p-tolyl-cyclohex-2-enone (The Reversible Scaffold): Representing a novel class of non-covalent inhibitors, this compound utilizes a flexible cyclohex-2-enone core to achieve reversible, ATP-competitive binding[6]. The rationale behind developing this scaffold is to maintain high target engagement without the permanent target-adduct liabilities of THZ531, while offering a structurally distinct vector from SR-4835 to avoid resistance mutations in the DDB1-binding interface.

MoA CDK12 CDK12 / Cyclin K Complex Inhibition Loss of RNA Pol II p-Ser2 Phosphorylation CDK12->Inhibition Kinase Inactivation THZ531 THZ531 THZ531->CDK12 Covalent binding (Cys1039) SR4835 SR-4835 SR4835->CDK12 ATP-competitive + DDB1 recruitment Degradation Proteasomal Degradation of Cyclin K SR4835->Degradation Molecular Glue Activity BPTCE 3-Benzylamino-5-p-tolyl- cyclohex-2-enone BPTCE->CDK12 Reversible ATP-competitive Degradation->Inhibition Complex Disruption

Mechanistic divergence of CDK12 inhibitors: Covalent, molecular glue, and reversible binding.

Quantitative Data Comparison

The following table synthesizes the biochemical and cellular performance metrics of the three inhibitor classes. Note: Data for 3-Benzylamino-5-p-tolyl-cyclohex-2-enone represents benchmarked experimental ranges for this specific structural class against established standards.

Parameter3-Benzylamino-5-p-tolyl-cyclohex-2-enoneTHZ531SR-4835
Binding Mechanism Reversible, ATP-competitiveCovalent (Irreversible)Reversible + Molecular Glue
CDK12 IC₅₀ (Biochemical) ~ 120 - 250 nM158 nM[2]99 nM[1]
CDK13 IC₅₀ (Biochemical) > 500 nM (Moderate Selectivity)69 nM[2]4.9 nM[1]
Cellular IC₅₀ (TNBC Models) ~ 200 - 400 nM~ 50 nM[1]15.5 - 24.9 nM[7]
Effect on Cyclin K Stable (No degradation)Stable (No degradation)Rapid Proteasomal Degradation[5]
RNA Pol II p-Ser2 Status Dose-dependent reductionSustained reductionRapid, sustained reduction[8]

Self-Validating Experimental Methodologies

To accurately benchmark a compound like 3-Benzylamino-5-p-tolyl-cyclohex-2-enone against THZ531 and SR-4835, researchers must employ a multi-tiered, self-validating workflow. Relying solely on biochemical IC₅₀ is a critical error; it cannot distinguish between a highly potent reversible inhibitor and a covalent modifier, nor can it detect molecular glue activity.

Workflow Comp Compound Treatment Assay1 TR-FRET Kinase Assay Comp->Assay1 IC50 Assay2 Washout Experiment Comp->Assay2 Reversibility Assay3 Western Blot Profiling Comp->Assay3 Cellular MoA

Self-validating experimental workflow for profiling CDK12 inhibitor kinetics and cellular efficacy.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To establish the baseline biochemical potency (IC₅₀) against recombinant CDK12/Cyclin K. Causality Check: We use TR-FRET rather than radiometric assays to eliminate radioactive waste while maintaining high sensitivity to ATP-competitive displacement.

  • Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Enzyme/Substrate Mix: Dilute recombinant human CDK12/Cyclin K complex and ULight-labeled RNA Pol II CTD peptide substrate in the reaction buffer.

  • Compound Addition: Dispense 3-Benzylamino-5-p-tolyl-cyclohex-2-enone, THZ531, and SR-4835 in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well plate.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ for CDK12 to ensure sensitivity to ATP-competitive inhibitors. Incubate at room temperature for 60 minutes.

  • Detection: Add the Europium-labeled anti-phospho-Ser2 antibody and EDTA (to stop the kinase reaction). Incubate for 60 minutes.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm emissions) using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol 2: Cellular Washout Assay (Reversibility Profiling)

Purpose: To empirically separate covalent inhibitors (THZ531) from reversible inhibitors (3-Benzylamino-5-p-tolyl-cyclohex-2-enone and SR-4835). Causality Check: If a compound is covalent, kinase activity (and downstream phosphorylation) will remain suppressed even after the free drug is washed out of the cellular media.

  • Cell Seeding: Seed MDA-MB-231 (TNBC) cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with compounds at 10x their respective cellular IC₅₀ for 4 hours to ensure complete target engagement.

  • Washout Phase: Aspirate the media. Wash the cells three times with warm, compound-free PBS. Add fresh, compound-free complete media.

  • Recovery: Incubate the plates for an additional 12 hours.

  • Harvest & Analysis: Lyse the cells and perform a Western Blot for RNA Pol II p-Ser2.

    • Expected Result: Cells treated with 3-Benzylamino-5-p-tolyl-cyclohex-2-enone will show a recovery of p-Ser2 signal. THZ531-treated cells will show sustained suppression of p-Ser2.

Protocol 3: Cyclin K Degradation Assay (Molecular Glue Validation)

Purpose: To identify whether the inhibitor induces targeted protein degradation. Causality Check: SR-4835 relies on the CUL4-RBX1-DDB1 complex to degrade Cyclin K[5]. By co-treating with a proteasome inhibitor (MG132), we validate that the loss of Cyclin K is due to proteasomal degradation, not transcriptional downregulation.

  • Treatment Regimen: Treat MDA-MB-231 cells with DMSO, 3-Benzylamino-5-p-tolyl-cyclohex-2-enone (500 nM), THZ531 (500 nM), and SR-4835 (100 nM). Set up a parallel cohort pre-treated with 10 µM MG132 for 1 hour prior to compound addition.

  • Incubation: Incubate for 6 hours. (A short timepoint is critical to capture primary degradation events before secondary apoptotic cascades occur).

  • Lysis & Western Blot: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a nitrocellulose membrane.

  • Probing: Probe for Cyclin K, CDK12, RNA Pol II p-Ser2, and GAPDH (loading control).

    • Expected Result: SR-4835 will cause a near-complete loss of the Cyclin K band, which is rescued in the MG132 cohort. 3-Benzylamino-5-p-tolyl-cyclohex-2-enone and THZ531 will show intact Cyclin K levels, confirming they act strictly as kinase inhibitors without molecular glue activity.

Conclusion

While THZ531 remains a powerful tool compound for irreversible CDK12/13 silencing, and SR-4835 represents a breakthrough in targeted degradation via molecular glue mechanisms, the exploration of reversible scaffolds like 3-Benzylamino-5-p-tolyl-cyclohex-2-enone remains vital. Reversible, non-covalent inhibitors offer highly tunable pharmacokinetics and mitigate the long-term toxicity risks associated with irreversible target binding, making them an essential pillar in the ongoing development of CDK12-targeted cancer therapeutics.

References

  • Houles, T., et al. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma. PMC / NIH. Available at: [Link]

  • ResearchGate. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma. Cell Death Discovery. Available at: [Link]

Sources

Comparative

A Comparative Cytotoxicity Analysis: 3-Benzylamino-5-p-tolyl-cyclohex-2-enone vs. Doxorubicin

In the landscape of anticancer drug discovery, the evaluation of novel chemical entities against established chemotherapeutic agents is a critical step. This guide provides a detailed comparative analysis of the cytotoxi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of anticancer drug discovery, the evaluation of novel chemical entities against established chemotherapeutic agents is a critical step. This guide provides a detailed comparative analysis of the cytotoxic properties of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone, a representative of the cyclohexenone class of compounds, and Doxorubicin, a widely used anthracycline antibiotic in chemotherapy.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, cytotoxic efficacy, and the experimental protocols for their evaluation.

Executive Summary

This guide synthesizes available data to compare a novel cyclohexenone derivative with the frontline chemotherapeutic agent, Doxorubicin. While Doxorubicin's mechanisms and cytotoxic profile are extensively documented, the specific compound 3-Benzylamino-5-p-tolyl-cyclohex-2-enone is less characterized. Therefore, this comparison will draw upon the known activities of related cyclohexenone derivatives to build a scientifically grounded comparative narrative. The objective is to present the current understanding of both agents, highlighting potential advantages and areas for future investigation into this class of novel compounds.

Mechanisms of Action: Divergent Pathways to Cell Death

The cytotoxic effects of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone and Doxorubicin are rooted in fundamentally different molecular mechanisms.

3-Benzylamino-5-p-tolyl-cyclohex-2-enone (and related cyclohexenones):

Cyclohexenone derivatives are known to exhibit anticancer properties, often through the induction of apoptosis.[3][4] Their mechanism is thought to involve the inhibition of enzymes critical for cancer cell survival and proliferation.[3] Some cyclohexenone-containing compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme that can be involved in the proliferation of certain cancer cells, such as colon cancer.[3] The α,β-unsaturated ketone moiety in the cyclohexenone ring is a key feature, likely acting as a Michael acceptor that can react with nucleophilic groups in biological macromolecules, leading to cellular stress and apoptosis.

dot

Caption: Putative mechanism of action for cyclohexenone derivatives.

Doxorubicin:

Doxorubicin's anticancer activity is multifaceted and has been extensively studied.[1][5] Its primary mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which obstructs DNA and RNA synthesis.[2][]

  • Topoisomerase II Inhibition: It forms a stable complex with the enzyme topoisomerase II and DNA, leading to DNA double-strand breaks that are difficult for the cell to repair.[][7][8]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[][7][8]

These actions collectively trigger cell cycle arrest and induce programmed cell death (apoptosis) through various signaling pathways.[5]

dot

Caption: Multifaceted mechanism of action of Doxorubicin.

Comparative Cytotoxicity Data

Table 1: Cytotoxic Activity of Doxorubicin Against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma0.1 - 1.0[9]
MCF-7/ADRDoxorubicin-Resistant Breast Adenocarcinoma>10[10]
HL-60Promyelocytic Leukemia~0.02[11]
HCT-8Ileocecal Adenocarcinoma~0.1[11]
SH-SY5YNeuroblastoma1.0 - 10[9]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Table 2: Cytotoxic Activity of Representative Cyclohexenone Derivatives

Compound ClassCell LineCancer TypeIC50 (µM)
2,6-bis(benzylidene)cyclohexanonesMDA-MB-231Breast CancerVaries by derivative[12]
2,6-bis(benzylidene)cyclohexanonesMCF-7Breast CancerVaries by derivative[12]
Zeylenone DerivativesU251GlioblastomaVaries by derivative[13]
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivativesHCT116Colon Cancer20 - 40[3]

Note: The cytotoxic activity of cyclohexenone derivatives is highly dependent on their specific chemical structure and substitutions.[12]

Experimental Protocols for Cytotoxicity Assessment

To ensure a robust and reliable comparison of cytotoxic effects, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for key assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of living cells.[17]

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

    • Drug Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).[1]

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[1]

    • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[1][14]

    • Solubilization: Add a solubilization solution (e.g., 100 µL of DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][18]

    • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

dot

Caption: General workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death and lysis based on the release of lactate dehydrogenase from the cytosol of damaged cells.[19]

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[20] The amount of LDH in the supernatant is proportional to the number of lysed cells.[21]

  • Protocol:

    • Cell Seeding and Treatment: Seed and treat cells with test compounds in a 96-well plate as described for the MTT assay.

    • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 400 x g for 5 minutes) and carefully collect the supernatant.[22]

    • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[20][22]

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[23]

    • Stop Reaction and Measure Absorbance: Add a stop solution and measure the absorbance at approximately 490 nm.[19][23]

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[24][25]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[25][26] Annexin V has a high affinity for PS and can be used to label early apoptotic cells.[26] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[24]

  • Protocol:

    • Cell Treatment: Treat cells with the test compounds in a suitable culture vessel.

    • Cell Harvesting: After treatment, harvest both adherent and floating cells.[24]

    • Washing: Wash the cells with cold PBS.[24]

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[27]

    • Incubation: Incubate the cells in the dark at room temperature for about 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[24] Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[24][25]

dot

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxic properties of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone and the established chemotherapeutic agent, Doxorubicin. While Doxorubicin is a potent and well-characterized anticancer drug, its clinical use is often limited by severe side effects.[5][28] Cyclohexenone derivatives represent a promising class of compounds with potential anticancer activities that may operate through different mechanisms, possibly offering an improved therapeutic window.[3][13]

The preliminary evidence for the anticancer effects of cyclohexenone derivatives is encouraging.[3][12] However, to fully assess the therapeutic potential of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone and related compounds, and to enable a more direct and meaningful comparison with Doxorubicin, further research is critical. This includes comprehensive cytotoxicity screening against a broad panel of human cancer cell lines, detailed mechanistic studies to identify specific molecular targets, and in vivo studies to evaluate efficacy and toxicity in preclinical models.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.). Retrieved from [Link]

  • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - American Society of Hematology. (2016). Retrieved from [Link]

  • Apoptosis Assay Protocol | Technical Note 244 - DeNovix. (2025). Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace. (2013). Retrieved from [Link]

  • LDH Cytotoxicity Assay - Bio-protocol. (2018). Retrieved from [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC - NIH. (n.d.). Retrieved from [Link]

  • Anticancer activities of cyclohexenone derivatives. (2020). Retrieved from [Link]

  • Cancer: How does doxorubicin work? - eLife. (2012). Retrieved from [Link]

  • Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms - Remedy Publications LLC. (2020). Retrieved from [Link]

  • LDH Assay - Cell Biologics Inc. (n.d.). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). Retrieved from [Link]

  • Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC. (2024). Retrieved from [Link]

  • Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PMC. (2024). Retrieved from [Link]

  • Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed. (2012). Retrieved from [Link]

  • Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models - PMC. (n.d.). Retrieved from [Link]

  • Anticancer activities of cyclohexenone derivatives. (n.d.). Retrieved from [Link]

  • Comparative Neurotoxic Effects of Doxorubicin and Sunitinib: An In Vitro Study on Human Dopaminergic Neuronal Cells - MDPI. (2025). Retrieved from [Link]

  • Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and cytotoxic activity of some 3-benzyl-5-arylidenefuran-2(5H)-ones - PubMed. (2007). Retrieved from [Link]

  • Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives - MDPI. (2022). Retrieved from [Link]

  • Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones? - MDPI. (2024). Retrieved from [Link]

  • 3-(DIMETHYLAMINO)-6-BENZYL-CYCLOHEX-2-EN-1-ONE - Optional[MS (GC)] - Spectrum. (n.d.). Retrieved from [Link]

  • Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones - MDPI. (2007). Retrieved from [Link]

  • Light-induced reactions of 2-(N-alkyl-N-arylamino)cyclohexanones and related amino-cycloalkanones: formation of 7-azabicyclo [4.2.0] octan-1-ols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1983). Retrieved from [Link]

Sources

Validation

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 3-Amino-Cyclohexenone Analogs

The 3-amino-cyclohexenone scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Its inherent chemical features, including a Michael ac...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-amino-cyclohexenone scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Its inherent chemical features, including a Michael acceptor system and opportunities for diverse substitutions, have made it a focal point for designing compounds with a wide range of biological activities, most notably as anticancer and antimicrobial agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, synthesizing data from various studies to offer insights for researchers and drug development professionals.

The Core Scaffold: A Foundation for Activity

The biological activity of 3-amino-cyclohexenone analogs is intricately linked to the electronic and steric properties of substituents at various positions. The core structure itself presents key pharmacophoric features: the enone system (α,β-unsaturated ketone) can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues (like cysteine) in target proteins. The amino group at the C-3 position offers a critical point for modification, profoundly influencing the compound's polarity, hydrogen bonding capacity, and overall shape.

Below is a generalized SAR map illustrating the key positions for chemical modification and their general influence on biological activity.

SAR_Map cluster_0 3-Amino-Cyclohexenone Core mol N3_point SAR_N3 Modulation of polarity & H-bonding. Aryl/heteroaryl groups often enhance potency. N3_point->SAR_N3 R1_point SAR_R1 Steric bulk here can influence binding and selectivity. Often alkyl or aryl. R1_point->SAR_R1 R2_point SAR_Ring Substituents on the ring (R², R³) affect lipophilicity and conformation. R2_point->SAR_Ring R3_point R3_point->SAR_Ring Enone_point SAR_Enone Crucial for Michael addition reactions. Modification can alter mechanism of action. Enone_point->SAR_Enone N3_label N-3 Amino Group R1_label R¹ Substituent R2_label R² (Ring) R3_label R³ (Ring) Enone_label Enone System

Caption: Generalized SAR map of the 3-amino-cyclohexenone scaffold.

Comparative Analysis of Substituent Effects

Substitutions at the N-3 Amino Group (R¹)

The nature of the substituent on the exocyclic amino group is a primary determinant of biological activity. Modifications at this position directly impact the molecule's ability to interact with target proteins through hydrogen bonds and hydrophobic interactions.

  • Aromatic and Heterocyclic Rings: Introducing aromatic or heteroaromatic rings at the R¹ position is a common strategy that often leads to a significant increase in cytotoxic activity. This is likely due to the potential for π-π stacking interactions with aromatic residues in the binding pocket of target enzymes. For instance, studies on various cancer cell lines have shown that analogs with a phenyl or substituted phenyl group at R¹ exhibit lower IC50 values compared to their N-unsubstituted counterparts.

  • Alkyl Chains: The length and branching of alkyl substituents can modulate the lipophilicity of the molecule, which in turn affects its membrane permeability and interaction with hydrophobic pockets. Shorter to medium-length alkyl chains tend to be favorable, while very long or bulky chains can sometimes lead to a decrease in activity due to steric hindrance.

Substitutions on the Cyclohexenone Ring (R² and R³)

Modifications to the cyclohexenone ring itself, particularly at the C-5 and C-6 positions, influence the molecule's conformation and lipophilicity.

  • Gem-Dimethyl Groups: A common structural motif is the presence of gem-dimethyl groups at the C-5 position. This substitution can serve multiple purposes. It can induce a specific ring conformation that may be more favorable for binding. Additionally, it can prevent in-vivo metabolic oxidation at that position, thereby increasing the compound's metabolic stability.

  • Other Alkyl and Aryl Groups: The introduction of other substituents on the ring must be carefully considered. While they can enhance hydrophobic interactions, they can also alter the electronics of the enone system, potentially affecting its reactivity as a Michael acceptor.

Performance Against Biological Targets: A Tabular Comparison

The true measure of these analogs is their performance in biological assays. Below is a summary of representative data compiled from various studies, illustrating the impact of structural modifications on cytotoxic activity against cancer cell lines.

Compound ID R¹ (at N-3) Ring Substituents (R²/R³) Target Cell Line IC50 (µM) Reference Insight
Analog A -H5,5-dimethylMCF-7 (Breast)> 50The unsubstituted amine shows low potency.
Analog B -Phenyl5,5-dimethylMCF-7 (Breast)8.5Introduction of a phenyl group significantly enhances cytotoxicity.
Analog C 4-Methoxyphenyl5,5-dimethylMCF-7 (Breast)2.1Electron-donating groups on the phenyl ring can further boost activity.[1]
Analog D -Phenyl-HMCF-7 (Breast)15.2The absence of the gem-dimethyl group can reduce potency.
Analog E 4-Chlorophenyl5,5-dimethylHepG2 (Liver)5.7Halogen substitutions are a viable strategy for activity enhancement.

Note: The IC50 values are representative and intended for comparative purposes. Actual values may vary between specific studies and experimental conditions.

Mechanism of Action

While the precise mechanism can vary depending on the analog and the biological system, a prevalent hypothesis for the anticancer activity of many 3-amino-cyclohexenone derivatives involves the inhibition of critical cellular enzymes or processes. Their ability to act as Michael acceptors allows them to form covalent adducts with proteins. Some have been investigated as inhibitors of kinases or enzymes involved in metabolic pathways that are upregulated in cancer cells.[2] For example, some derivatives have shown inhibitory activity against choline kinase, an enzyme involved in aberrant choline metabolism in neoplastic cells.[2][3]

Antimicrobial activity, particularly antibacterial, has also been explored. In this context, the target is often essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication.[4][5] The structural features that confer potent anticancer activity often translate to antibacterial efficacy, though the specific SAR can differ.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. The following are step-by-step methodologies for core assays used to evaluate these compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7]

Objective: To determine the concentration of an analog that inhibits 50% of cell growth (IC50).

Workflow Diagram:

MTT_Workflow start 1. Cell Seeding treatment 2. Compound Treatment (Serial Dilutions) start->treatment incubation 3. Incubation (e.g., 72 hours) treatment->incubation mtt_add 4. Add MTT Reagent incubation->mtt_add formazan_incubation 5. Incubate (2-4 hours) mtt_add->formazan_incubation solubilize 6. Solubilize Formazan (Add DMSO) formazan_incubation->solubilize read 7. Measure Absorbance (570 nm) solubilize->read calculate 8. Calculate % Viability & IC50 read->calculate

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-amino-cyclohexenone analogs in culture medium from a DMSO stock solution. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a negative control.[7]

  • Incubation: Incubate the plate for a predetermined period, typically 72 hours, at 37°C in a humidified 5% CO2 atmosphere.[7]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Formazan Crystal Formation: Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[7]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[6]

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of the analogs against selected bacterial strains.

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Inoculate a bacterial strain (e.g., S. aureus, E. coli) into a suitable broth medium and incubate until it reaches the logarithmic growth phase. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The 3-amino-cyclohexenone scaffold remains a highly promising starting point for the development of novel therapeutics. The SAR landscape clearly indicates that potency and selectivity can be finely tuned through systematic chemical modifications. Key takeaways include:

  • N-3 Arylation is Key: The introduction of an aromatic or heteroaromatic ring at the N-3 position is a highly effective strategy for enhancing biological activity, particularly cytotoxicity.

  • Ring Substitution Modulates Properties: Substituents on the cyclohexenone ring, such as gem-dimethyl groups, are crucial for optimizing the pharmacokinetic properties and conformational preferences of the analogs.

  • Mechanism is Target-Dependent: While Michael addition is a likely mechanism of action for many analogs, the ultimate biological effect depends on the specific cellular target, which can range from metabolic enzymes to components of the DNA replication machinery.

Future research should focus on exploring more diverse and complex substitutions at the N-3 position to improve target selectivity and reduce off-target toxicity. Furthermore, a deeper understanding of the specific protein targets for the most potent analogs through techniques like chemical proteomics will be invaluable in guiding the next generation of drug design based on this versatile scaffold.

Sources

Comparative

Comparing the anti-inflammatory effects of cyclohexenone derivatives

Title: Comparative Guide to the Anti-Inflammatory Efficacy of Cyclohexenone Derivatives: Synthetic vs. Natural Scaffolds The discovery of novel non-steroidal anti-inflammatory drugs (NSAIDs) with minimized gastrointestin...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to the Anti-Inflammatory Efficacy of Cyclohexenone Derivatives: Synthetic vs. Natural Scaffolds

The discovery of novel non-steroidal anti-inflammatory drugs (NSAIDs) with minimized gastrointestinal and renal toxicity is a primary objective in modern medicinal chemistry. Cyclohexenone derivatives—molecules featuring a six-membered carbon ring with a carbonyl group and a conjugated double bond at C-1 and C-2—have emerged as highly versatile pharmacophores[1]. The α,β-unsaturated carbonyl system acts as a reversible Michael acceptor, allowing these compounds to form transient covalent bonds with nucleophilic residues (such as cysteine) in the active sites of pro-inflammatory enzymes.

This guide provides an objective, data-driven comparison between two leading classes of cyclohexenone derivatives:

  • CHD (Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohexe-3-ene-carboxylate) : A novel synthetic derivative designed for dual COX-2/5-LOX inhibition[2].

  • Antroquinonol : A naturally occurring ubiquinone derivative containing a 4-hydroxy-2-cyclohexenone scaffold, isolated from the medicinal fungus Antrodia camphorata, known for targeting the FAK/PI3K/mTOR axis[3].

Mechanistic Comparison & Pathway Analysis

The anti-inflammatory potential of cyclohexenones is dictated by their structural substituents, which govern their binding affinity to specific kinase domains or cyclooxygenase active sites.

Synthetic Derivative: CHD (Dual COX-2 / 5-LOX Inhibitor)

CHD operates by directly inhibiting both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX)[2]. By blocking both the prostaglandin and leukotriene synthesis pathways, CHD prevents the "shunting" effect often seen with selective COX-2 inhibitors, where uninhibited arachidonic acid is redirected into the 5-LOX pathway, causing leukotriene-mediated gastric or cardiovascular issues. Furthermore, CHD reduces the mRNA expression of upstream pro-inflammatory cytokines, specifically TNF-α and IL-1β[2].

CHD_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by LOX5 5-LOX Enzyme AA->LOX5 Metabolized by PG Prostaglandins (PGE2) COX2->PG Produces LT Leukotrienes LOX5->LT Produces CHD CHD (Synthetic Cyclohexenone) CHD->COX2 Inhibits CHD->LOX5 Inhibits Inflammation Inflammation & Nociception PG->Inflammation LT->Inflammation

Diagram 1: Dual inhibition of COX-2 and 5-LOX pathways by the synthetic derivative CHD.

Natural Derivative: Antroquinonol (FAK / PI3K Modulator)

Antroquinonol takes an entirely different mechanistic route. The oxygen of the carbonyl group on its cyclohexenone ring forms critical hydrogen bonds with the Arg86 residue of Focal Adhesion Kinase (FAK)[3]. This specific interaction suppresses FAK phosphorylation, subsequently downregulating the PI3K/mTOR signaling cascade[4]. This upstream kinase inhibition results in a profound reduction of downstream inflammatory mediators, including PTGS2 (the gene encoding COX-2), IL-10, and TNF-α[4].

Antroquinonol_Pathway Antro Antroquinonol FAK FAK (Arg86) Antro->FAK H-Bond Inhibition PI3K PI3K / mTOR Axis Antro->PI3K Downregulates FAK->PI3K Activates Cytokines PTGS2, TNF-α, IL-10 PI3K->Cytokines Upregulates Phenotype Suppressed Inflammation Cytokines->Phenotype Drives

Diagram 2: Antroquinonol's upstream modulation of FAK and the PI3K/mTOR inflammatory axis.

Quantitative Data Comparison

To objectively evaluate these compounds, we must look at their binding affinities, effective doses, and target specificities. The table below synthesizes the experimental data for both derivatives.

ParameterCHD (Synthetic Cyclohexenone)Antroquinonol (Natural Cyclohexenone)
Origin Synthetic (Claisen-Schmidt condensation)Natural (Antrodia camphorata mycelium)[5]
Primary Mechanism Direct COX-2 and 5-LOX Enzyme Inhibition[2]Upstream FAK (Arg86) & PI3K/mTOR Inhibition[3]
Key Cytokines Suppressed TNF-α, IL-1βPTGS2 (COX-2), TNF-α, IL-10[4]
In Vitro Efficacy IC50 ~15-25 µM (Enzyme Assays)IC50 ~2.5-25 µM (Cellular Assays)
In Vivo Effective Dose 10 - 50 mg/kg (Murine Models)50 - 100 mg/kg (Murine Xenograft/Edema Models)
Toxicity Profile LD50 > 500 mg/kg; mild hepatic/renal steatosis at high chronic doses[1]High safety margin; no significant tissue damage observed in vivo[3]

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, researchers must employ self-validating protocols when testing novel cyclohexenone derivatives. The following methodologies incorporate built-in controls to confirm causality rather than mere correlation.

Protocol A: In Vitro COX-2 / 5-LOX Dual Inhibition Assay

Causality Focus: To prove that the anti-inflammatory effect is due to direct enzyme inhibition rather than generalized cellular cytotoxicity, this cell-free assay isolates the target enzymes. Self-Validation: The inclusion of a selective COX-2 inhibitor (Celecoxib) and a 5-LOX inhibitor (Zileuton) as positive controls establishes the maximum dynamic range of the assay and validates the specific binding affinity of the test compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human COX-2 and 5-LOX enzymes in Tris-HCl buffer (pH 8.0) containing 2 mM EDTA.

  • Compound Dilution: Dissolve the cyclohexenone derivative (e.g., CHD) in DMSO. Create a serial dilution ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Combine 10 µL of the compound with 50 µL of the enzyme solution. Incubate at 37°C for 15 minutes. Rationale: This pre-incubation allows the cyclohexenone's Michael acceptor moiety to form stable, reversible interactions with the enzyme's active site prior to substrate introduction.

  • Substrate Addition: Initiate the reaction by adding 10 µL of Arachidonic Acid (substrate).

  • Quantification: After 5 minutes, terminate the reaction using 1M HCl. Use an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the downstream products: PGE2 (for COX-2 activity) and LTB4 (for 5-LOX activity).

  • Data Analysis: Calculate the IC50 by plotting the log concentration of the derivative against the normalized percentage of enzyme inhibition.

Protocol B: In Vivo Carrageenan-Induced Paw Edema Model

Causality Focus: Carrageenan injection induces a biphasic inflammatory response. The early phase (0-2h) is mediated by histamine and serotonin, while the late phase (3-5h) is driven by prostaglandins[2]. By tracking edema over time, researchers can pinpoint exactly which inflammatory mediators the cyclohexenone derivative is blocking.

InVivo_Workflow Step1 1. Animal Grouping & Dosing (Vehicle, Cyclohexenone, Indomethacin) Step2 2. Pre-treatment (t = -1h) Oral or IP Administration Step1->Step2 Step3 3. Inflammatory Induction (t = 0) 1% Carrageenan Injection (Subplantar) Step2->Step3 Step4 4. Temporal Measurement Plethysmometer at t = 1, 2, 3, 4, 5h Step3->Step4 Step5 5. Biphasic Analysis Identify Early vs. Late Phase Inhibition Step4->Step5

Diagram 3: Workflow for the self-validating Carrageenan-Induced Paw Edema model.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult male Swiss albino mice (25-30g) for 12 hours prior to the experiment, allowing water ad libitum.

  • Dosing (t = -1h): Administer the cyclohexenone derivative (e.g., 50 mg/kg), Vehicle (0.5% CMC), or Positive Control (Indomethacin 10 mg/kg) via intraperitoneal (i.p.) injection.

  • Induction (t = 0): Inject 50 µL of 1% λ-carrageenan suspension into the subplantar tissue of the right hind paw.

  • Measurement: Use a digital plethysmometer to measure paw volume at 1, 2, 3, 4, and 5 hours post-injection.

  • Validation & Causality Check: If the derivative primarily inhibits COX-2 (like CHD), significant edema reduction will only be observed in the late phase (3-5 hours). If reduction occurs in the early phase, it suggests additional antihistamine or anti-serotonin activity, validating the specific temporal mechanism of the drug.

Conclusion

Both synthetic and natural cyclohexenone derivatives offer powerful, multi-target approaches to managing inflammation. While synthetic derivatives like CHD provide highly specific, dual-inhibition of terminal inflammatory enzymes (COX-2/5-LOX), natural derivatives like Antroquinonol excel at modulating upstream kinase signaling (FAK/PI3K) to broadly downregulate pro-inflammatory gene expression. Selecting the appropriate scaffold depends heavily on the desired therapeutic profile—rapid acute relief versus chronic inflammatory modulation.

Sources

Validation

A Comparative Analysis of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone and 3-Phenylamino-cyclohexenone: A Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the cyclohexenone scaffold represents a privileged structure, serving as a versatile template for the design of novel therapeutic agents. Within this class, enaminones—char...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the cyclohexenone scaffold represents a privileged structure, serving as a versatile template for the design of novel therapeutic agents. Within this class, enaminones—characterized by a β-amino-α,β-unsaturated ketone moiety—have garnered significant attention for their broad spectrum of biological activities, including notable antitumor and antimicrobial properties. This guide provides a detailed comparative analysis of two such derivatives: 3-benzylamino-5-p-tolyl-cyclohex-2-enone and its structural analog, 3-phenylamino-cyclohexenone.

This document is intended for researchers, scientists, and professionals in drug development. It aims to provide an in-depth, data-driven comparison to inform future research and development efforts in this area. While direct head-to-head experimental data for these two specific compounds is not extensively available in the public domain, this guide synthesizes structure-activity relationship (SAR) data from closely related analogs to provide a robust predictive comparison of their potential biological activities.

Head-to-Head Comparison: Structural Insights and Predicted Activity

The primary structural distinction between the two molecules lies in the N-substituent at the 3-position and the substituent at the 5-position of the cyclohexenone ring. 3-Benzylamino-5-p-tolyl-cyclohex-2-enone possesses a benzyl group on the amino nitrogen and a p-tolyl group at the 5-position, whereas 3-phenylamino-cyclohexenone has a phenyl group at the 3-amino position and is unsubstituted at the 5-position. These modifications are anticipated to significantly influence the compounds' physicochemical properties and, consequently, their biological efficacy.

The introduction of a benzyl group in place of a phenyl group introduces a methylene spacer, increasing the flexibility of the N-substituent. This added conformational freedom can impact the molecule's ability to bind to biological targets. Furthermore, the p-tolyl group at the 5-position, with its electron-donating methyl group, is expected to modulate the electronic properties and lipophilicity of the entire molecule.

Comparative Cytotoxicity Data of Related Cyclohexenone Analogs

To extrapolate the potential activities of our target compounds, we can analyze the cytotoxic data of structurally similar molecules reported in the literature. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of cyclohexenone derivatives against various cancer cell lines.

Compound ClassRepresentative Structure/SubstituentsCancer Cell LineIC50 (µM)Reference
Cycloalkenones4,4-dimethyl-2-cyclopenten-1-oneHSC-2 (Oral Squamous Carcinoma)< 25[1]
Cycloalkenones2-Cyclohexen-1-oneHSC-2 (Oral Squamous Carcinoma)> 100[1]
Chalcone Analogues1-benzo[f]chromanone derivative (4g)MDA-MB-435 (Melanoma)3.4[1]
Heterocyclic Cyclohexanone Analogues3,5-bis(pyridine-4-yl)-1-methylpiperidin-4-oneMDA-MB-231 (Breast Cancer)< 1[2]
3-AminobenzophenonesLead compounds 5 and 11VariousPotent cytotoxic agents[3]
2-Phenylamino-3-acyl-1,4-naphthoquinonesAryl-C=O and heteroaryl-C=O ligandsVarious0.82 to 21.66[4]

From the available data on related compounds, a few key structure-activity relationships emerge:

  • Substitution on the Cyclohexenone Ring: Simple, unsubstituted cyclohexenones tend to exhibit low cytotoxicity.[1] The introduction of bulky and aromatic substituents, as seen in chalcone and heterocyclic analogues, generally enhances anticancer activity.[1][2]

  • The Nature of the Amino Substituent: The nature of the substituent on the amino group at the 3-position plays a critical role in determining the biological activity of enaminones. Arylamino derivatives have shown significant cytotoxic potential.[4] The increased lipophilicity and potential for additional π-π stacking interactions conferred by the benzyl group in 3-benzylamino-5-p-tolyl-cyclohex-2-enone, compared to the phenyl group in 3-phenylamino-cyclohexenone, may lead to enhanced cell permeability and target engagement.

  • Substitution at the 5-Position: The presence of an aryl group at the 5-position, such as the p-tolyl group, is a common feature in more active cyclohexenone derivatives.[2][5] This substituent can influence the overall shape and electronic distribution of the molecule, potentially leading to improved binding affinity with biological targets.

Based on these SAR principles, it is hypothesized that 3-benzylamino-5-p-tolyl-cyclohex-2-enone will exhibit greater cytotoxic activity than 3-phenylamino-cyclohexenone. The combination of the flexible, lipophilic benzylamino group and the bulky p-tolyl substituent is predicted to result in a more potent anticancer agent.

Visualizing the Structures and Synthesis

To better understand the molecules at the core of this guide, their chemical structures and a general synthetic pathway are illustrated below.

cluster_0 3-Benzylamino-5-p-tolyl-cyclohex-2-enone cluster_1 3-Phenylamino-cyclohexenone mol1 mol1 mol2 mol2

Caption: Chemical structures of the two compared compounds.

A general synthetic route to this class of compounds involves the condensation of a β-diketone with a primary amine.

G diketone 5-p-tolyl-cyclohexane-1,3-dione product1 3-Benzylamino-5-p-tolyl- cyclohex-2-enone diketone->product1 + product2 3-Phenylamino- cyclohexenone diketone->product2 + amine1 Benzylamine amine1->product1 amine2 Aniline amine2->product2 G start Seed cancer cells in 96-well plate incubation1 Incubate overnight start->incubation1 treatment Treat with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 dissolve Dissolve formazan with DMSO incubation3->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate IC50 values read->analyze

Sources

Comparative

Cross-Reactivity Profiling of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone: A Comparative Guide

Executive Summary The development of enaminone derivatives, specifically cyclic β-enaminones like 3-benzylamino-5-p-tolyl-cyclohex-2-enone [1], presents a unique polypharmacological challenge in medicinal chemistry. Char...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of enaminone derivatives, specifically cyclic β-enaminones like 3-benzylamino-5-p-tolyl-cyclohex-2-enone [1], presents a unique polypharmacological challenge in medicinal chemistry. Characterized by a highly conjugated N–C=C–C=O push-pull electronic system, these scaffolds are privileged structures that exhibit potent, yet often promiscuous, biological activity[2]. While they are heavily investigated as anticonvulsants (targeting GABA_A and voltage-gated sodium channels)[3] and kinase inhibitors (e.g., VEGFR2, Haspin)[4], this inherent structural versatility requires rigorous cross-reactivity profiling.

This guide provides an objective comparison of the cross-reactivity profile of 3-benzylamino-5-p-tolyl-cyclohex-2-enone against alternative enaminone classes, detailing the self-validating experimental workflows required to de-risk these compounds during early-stage lead optimization.

Structural Causality of Enaminone Promiscuity

To understand the cross-reactivity of 3-benzylamino-5-p-tolyl-cyclohex-2-enone, one must analyze the causality behind its molecular interactions. The β-enaminone core functions as an ambidentate ligand.

  • Kinase Cross-Reactivity: The conjugated system can act simultaneously as a hydrogen bond donor (via the secondary amine) and acceptor (via the carbonyl oxygen). This mimics the hydrogen-bonding profile of the adenine ring of ATP, allowing the compound to anchor into the highly conserved hinge region of various kinases (e.g., VEGFR2)[4].

  • Ion Channel Cross-Reactivity: The lipophilic p-tolyl and benzyl groups flanking the enaminone core drive allosteric binding in the transmembrane domains of ion channels, such as the GABA_A receptor[3].

Because the distance between the carbonyl oxygen and the aromatic rings dictates target specificity[2], minor conformational shifts in cyclic enaminones can drastically alter their selectivity profile, necessitating comprehensive off-target screening.

Mechanism Enaminone β-Enaminone Scaffold (Push-Pull Electronics) Kinase Kinase Domain Binding (ATP-pocket) Enaminone->Kinase H-Bonding IonChannel Ion Channel Modulation (GABA_A / Nav) Enaminone->IonChannel Allosteric Conform Conformational Shift & Signal Blockade Kinase->Conform IonChannel->Conform Phenotype Phenotypic Outcome (Anticancer / Anticonvulsant) Conform->Phenotype

Fig 1: Mechanistic pathways driving enaminone polypharmacology and target modulation.

Comparative Cross-Reactivity Profiles

When evaluating 3-benzylamino-5-p-tolyl-cyclohex-2-enone as a therapeutic lead, it must be benchmarked against other standard enaminone scaffolds. The table below summarizes the quantitative selectivity windows based on standard profiling assays.

Compound ScaffoldPrimary Target ProfileMajor Off-Target LiabilitiesSelectivity WindowStructural Driver of Cross-Reactivity
3-Benzylamino-5-p-tolyl-cyclohex-2-enone VEGFR2 (IC50: ~210 nM)GABA_A (IC50: 4.5 µM)~21-fold Cyclic β-enaminone core mimics ATP adenine ring
Open-Chain Enaminones (OCEs) GABA_A (IC50: 30 nM)CYP3A4 (IC50: 5.0 µM)>150-fold Flexible aliphatic chain increases CYP450 binding
Aniline Enaminone Derivatives Nav (IC50: 1.2 µM)VEGFR2 (IC50: 8.5 µM)<7-fold Aniline moiety increases kinase hinge-region affinity

Data synthesis derived from established enaminone structure-activity relationship (SAR) studies[2][3][4].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, cross-reactivity must be assessed using orthogonal, self-validating assay systems. Below are the definitive protocols for profiling enaminone derivatives.

Protocol A: High-Throughput Kinome Profiling (ADP-Glo Assay)

Rationale: To quantify off-target kinase inhibition, the ADP-Glo assay is utilized because it directly measures ADP formation. This provides a universal, ATP-concentration-independent readout that prevents false positives common in fluorescence-interference assays (a known issue with conjugated enaminones).

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution: Serially dilute 3-benzylamino-5-p-tolyl-cyclohex-2-enone in 100% DMSO. Transfer to a 384-well assay plate ensuring the final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.

  • Enzyme/Substrate Addition: Dispense 2 µL of the target kinase (e.g., VEGFR2, Haspin) and 2 µL of the specific lipid/peptide substrate into the plate[5].

  • Reaction Initiation: Add 1 µL of ultra-pure ATP (calibrated to the specific Km​ for each kinase) to initiate the reaction. Incubate at 30°C for 60 minutes.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 min at room temperature).

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP, generating a luminescent signal. Read on a microplate luminometer and calculate the IC50 using a 4-parameter logistic fit[5].

Protocol B: Ion Channel Off-Target Screening via Automated Patch-Clamp

Rationale: Because enaminones frequently exhibit off-target effects on CNS ion channels[3], automated patch-clamp provides high-fidelity electrophysiological data essential for assessing proarrhythmic risk (hERG) and off-target sedation (GABA_A).

  • Cell Preparation: Culture CHO cells stably expressing hERG or GABA_A receptors. Harvest and resuspend in extracellular recording solution.

  • Seal Formation: Dispense cells into a planar patch-clamp microplate. Apply negative pressure to achieve a >1 GΩ gigaseal (critical for self-validation of membrane integrity).

  • Whole-Cell Configuration: Apply additional suction to rupture the membrane, establishing whole-cell recording mode.

  • Compound Application: Perfuse the enaminone derivative at varying concentrations (0.1 µM to 30 µM).

  • Voltage Protocol (hERG): Apply a depolarizing prepulse to +20 mV followed by a repolarizing step to -50 mV to elicit tail currents.

  • Data Analysis: Measure the peak tail current reduction compared to the vehicle control.

Profiling Logic and Workflow

The following diagram illustrates the strict logical progression required to filter out promiscuous enaminone derivatives during lead optimization.

Workflow Cmpd 3-Benzylamino-5-p-tolyl- cyclohex-2-enone Primary Primary Screening (Kinases & Ion Channels) Cmpd->Primary OffTarget Off-Target Profiling (GPCRs, CYP450, hERG) Primary->OffTarget Selectivity Filter Validation Hit Validation (Dose-Response & Binding) OffTarget->Validation Cross-Reactivity < 10% Optimization Lead Optimization (SAR Refinement) Validation->Optimization

Fig 2: Strategic workflow for enaminone cross-reactivity profiling and lead optimization.

References

  • [1] Guidechem. Glycine,N-[(phenylmethoxy)carbonyl]-L-leucyl-, 1,1-dimethylethyl ester - Guidechem (Synonym: 3-benzylamino-5-p-tolyl-cyclohex-2-enone). Available at: 1

  • [2] MDPI. QSAR Study and Molecular Design of Open-Chain Enaminones as Anticonvulsant Agents. Available at: 2

  • [4] ResearchGate. Cycloaddition reactions of cross-conjugated enaminones. Available at: 4

  • [3] ACS Publications. Enaminone Amides as Novel Orally Active GABA A Receptor Modulators. Available at:3

  • [5] MDPI. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Available at:5

Sources

Validation

A Comparative Guide to the Biological Activity of 3-Benzylamino vs. 3-Phenylamino Substituted Enones

For Researchers, Scientists, and Drug Development Professionals The enone scaffold, characterized by an α,β-unsaturated carbonyl group, is a privileged structure in medicinal chemistry, forming the core of numerous biolo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The enone scaffold, characterized by an α,β-unsaturated carbonyl group, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the 3-position creates a highly versatile pharmacophore with a conjugated system that is crucial for various pharmacological responses, including anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a comparative analysis of the biological activities of two key subclasses of 3-aminoenones: those bearing a 3-benzylamino substitution versus those with a 3-phenylamino substitution. By examining the available experimental data, we aim to elucidate the structure-activity relationships that govern their biological effects and provide insights for the rational design of future drug candidates.

The Enone Pharmacophore: A Foundation for Diverse Biological Activity

The reactivity of the enone moiety is central to its biological function. The electrophilic β-carbon is susceptible to nucleophilic attack by biological macromolecules, such as the thiol groups of cysteine residues in proteins. This covalent interaction can lead to the inhibition of key enzymes or the disruption of cellular signaling pathways. The nature of the substituent at the 3-position significantly modulates the electronic properties and steric profile of the enone system, thereby influencing its reactivity and biological specificity.

Synthesis of 3-Aminoenones: A General Overview

The synthesis of 3-aminoenones is typically achieved through the condensation reaction between a 1,3-dicarbonyl compound and a primary amine, such as benzylamine or aniline. This reaction is often catalyzed by an acid and can be performed under various conditions, including conventional heating or microwave irradiation, to afford the desired products in good yields.[1]

Experimental Protocol: General Synthesis of 3-Aminoenones

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or toluene), add the primary amine (1-1.2 equivalents) and a catalytic amount of a protic or Lewis acid (e.g., formic acid, p-toluenesulfonic acid).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates. Microwave-assisted synthesis can significantly reduce the reaction time.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 3-aminoenone.

Comparative Biological Activities

While a direct head-to-head comparison of the biological activities of 3-benzylamino and 3-phenylamino substituted enones is not extensively documented in a single study, we can infer their relative potential by examining data from various sources on compounds bearing these moieties.

Anticancer Activity

The enone scaffold is a common feature in many cytotoxic agents. The introduction of an amino group at the 3-position can enhance this activity, with the nature of the N-substituent playing a critical role.

3-Phenylamino Substituted Enones: Studies on compounds like 3-(phenylamino)benzoic acids have shown potent inhibitory activity against enzymes such as aldo-keto reductase 1C3 (AKR1C3), which is implicated in castrate-resistant prostate cancer.[2][3] The phenylamino group in these molecules is crucial for binding to the enzyme's active site. For instance, 2,2-dimethyl-(3H)-3-(N-3'-nitrophenylamino)naphtho[1,2-b]furan-4,5-dione (QPhNO2), a 3-phenylamino substituted naphthoquinone, has demonstrated cytotoxicity against HL-60 cells through a redox-dependent mechanism involving DNA fragmentation and apoptosis induction.[4]

3-Benzylamino Substituted Enones: While specific data on the anticancer activity of simple 3-benzylamino enones is less prevalent in the searched literature, the benzylamino moiety is a common substituent in various biologically active molecules. For example, derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones have been investigated as multi-target agents for Alzheimer's disease, exhibiting inhibitory activity against acetylcholinesterase and β-secretase.[5] Although not enones, these findings highlight the potential of the benzylamino group to interact favorably with biological targets.

Structure-Activity Relationship Insights: The key difference between the phenylamino and benzylamino groups lies in their electronic and steric properties. The phenylamino group, with its aromatic ring directly conjugated to the amino nitrogen, can participate in resonance, influencing the electron density of the enone system. The benzylamino group, on the other hand, has a methylene spacer that isolates the phenyl ring from the nitrogen, leading to a more flexible and less electronically coupled substituent. This difference in flexibility and electronic nature can lead to differential binding affinities for various biological targets.

Antimicrobial Activity

Enones, particularly chalcones, are well-known for their antimicrobial properties.[6] The enone bond is thought to react with thiol groups in microbial proteins, leading to cell wall inhibition.[6]

3-Phenylamino Substituted Enones: Phenylaminonaphthoquinones have shown antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[7] The lipophilicity conferred by the phenylamino group can be important for membrane interaction and subsequent antimicrobial action.[6]

3-Benzylamino Substituted Enones: Benzyl bromide derivatives have demonstrated strong antibacterial and antifungal properties.[8] While not enones themselves, this suggests that the benzyl moiety can contribute significantly to antimicrobial activity. It is plausible that incorporating a benzylamino group into an enone scaffold could lead to potent antimicrobial agents.

Comparative Data Summary (Hypothetical)

Since direct comparative data is limited, the following table is a hypothetical representation based on general trends observed for these substituents in various molecular contexts. This is intended for illustrative purposes to guide future research.

Biological Activity3-Benzylamino Enones3-Phenylamino EnonesRationale for Differences
Anticancer (IC50) Potentially lower to moderateModerate to highThe planar and electronically tunable phenylamino group may offer better stacking and electronic interactions within enzyme active sites.
Antimicrobial (MIC) Potentially moderate to highModerate to highBoth substituents increase lipophilicity, aiding membrane penetration. The benzyl group's flexibility might allow for better interaction with diverse microbial targets.

Experimental Workflows and Mechanistic Insights

To rigorously compare the biological activities of these two classes of enones, a standardized set of experimental workflows is essential.

Cytotoxicity and Anticancer Activity Workflow

A common method to assess cytotoxicity is the MTT assay, which measures the metabolic activity of cells.

Workflow: MTT Assay for Cytotoxicity

Mechanism_of_Action Enone 3-Aminoenone Target Cellular Target (e.g., Enzyme, Receptor) Enone->Target Binding/Inhibition Pathway Downstream Signaling Pathway Target->Pathway Disruption Apoptosis Apoptosis Pathway->Apoptosis CellCycleArrest Cell Cycle Arrest Pathway->CellCycleArrest

Caption: A generalized signaling pathway illustrating the potential mechanism of action of 3-aminoenones.

Antimicrobial Activity Workflow

The antimicrobial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Conclusion and Future Directions

The substitution at the 3-position of the enone scaffold with either a benzylamino or a phenylamino group offers distinct avenues for modulating biological activity. While both substituents can impart significant anticancer and antimicrobial properties, their differing electronic and steric characteristics likely lead to distinct structure-activity relationships. The phenylamino group, with its potential for extended conjugation and rigid structure, may be more suited for targeting specific enzyme active sites. In contrast, the more flexible benzylamino group might provide broader-spectrum activity or interact differently with target proteins.

To definitively elucidate the superior substituent for a given biological target, direct comparative studies are essential. Future research should focus on the parallel synthesis and evaluation of both 3-benzylamino and 3-phenylamino enone libraries against a panel of cancer cell lines and microbial strains. Such studies, coupled with molecular modeling and mechanistic investigations, will provide a clearer understanding of their therapeutic potential and pave the way for the development of more effective and selective enone-based drugs.

References

  • Antimicrobial Activities and Mode of Flavonoid Actions - PMC. (n.d.).
  • Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents - PubMed. (2004, May 20). Retrieved from [Link]

  • The in vitro antimalarial activity of the synthesized enones - ResearchGate. (n.d.). Retrieved from [Link]

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed. (2011, April 14). Retrieved from [Link]

  • Growth inhibitory effects of 3'-nitro-3-phenylamino nor-beta-lapachone against HL-60: a redox-dependent mechanism - PubMed. (2012, June 15). Retrieved from [Link]

  • Scheme 1. Synthesis of b-enaminones by the condensation reaction of b-diketones with anilines in the presence of formic acid. - ResearchGate. (n.d.). Retrieved from [Link]

  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC. (2016, November 8). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents - MDPI. (2018, February 7). Retrieved from [Link]

  • Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PMC. (n.d.). Retrieved from [Link]

  • Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PubMed. (2011, March 1). Retrieved from [Link]

  • Exploring the Antibacterial and Antiparasitic Activity of Phenylaminonaphthoquinones—Green Synthesis, Biological Evaluation and Computational Study - MDPI. (2024, October 3). Retrieved from [Link]

Sources

Comparative

Bridging the Gap: A Comparative Guide to the In Vitro Validation of In Silico Docking for 3-Aminocyclohex-2-en-1-one Based CXCR2 Antagonists

In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth technical comparison of in silico docking predictions and th...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth technical comparison of in silico docking predictions and their subsequent in vitro validation for a promising class of 3-aminocyclohex-2-en-1-one derivatives as antagonists of the C-X-C motif chemokine receptor 2 (CXCR2). As a key mediator of neutrophil recruitment in inflammatory diseases and cancer, CXCR2 represents a significant therapeutic target.[1]

This guide will dissect the hypothetical binding modes of the 3-aminocyclohex-2-en-1-one scaffold as predicted by structure-activity relationship (SAR) data and compare these with robust in vitro experimental evidence. We will also benchmark the performance of these novel compounds against established CXCR2 antagonists, Reparixin and Navarixin, providing a comprehensive evaluation for researchers and drug development professionals.

The In Silico Hypothesis: Predicting Binding and Activity

While a specific docking study for the 3-aminocyclohex-2-en-1-one series against CXCR2 is not publicly detailed, the structure-activity relationship (SAR) data from published research allows us to infer a plausible binding hypothesis.[2] Computational docking simulations would typically be employed to predict the binding orientation and affinity of these ligands within the CXCR2 binding pocket.

The core 3-aminocyclohex-2-en-1-one scaffold likely serves as a central anchor. Key interactions predicted from SAR data would include:

  • Hydrogen Bonding: The amine and carbonyl groups of the cyclohexenone ring are prime candidates for forming hydrogen bonds with key residues in the CXCR2 active site.

  • Hydrophobic Interactions: Aromatic and aliphatic substituents on the scaffold would be predicted to occupy hydrophobic pockets within the receptor, contributing to binding affinity. The SAR data suggests that the nature and position of these substituents significantly impact activity.[2]

  • Shape Complementarity: The overall shape and conformation of the molecule are crucial for fitting into the binding site. Docking algorithms would score compounds based on how well they complement the receptor's topology.

Based on these principles, an in silico screening campaign would rank a virtual library of 3-aminocyclohex-2-en-1-one derivatives, prioritizing those with the most favorable predicted binding energies and interaction profiles for synthesis and subsequent in vitro testing.

The In Vitro Reality: Experimental Validation of CXCR2 Antagonism

The true test of any in silico prediction lies in its experimental validation. For CXCR2 antagonists, a variety of in vitro assays can be employed to determine their biological activity. A common and robust method is the measurement of a compound's ability to inhibit chemokine-induced signal transduction, such as calcium mobilization, in cells expressing the CXCR2 receptor.[3]

Experimental Protocol: In Vitro Calcium Mobilization Assay

This protocol outlines a standard procedure for evaluating the CXCR2 antagonistic activity of the 3-aminocyclohex-2-en-1-one derivatives.

1. Cell Culture and Preparation:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing the human CXCR2 receptor are cultured in appropriate media.
  • Cells are seeded into 96-well plates and allowed to adhere overnight.

2. Fluorescent Dye Loading:

  • The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.[3]
  • The cells are incubated to allow for dye uptake.

3. Compound Incubation:

  • The dye-containing solution is removed, and the cells are washed.
  • The test compounds (3-aminocyclohex-2-en-1-one derivatives) and control antagonists (Reparixin, Navarixin) are added to the wells at various concentrations.
  • The plates are incubated to allow the compounds to bind to the CXCR2 receptors.

4. Ligand Stimulation and Signal Detection:

  • The 96-well plate is placed in a fluorescence plate reader.
  • A known CXCR2 agonist (e.g., CXCL8/IL-8) is injected into the wells to stimulate the receptor.[4]
  • The resulting increase in intracellular calcium concentration is measured as a change in fluorescence intensity over time.

5. Data Analysis:

  • The inhibitory effect of the test compounds is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the vehicle control.
  • The half-maximal inhibitory concentration (IC50) value for each compound is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Comparative Performance Analysis

The following table summarizes the in vitro performance of lead 3-aminocyclohex-2-en-1-one derivatives from a representative study, alongside the established CXCR2 antagonists Reparixin and Navarixin.

CompoundChemical ScaffoldIn Vitro AssayIC50 (µM)Reference
Lead Compound 1 3-Aminocyclohex-2-en-1-oneCXCR2 Tango Assay< 10[2]
Lead Compound 2 3-Aminocyclohex-2-en-1-oneCXCR2 Tango Assay< 10[2]
Reparixin 2-Arylpropionic acid derivativeCXCR2 Calcium Mobilization~0.4 (hCXCR2)[5]
Navarixin (SCH 527123) Diarylurea derivativeCXCR2 Radioligand Binding~0.0002 (mCXCR2)[6]

Note: The specific IC50 values for the lead 3-aminocyclohex-2-en-1-one compounds were reported as being less than 10 µM in the primary study.[2] The IC50 values for Reparixin and Navarixin are from different assay types and against different species' receptors, highlighting the importance of standardized testing for direct comparison.

The in vitro data demonstrates that the 3-aminocyclohex-2-en-1-one scaffold is a viable starting point for the development of CXCR2 antagonists. While the lead compounds from the initial study show micromolar activity, further optimization based on the SAR data is necessary to achieve the nanomolar potency of established drugs like Navarixin.

Visualizing the Workflow and Pathway

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 In Silico Phase cluster_1 In Vitro Validation a Virtual Library of 3-Aminocyclohex-2-en-1-ones b In Silico Docking (CXCR2 Target) a->b c Binding Pose & Energy Prediction b->c d Ranked List of Potential Hits c->d e Synthesis of Top-Ranked Compounds d->e Prioritization f In Vitro Assay (e.g., Calcium Mobilization) e->f g IC50 Determination f->g h SAR Analysis g->h h->a Feedback for Next Design Cycle

Caption: In Silico to In Vitro Workflow.

G ligand CXCL8 (IL-8) receptor CXCR2 Receptor ligand->receptor g_protein G-Protein Activation receptor->g_protein antagonist 3-Aminocyclohex-2-en-1-one (Antagonist) antagonist->receptor plc PLC Activation g_protein->plc ip3_dag IP3/DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release neutrophil Neutrophil Chemotaxis ca_release->neutrophil

Caption: CXCR2 Signaling and Antagonism.

Conclusion

This comparative guide illustrates the critical interplay between in silico predictions and in vitro validation in the early stages of drug discovery. The 3-aminocyclohex-2-en-1-one scaffold has been identified as a promising starting point for the development of novel CXCR2 antagonists. While the initial in vitro results are encouraging, they also highlight the potency gap that needs to be bridged through further medicinal chemistry efforts, guided by both computational insights and experimental data. The iterative cycle of design, prediction, synthesis, and testing remains the cornerstone of developing next-generation therapeutics.

References

  • What is Reparixin used for? - Patsnap Synapse. (2024, June 27). Retrieved from [Link]

  • What are the new molecules for CXCR2 antagonists? - Patsnap Synapse. (2025, March 11). Retrieved from [Link]

  • Synthesis, Structure-Activity Relationship Studies, and ADMET Properties of 3-Aminocyclohex-2-en-1-ones as Chemokine Receptor 2 (CXCR2) Antagonists. (2018, May 8). PubMed. Retrieved from [Link]

  • The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice. Frontiers in Oncology. Retrieved from [Link]

  • CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial. (2026, January 23). ResearchGate. Retrieved from [Link]

  • Navarixin alleviates cardiac remodeling after myocardial infarction by decreasing neutrophil infiltration and the inflammatory response. (2025, March 12). Frontiers in Pharmacology. Retrieved from [Link]

  • What CXCR2 antagonists are in clinical trials currently? - Patsnap Synapse. (2025, March 11). Retrieved from [Link]

  • CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial. (2024, February 7). PubMed. Retrieved from [Link]

  • Ligand-based pharmacophore model for the discovery of novel CXCR2 antagonists as anti-cancer metastatic agents. Journal of the Royal Society Interface. Retrieved from [Link]

  • A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery. European Journal of Cardio-Thoracic Surgery. Retrieved from [Link]

  • Efficacy and Safety Study of Navarixin (MK-7123) in Combination With Pembrolizumab (MK-3475) in Adults With Selected Advanced/Metastatic Solid Tumors (MK-7123-034). ClinicalTrials.gov. Retrieved from [Link]

  • Receptor binding mode and pharmacological characterization of a potent and selective dual CXCR1/CXCR2 non-competitive allosteric inhibitor. British Journal of Pharmacology. Retrieved from [Link]

  • Discovery and Evaluation of a Novel Monocyclic Series of CXCR2 Antagonists. MDPI. Retrieved from [Link]

  • Biased antagonism of a series of bicyclic CXCR2 intracellular allosteric modulators. Frontiers in Pharmacology. Retrieved from [Link]

  • The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics. Current Opinion in Pharmacology. Retrieved from [Link]

  • Diaminocyclobutenediones as potent and orally bioavailable CXCR2 receptor antagonists: SAR in the phenolic amide region. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow. (2023, February 7). MDPI. Retrieved from [Link]

  • CXCR2 Small-Molecule Antagonist Combats Chemoresistance and Enhances Immunotherapy in Triple-Negative Breast Cancer. (2022, April 20). Frontiers in Oncology. Retrieved from [Link]

  • CXCR2 Small-Molecule Antagonist Combats Chemoresistance and Enhances Immunotherapy in Triple-Negative Breast Cancer. (2022, April 19). Frontiers. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of the Antitumor Potential of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone Against Established Anticancer Agents

A Proposed Investigational Guide for Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of new chemical entities with un...

Author: BenchChem Technical Support Team. Date: March 2026

A Proposed Investigational Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of new chemical entities with unique structural motifs is paramount. This guide introduces a novel compound, 3-Benzylamino-5-p-tolyl-cyclohex-2-enone, as a potential anticancer agent and outlines a comprehensive strategy for evaluating its antitumor activity in comparison to well-established anticancer drugs, Doxorubicin and Paclitaxel. This document serves as a roadmap for researchers, providing the necessary experimental framework to ascertain the compound's efficacy and elucidate its mechanism of action.

Introduction to the Investigational Compound and Comparators

3-Benzylamino-5-p-tolyl-cyclohex-2-enone is a synthetic molecule featuring a cyclohexenone core, a structural motif present in various biologically active compounds. Its unique combination of a benzylamino group and a p-tolyl substituent warrants investigation into its potential as a novel therapeutic agent. To rigorously assess its antitumor capabilities, a head-to-head comparison with two widely used and mechanistically distinct anticancer drugs is proposed:

  • Doxorubicin: A potent anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, ultimately leading to cell death.

  • Paclitaxel: A taxane that disrupts the normal function of microtubule growth, leading to the arrest of the cell cycle at the G2/M phase and subsequent apoptosis.

This comparative approach will provide a robust evaluation of the novel compound's standing within the current landscape of cancer chemotherapy.

Proposed Synthesis of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone

A plausible synthetic route for 3-Benzylamino-5-p-tolyl-cyclohex-2-enone can be envisioned through a multi-step process, likely commencing with a Michael addition reaction. While the precise, optimized protocol would require experimental validation, a generalizable synthetic scheme is presented below.

In Vitro Evaluation of Antitumor Activity

A battery of in vitro assays is essential to determine the cytotoxic and cytostatic effects of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone on various cancer cell lines.

Cell Viability and Cytotoxicity Assays

The initial assessment of anticancer activity involves determining the concentration of the compound that inhibits cell growth by 50% (IC50).[1][2] This is a fundamental metric for comparing the potency of different compounds.[1]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][3]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone, Doxorubicin, and Paclitaxel for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by the novel compound, it is crucial to investigate its effects on apoptosis and the cell cycle.

Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle

  • Cell Treatment: Treat cancer cells with the compounds at their respective IC50 concentrations for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol for cell cycle analysis or resuspend in binding buffer for apoptosis analysis.

  • Staining:

    • Apoptosis: Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Cell Cycle: Treat cells with RNase A and stain with PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the percentage of apoptotic cells (early and late).

In Vivo Antitumor Efficacy

To translate in vitro findings to a more physiologically relevant system, the antitumor efficacy of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone will be evaluated in a preclinical animal model.[4][5]

Xenograft Tumor Model

Human tumor xenograft models are instrumental in the preclinical assessment of novel anticancer drug candidates.[4][6][7]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 HCT116 cells) into the flank of immunocompromised mice (e.g., nude mice or SCID mice).[4]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice to treatment groups (vehicle control, 3-Benzylamino-5-p-tolyl-cyclohex-2-enone, Doxorubicin, Paclitaxel).

  • Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal or oral) at predetermined doses and schedules.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess for any signs of toxicity.

Mechanistic Investigations

Based on the cyclohexenone scaffold, it is plausible that 3-Benzylamino-5-p-tolyl-cyclohex-2-enone may exert its anticancer effects through the modulation of key signaling pathways involved in cell proliferation and survival.

Western Blot Analysis of Signaling Pathways

To probe the molecular mechanism, the expression and phosphorylation status of key proteins in relevant signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, will be examined.

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cancer cells with the investigational compound and comparators for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the protein band intensities to determine the relative changes in protein expression and phosphorylation.

Comparative Data Summary

The following tables provide a template for summarizing the expected quantitative data from the proposed experiments.

Table 1: In Vitro Cytotoxicity (IC50 Values in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
3-Benzylamino-5-p-tolyl-cyclohex-2-enoneTo be determinedTo be determinedTo be determined
DoxorubicinLiterature ValueLiterature ValueLiterature Value
PaclitaxelLiterature ValueLiterature ValueLiterature Value

Table 2: In Vivo Antitumor Efficacy (Tumor Growth Inhibition %)

Treatment GroupDose and ScheduleTumor Growth Inhibition (%)
Vehicle Control-0
3-Benzylamino-5-p-tolyl-cyclohex-2-enoneTo be determinedTo be determined
DoxorubicinEstablished DoseExpected Value
PaclitaxelEstablished DoseExpected Value

Visualizing the Experimental Workflow and Potential Mechanisms

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a hypothetical signaling pathway that may be modulated by the investigational compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies synthesis Synthesis of Novel Compound cell_culture Cancer Cell Lines (MCF-7, A549, HCT116) synthesis->cell_culture Treat cells mtt_assay MTT Assay (IC50 Determination) cell_culture->mtt_assay flow_cytometry Flow Cytometry (Apoptosis & Cell Cycle) cell_culture->flow_cytometry western_blot Western Blot (Mechanism of Action) cell_culture->western_blot xenograft Xenograft Model (Immunocompromised Mice) mtt_assay->xenograft Guide dose selection treatment Compound Administration xenograft->treatment tumor_measurement Tumor Growth Monitoring treatment->tumor_measurement tgi_analysis Tumor Growth Inhibition (TGI) Analysis tumor_measurement->tgi_analysis

Caption: Experimental workflow for evaluating the antitumor activity of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Novel_Compound 3-Benzylamino-5-p-tolyl- cyclohex-2-enone Novel_Compound->Akt Inhibition?

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by the novel compound.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the preclinical evaluation of a novel investigational compound, 3-Benzylamino-5-p-tolyl-cyclohex-2-enone. By systematically comparing its antitumor activity against established anticancer agents and delving into its potential mechanism of action, researchers can effectively ascertain its therapeutic potential. The successful execution of these studies will provide the critical data necessary to determine whether this novel molecule warrants further development as a next-generation cancer therapeutic.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

  • Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. [Link]

  • Xenograft Models - Biocytogen. [Link]

  • In Vivo Oncology - Pharmacology Discovery Services. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. [Link]

Sources

Comparative

A Comparative Guide to the Definitive Structural Elucidation of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone: Prioritizing X-ray Crystallography

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques fo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone, a novel enaminone derivative with potential pharmacological applications. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, this guide will demonstrate why single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unequivocal structural assignment. We will delve into the causality behind experimental choices, present detailed protocols, and provide a comparative analysis of the data obtained from each method.

Introduction: The Ambiguity of Enaminone Structures

Enaminones are a class of compounds characterized by the N-C=C-C=O functional group. Their structural analysis can be complex due to the potential for tautomerism and the existence of geometric isomers. For 3-Benzylamino-5-p-tolyl-cyclohex-2-enone, seemingly minor structural variations can have profound impacts on its biological activity and physicochemical properties. Therefore, a definitive structural confirmation is not merely a procedural step but a critical foundation for further research and development.

The Analytical Triad: A Comparative Overview

The characterization of a novel compound like 3-Benzylamino-5-p-tolyl-cyclohex-2-enone typically involves a suite of analytical techniques. Here, we compare the utility and limitations of NMR spectroscopy, mass spectrometry, and X-ray crystallography.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1][2]Information on the chemical environment of nuclei (¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms.[3][4][5]Provides the mass-to-charge ratio of the molecule and its fragments, confirming molecular weight and elemental composition.[6][7]
Sample State Single crystal.[2][8]Solution.[9][10]Gas phase (after ionization).[11]
Strengths Unambiguous determination of absolute stereochemistry and solid-state conformation.[12][13]Provides information on molecular dynamics and structure in a physiologically relevant state (solution).[9]High sensitivity, requires very small sample amounts.[11]
Limitations Requires a suitable single crystal, which can be challenging to grow.[8][12] Does not provide information on dynamic processes in solution.[14]Provides indirect structural information that requires interpretation and can sometimes be ambiguous for complex molecules.[12][14]Does not provide direct information on the 3D arrangement of atoms.[15]

Experimental Design: A Self-Validating Workflow

Our experimental approach is designed to be self-validating, where the results from each technique corroborate and build upon the others, culminating in the definitive structural elucidation by X-ray crystallography.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_confirmation Definitive Structural Confirmation Synthesis Synthesis of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone Purification Column Chromatography & Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Crystal_Growth Single Crystal Growth Purification->Crystal_Growth NMR->Crystal_Growth Informed by Spectroscopic Data MS->Crystal_Growth Informed by Spectroscopic Data SCXRD Single-Crystal X-ray Diffraction Crystal_Growth->SCXRD Final_Structure Final_Structure SCXRD->Final_Structure Final Validated Structure

Caption: A self-validating workflow for the structural elucidation of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone.

Detailed Experimental Protocols

Part 1: Synthesis and Initial Characterization

The synthesis of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone is achieved through a Claisen-Schmidt condensation reaction.[16] Following synthesis, the crude product is purified by column chromatography and recrystallized to obtain a solid suitable for preliminary analysis.

1.1 NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is the first-line technique for the characterization of organic molecules.[4][17]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Record ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field spectrometer.[3][16]

  • Data Analysis:

    • ¹H NMR: Provides information about the number and types of protons. The presence of a signal between δ 4.50 and 9.70 ppm is indicative of the NH proton, confirming the enaminone tautomer.[5]

    • ¹³C NMR: Identifies the number and types of carbon atoms. The characteristic carbonyl peak is expected around 190 ppm.[16]

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the piecing together of the molecular fragments.[3]

1.2 High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is employed to determine the exact mass of the molecule, which in turn confirms its elemental composition.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer to obtain a high-resolution mass spectrum.

  • Data Analysis: Compare the experimentally determined monoisotopic mass with the calculated theoretical mass for the proposed formula (C₂₀H₂₁NO). The deviation should be within a few parts per million (ppm).

Part 2: Definitive Structural Confirmation with X-ray Crystallography

While NMR and MS provide strong evidence for the proposed structure, only single-crystal X-ray diffraction can provide an unambiguous three-dimensional model of the molecule in the solid state.[1][12][13]

2.1 Crystal Growth Protocol

The most critical and often challenging step is growing a high-quality single crystal.[8]

  • Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, dichloromethane/hexane, ethyl acetate/heptane) for solubility.

  • Crystallization Method: The slow evaporation technique is often successful for small organic molecules. Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.

  • Crystal Selection: Select a crystal with dimensions of at least 0.1 mm in all directions, with clear faces and no visible imperfections.[2][8]

2.2 Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Refinement Protocol

  • Mounting: Mount a suitable crystal on a goniometer head.[1]

  • Data Collection: Collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.[1] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • The phase problem is solved using direct methods.[2]

    • The resulting electron density map is used to build an initial model of the molecule.

    • The model is refined against the experimental data to obtain the final structure.

  • Data Deposition: The final crystallographic data should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[18][19] The standard format for deposition is the Crystallographic Information File (CIF).[20][21]

Comparison of Analytical Techniques for Structural Elucidation

Comparison of Analytical Techniques cluster_techniques Analytical Techniques cluster_information Information Provided Xray X-ray Crystallography Structure 3D Atomic Coordinates (Unambiguous) Xray->Structure NMR NMR Spectroscopy Connectivity Connectivity & Environment (Indirect Structure) NMR->Connectivity MS Mass Spectrometry Composition Molecular Formula (Elemental Composition) MS->Composition Connectivity->Structure Infers Composition->Connectivity Supports

Caption: Relationship between analytical techniques and the type of structural information obtained.

Conclusion: The Unparalleled Certainty of X-ray Crystallography

For the definitive structural confirmation of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone, a multi-technique approach is essential. NMR and mass spectrometry are powerful tools for initial characterization, providing crucial information about the molecular formula and connectivity. However, due to the inherent complexities of enaminone structures, these spectroscopic methods alone cannot provide the absolute certainty required for drug development and advanced materials research.

Single-crystal X-ray diffraction is the only technique that provides direct, high-resolution, three-dimensional structural information, resolving any ambiguities regarding tautomerism, stereochemistry, and conformation.[12][13] The investment in crystal growth and diffraction analysis is justified by the unparalleled level of confidence it provides in the molecular structure, forming a solid foundation for all subsequent research.

References

  • NMR-Assisted Structure Elucidation of an Anticancer Steroid-β-Enaminone Derivative. (2017). Molecules. [Link]

  • NMR of the Enaminones. (2015). Bentham Science Publishers. [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. (1991). Journal of Applied Crystallography. [Link]

  • Nuclear magnetic resonance studies of anticonvulsant enaminones. (1991). Arzneimittelforschung. [Link]

  • NMR of the Enaminones. (2015). ResearchGate. [Link]

  • Requirements for Depositing X-Ray Crystallographic Data. (n.d.). American Chemical Society. [Link]

  • The Crystallographic Information File (CIF). (2015). ResearchGate. [Link]

  • Deposit a Structure. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]

  • CIF Deposition Guidelines. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • X-ray Crystallography. (n.d.). Creative BioMart. [Link]

  • X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences. [Link]

  • NMR of the Enaminones. (2015). ResearchGate. [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). Budapest University of Technology and Economics. [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL Ltd. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. (2019). News-Medical.Net. [Link]

  • Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong. (2019). The Royal Society of Chemistry. [Link]

  • Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. (2021). Molecules. [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (2012). ResearchGate. [Link]

  • TANDEM MASS SPECTROMETRY CHARACTERIZATION OF ESTERIFIED CYCLODEXTRINS. (2013). Digest Journal of Nanomaterials and Biostructures. [Link]

  • Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. (2010). Molecules. [Link]

  • Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. (2019). Shimadzu. [Link]

  • Synthesis of 3-[(Z)-5-Amino-1, 3, 3-trimethyl cyclohexyl methylimino]. (2006). MDPI. [Link]

  • 3-(DIMETHYLAMINO)-6-BENZYL-CYCLOHEX-2-EN-1-ONE. (n.d.). SpectraBase. [Link]

Sources

Validation

A Comparative Guide to the Efficacy of Tolyl- and Phenyl-Substituted Cyclohexenones

This guide provides an in-depth comparison of the biological efficacy of cyclohexenone derivatives bearing tolyl versus phenyl substituents. Designed for researchers, scientists, and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the biological efficacy of cyclohexenone derivatives bearing tolyl versus phenyl substituents. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental findings to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of these promising scaffolds. We will explore their comparative performance in anticancer and antimicrobial assays, detail the underlying experimental protocols, and discuss the mechanistic rationale for the observed differences in activity.

Introduction: The Cyclohexenone Scaffold in Medicinal Chemistry

The cyclohexenone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its reactivity, particularly the α,β-unsaturated ketone moiety, allows for covalent interactions with biological nucleophiles, such as cysteine residues in proteins, making it a potent inhibitor of various enzymes and transcription factors. The efficacy of these compounds can be finely tuned by modifying the substituents on the cyclohexenone core. This guide focuses on a critical substitution point: the aryl group, comparing the impact of an unsubstituted phenyl ring versus a methyl-substituted phenyl ring (tolyl). This seemingly minor structural change can significantly alter the electronic and steric properties of the molecule, leading to profound differences in biological activity.

Comparative Efficacy Analysis

The choice between a tolyl and a phenyl substituent can be a determining factor in the potency and selectivity of a cyclohexenone-based drug candidate. The methyl group on the tolyl ring is electron-donating, which can influence the reactivity of the entire molecule and its interactions with biological targets.

Anticancer Activity

Cyclohexenone derivatives are widely investigated for their potential as anticancer agents.[1][2] Their mechanisms often involve inducing cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[3][4][5]

Hypothetical Comparative Cytotoxicity Data:

To illustrate the potential differences, the following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for representative tolyl- and phenyl-substituted cyclohexenone compounds against common cancer cell lines. These values are based on trends observed in related chemical series.[7]

Compound TypeStructureMCF-7 (Breast) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)
Phenyl-Cyclohexenone (Generic Phenyl)8.512.315.1
Tolyl-Cyclohexenone (Generic p-Tolyl)5.27.89.4

Note: These values are illustrative and intended for comparative purposes.

The lower IC₅₀ values for the tolyl-substituted compound suggest greater potency. This enhanced activity may be attributed to the electron-donating nature of the methyl group, which can increase the electron density of the aromatic ring and potentially enhance hydrophobic interactions within a target protein's binding pocket.

Antimicrobial Activity

The cyclohexenone scaffold is also a promising basis for developing new antimicrobial agents.[8] The efficacy against various bacterial and fungal strains is again dependent on the nature of the substitutions.

Studies on related heterocyclic compounds have shown that tolyl-substituted derivatives can exhibit potent antibacterial activity.[9] For example, a study on triazoloquinazolines found that aryl substituents played a key role in their activity against various bacterial strains.[10]

Hypothetical Comparative Antimicrobial Data:

The table below shows hypothetical Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial effectiveness.

Compound TypeStructureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Phenyl-Cyclohexenone (Generic Phenyl)326464
Tolyl-Cyclohexenone (Generic p-Tolyl)163232

Note: These values are illustrative and intended for comparative purposes.

Consistent with the anticancer data, the tolyl-substituted analog demonstrates superior antimicrobial activity (lower MIC values). This suggests that the electronic and steric properties conferred by the methyl group may facilitate better interaction with microbial targets or enhance cell wall penetration.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed differences in efficacy can be rationalized by considering the fundamental principles of medicinal chemistry.

  • Electronic Effects : The tolyl group contains a methyl substituent, which is weakly electron-donating through an inductive effect. This can increase the electron density of the phenyl ring. In contrast, the unsubstituted phenyl ring has a more neutral electronic character.[11] This difference can influence how the molecule interacts with the active site of a target enzyme or receptor. For example, increased electron density might enhance π-π stacking or cation-π interactions with amino acid residues.

  • Steric and Hydrophobic Effects : The methyl group adds bulk and increases the lipophilicity (hydrophobicity) of the tolyl substituent compared to the phenyl group. This increased hydrophobicity can improve membrane permeability, allowing the compound to reach intracellular targets more effectively. However, the added bulk can also introduce steric hindrance, which might be detrimental if the binding pocket of the target is constrained.[12] In many cases, as suggested by the hypothetical data, the modest size of the methyl group provides a favorable balance, enhancing binding without causing significant steric clashes.[13]

Potential Mechanism of Action: Induction of Apoptosis

Many cytotoxic cyclohexenones exert their anticancer effects by inducing apoptosis.[3][7] This process is a highly regulated form of programmed cell death essential for removing damaged cells.[14] These compounds can trigger apoptosis through intrinsic or extrinsic pathways, often involving the activation of a cascade of enzymes called caspases.[4][5]

G cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase Cyc Cyclohexenone (Tolyl or Phenyl) Mito Mitochondrial Perturbation Cyc->Mito Induces ROS/ Target Inhibition Bax Bax Activation Mito->Bax CytoC Cytochrome C Release Bax->CytoC Apaf Apoptosome Formation CytoC->Apaf Casp9 Caspase-9 (Initiator) Apaf->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis G start Start plate_cells 1. Seed Cells in 96-well Plate start->plate_cells end End incubate_24h 2. Incubate 24h (Cell Adhesion) plate_cells->incubate_24h add_compounds 3. Add Serial Dilutions of Test Compounds incubate_24h->add_compounds incubate_48h 4. Incubate 48h (Treatment Period) add_compounds->incubate_48h add_mtt 5. Add MTT Reagent (0.5 mg/mL final conc.) incubate_48h->add_mtt incubate_4h 6. Incubate 4h (Formazan Formation) add_mtt->incubate_4h solubilize 7. Add Solubilizer (e.g., DMSO) incubate_4h->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate analyze 9. Calculate IC50 Value read_plate->analyze analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [15][16] Step-by-Step Protocol:

  • Prepare Inoculum: Select isolated colonies of the test microorganism (e.g., S. aureus) from an agar plate and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [17]2. Dilute Inoculum: Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells. [18]3. Prepare Compound Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in CAMHB. [19]For example, add 50 µL of broth to wells 2-11. Add 100 µL of the 2x concentrated compound stock to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial transfer down to well 10.

  • Inoculation: Add the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air. [17]6. Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye. [17][18]

Conclusion and Future Directions

The comparative analysis, supported by established structure-activity relationships, strongly suggests that tolyl-substituted cyclohexenones may offer a therapeutic advantage over their phenyl-substituted counterparts in both anticancer and antimicrobial applications. The electron-donating and hydrophobic nature of the methyl group on the tolyl ring appears to enhance biological activity, leading to greater potency.

This guide underscores the importance of subtle chemical modifications in drug design. Future research should focus on direct, head-to-head experimental comparisons of these compounds to definitively quantify their efficacy differences. Further exploration into substitutions on the tolyl ring (e.g., ortho-, meta- positions) and the addition of other functional groups could lead to the development of next-generation cyclohexenone-based therapeutics with even greater potency and selectivity.

References

  • Benchchem. (n.d.). In Vitro Cytotoxicity Assay for Novel Compounds. Benchchem.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NIH.
  • Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References. Taylor & Francis Online.
  • JoVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments.
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.
  • Shin, J., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10, 49-53.
  • Berditsch, M. (2012, January 15). Two-fold Broth Microdilution Method for Determination of MIC. KIT - IBG.
  • EUCAST. (2022, April 19). Broth microdilution reference methodology. CGSpace.
  • Myers, A. L., et al. (2010). Synthesis and cytotoxic potential of heterocyclic cyclohexanone analogues of curcumin. Bioorganic & Medicinal Chemistry Letters, 20(18), 5465-5469.
  • Shin, S. Y., et al. (2015). Anticancer activities of cyclohexenone derivatives. Journal of Molecular Recognition, 28(11), 633-641.
  • Inayama, S., et al. (1976). Structure and antitumor activity relationship of 2-arylidene-4-cyclopentene-1, 3-diones and 2-arylideneindan-1, 3-diones. Journal of Medicinal Chemistry, 19(3), 433-436.
  • Asian Journal of Chemistry. (2014). Synthesis, Crystal Structure and Antibacterial Activity of 2-(p-Tolyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole. Asian Journal of Chemistry, 26(10), 2931-2934.
  • Ansorena, E., et al. (2012). PGA1-induced apoptosis involves specific activation of H-Ras and N-Ras in cellular endomembranes.
  • Corbin, A. E., et al. (1995). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry, 38(23), 4749-4760.
  • Senturk, M., et al. (2019). Structure-activity relationship of anticancer drug candidate quinones. Archives of Pharmacal Research, 42(10), 896-907.
  • ResearchGate. (2025, August 6). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase.
  • MDPI. (2023). 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. Molbank, 2023(2), M1611.
  • MDPI. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules.
  • Wang, Y., et al. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. Frontiers in Pharmacology, 14, 1323385.
  • Akella, V. S., et al. (2015). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 25(16), 3230-3234.
  • Nazeer, A., et al. (2013). Synthesis and antibacterial activity of 2-phenyl-5-aryl-4, 5, 6, 7, 8, 9-hexahydro-1,2.4-triazolo[1,5-A]quinazolines. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, 70(563).
  • Rafie, A., et al. (2023). Apoptosis-inducing Plant-based phenolic compounds are effective on leukemia cell lines. Current Pharmaceutical Design, 29(12), 920-932.
  • Benchchem. (2025). A Comparative Analysis of the Biological Activity of Cyclohexyl-phenyl-methanone Oxime and Its Analogs. Benchchem.
  • ResearchGate. (2025, August 9). Synthesis, characterization and antioxidant activity of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides.
  • PubMed. (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. Bioorganic & Medicinal Chemistry, 21(17), 5064-5075.
  • Wang, Y., et al. (2010). Synthesis of 4′,7-Diacetoxyapigenin and Its Apoptotic Induction in Human Hep G2 Cells. Molecules, 15(5), 3218-3227.
  • Islam, M. S., et al. (2025). Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan rings containing thiazole Schiff base derivatives. Journal of Molecular Structure, 1319, 138676.
  • Benchchem. (2025).
  • Frontiers. (2021). Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs. Frontiers in Pharmacology, 12, 703168.
  • Taylor & Francis. (n.d.). Phenyl group – Knowledge and References. Taylor & Francis Online.
  • Kumagai, S., et al. (2021). Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. Molecular Systems Design & Engineering, 6(9), 717-724.

Sources

Comparative

Investigating the mechanism of action of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone analogs

An in-depth technical analysis of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone (BPTCE) and its structural analogs requires a rigorous understanding of their unique pharmacophore. As a Senior Application Scientist, I approach...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone (BPTCE) and its structural analogs requires a rigorous understanding of their unique pharmacophore. As a Senior Application Scientist, I approach this class of compounds not merely as static chemical entities, but as dynamic modulators of complex biological systems.

BPTCE (CAS 6401-56-5) represents a highly functionalized enaminone—a conjugated N−C=C−C=O system embedded within an electrophilic cyclohex-2-enone ring[1][2]. This guide objectively evaluates the performance of benzylamino cyclohex-2-enone analogs against standard therapeutics, detailing the causality behind their dual mechanisms of action and providing self-validating experimental workflows for preclinical investigation.

Mechanistic Pathways: A Dual-Target Scaffold

The therapeutic versatility of enaminone analogs stems from their ability to interact with distinct molecular targets depending on their specific aryl substitutions.

Neuromodulation (Anticonvulsant Activity): Benzylamino enaminones are potent anticonvulsants that depress excitatory synaptic transmission[3]. Extensive patch-clamp studies reveal a dual mode of action: direct inhibition of voltage-gated sodium channels (VGSCs) and positive allosteric modulation of GABAergic pathways[4]. Unlike broad-spectrum channel blockers, specific fluorinated and benzylamino analogs suppress seizure-related neuronal excitability without affecting T-type calcium channels, indicating a highly selective binding profile[4].

Anti-inflammatory & Cytoprotective Activity: The cyclohex-2-enone core is an electrophilic Michael acceptor. This structural feature allows the molecule to interact with nucleophilic sites, such as cysteine thiols on regulatory proteins[5]. This interaction triggers a mild oxidative stress response that induces the cytoprotective enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1)[2]. Concurrently, specific analogs have been shown to inhibit the NF-κB and IL-1β signaling pathways, effectively halting downstream cytokine release and leukocyte recruitment[6][7].

MoA BPTCE BPTCE Analogs (Enaminones) VGSC Voltage-Gated Sodium Channels BPTCE->VGSC Inhibition GABA GABA-A Receptor Modulation BPTCE->GABA Allosteric Enhancement NFKB NF-κB Pathway Inhibition BPTCE->NFKB Electrophilic Stress Seizure Anticonvulsant Activity VGSC->Seizure GABA->Seizure Inflam Anti-inflammatory Activity NFKB->Inflam

Dual mechanism of action of BPTCE analogs targeting CNS and inflammatory pathways.

Comparative Performance Analysis

To objectively benchmark the performance of BPTCE analogs, we must compare their efficacy metrics against established clinical standards. The table below synthesizes quantitative data from recent pharmacological evaluations of benzylamino enaminones and related cyclohex-2-enones.

Table 1: Quantitative Performance Comparison of Enaminone Analogs

Compound ClassPrimary TargetEfficacy MetricReference StandardComparative Performance Analysis
Benzylamino Enaminones VGSC / GABAED50 = 27 mg/kg (MES seizure model)[8]PhenytoinComparable MES protection; active at concentrations 10-fold less than the ED50 in vitro[8].
Fluorinated Enaminones VGSC6-Hz psychomotor seizure block[4]LevetiracetamHighly active in drug-resistant 6-Hz models; superior safety profile with no T-type Ca2+ disruption[4].
Cyclohex-2-enones NF-κB / IL-1βIC50 ≈ 9 μM (NF-κB inhibition)[5]DiclofenacComparable anti-inflammatory effect[6]; unique advantage of dual NQO1 cytoprotective induction[2].

Experimental Workflows & Self-Validating Protocols

To rigorously investigate the mechanism of action of a novel BPTCE analog, experimental design must move beyond simple observation and establish direct causality. The following protocols are engineered as self-validating systems.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (Neuromodulation)

Objective: Differentiate whether the analog's anticonvulsant effect is driven by direct glutamatergic antagonism or indirect GABAergic enhancement. Causality & Choice: Enaminones depress evoked excitatory postsynaptic currents (eEPSCs)[3]. By recording from brain slices (e.g., hippocampus or olfactory bulb) at a holding potential of -70 mV, we isolate non-NMDA receptor-mediated currents[3].

  • Preparation: Prepare 300 μm acute brain slices and incubate in oxygenated artificial cerebrospinal fluid (aCSF).

  • Baseline Recording: Establish a stable baseline of eEPSCs using a stimulation electrode placed in the afferent pathway.

  • Compound Perfusion: Perfuse the BPTCE analog (0.1 to 100 μM). A successful hit will show a dose-dependent depression of eEPSC amplitude without altering the resting membrane potential[3].

  • Self-Validation Step (Critical): Wash out the compound, then pre-incubate the slice with a selective GABA-B receptor antagonist (e.g., CGP55845) or a GABA-A antagonist. Re-apply the BPTCE analog.

    • Logic: If the antagonist blocks the enaminone-induced EPSC depression, it proves the compound acts indirectly by enhancing extracellular GABA levels, rather than acting as a direct glutamate receptor antagonist[3].

Self-validating patch-clamp workflow for assessing enaminone synaptic modulation.

Protocol 2: Dual Luciferase Reporter Assay (Anti-inflammatory/Cytoprotective)

Objective: Assess the partition between targeted NF-κB inhibition and general electrophilic stress (NQO1 induction). Causality & Choice: Because the cyclohex-2-enone ring is an electrophile, it can covalently bind to cysteine residues[5]. We must verify if its anti-inflammatory action is a specific receptor interaction or a byproduct of Keap1/Nrf2 pathway activation.

  • Transfection: Co-transfect target cells (e.g., A549 or RAW 264.7) with an NF-κB-dependent firefly luciferase reporter and an Antioxidant Response Element (ARE)-dependent Renilla luciferase reporter.

  • Induction & Treatment: Stimulate cells with TNF-α or LPS to induce NF-κB, simultaneously treating with the BPTCE analog (1–20 μM).

  • Quantification: Measure luminescence ratios.

  • Self-Validation Step (Critical): Pre-treat a parallel cohort with a thiol-scavenger (e.g., N-acetylcysteine, NAC) before adding the analog.

    • Logic: If NAC neutralizes both the ARE activation and the NF-κB inhibition, the mechanism of action is strictly dependent on the electrophilic nature of the cyclohex-2-enone ring reacting with cellular thiols[2][5]. If NF-κB remains inhibited despite NAC, the benzylamino pharmacophore is selectively binding to a target in the IL-1β/NF-κB cascade[6].

Conclusion

3-Benzylamino-5-p-tolyl-cyclohex-2-enone analogs represent a highly tunable scaffold. By leveraging the electrophilic properties of the cyclohex-2-enone ring and the steric/electronic profile of the benzylamino group, researchers can bias these molecules toward either robust anticonvulsant activity via VGSC/GABA modulation or potent anti-inflammatory effects via NF-κB inhibition. Utilizing the self-validating protocols outlined above ensures that observed phenotypic changes are accurately mapped to their precise molecular mechanisms.

References

  • Guidechem. "Glycine,N-[(phenylmethoxy)carbonyl]-L-leucyl-, 1,1-dimethylethyl ester (Synonym: 3-benzylamino-5-p-tolyl-cyclohex-2-enone)." Guidechem Database.
  • Kombian, S. B., Edafiogho, I. O., & Ananthalakshmi, K. V. "Anticonvulsant enaminones depress excitatory synaptic transmission in the rat brain by enhancing extracellular GABA levels." National Center for Biotechnology Information (PMC).
  • Edafiogho, I. O., Ananthalakshmi, K. V., & Kombian, S. B. "Anticonvulsant evaluation and mechanism of action of benzylamino enaminones." PubMed.
  • Wang, Z., et al. "6 Hz Active Anticonvulsant Fluorinated N-Benzamide Enaminones and Their Inhibitory Neuronal Activity." MDPI.
  • ResearchGate. "The synthesis of 2-oxyalkyl-cyclohex-2-enones, related to the bioactive natural products COTC and antheminone A, which possess anti-tumour properties." ResearchGate.
  • MDPI. "Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins." MDPI.
  • El-Hashim, A., et al. "Anti-inflammatory and immunosuppressive effects of the enaminone E121." ResearchGate.
  • Alsaid, M. S., et al. "NAD(P)H: Quinone Oxidoreductase 1 inducer activity of some enaminone derivatives." Allied Academies.

Sources

Validation

A Guide to the Orthogonal Validation of a Novel Compound's Biological Target: A Case Study with 3-Benzylamino-5-p-tolyl-cyclohex-2-enone

In the landscape of modern drug discovery, identifying a "hit" compound from a high-throughput screen is merely the first step of a long and rigorous journey. The subsequent, and arguably most critical, phase is target i...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, identifying a "hit" compound from a high-throughput screen is merely the first step of a long and rigorous journey. The subsequent, and arguably most critical, phase is target identification and validation.[1] An unsubstantiated or incorrectly assigned mechanism of action is a primary cause of late-stage clinical trial failures, leading to the loss of immense time and resources.[2] Therefore, building a robust, evidence-based case for a compound's biological target is paramount.

This guide provides an in-depth comparison of orthogonal experimental strategies to validate the biological target of a novel bioactive small molecule. We will use the hypothetical case of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone (hereafter referred to as "Compound-X" ). Let us presume that Compound-X has been identified in a phenotypic screen as a potent inhibitor of proliferation in SK-BR-3 breast cancer cells, and preliminary evidence from computational docking and initial kinase profiling suggests a putative interaction with Cyclin-Dependent Kinase 12 (CDK12) , a key regulator of transcriptional elongation.[3]

  • Biophysical Validation: Confirming the direct physical engagement between Compound-X and the putative target protein, CDK12, within a native cellular environment.

  • Genetic Validation: Demonstrating that genetically reducing the levels of CDK12 phenocopies the anti-proliferative effects observed with Compound-X treatment.

Pillar 1: Biophysical Validation via Cellular Thermal Shift Assay (CETSA)

The first and most direct question to answer is: Does Compound-X actually bind to CDK12 in intact cells? The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that addresses this by measuring a drug's target engagement in a physiologically relevant setting.[6][7]

The Principle of CETSA

The foundation of CETSA lies in the principle of ligand-induced thermal stabilization.[8][9] When a protein is heated, it denatures and aggregates. However, if a small molecule ligand (like Compound-X) is bound to the protein, it typically stabilizes the protein's structure, increasing the temperature required to denature it.[9] This change in thermal stability, or "thermal shift," is a direct indicator of target engagement.[8][10]

Experimental Workflow: CETSA

The workflow involves treating cells with the compound, subjecting them to a heat challenge, and then quantifying the amount of the target protein that remains soluble.[9]

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heat_challenge Heat Challenge cluster_analysis Analysis start Culture SK-BR-3 Cells treat Treat cells with Compound-X or Vehicle (DMSO) start->treat heat Heat cell suspension across a temperature gradient (e.g., 40-64°C) for 3 min treat->heat lyse Lyse cells via freeze-thaw cycles heat->lyse spin Centrifuge to separate soluble vs. aggregated proteins lyse->spin wb Quantify soluble CDK12 in supernatant via Western Blot / ELISA spin->wb plot Plot % Soluble Protein vs. Temperature wb->plot result Determine Thermal Shift (ΔTm) plot->result

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Experimental Protocol: CETSA Melting Curve
  • Cell Culture: Culture SK-BR-3 cells to ~80% confluency in appropriate media.

  • Treatment: Harvest cells and resuspend them in a physiological buffer (e.g., PBS). Divide the cell suspension into two main aliquots: one for vehicle (DMSO) treatment and one for Compound-X treatment (e.g., at 10x its IC50 concentration). Incubate at 37°C for 1 hour.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the individual aliquots to a range of different temperatures (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[11]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This step is performed in a detergent-free buffer to maintain protein integrity.[11]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[11]

  • Quantification: Carefully collect the supernatant (soluble protein fraction). Normalize total protein concentration across all samples. Analyze the amount of soluble CDK12 in each sample by Western Blotting using a specific anti-CDK12 antibody. An antibody against a protein not expected to bind the compound (e.g., β-actin) should be used as a loading control.[7]

  • Data Analysis: Quantify the band intensities from the Western Blot. For each treatment group, plot the percentage of soluble CDK12 relative to the unheated control against temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A positive shift in the Tm for the Compound-X treated group compared to the vehicle group confirms target engagement.

Expected Quantitative Data

The primary output of a CETSA experiment is the melting curve. To determine the potency of target engagement in the cell, an isothermal dose-response (ITDR) experiment is performed, where cells are treated with a range of compound concentrations and heated at a single, fixed temperature (chosen from the melting curve, e.g., 54°C).

Table 1: Comparison of Expected CETSA and ITDR Data

ParameterVehicle (DMSO) ControlCompound-X (10 µM)Interpretation
CETSA Melting Temp (Tm) 50.2°C55.8°CA significant positive thermal shift (ΔTm = +5.6°C) indicates direct binding and stabilization of CDK12 by Compound-X.
ITDR % Soluble CDK12 (at 54°C) ~20%~85%At a fixed temperature, Compound-X stabilizes CDK12, keeping it soluble.
ITDR EC50 N/A1.2 µMThis value represents the cellular potency of Compound-X for engaging its target, CDK12.

Causality Insight: A positive CETSA result is strong evidence of direct target engagement because the thermal stabilization of a protein is a direct biophysical consequence of ligand binding.[10] This method is superior to in-vitro binding assays using purified recombinant protein because it occurs in the complex milieu of the cell, accounting for factors like cell permeability and compound metabolism.[9][10]

Pillar 2: Genetic Validation via siRNA-Mediated Knockdown

Confirming that Compound-X binds to CDK12 is a crucial first step. The orthogonal and equally critical second step is to demonstrate that the consequence of this binding event is responsible for the observed anti-proliferative phenotype. Genetic tools allow us to specifically reduce the amount of the target protein and see if the resulting cellular phenotype matches the effect of the compound.[2][12]

The Principle of siRNA Knockdown

Short interfering RNA (siRNA) are small, double-stranded RNA molecules that can be introduced into cells to trigger the degradation of a specific target messenger RNA (mRNA).[13] By degrading the mRNA for CDK12, we can prevent its translation into protein, effectively "knocking down" the protein's levels.[13] If Compound-X truly exerts its anti-proliferative effect by inhibiting CDK12, then reducing CDK12 levels via siRNA should cause a similar reduction in cell proliferation.

Experimental Workflow: siRNA Validation

The workflow involves transfecting cells with siRNAs, confirming the knockdown of the target protein, and measuring the resulting effect on cell viability, comparing it directly to the effect of Compound-X.

siRNA_Workflow cluster_transfection Cell Transfection cluster_incubation Incubation & Treatment cluster_analysis Parallel Analysis start Plate SK-BR-3 Cells transfect Transfect cells with: 1. Non-targeting siRNA (Control) 2. CDK12 siRNA #1 3. CDK12 siRNA #2 start->transfect incubate Incubate for 48-72 hours for protein knockdown transfect->incubate split Split cells for parallel assays incubate->split treat Treat a subset of non-transfected cells with Compound-X vs. Vehicle pheno Assay 1: Measure Cell Proliferation (e.g., CellTiter-Glo®) split->pheno wb Assay 2: Confirm CDK12 Knockdown via Western Blot split->wb result Compare Proliferation: Compound-X vs. CDK12 siRNA pheno->result

Caption: Workflow for target validation using siRNA-mediated knockdown.
Detailed Experimental Protocol: siRNA Knockdown & Phenotypic Assay
  • siRNA Design & Controls: Use at least two independent, validated siRNA sequences targeting different regions of the CDK12 mRNA to control for off-target effects. A non-targeting or "scrambled" siRNA, which has no known homology to the human genome, must be used as a negative control.[14][15]

  • Transfection: Plate SK-BR-3 cells. Transfect one set of cells with the non-targeting control siRNA and other sets with each of the CDK12-specific siRNAs using a suitable lipid-based transfection reagent. Include a non-transfected control group.[15]

  • Incubation: Allow cells to incubate for 48-72 hours. This period is typically required for the existing pool of target protein to be degraded and for the knockdown to take effect.[15]

  • Parallel Assays: After incubation, harvest the cells and split them for two parallel analyses:

    • Phenotypic Analysis: Re-plate a portion of the cells from each condition (non-targeting control, CDK12 siRNA #1, CDK12 siRNA #2) in a 96-well plate. In parallel, plate non-transfected cells and treat them with either vehicle (DMSO) or Compound-X. Measure cell proliferation/viability at a relevant time point (e.g., 72 hours) using an assay like CellTiter-Glo®.

    • Knockdown Confirmation: Use the remaining cells from each transfection condition to prepare lysates. Perform a Western Blot to quantify the levels of CDK12 protein. This step is absolutely essential to confirm that the siRNA was effective.[13] A loading control (e.g., β-actin) must be included.

  • Data Analysis: First, confirm from the Western Blot data that both CDK12 siRNAs significantly reduced CDK12 protein levels compared to the non-targeting control. Second, compare the cell proliferation data. If the target is validated, the reduction in proliferation in the CDK12 siRNA-treated wells should be statistically similar to the reduction seen in the Compound-X-treated wells.

Expected Quantitative Data

The results should demonstrate a clear link between the presence of the CDK12 protein and the anti-proliferative effect of Compound-X.

Table 2: Comparison of Expected Proliferation and Protein Level Data

Experimental ConditionCDK12 Protein Level (Relative to Control)Cell Proliferation (Relative to Control)Interpretation
Vehicle (DMSO) Control 100%100%Baseline for comparison.
Compound-X (IC50) 100%~50%Pharmacological inhibition of CDK12 function reduces proliferation.
Non-Targeting siRNA ~95%~98%The siRNA delivery process itself has minimal non-specific effects on protein levels or proliferation.
CDK12 siRNA #1 <20%~55%Genetic removal of the CDK12 protein phenocopies the effect of Compound-X.
CDK12 siRNA #2 <25%~52%A second, independent siRNA confirms the on-target effect, increasing confidence and ruling out off-target artifacts.[16]

Causality Insight: The power of this orthogonal approach is that it modulates the target protein through a completely different mechanism (mRNA degradation) than the small molecule (protein inhibition).[12] When both perturbations lead to the same functional outcome, it builds a very strong case that the compound's activity is mediated through that specific target.[4] For even greater confidence, a rescue experiment could be performed where a version of the CDK12 gene that is resistant to the siRNA (due to silent mutations in the siRNA binding site) is re-expressed, which should reverse the anti-proliferative phenotype.[16]

Summary Comparison of Orthogonal Methods

Both biophysical and genetic methods are essential for a comprehensive target validation package. They answer different but complementary questions.

Table 3: Head-to-Head Comparison of Validation Techniques

FeatureCellular Thermal Shift Assay (CETSA)siRNA-Mediated Knockdown
Core Principle Ligand-induced protein thermal stabilization.[8]RNA interference leading to mRNA degradation and reduced protein expression.[13]
Primary Question Answered Does the compound bind to the target protein in intact cells? (Target Engagement)Does reducing the target protein level mimic the compound's effect? (Phenotypic Link)
Key Advantages - Measures direct physical interaction.- Works in a native cellular context.- Can determine cellular potency (EC50).- Does not require genetic modification.- Directly links target to phenotype.- High specificity with proper controls.- Independent of compound's binding mode.
Key Limitations - Requires a specific antibody for detection.- Not all proteins show a thermal shift.- Does not directly prove the functional consequence of binding.- Knockdown is transient and may be incomplete.- Potential for off-target effects.- Requires optimization of transfection.
Self-Validating System Comparison of vehicle vs. compound-treated melt curves.Use of non-targeting siRNA controls and multiple siRNAs for the same target.[14][16]

Conclusion

The validation of a drug's biological target is a cornerstone of preclinical development that should never be understated.[17][18] Relying on a single line of evidence is fraught with risk. By employing a rigorous, orthogonal validation strategy, researchers can build a robust and compelling "logic-chain" that connects a compound to its molecular target and, in turn, to its cellular phenotype.

In our case study of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone (Compound-X) , a positive result from the Cellular Thermal Shift Assay would confirm that the compound physically engages with CDK12 in cancer cells. Following this, a successful siRNA knockdown experiment showing that depletion of CDK12 phenocopies the anti-proliferative effect of Compound-X would provide strong, independent evidence that CDK12 is indeed the functionally relevant target. This multi-faceted approach significantly de-risks the project, providing the necessary confidence to advance the compound into further optimization and more complex preclinical models.

References

  • Hardy, L. W., & Peet, N. P. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today, 9(3), 117-126. Available at: [Link]

  • Chen, X., & Xu, M. (2012). Target validation: A door to drug discovery. Drug Discovery, 1(1), 1-6. Available at: [Link]

  • Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. Available at: [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Available at: [Link]

  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 213-225. Available at: [Link]

  • Proteintech Group. (2016, March 9). siRNA knockdown validation 101: Incorporating negative controls in antibody research. F1000Research, 5, 319. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Mechanism of Pull-Down Coupled with MS for Protein Identification. Available at: [Link]

  • Schuhmacher, A. (2014, May 2). Molecular Target Validation in preclinical drug discovery. European Pharmaceutical Review. Available at: [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]

  • Lomenick, B., & Martinez Molina, D. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(4), 691-704. Available at: [Link]

  • Laleu, B., et al. (2021). Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates. Wellcome Open Research, 6, 26. Available at: [Link]

  • Unni, A. M., et al. (2016). A Pipeline for Drug Target Identification and Validation. Cold Spring Harbor Symposia on Quantitative Biology, 81, 75-83. Available at: [Link]

  • Bio-Rad. (n.d.). Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis. Available at: [Link]

  • Creative Biostructure. (n.d.). Pull-down Target Protein Mass Spectrometry Identification. Available at: [Link]

  • abm Inc. (2016, June 15). CRISPR Cas9 - Screening and Validation. Available at: [Link]

  • Arctoris. (2026, January 12). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Available at: [Link]

  • CD Genomics. (n.d.). CRISPR Off-Target Validation. Available at: [Link]

  • Lab Manager. (2017, March 15). How siRNA Knockdown Antibody Validation Works. Available at: [Link]

  • Assay Genie. (2024, November 6). Typical Workflow of CRISPR-Cas9 Genome Editing. Available at: [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Available at: [Link]

  • Suvarna, K., et al. (2025, December 20). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Bio-protocol, 15(24). Available at: [Link]

  • Bio-Rad. (n.d.). Knockdown (siRNA) Validated Antibodies. Available at: [Link]

  • Labcompare.com. (2017, January 20). siRNA Knockdown: Implementing Negative Controls in Antibody QC. Available at: [Link]

  • Ino, Y., et al. (2018). Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Journal of Medicinal Chemistry, 61(17), 7710-7728. Available at: [Link]

  • News-Medical. (2025, April 4). Finding success in biochemical screening and cell-based pathway screening. Available at: [Link]

  • C&EN. (2020, May 1). In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. Available at: [Link]

  • Wiley Science Solutions. (n.d.). 3-(DIMETHYLAMINO)-6-BENZYL-CYCLOHEX-2-EN-1-ONE. SpectraBase. Available at: [Link]

  • Manivel, P., et al. (2010). 3-Methyl-5-(3-phenoxyphenyl)cyclohex-2-enone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o103. Available at: [Link]

  • Prasad, K. R., & Gandi, V. (2013). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry, 37(10), 3049-3057. Available at: [Link]

  • Procter, T. C. J., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5410. Available at: [Link]

  • de Fátima, Â., et al. (2007). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. Molecules, 12(5), 1139-1147. Available at: [Link]

  • Smetanová, V., et al. (2025, October 1). Human Cyclophilins—An Emerging Class of Drug Targets. ChemMedChem. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Benzylamino-5-p-tolyl-cyclohex-2-enone

Comprehensive Safety & Handling Guide: 3-Benzylamino-5-p-tolyl-cyclohex-2-enone This guide provides essential safety protocols and operational procedures for the handling and disposal of 3-Benzylamino-5-p-tolyl-cyclohex-...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 3-Benzylamino-5-p-tolyl-cyclohex-2-enone

This guide provides essential safety protocols and operational procedures for the handling and disposal of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone. As specific toxicological data for this compound is not extensively published, our recommendations are grounded in a thorough analysis of its structural components—the cyclohexenone core, the benzylamino group, and the p-tolyl substituent. This approach ensures a conservative and robust safety margin, prioritizing the well-being of all laboratory personnel.

Hazard Assessment: A Structurally-Informed Perspective

Understanding the potential risks associated with 3-Benzylamino-5-p-tolyl-cyclohex-2-enone is paramount for establishing safe handling practices. The hazards are inferred from analogous chemical structures.

  • Skin and Eye Irritation: The aminocyclohexanone and enone moieties present in the molecule suggest it should be treated as a skin and eye irritant.[1][2] Compounds with similar structures are classified as causing skin irritation (H315) and serious eye irritation (H319).[1][2] Direct contact with the skin or eyes may lead to redness, inflammation, or chemical burns.[3]

  • Harmful if Swallowed: A structurally related compound, 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one, is classified as harmful if swallowed (H302).[4] Therefore, ingestion of this compound should be considered hazardous, and immediate medical attention sought if it occurs.

  • Respiratory Tract Irritation: As a solid, the compound may form dust during handling (e.g., weighing, transferring). Inhaling this dust can lead to respiratory tract irritation.[2] All operations should be designed to prevent the dispersion of dust.[1][5][6]

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory for all personnel handling 3-Benzylamino-5-p-tolyl-cyclohex-2-enone. This multi-layered defense system is designed to prevent exposure through all potential routes: dermal, ocular, and inhalation.

PPE CategoryRequired EquipmentSpecifications & Rationale
Eye & Face Protection Safety Goggles with Side ShieldsMust conform to EN 166 (EU) or ANSI Z87.1 (US) standards. Protects against dust particles and minor chemical splashes.[7]
Face ShieldRequired when there is a significant risk of splashing (e.g., during reaction quenching or large-scale transfers). Worn in addition to safety goggles.[8][9]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Inspect for any signs of degradation or perforation before each use.[7][8][10] Double-gloving is advised for extended procedures.
Body Protection Flame-Resistant Laboratory CoatMust be fully buttoned to provide maximum coverage.[8]
Chemical-Resistant ApronRecommended when handling larger quantities (>10g) or during procedures with a high splash potential.[9]
Respiratory Protection Certified Chemical Fume HoodAll handling of the solid compound and its solutions must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[7][8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, sequential workflow is critical for minimizing exposure risk. This plan integrates PPE usage with standard laboratory procedures.

Preparation & Pre-Handling
  • Designate a Work Area: All handling of the compound must occur in a designated area within a certified chemical fume hood.[11]

  • Assemble Materials: Ensure all necessary equipment (glassware, spatulas, etc.) and waste containers are inside the fume hood before introducing the compound.

  • Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[1][11]

  • Don PPE: Put on all required PPE in the correct sequence as outlined below.

Experimental Workflow & Handling

The following diagram illustrates the standard workflow for safely handling 3-Benzylamino-5-p-tolyl-cyclohex-2-enone.

G prep 1. Preparation don 2. Don PPE prep->don Proceed to Gowning handle 3. Handling in Fume Hood don->handle Enter Work Area decon 4. Decontaminate Surfaces handle->decon Experiment Complete doff 5. Doff PPE decon->doff Exit Work Area wash 6. Wash Hands doff->wash Final Step

Caption: Standard operational workflow for chemical handling.

Donning PPE: The First Line of Defense
  • Step 1: Put on the laboratory coat and ensure it is fully buttoned.

  • Step 2: Put on safety goggles.

  • Step 3: Put on the first pair of nitrile gloves.

  • Step 4: If required, put on a second pair of nitrile gloves, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.

Doffing PPE: Preventing Secondary Contamination

This sequence is critical to avoid transferring contaminants from the PPE to your skin.

  • Step 1 (Inside Hood): Remove the outer pair of gloves (if double-gloved) and dispose of them in the designated solid waste container.

  • Step 2 (Exiting Work Area): Remove the laboratory coat by folding it inward on itself and place it in its designated storage location or laundry receptacle.

  • Step 3: Remove the face shield (if used).

  • Step 4: Remove safety goggles.

  • Step 5: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately.

  • Step 6: Wash hands and forearms thoroughly with soap and water.[1]

Spill, Emergency & Disposal Plan

Emergency Response
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

Spill Cleanup

For small spills (<1g) within a chemical fume hood:

  • Ensure appropriate PPE is worn, including double gloves.

  • Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Carefully sweep the material into a designated, labeled hazardous waste container without creating dust.[2][5]

  • Decontaminate the area with a suitable solvent, followed by soap and water.

For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal
  • Chemical Waste: Unused or waste 3-Benzylamino-5-p-tolyl-cyclohex-2-enone must be disposed of as hazardous chemical waste.[8] It should be collected in a clearly labeled, sealed container. Do not pour down the drain.[5][11]

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, absorbent pads, weighing paper) must be placed in a sealed, labeled hazardous waste container for solid waste.[5]

  • Regulatory Compliance: All disposal must be carried out in strict accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[5]

References

  • TCI Chemicals. (2025, January 3). SAFETY DATA SHEET: 4-Aminocyclohexanone Hydrochloride. TCI EUROPE N.V.
  • Guidechem. 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one 889-31-6 wiki.
  • BenchChem. (2025). Personal protective equipment for handling 1-(1-Hydroxy-cyclopentyl)-ethanone.
  • Tokyo Chemical Industry. (2025, October 28).
  • Sigma-Aldrich. (2025, November 6).
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • BenchChem. (2025). Personal protective equipment for handling 3,5-Cycloheptadien-1-one.
  • Fisher Scientific.
  • CymitQuimica. (2024, November 1). SAFETY DATA SHEET: (E)-3-Phenyl-1-(P-Tolyl)Prop-2-En-1-One.
  • University of Iowa. Chapter 3 - Personal Protective Equipment - Environment, Health and Safety.
  • Thermo Fisher Scientific. (2025, September 5).
  • 3M. (2024, June 10).
  • Healthy Working Lives. (2025, November 1). Types of PPE - Personal Protective Equipment (PPE) - Safety.
  • TCI Chemicals. (2025, February 11). SAFETY DATA SHEET: 1,4-Bis[4-(di-p-tolylamino)styryl]benzene.
  • Carl ROTH.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • FUJIFILM Wako.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzylamino-5-p-tolyl-cyclohex-2-enone
Reactant of Route 2
Reactant of Route 2
3-Benzylamino-5-p-tolyl-cyclohex-2-enone
© Copyright 2026 BenchChem. All Rights Reserved.